molecular formula C6H4N2O B1311003 6-Hydroxynicotinonitrile CAS No. 95891-30-8

6-Hydroxynicotinonitrile

Cat. No.: B1311003
CAS No.: 95891-30-8
M. Wt: 120.11 g/mol
InChI Key: CCQUUHVUQQFTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxynicotinonitrile is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQUUHVUQQFTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915298
Record name 6-Oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94805-52-4
Record name 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94805-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Hydroxynicotinonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Hydroxynicotinonitrile: Properties, Structure, and Applications

Introduction

This compound, a substituted pyridine derivative, stands as a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique structural framework, featuring a pyridine ring functionalized with both a hydroxyl group and a nitrile moiety, provides a versatile platform for chemical modification.[1] This dual reactivity makes it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs).[1][2] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core chemical properties, structural nuances, synthetic methodologies, and applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Molecular Structure and Tautomerism

The nominal structure, this compound, belies a crucial chemical behavior inherent to many hydroxypyridines: prototropic tautomerism.[3] The compound exists in a dynamic equilibrium between the aromatic 'hydroxy' form (enol) and the non-aromatic 'pyridone' form (keto).

  • This compound (Enol form): An aromatic pyridine ring with a hydroxyl (-OH) group at position 6.

  • 6-Oxo-1,6-dihydropyridine-3-carbonitrile (Keto form): A dihydropyridine ring with a carbonyl (C=O) group at position 6.[2]

While both forms coexist, the equilibrium often favors the pyridone tautomer, particularly in polar solvents and the solid state.[4][5] This preference is stabilized by factors including favorable dipole moments and the potential for strong intermolecular hydrogen bonding in the pyridone form.[4][5] The IUPAC name for this dominant tautomer is 6-oxo-1,6-dihydropyridine-3-carbonitrile. Understanding this equilibrium is paramount, as the reactivity and spectroscopic properties of the compound are a reflection of this tautomeric mixture.

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound are essential for its identification, handling, and use in synthesis. A summary of its key properties is presented below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 95891-30-8 / 94805-52-4[1][6][7]
Molecular Formula C₆H₄N₂O[1][2][7][8]
Molecular Weight 120.11 g/mol [1][2][7][8]
Appearance White to off-white or yellow solid/powder[2]
Melting Point 223-225 °C[2]
Boiling Point 382.7 °C at 760 mmHg (Predicted)[2]
Density 1.14 g/cm³ (Predicted)[2]
Purity Typically ≥95-97%[1][2]
SMILES N#CC1=CN=C(O)C=C1[8]
InChI Key CCQUUHVUQQFTGV-UHFFFAOYSA-N
Spectroscopic Profile

Structural validation relies on a combination of spectroscopic techniques.[9] The observed spectra for this compound reflect the dominant pyridone tautomer.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns are critical for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR provides information on the number and chemical environment of the carbon atoms, including the characteristic signals for the nitrile carbon, the carbonyl carbon (from the pyridone tautomer), and the other ring carbons.

  • FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the key functional groups. The spectrum typically shows a strong absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and a prominent carbonyl (C=O) stretch (around 1650-1700 cm⁻¹) characteristic of the pyridone form. A broad O-H stretch (around 3200-3600 cm⁻¹) may also be present, indicating the hydroxy tautomer or hydrogen bonding.[9]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[9] The monoisotopic mass is 120.032364 Da.[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Purification

While various synthetic routes to nicotinonitrile derivatives exist, a common and reliable laboratory-scale synthesis of this compound involves the acidic or basic hydrolysis of 2-chloro-5-cyanopyridine. The chloro-substituent at this position is susceptible to nucleophilic substitution by a hydroxide ion.

Experimental Protocol: Synthesis from 2-Chloro-5-cyanopyridine

This protocol describes a representative procedure for the synthesis of this compound.

Causality: The choice of aqueous acid (like HCl) and heat is crucial. The acidic medium protonates the pyridine nitrogen, activating the ring towards nucleophilic attack by water. The elevated temperature provides the necessary activation energy to overcome the reaction barrier for the substitution of the chlorine atom.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-cyanopyridine (1.0 eq).

    • Add a 4 M aqueous solution of hydrochloric acid (HCl) (approx. 10 volumes). The volume is chosen to ensure complete dissolution and efficient stirring.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material typically indicates reaction completion (usually within 4-8 hours).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C. This reduces the solubility of the product.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is approximately 6-7. The product will precipitate as a solid. The neutralization step is critical; adding the base too quickly can cause excessive foaming and heat generation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual salts, followed by a small amount of a cold non-polar solvent like diethyl ether to remove organic impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of recrystallization solvent is determined by the product's solubility profile—it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures.

  • Validation:

    • Dry the purified product under vacuum.

    • Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2 (NMR, IR, MS) and by measuring its melting point.

synthesis_workflow start Start: 2-Chloro-5-cyanopyridine setup 1. Reaction Setup - Add starting material to flask - Add 4M HCl (aq) start->setup reaction 2. Reaction - Heat to reflux (100-110°C) - Monitor by TLC/HPLC setup->reaction workup 3. Workup - Cool to 0-5°C - Neutralize with NaHCO₃ to pH 6-7 - Filter precipitate reaction->workup purify 4. Purification - Wash solid with cold water - Recrystallize from Ethanol/Water workup->purify validate 5. Validation - Dry under vacuum - Characterize (NMR, IR, MS, MP) purify->validate end End: Pure this compound validate->end

Figure 2: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two primary functional groups.[1]

  • Hydroxyl/Pyridone Group: The pyridone nitrogen can be readily alkylated or arylated. The oxygen atom can participate in etherification reactions (O-alkylation) under specific conditions, although N-alkylation is often favored.

  • Nitrile Group: The nitrile moiety is a versatile functional group that can be:

    • Hydrolyzed to a carboxylic acid (6-hydroxynicotinic acid), a key metabolite and synthetic intermediate.[11][12]

    • Reduced to a primary amine (aminomethyl group), introducing a basic center.

    • Reacted with organometallic reagents or used in cycloaddition reactions.

This versatile reactivity makes this compound a valuable scaffold in drug discovery.[1] Substituted pyridines are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[13] The 6-substituted nicotinonitrile framework, in particular, is a key component in the design of targeted therapies, such as covalent inhibitors for kinases implicated in inflammatory and autoimmune diseases.[13]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2] Storage under an inert atmosphere at room temperature is recommended.[8]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile tool for chemical innovation. Its defining characteristic is the keto-enol tautomerism, which governs its reactivity and physical properties. With well-established synthetic routes and a rich spectrum of potential chemical transformations, it serves as a cornerstone for the development of novel compounds in the pharmaceutical and materials science sectors. A thorough understanding of its structure, properties, and handling requirements, as detailed in this guide, is fundamental for any scientist aiming to leverage its full potential.

References

  • Vertex AI Search. (n.d.). This compound: Key Properties for Synthesis Chemists.
  • Sigma-Aldrich. (n.d.). 6-Hydroxy-nicotinonitrile | 94805-52-4.
  • BLD Pharm. (n.d.). 95891-30-8 | this compound.
  • Pharmaffiliates. (n.d.). CAS No : 94805-52-4 | Product Name : this compound.
  • Alfa Chemical. (2020, April 29). China this compound CAS No.: 95891-30-8 Manufacturers.
  • ResearchGate. (n.d.). Crystal structure of 6-hydroxynicotinic acid.
  • PubChemLite. (n.d.). This compound (C6H4N2O).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 95891-30-8.
  • PubChem. (n.d.). 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924.
  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658).
  • Sigma-Aldrich. (n.d.). This compound | 94805-52-4.
  • BenchChem. (n.d.). Validating the Structure of 6-Bromonicotinonitrile Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniques.
  • BenchChem. (2025, December). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
  • Wikipedia. (n.d.). Tautomer.
  • RCS Research Chemistry Services. (n.d.). How about Tautomers?.
  • jOeCHEM. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube.

Sources

physical properties of 6-Hydroxynicotinonitrile solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 6-Hydroxynicotinonitrile with a Core Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in pharmaceutical research and development due to its versatile chemical structure. As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective utilization. This technical guide provides a comprehensive overview of the known physical properties of this compound and offers detailed, field-proven protocols for the experimental determination of its solubility. While specific quantitative solubility data for this compound is not widely published, this guide will also infer its likely solubility profile based on its structural attributes and data from analogous compounds.

Introduction to this compound

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a bifunctional molecule featuring a pyridine ring substituted with a hydroxyl group and a nitrile moiety.[1][2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry, enabling diverse synthetic transformations. The hydroxyl group can undergo etherification and esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitrogen atom in the pyridine ring also offers a site for potential N-alkylation or salt formation, further expanding its synthetic utility.

The solubility of an active pharmaceutical ingredient or a key intermediate like this compound is a critical parameter that influences its bioavailability, formulation development, and performance in biological assays.[3] Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering the development of a potential drug candidate. Therefore, a detailed understanding and accurate measurement of solubility are essential early in the drug discovery process.[4]

Physicochemical Properties of this compound

A summary of the available physicochemical properties of this compound is presented in Table 1. This data is crucial for predicting its behavior in various solvent systems and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H4N2O[5][6][7]
Molecular Weight 120.11 g/mol [5][6][7]
CAS Number 94805-52-4, 95891-30-8[1][2][5][6][7][8]
Appearance White to yellow or off-white to green solid[1][2]
Melting Point 223-225 °C[2]
Boiling Point 382.7 °C at 760 mmHg[2]
Purity (typical) >97%[2]

Solubility Profile of this compound

The presence of the hydroxyl group and the nitrogen atom in the pyridine ring suggests that this compound can act as both a hydrogen bond donor and acceptor. This capability generally imparts some degree of aqueous solubility. For instance, structurally related hydroxypyridines exhibit notable water solubility:

  • 2-Hydroxypyridine: Soluble in water (450 g/L at 20°C) and ethanol.[9]

  • 3-Hydroxypyridine: Soluble in water (33 g/L) and alcohol.[10][11]

Based on these analogs, it is reasonable to hypothesize that this compound possesses moderate aqueous solubility. The nitrile group, being polar, may also contribute to its solubility in polar solvents. However, the overall solubility will be a balance between the polar functional groups and the aromatic pyridine ring, which has some hydrophobic character.

The solubility of this compound is also expected to be pH-dependent. The pyridine ring nitrogen is basic, and the hydroxyl group is weakly acidic. The pKa of the molecule will dictate the ionization state at different pH values, which in turn will significantly influence its aqueous solubility, as governed by the Henderson-Hasselbalch equation.

In organic solvents, the principle of "like dissolves like" is a good predictor of solubility.[12] It is anticipated that this compound will be more soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) than in nonpolar solvents like hexane or toluene.

Experimental Determination of Solubility

To obtain precise and reliable solubility data for this compound, experimental determination is essential. Two common methods for solubility assessment in drug discovery are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[3][13]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.[14][15]

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., a glass vial). The presence of excess solid is crucial to ensure that equilibrium is reached.[14]

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to allow for equilibration. This can take anywhere from 24 to 72 hours.[13][14]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[12]

  • Quantification:

    • Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[12]

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).

Below is a diagram illustrating the workflow for the shake-flask method.

Shake_Flask_Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid This compound to solvent B Agitate at constant temperature for 24-72h A->B Equilibration C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC-UV D->E F Calculate concentration using calibration curve E->F

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[3][4] It is a high-throughput method often used in the early stages of drug discovery for rapid compound profiling.[16][17]

Experimental Protocol (Nephelometric Method):

  • Preparation of Compound Stock:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[4][16]

  • Assay Plate Preparation:

    • In a microtiter plate (e.g., 96- or 384-well), dispense a small volume of the DMSO stock solution into the wells.[16]

    • Add the aqueous buffer (e.g., PBS) to achieve the desired final compound concentrations.[16]

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[16]

    • Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[16][17]

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a control.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound:

  • Purity: The presence of impurities can affect the solubility of the compound. It is crucial to use a well-characterized and highly pure sample for solubility determination.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.

  • Experimental Conditions: As highlighted in the protocols, factors such as temperature, pH of the aqueous buffer, and equilibration time can all have a significant impact on the measured solubility.[3][14]

Conclusion

While a definitive, quantitative solubility value for this compound is not widely reported, its chemical structure suggests it possesses moderate solubility in aqueous and polar organic solvents. For researchers and drug development professionals working with this important synthetic intermediate, the experimental protocols provided in this guide offer a robust framework for determining its thermodynamic and kinetic solubility. Accurate solubility data is indispensable for guiding formulation strategies, interpreting bioassay results, and ultimately, for the successful development of new therapeutics.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Alfa Chemical. China this compound CAS No.: 95891-30-8 Manufacturers. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Solubility of Things. 2-Hydroxypyridine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Key Properties for Synthesis Chemists. Available from: [Link]

  • BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available from: [Link]

  • Chemsrc. 4-Chloro-1,2-dimethylcyclohexane | CAS#:1122-38-9. Available from: [Link]

  • Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • PubChem. 6-Hydroxynicotinic acid. Available from: [Link]

  • Pharmaffiliates. This compound | CAS No : 94805-52-4. Available from: [Link]

  • Omsynth Lifesciences. This compound : CAS No.94805-52-4. Available from: [Link]

  • Jilin haofei import and export trade Co.,Ltd. This compound cas no.95891-30-8. Available from: [Link]

  • LookChem. 4-Dimethylaminopyridine|1122-58-3. Available from: [Link]

  • Alfa Chemical. شماره CAS this compound: 95891-30-8. Available from: [Link]

  • Alfa Chemical. China this compound CAS No .: 95891-30-8 Fabricantes. Available from: [Link]

Sources

An In-Depth Technical Guide to 6-Hydroxynicotinonitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Hydroxynicotinonitrile (CAS No. 95891-30-8), a pivotal heterocyclic organic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, reactivity, synthesis considerations, and applications, grounding all claims in authoritative data and established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known by synonyms such as 6-oxo-1,6-dihydropyridine-3-carbonitrile and 6-hydroxy-3-pyridinecarbonitrile, is a bifunctional pyridine derivative.[1][2] Its value in synthetic chemistry stems from the strategic placement of a hydroxyl group and a nitrile moiety on the pyridine scaffold, a privileged structure in medicinal chemistry.[3][4]

The molecule's inherent structure presents a tautomeric equilibrium between the pyridinol and pyridone forms. For clarity and based on common nomenclature, this guide will primarily refer to the "hydroxy" form. Understanding this equilibrium is crucial, as it can influence the compound's reactivity and physical properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 95891-30-8[3]
Molecular Formula C₆H₄N₂O[1][3]
Molecular Weight 120.11 g/mol [1][3]
Appearance Off-white to green or yellow solid[1]
Melting Point 223-225 °C (lit.)[1]
Purity (Typical) ≥ 97%[1][3]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Inert atmosphere recommended.[1][5]
SMILES Code N#CC1=CN=C(O)C=C1[5]

Note: Physical properties such as solubility are not widely published for the nitrile derivative, but studies on the related 6-hydroxynicotinic acid show it has low solubility in water and ethanol compared to other isomers, a factor that may be relevant when selecting reaction solvents.[6]

Reactivity and Synthetic Utility: A Chemist's Perspective

The synthetic versatility of this compound is its most significant attribute.[3] The two primary functional groups offer orthogonal reactivity, allowing for selective transformations and making it a highly valuable building block for complex molecular architectures.

The Dual-Reactivity Framework

The hydroxyl and nitrile groups are the molecule's reactive centers. Their manipulation is key to its role as a pharmaceutical intermediate.

  • Hydroxyl Group (-OH): As a nucleophile, this group readily participates in O-alkylation (etherification) and esterification reactions. This allows for the introduction of diverse side chains, which is fundamental for structure-activity relationship (SAR) studies in drug discovery.

  • Nitrile Group (-C≡N): This group is a versatile precursor to other critical functionalities. It can be:

    • Hydrolyzed to a carboxylic acid, creating a new point for amide coupling or other conjugations.

    • Reduced to a primary amine, which can be further derivatized.

    • Utilized in cycloaddition reactions to form heterocyclic rings like tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.[3]

The interplay of these groups allows for a stepwise, controlled synthesis of more complex molecules. The diagram below illustrates these potential synthetic transformations.

G main This compound (CAS 95891-30-8) fg_oh Hydroxyl (-OH) Nucleophilic Site main->fg_oh Site 1 fg_cn Nitrile (-C≡N) Electrophilic Carbon main->fg_cn Site 2 ether Ether Derivative fg_oh->ether Etherification (R-X, Base) ester Ester Derivative fg_oh->ester Esterification (Acyl Halide) acid Carboxylic Acid Derivative fg_cn->acid Hydrolysis (H₃O⁺ or OH⁻) amine Primary Amine Derivative fg_cn->amine Reduction (e.g., LiAlH₄, H₂/cat.) tetrazole Tetrazole Derivative fg_cn->tetrazole Cycloaddition (e.g., NaN₃)

Caption: Key reactive sites and synthetic transformations of this compound.

Role in Drug Discovery and Development

Heterocyclic compounds, particularly those containing a pyridine ring, form the backbone of a vast number of FDA-approved drugs.[4][7] this compound serves as an important raw intermediate in the synthesis of these complex Active Pharmaceutical Ingredients (APIs).[1][8] Its utility lies in providing a pre-functionalized scaffold that medicinal chemists can elaborate upon to optimize pharmacological properties.

Workflow: From Intermediate to Investigational Compound

The journey from a chemical intermediate to a potential drug candidate is a multi-step process. The inherent reactivity of this compound is leveraged at the "Lead Optimization" stage, where analogues are synthesized to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G start Starting Material This compound step1 Step 1: Derivatization (e.g., O-Alkylation at OH) start->step1 Introduce R₁ step2 Step 2: Core Modification (e.g., Nitrile Hydrolysis) step1->step2 Expose new handle step3 Step 3: Coupling (e.g., Amide Bond Formation) step2->step3 Introduce R₂ result Lead Compound Library for SAR Studies step3->result final Optimized Candidate result->final Screening & Iteration

Caption: A generalized workflow for utilizing this compound in lead optimization.

Quality Control and Analytical Characterization

For any application in pharmaceutical development, rigorous quality control is non-negotiable. Sourcing material with a minimum purity of 97% is standard practice to ensure predictable reaction outcomes and minimize downstream purification challenges.[1][3] A reputable supplier will always provide a detailed Certificate of Analysis (COA) and a Material Safety Data Sheet (MSDS).[3]

Self-Validating Analytical Protocol

A multi-technique approach is essential to confirm both the identity and purity of this compound. No single method is sufficient; the data must be corroborative.

Table 2: Standard Analytical Techniques for Characterization

TechniquePurposeExpected Information
¹H and ¹³C NMR Structural ElucidationConfirms the chemical structure by showing the number, environment, and connectivity of hydrogen and carbon atoms.
FTIR Spectroscopy Functional Group IdentificationDetects characteristic vibrations for key bonds, such as -OH (broad), -C≡N (sharp), and C=C/C=N of the aromatic ring.
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular weight (120.11 g/mol ) and provides fragmentation patterns that can support structural assignment.
HPLC/UPLC Purity AssessmentQuantifies the purity of the sample by separating it from impurities and by-products.
Melting Point Analysis Purity IndicationA sharp melting point range (e.g., 223-225 °C) indicates high purity.

While specific spectral data for this exact CAS number is not broadly published in peer-reviewed journals, vendors often provide this data upon request.[5] The closely related 6-Hydroxynicotinic acid has extensive public data which can serve as a useful reference for expected spectral regions.[9]

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. The safety profile of this compound is similar to other related pyridine derivatives.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Protocol for Safe Handling
  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[1][10]

By adhering to these protocols, researchers can safely and effectively utilize the synthetic potential of this versatile chemical building block.

References

  • China this compound CAS No.: 95891-30-8 Manufacturers. (2020, April 29). Alfa Chemical. Retrieved January 11, 2026, from [Link]

  • China 589-87-7 Manufacturers. (n.d.). Alfa Chemical. Retrieved January 11, 2026, from [Link]

  • This compound | CAS No: 94805-52-4. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

  • China CAS No 54231 35 5 Manufacturers Factory Suppliers. (n.d.). Alfa Chemical. Retrieved January 11, 2026, from [Link]

  • 6-Hydroxynicotinic acid | CNP0320055.0. (2024, August 20). COCONUT. Retrieved January 11, 2026, from [Link]

  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Hydroxynicotinic acid crystallisation and solubility systematic studies. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • This compound cas no.95891-30-8. (n.d.). Jilin haofei import and export trade Co.,Ltd. Retrieved January 11, 2026, from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]

Sources

The Tautomeric Landscape of a Privileged Scaffold: An In-Depth Technical Guide to the 6-Hydroxynicotinonitrile ⇌ 6-Oxo-1,6-dihydropyridine-3-carbonitrile Equilibrium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The prototropic tautomerism of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing molecular properties such as solubility, lipophilicity, hydrogen bonding capability, and receptor-ligand interactions. This technical guide provides a comprehensive examination of the tautomeric equilibrium between 6-Hydroxynicotinonitrile and its corresponding lactam form, 6-oxo-1,6-dihydropyridine-3-carbonitrile. We will delve into the fundamental thermodynamic and structural principles governing this equilibrium, the significant impact of the solvent environment, and the analytical methodologies employed to characterize and quantify the tautomeric populations. This guide is intended for researchers, medicinal chemists, and formulation scientists seeking a deep, field-proven understanding of this critical molecular behavior.

Introduction: The Principle of Prototropic Tautomerism in Pyridinones

Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[1][2] In the context of this compound, we are primarily concerned with lactam-lactim tautomerism, a specific form of keto-enol tautomerism prevalent in heterocyclic systems. The equilibrium involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[3]

The two tautomers are:

  • This compound (Lactim or Enol form): An aromatic hydroxypyridine.

  • 6-oxo-1,6-dihydropyridine-3-carbonitrile (Lactam or Oxo/Keto form): A pyridinone derivative.

While the hydroxy form possesses a fully aromatic pyridine ring, the oxo form benefits from the high thermodynamic stability of the amide and carbonyl functionalities.[4] The position of this equilibrium is not static; it is a dynamic process influenced by a confluence of intrinsic structural features and extrinsic environmental factors. For 2- and 4-hydroxypyridines, the equilibrium overwhelmingly favors the pyridone (oxo) form in most solvents and in the solid state.[3][4] This preference is a critical consideration in drug design, as the predominant tautomer dictates the molecule's interactive potential.

Governing Factors of the Tautomeric Equilibrium

The predominance of the 6-oxo-1,6-dihydropyridine-3-carbonitrile tautomer is not accidental but is dictated by several key energetic and structural factors.

Aromaticity and Bond Energies

While the this compound form contains a classic pyridine aromatic system, the 6-oxo tautomer can also exhibit significant aromatic character through delocalization of the nitrogen lone pair into the ring, creating a resonance contributor with charge separation.[2] This delocalization, coupled with the formation of a strong C=O double bond, provides substantial thermodynamic stabilization that often outweighs the energetic cost of disrupting the formal aromaticity of the hydroxy form.

The Influence of the Cyano Substituent

The presence of an electron-withdrawing cyano (-CN) group at the 3-position plays a crucial role. This group significantly influences the electronic distribution within the pyridine ring. For the oxo tautomer, the cyano group enhances the polarization of the molecule, stabilizing the charge-separated resonance structure.[5] This stabilization further shifts the equilibrium in favor of the more polar lactam form.[5]

Solvent Effects: A Decisive Factor

The solvent environment is arguably the most potent external factor governing the tautomeric equilibrium. The general principle is that polar solvents preferentially stabilize the more polar tautomer.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate the polar lactam tautomer, which has a larger dipole moment, through hydrogen bonding to the carbonyl oxygen and the N-H group.[5][6] In aqueous solution, the stabilization of the oxo form is so significant that it is considered the exclusive species for most practical purposes.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and possess large dipole moments, effectively stabilizing the polar lactam form. Studies on analogous 3-cyano-2(1H)-pyridones in DMSO confirm the overwhelming predominance of the lactam tautomer.[7]

  • Nonpolar Solvents (e.g., Cyclohexane, Chloroform): In nonpolar environments, the less polar hydroxy form may be present in more significant, sometimes even comparable, amounts.[3] However, for many pyridinone systems, the inherent stability of the oxo form ensures it remains the major tautomer even in less polar media.

The relationship between solvent polarity and tautomeric preference is a critical, self-validating system: observing a shift in equilibrium upon changing solvent polarity confirms the differential polarity of the tautomers and validates the analytical method.

Analytical Characterization and Methodologies

Determining the position of the tautomeric equilibrium requires robust analytical techniques capable of distinguishing between the two forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[8]

Expected Spectroscopic Signatures:

Group This compound (Hydroxy form) 6-oxo-1,6-dihydropyridine-3-carbonitrile (Oxo form)
N-H Proton AbsentBroad singlet, typically > 12 ppm (in DMSO-d6)[9]
O-H Proton Broad singlet, variable chemical shiftAbsent
Ring Protons Aromatic region (approx. 7.0-8.5 ppm)Vinylic region, shifted relative to the hydroxy form
C2 (C-OH) ~160-165 ppmN/A
C6 (C=O) N/A~160-165 ppm[5]
C3 (C-CN) ~105-110 ppm~105-110 ppm
CN Carbon ~117-120 ppm~117-120 ppm

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

Tautomer_Equilibrium cluster_hydroxy This compound (Lactim Form) cluster_oxo 6-oxo-1,6-dihydropyridine-3-carbonitrile (Lactam Form) Hydroxy Aromatic Pyridine Ring -OH group Less Polar Oxo Pyridinone Ring C=O and N-H groups More Polar Hydroxy->Oxo Favored in Polar Solvents Oxo->Hydroxy Potentially favored in Non-Polar Solvents

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Prepare separate samples by dissolving the compound in a series of deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, Benzene-d6). Ensure complete dissolution.

    • Transfer the solutions to high-quality 5 mm NMR tubes.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and shim the instrument for each sample to ensure high resolution.

    • Record standard ¹H NMR spectra at a constant, known temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire spectra with a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Ensure the spectral width covers the expected chemical shift range (e.g., -1 to 15 ppm).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate all signals corresponding to each tautomer. The presence of a broad signal downfield of 12 ppm is a strong indicator of the N-H proton of the oxo form.

    • The ratio of the integrals for distinct, non-overlapping protons of each tautomer allows for the calculation of the tautomeric ratio and the equilibrium constant (K_T = [Oxo]/[Hydroxy]).

NMR_Workflow

UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation and can be used to study tautomerism. The hydroxy and oxo forms will have distinct chromophores and thus different absorption maxima (λ_max).[3] The lactam (oxo) tautomer, being more polar, often exhibits a significant solvatochromic shift (a change in λ_max with solvent polarity).[5]

Typical Observations:

  • Hydroxy (Lactim) Form: Exhibits π → π* transitions characteristic of an aromatic hydroxypyridine.

  • Oxo (Lactam) Form: Possesses a different conjugated system, leading to distinct absorption bands. These bands are often sensitive to solvent polarity.[2]

By recording spectra in various solvents and observing the systematic changes in band intensities, one can deduce the position of the equilibrium.[10] For quantitative analysis, the molar absorptivity of each pure tautomer would be required, which can be challenging to obtain if one tautomer is not exclusively present in any solvent. Computational methods can aid in predicting the spectra of the individual tautomers.[11][12]

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. For related 3-cyano-2-oxo-dihydropyridine derivatives, crystal structures have consistently confirmed that the molecule exists in the oxo (lactam) form in the solid state.[13] This is due to the ability of the oxo form to establish strong intermolecular N-H···O=C hydrogen bonds, which creates a highly stable crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[6] These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[14] Time-Dependent DFT (TD-DFT) can further predict the UV-Vis absorption spectra for each tautomer, aiding in the interpretation of experimental data.[12] Computational studies consistently show that for 2- and 4-pyridones, the oxo form is more stable than the hydroxy form in polar solvents.[6]

Implications for Drug Development

Understanding the tautomeric preference of 6-oxo-1,6-dihydropyridine-3-carbonitrile is paramount for its application in drug discovery and development.

  • Receptor Binding: The predominant oxo tautomer presents a distinct set of hydrogen bond donors (N-H) and acceptors (C=O, -CN), which will govern its interaction with biological targets. Designing ligands based on the minor hydroxy tautomer would likely lead to a significant loss of binding affinity.

  • Physicochemical Properties: The greater polarity of the oxo form influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expected to have higher aqueous solubility and different lipophilicity (LogP/LogD) compared to the hydroxy tautomer.

  • Intellectual Property: The correct representation of the dominant tautomeric form is crucial for securing robust patent protection.

Conclusion

The tautomeric equilibrium of this compound is heavily skewed towards the 6-oxo-1,6-dihydropyridine-3-carbonitrile form under most pharmaceutically relevant conditions, particularly in the solid state and in polar solvents. This preference is driven by the thermodynamic stability of the lactam functionality, which is further enhanced by the electronic influence of the 3-cyano group and strong solvation effects in polar media. A multi-faceted analytical approach, combining NMR and UV-Vis spectroscopy with computational modeling, provides a comprehensive and self-validating framework for characterizing this equilibrium. For scientists and researchers in drug development, a thorough understanding and correct assignment of this tautomeric system are not merely academic exercises but are fundamental prerequisites for successful lead optimization, formulation, and intellectual property strategy.

References

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. Available at: [Link]

  • Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. ResearchGate. Available at: [Link]

  • 1H NMR spectra (DMSO-d6, 300 MHz) of compounds 3g and 4g. Chemical... ResearchGate. Available at: [Link]

  • Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. ResearchGate. Available at: [Link]

  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. PubMed Central. Available at: [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. Available at: [Link]

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC. Available at: [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. NIH. Available at: [Link]

  • ChemInform Abstract: A Simple and Convenient Synthesis of Tautomeric (6 or 2)-Hydroxy-4-methyl-(2 or 6)-oxo-1-(substituted phenyl)-(1,2 or 1,6)-dihydropyridine-3-carbonitriles. ResearchGate. Available at: [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. Available at: [Link]

  • The Equilibrium Constant. YouTube. Available at: [Link]

  • 1H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]

  • Comparison of 1H NMR Spectra (in DMSO-d6 at 293.2 K at 700 MHz). ResearchGate. Available at: [Link]

  • Selected 1H-NMR chemical shifts for Compound 3 in DMSO-d6, CDCl3... ResearchGate. Available at: [Link]

  • Computed UV−vis spectra of the most significant tautomers/ conformers... ResearchGate. Available at: [Link]

  • Chapter 6: Manipulating Equilibrium Constants. YouTube. Available at: [Link]

  • 13 Carbon NMR. University of Calgary. Available at: [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. Available at: [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]

  • Quantum-chemical study on the relative stability of sildenafil tautomers. SpringerLink. Available at: [Link]

  • Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f... ResearchGate. Available at: [Link]

  • A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. PubMed Central. Available at: [Link]

  • Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. Available at: [Link]

  • 13C-NMR. University of Wisconsin-Madison. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Tautomeric Equilibria of Pyridoxal-5'-phosphate (Vitamin B6) and 3-Hydroxypyridine Derivatives: A Theoretical Study of Solvation Effects. ResearchGate. Available at: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. PubMed Central. Available at: [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. Available at: [Link]

Sources

reactivity of hydroxyl and nitrile groups in 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactivity of Hydroxyl and Nitrile Groups in 6-Hydroxynicotinonitrile

Abstract

This compound (CAS: 95891-30-8), a heterocyclic organic compound, stands as a pivotal intermediate in the synthesis of novel pharmaceutical agents and functional materials.[1] Its value is derived from the unique electronic interplay and differential reactivity of its two primary functional groups: a nucleophilic hydroxyl group and an electrophilic nitrile group, both affixed to a pyridine core.[1] This guide provides a comprehensive analysis of the chemoselectivity of these functionalities. We will explore the underlying principles that govern their reactivity under various conditions—basic, acidic, and reductive—and provide field-proven protocols to enable researchers to selectively target either group with precision. This document serves as a technical resource for chemists in drug development and materials science, aiming to harness the synthetic versatility of this important building block.

Molecular Architecture and Electronic Landscape

This compound, with the molecular formula C₆H₄N₂O, presents a fascinating case of functional group dichotomy.[1] The pyridine ring, an electron-deficient aromatic system, influences both the hydroxyl and nitrile groups.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the hydroxyl (pyridinol) form and the pyridone form. For 6-hydroxypyridines, this equilibrium heavily favors the pyridone tautomer. This has significant implications for the "hydroxyl" group's reactivity, as it often behaves as an N-H group of an amide-like system, influencing its acidity and nucleophilicity. However, for the purpose of O-alkylation and acylation, it is the oxygen atom of the deprotonated species that typically acts as the nucleophile.

Caption: Tautomeric equilibrium of this compound.

Key Physicochemical Properties

PropertyValueSource
CAS Number 95891-30-8[1][2][3]
Molecular Formula C₆H₄N₂O[1][4]
Molecular Weight 120.11 g/mol [1][4]
Appearance White to Yellow Solid[5]
Melting Point 223-225 °C[6]
Purity Typically ≥97%[1][6]

Chemistry of the Hydroxyl Group: A Nucleophilic Center

The hydroxyl group, or more accurately, the pyridone-pyridinol system, serves as the primary nucleophilic site, especially under basic conditions. Deprotonation by a suitable base generates a highly nucleophilic ambidentate anion, which readily participates in substitution reactions.

O-Alkylation and O-Arylation

The most common transformation of the hydroxyl group is its conversion to an ether via alkylation. This reaction proceeds efficiently by deprotonating the hydroxyl group with a base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide/phenoxide, which then displaces a leaving group on an alkyl halide or sulfonate.

  • Causality: The use of a base is critical. It converts the weakly nucleophilic -OH group into a potent anionic nucleophile, dramatically increasing the reaction rate. The choice of a polar aprotic solvent like DMF or DMSO helps to solvate the cation without solvating the nucleophile, further enhancing its reactivity.

O_Alkylation_Mechanism General Workflow for O-Alkylation Start This compound + Base (e.g., K₂CO₃) Intermediate Potassium 5-cyanopyridin-2-olate (Anionic Nucleophile) Start->Intermediate Deprotonation Product 6-Alkoxynicotinonitrile (Ether Product) Intermediate->Product SN2 Attack Reagent Alkylating Agent (R-X) e.g., CH₃I, BnBr Reagent->Intermediate

Caption: Workflow for selective O-Alkylation of the hydroxyl group.

Protocol 2.1: Selective O-Methylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution. Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the suspension vigorously. Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chemistry of the Nitrile Group: An Electrophilic Hub

The nitrile group features a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[7][8]

Hydrolysis to Carboxylic Acid

One of the most synthetically useful transformations of the nitrile is its hydrolysis to a carboxylic acid, 6-hydroxynicotinic acid. This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[7][8][9][10]

  • Acid-Catalyzed Mechanism: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon. Water, a weak nucleophile, can then attack.[8][9]

  • Base-Catalyzed Mechanism: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[7]

Protocol 3.1: Acid-Catalyzed Nitrile Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 6 M aqueous solution of sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by LC-MS.

  • Workup: Cool the reaction mixture to room temperature, then carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a suitable base until the pH is ~4-5. The product, 6-hydroxynicotinic acid, will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.[11][12]

Reduction to Primary Amine or Aldehyde

The nitrile group can be selectively reduced. The choice of reducing agent dictates the outcome.[13]

  • To Primary Amine: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) will fully reduce the nitrile to a primary amine (6-(aminomethyl)pyridin-2-ol).[7][8][14][15]

  • To Aldehyde: A less powerful, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) allows for partial reduction. The reaction stops at the imine stage, which is then hydrolyzed to the corresponding aldehyde upon aqueous workup.[7][13]

Nitrile_Reduction Nitrile This compound Amine Primary Amine (6-(aminomethyl)pyridin-2-ol) Nitrile->Amine LiAlH₄ or H₂/Catalyst Imine Imine Intermediate Nitrile->Imine 1. DIBAL-H Aldehyde Aldehyde (6-hydroxypyridine-3-carbaldehyde) Imine->Aldehyde 2. H₃O⁺ workup

Caption: Selective reduction pathways for the nitrile group.

Chemoselectivity: A Guide to Orthogonal Reactivity

The ability to selectively modify one functional group while leaving the other intact is paramount. The choice of reagents and reaction conditions is the key to achieving this orthogonality.

Summary of Selective Transformations

Target GroupReaction TypeReagents & ConditionsResulting GroupSelectivity Rationale
Hydroxyl AlkylationR-X, Base (K₂CO₃, NaH) in DMFEther (-OR)Base deprotonates the -OH group, making it a superior nucleophile. The nitrile is unreactive under these conditions.
Nitrile HydrolysisH₂SO₄ (aq) or NaOH (aq), HeatCarboxylic Acid (-COOH)Harsh acidic or basic conditions are required to hydrolyze the stable nitrile group. The hydroxyl is stable to these conditions.
Nitrile ReductionLiAlH₄ in THF; then H₂OPrimary Amine (-CH₂NH₂)Strong hydride reagents are specific for the reduction of polar pi bonds like nitriles and carbonyls.[7][8][14]
Nitrile Partial ReductionDIBAL-H in Toluene, -78°C; then H₃O⁺Aldehyde (-CHO)DIBAL-H is a milder reducing agent that allows for controlled partial reduction to the imine, which hydrolyzes to an aldehyde.[7][13]

Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution

While the primary focus is on the functional groups, their influence on the aromatic ring is also significant. In electrophilic aromatic substitution (SₑAr), the hydroxyl group is a powerful activating, ortho, para-directing group, while the nitrile is a deactivating, meta-directing group.[16][17][18]

  • Controlling Influence: The activating effect of the hydroxyl group overwhelmingly dominates. Therefore, electrophilic attack will be directed to the positions ortho (C5) and para (C3) to the hydroxyl group. The pyridine nitrogen itself is deactivating and will be protonated under typical SₑAr conditions (e.g., nitration, halogenation), further deactivating the ring.[19][20]

Caption: Directing effects in electrophilic aromatic substitution.

Conclusion

This compound is a synthetically versatile molecule whose utility is unlocked by a thorough understanding of the differential reactivity of its hydroxyl and nitrile functionalities. By carefully selecting reaction conditions—leveraging pH, temperature, and reagent choice—chemists can achieve high chemoselectivity. Basic conditions favor reactions at the nucleophilic hydroxyl center, while strongly acidic or reductive conditions target the electrophilic nitrile group. This guide provides the foundational principles and practical protocols to empower researchers in drug discovery and materials science to effectively and selectively manipulate this valuable chemical scaffold.

References

  • This compound: Key Properties for Synthesis Chemists. Vertex AI Search.
  • Chemistry of Nitriles. Chemistry LibreTexts.
  • Reactivity of Nitriles. Chemistry LibreTexts.
  • Nitrile reduction. Wikipedia.
  • The Reduction of Nitriles. Chemistry LibreTexts.
  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. PubChem.
  • Reducing Nitriles. Ellesmere OCR A level Chemistry.
  • 6-hydroxynicotinic acid - 5006-66-6. ChemSynthesis.
  • Reactions of Nitriles. Chemistry Steps.
  • 6-Hydroxy-nicotinonitrile | 94805-52-4. Sigma-Aldrich.
  • Nitriles & Hydroxynitriles Revision Note. Save My Exams.
  • Electrophilic Substitution. Chemistry LibreTexts.
  • Electrophilic Substitution. Chemistry LibreTexts.
  • This compound.
  • 6-Hydroxypyridine-3-carboxylic acid 98. Sigma-Aldrich.
  • 95891-30-8|this compound. BLD Pharm.
  • This compound cas no.95891-30-8. Jilin haofei import and export trade Co.,Ltd.
  • Directing Effects in Electrophilic Arom
  • Electrophilic Aromatic Substitution reactions. Chemistry LibreTexts.
  • Electrophilic Aromatic Substitutions You Need To Know!. YouTube.
  • China this compound CAS No.: 95891-30-8 Manufacturers. Free Sample.

Sources

An In-depth Technical Guide to 6-Hydroxynicotinonitrile: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of 6-Hydroxynicotinonitrile. With a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , this heterocyclic compound is a critical building block in the synthesis of a variety of pharmacologically active molecules.[1]

Core Molecular and Physicochemical Properties

This compound, also known by its synonyms 6-Hydroxy-3-cyanopyridine and its tautomeric form 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a solid, typically appearing as an off-white to pale yellow powder.[2] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 6-position and a nitrile group at the 3-position. This unique arrangement of functional groups imparts versatile reactivity, making it a highly valuable intermediate in medicinal chemistry.[1]

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms. Spectroscopic evidence and theoretical studies indicate that the equilibrium predominantly favors the 6-oxo-1,6-dihydropyridine-3-carbonitrile (pyridone) form. This preference is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding, which stabilizes the pyridone tautomer.

PropertyValueSource
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1]
Appearance Off-white to pale yellow solid[2]
Melting Point 223-225 °C[2]
CAS Number 95891-30-8[1]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be approached through several routes, with a common and effective method involving the diazotization of an amino precursor followed by a Sandmeyer-type reaction. The following protocol is a representative, self-validating procedure derived from established methodologies for analogous compounds.

Diagram of the Synthetic Workflow

SynthesisWorkflow NaNO2 Sodium Nitrite (NaNO₂) HCl Hydrochloric Acid (HCl) CuSO4 Copper(II) Sulfate (CuSO₄) Na2SO3 Sodium Sulfite (Na₂SO₃) Start Start: 6-Aminonicotinonitrile Diazotization Diazotization Start->Diazotization 1. NaNO₂, HCl 2. 0-5 °C Sandmeyer Sandmeyer Reaction Diazotization->Sandmeyer Aryl Diazonium Salt Intermediate Purification Purification Sandmeyer->Purification 1. CuSO₄, Na₂SO₃ 2. Heat End End Product: this compound Purification->End Recrystallization

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol

Step 1: Diazotization of 6-Aminonicotinonitrile

  • In a reaction vessel equipped with a stirrer and thermometer, dissolve 6-aminonicotinonitrile in a dilute solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The endpoint can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) catalyst. This can be generated in situ by reacting copper(II) sulfate with a reducing agent like sodium sulfite in an aqueous solution.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) catalyst solution.

  • Gradually warm the reaction mixture to room temperature and then heat to approximately 50-60 °C. Effervescence (evolution of nitrogen gas) should be observed. The reaction is typically complete when gas evolution ceases. This step validates the successful conversion of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

  • The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water to remove any inorganic salts.

  • For purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be consistent with a 3,6-disubstituted pyridine system.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon attached to the nitrile group (C3), the hydroxyl/oxo group (C6), and the other ring carbons provide definitive structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), the C=O stretch of the predominant pyridone tautomer (around 1650-1690 cm⁻¹), and N-H stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of 120.11, confirming the elemental composition.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The 6-substituted nicotinonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Diagram of Kinase Inhibition

KinaseInhibition cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor ATP_Binding_Site ATP Binding Site Catalytic_Loop Catalytic Loop ATP_Binding_Site->Catalytic_Loop Activates Phosphorylated_Substrate Phosphorylated Substrate Catalytic_Loop->Phosphorylated_Substrate Phosphorylates Nicotinonitrile_Scaffold 6-Substituted Nicotinonitrile Scaffold Nicotinonitrile_Scaffold->ATP_Binding_Site Competitively Binds ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Protein Substrate->Catalytic_Loop Binds

Caption: Competitive inhibition of ATP binding by a 6-substituted nicotinonitrile-based inhibitor.

This compound serves as a key starting material for the synthesis of more complex molecules that can act as competitive inhibitors at the ATP-binding site of various kinases. The nitrile group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the kinase active site. The pyridine ring provides a rigid scaffold for the precise positioning of other pharmacophoric groups.

For instance, derivatives of the nicotinonitrile core have been identified as potent inhibitors of:

  • Janus Kinases (JAKs): The 6-substituted nicotinonitrile framework is a core component of selective JAK inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis.

  • Pim Kinases: These serine/threonine kinases are overexpressed in several cancers. Nicotinonitrile derivatives have shown promise as potent Pim kinase inhibitors, inducing apoptosis in cancer cells.

The versatility of the hydroxyl and nitrile groups in this compound allows for a wide range of chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion

This compound is a fundamentally important heterocyclic intermediate with a rich chemical profile. Its tautomeric nature and the dual reactivity of its hydroxyl and nitrile functionalities make it an invaluable tool for synthetic and medicinal chemists. The established role of the nicotinonitrile scaffold in the design of potent kinase inhibitors underscores the significance of this compound in the ongoing quest for novel therapeutics. This guide provides a foundational understanding for researchers to harness the full potential of this versatile molecule in their drug discovery and development endeavors.

References

  • Vertex AI Search. (2026). This compound: Key Properties for Synthesis Chemists.
  • Google Patents. (n.d.). CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • ARKIVOC. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • RSC Publishing. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[3][4]-annelated rings and oxygen at the[4]-position.

  • ACS Publications. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000341 - 6-Hydroxynicotinic Acid.
  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • Anderson, R.C., et al. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem. 60, 2650.
  • BTEC Applied Science Level 3 - Unit 19 Assignment 2. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • ACS Publications. (2010). One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition.
  • Wiley-VCH. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • BLD Pharm. (n.d.). 95891-30-8|this compound.
  • Santa Cruz Biotechnology. (n.d.). 6-Oxo-1,6-dihydro-3-pyridinecarbonitrile.
  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism.
  • Alfa Chemical. (2020). China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample.
  • ARKIVOC. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.
  • PubMed Central. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.
  • MedchemExpress.com. (n.d.).
  • Benchchem. (2025).
  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile.
  • ACS Publications. (n.d.). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry.
  • ResearchGate. (n.d.). Infrared spectra of N-hydroxypyridine-2(1H)
  • ResearchGate. (n.d.). Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione....
  • ResearchGate. (n.d.). Fragments of the infrared spectra of N-hydroxypyridine-2(1H)-thione....
  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5)IR1.
  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • The Royal Society of Chemistry. (n.d.). 3.
  • ACS Omega. (2022).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000296).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003306).
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis.
  • PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • Thieme. (n.d.). 4. 13C NMR Spectroscopy.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798).
  • Sobekbio Biosciences. (n.d.). 3-Pyridinecarbonitrile, 6-hydroxy-.
  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile.
  • PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658).
  • CORE. (n.d.). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • YouTube. (2025). Sandmeyer Reaction.
  • Benchchem. (n.d.). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
  • MDPI. (n.d.).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • MDPI. (2023).
  • PubMed Central. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances.
  • Sigma-Aldrich. (n.d.). 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7.
  • Wikipedia. (n.d.). Nicotinonitrile.

Sources

Spectroscopic Characterization of 6-Hydroxynicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecule and Its Importance

6-Hydroxynicotinonitrile (CAS No. 95891-30-8), with a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] Its value lies in the versatile reactivity offered by its trifunctional structure: a pyridine ring, a hydroxyl group, and a nitrile moiety. This unique combination makes it a sought-after intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.[1]

Accurate and comprehensive characterization of such a pivotal intermediate is non-negotiable for ensuring the purity, consistency, and success of subsequent synthetic steps. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for unambiguous structural elucidation and quality control.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile. Spectroscopic evidence from related 2- and 4-hydroxypyridine systems overwhelmingly indicates that the pyridone tautomer is the predominant species in both solution and the solid state.[2][3] This guide will, therefore, interpret the spectroscopic data based on the prevalence of the 6-pyridone structure.

While peer-reviewed, publicly archived spectra for this specific compound are not abundant, this guide will synthesize established principles of spectroscopy with data from closely related analogs to present a robust and predictive analysis. The methodologies and interpretations provided herein are designed to serve as a reliable framework for researchers working with this compound.

Molecular Structure and Tautomerism

The chemical identity of this compound is defined by the equilibrium between its hydroxy-pyridine and pyridone forms. Understanding this relationship is fundamental to interpreting its spectral data, as the observed signals will reflect the dominant tautomeric structure.

Caption: Tautomeric equilibrium of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts and coupling patterns for the dominant pyridone tautomer provide a unique fingerprint for identification.

Expertise & Experience: Interpreting the Predicted NMR Spectra

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would reveal four distinct signals. Three signals would appear in the aromatic region, corresponding to the protons on the pyridine ring, and one downfield, exchangeable proton for the N-H group. The proton at the C2 position, being adjacent to the electron-withdrawing carbonyl and nitrogen, is expected to be the most deshielded.

For the ¹³C NMR spectrum, six signals are anticipated. The most downfield signal will correspond to the C6 carbonyl carbon, a hallmark of the pyridone structure. The nitrile carbon (C3-CN) has a characteristic shift around 115-120 ppm, while the remaining four sp² hybridized carbons of the ring will appear in the 100-150 ppm range.[4][5]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.0 - 12.5br s-N1-H
~8.3dJ ≈ 2.5 HzC2-H
~7.9ddJ ≈ 9.5, 2.5 HzC4-H
~6.5dJ ≈ 9.5 HzC5-H
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)Assignment
~162C 6 (C=O)
~145C 2
~142C 4
~118C ≡N
~115C 5
~105C 3
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable N-H proton.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30° pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal intensity, with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by features characteristic of the pyridone tautomer.

Expertise & Experience: Key Vibrational Modes

The most diagnostic peaks in the IR spectrum will be the nitrile (C≡N) and carbonyl (C=O) stretching vibrations. The C≡N stretch is typically a sharp, strong band found in the 2260–2220 cm⁻¹ region.[6] The C=O stretch of the cyclic amide (lactam) in the pyridone ring is expected to be a very strong absorption around 1680-1650 cm⁻¹.[2] Additionally, a broad absorption in the 3400-3000 cm⁻¹ range corresponding to the N-H stretch, and aromatic C-H stretches just above 3000 cm⁻¹, will confirm the structure.

Predicted IR Absorption Data (ATR or KBr Pellet)
Predicted Frequency (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2230Strong, SharpC≡N Stretch
~1660Very StrongC=O Stretch (Amide I)
~1600, ~1480Medium-StrongC=C & C=N Ring Stretches
~850StrongC-H Out-of-plane Bending
Experimental Protocol: FTIR-ATR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structural integrity.

Expertise & Experience: Predicting the Fragmentation Pathway

Using a standard technique like Electron Ionization (EI), the mass spectrum of this compound (MW = 120.11) is expected to show a clear molecular ion peak (M⁺˙) at m/z 120. The fragmentation pattern of pyridones is often characterized by the loss of a neutral carbon monoxide (CO) molecule.[7] This would result in a significant fragment ion at m/z 92. Further fragmentation could involve the loss of hydrogen cyanide (HCN) from this intermediate or directly from the molecular ion.

fragmentation M [M]⁺˙ m/z = 120 M_CO [M - CO]⁺˙ m/z = 92 M->M_CO - CO M_HCN [M - HCN]⁺˙ m/z = 93 M->M_HCN - HCN

Sources

A Technical Guide to the Safe Handling of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

6-Hydroxynicotinonitrile (CAS No. 95891-30-8), also known as 6-oxo-1H-pyridine-3-carbonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl group and a nitrile moiety.[1] This bifunctional structure provides versatile reactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical development. Its applications include serving as a building block for active pharmaceutical ingredients (APIs) and the development of novel functional materials. Given its specific chemical properties and potential for biological activity, a comprehensive understanding of its safety profile and handling requirements is paramount for all laboratory personnel.

This guide provides an in-depth analysis of the hazards associated with this compound and establishes detailed protocols for its safe handling, storage, and disposal to ensure the well-being of researchers and maintain a secure laboratory environment.

Compound Properties:

Property Value Source
CAS Number 95891-30-8 [1]
Molecular Formula C₆H₄N₂O [1]
Molecular Weight 120.11 g/mol [1]
Appearance White to yellow or off-white to green solid.[1] [1]
Melting Point 223-225 °C [1]

| Storage | Room temperature, in a tightly closed container, under an inert atmosphere.[1][2] |[1][2] |

Hazard Identification and Toxicological Profile

The primary hazards of this compound are derived from its classification as an aromatic nitrile. While generally less acutely toxic than inorganic cyanide salts, organic nitriles can pose significant health risks.[3] The nitrile group is a key toxophore, and the aromatic structure influences its metabolic fate and systemic effects.

GHS Classification

Based on available data, this compound is classified with the following hazards.[2]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Harmful)H302Warning Harmful if swallowed.
Skin IrritationH315Warning Causes skin irritation.
Eye IrritationH319Warning Causes serious eye irritation.
Specific Target Organ ToxicityH335Warning May cause respiratory irritation.

This table represents a composite of GHS classifications from various suppliers.[2] Users must always consult the specific Safety Data Sheet (SDS) for the lot number they are handling.

Toxicological Rationale
  • Acute Toxicity (Oral): The "Harmful if swallowed" (H302) classification indicates a significant risk upon ingestion. While aromatic nitriles are often more stable in the body than their aliphatic counterparts, metabolic processes can potentially release cyanide ions, a potent cellular toxin.[3]

  • Skin and Eye Irritation (H315, H319): Direct contact with the solid or solutions of the compound can cause significant irritation to the skin and eyes.[4][5] This is a common property for many functionalized aromatic compounds. Prolonged skin contact may lead to dermatitis.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6] Due to its solid form, the primary inhalation risk comes from handling the powder.

Risk Assessment and the Hierarchy of Controls

A thorough risk assessment must be performed before any procedure involving this compound. The "Hierarchy of Controls" provides a systematic framework for mitigating identified risks, prioritizing the most effective measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible) substitution Substitution (Use a less hazardous alternative if possible) rank_elim engineering Engineering Controls • Chemical Fume Hood • Ventilated Enclosure for Weighing rank_sub administrative Administrative Controls • Standard Operating Procedures (SOPs) • Restricted Access Areas • Mandatory Training rank_eng ppe Personal Protective Equipment (PPE) • Nitrile Gloves • Safety Goggles/Face Shield • Lab Coat rank_admin rank_ppe

Caption: Hierarchy of Controls applied to this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls

Engineering controls are the primary line of defense to minimize exposure.

  • Chemical Fume Hood: All manipulations of this compound, including preparing solutions and running reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilated Balance Enclosure: Weighing of the solid compound should be performed in a ventilated balance enclosure or a powder containment hood to minimize the release of fine particulates into the laboratory atmosphere.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound.[7][8]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[10]

  • Eye Protection: Chemical safety goggles are mandatory.[7] When there is a risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A long-sleeved laboratory coat must be worn and kept fully fastened.[7] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits (e.g., large-scale transfers, cleaning up large spills), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

Safe Handling and Storage Procedures

Handling Protocol
  • Preparation: Designate a specific area within a fume hood for handling the compound. Ensure emergency equipment, including an eyewash station and safety shower, is accessible and operational.

  • Weighing: Tare a suitable, sealed container within a ventilated enclosure. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust. Close the container before removing it from the enclosure.

  • Dissolution: In a fume hood, add the solvent to the container with the solid. Use a magnetic stirrer or gentle swirling to dissolve. Avoid heating without proper condensation, as this could increase vaporization.

  • Post-Handling: After use, decontaminate all surfaces and equipment.[10] Wash hands thoroughly.

Storage Requirements
  • Store this compound in a tightly sealed, clearly labeled container.[4][10]

  • Keep in a cool, dry, and well-ventilated area.[7][10]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3][10] The compound should be protected from physical damage.[10]

Spill Management and Emergency Procedures

Immediate and correct response to emergencies is critical.

Spill Response Workflow

SpillWorkflow cluster_main Emergency Spill Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Location evacuate->assess small_spill Small Spill (<5g) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>5g) or Outside Fume Hood assess->large_spill Large or Uncontained small_spill_proc 1. Wear full PPE. 2. Cover with inert absorbent (e.g., sand, vermiculite). 3. Collect into a sealed container for hazardous waste. small_spill->small_spill_proc large_spill_proc 1. Evacuate the entire lab. 2. Restrict access. 3. Call Emergency Services / EH&S. large_spill->large_spill_proc decon Decontaminate Spill Area (See Section 7) small_spill_proc->decon report Report Incident to Supervisor decon->report

Caption: Decision workflow for responding to a this compound spill.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth) and seek immediate medical attention.[10][11]

  • Skin Contact: Remove all contaminated clothing.[10][12] Immediately flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

  • Note to Medical Personnel: Always provide a copy of the Safety Data Sheet (SDS) to emergency responders and medical staff.[9][12] Treatment for cyanide exposure may be necessary and should be administered by qualified medical professionals.[12][13]

Decontamination and Waste Disposal

  • Decontamination: For surfaces and glassware, a two-step cleaning process is recommended, performed entirely within a fume hood.[10] First, wash with a pH 10 buffer solution.[10][12] Second, wash with a freshly prepared 10% bleach solution, followed by a final rinse.[10][12] All cleaning materials (wipes, rinsate) must be disposed of as hazardous waste.[10]

  • Waste Disposal: All waste containing this compound, including contaminated PPE, absorbent materials, and excess reagent, must be collected in a clearly labeled, sealed container.[11] Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations for cyanide-containing or toxic nitrile waste.[10][12]

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. James Madison University. [Link]

  • Sodium Cyanide Emergency Response Procedures and Protection Key Points. LinkedIn. [Link]

  • Cyanide Toxicity Treatment & Management. Medscape Reference. [Link]

  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. PubChem. [Link]

  • The Good Scents Company safety data sheet for citronellyl nitrile. The Good Scents Company. [Link]

  • China this compound CAS No.: 95891-30-8 Manufacturers. Alfa Chemical. [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Link]

  • Precautions for Handling Organic Solvent. Ministry of Labor, Republic of China (Taiwan). [Link]

  • This compound: Key Properties for Synthesis Chemists. Medium. [Link]

  • 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326. PubChem. [Link]

Sources

6-Hydroxynicotinonitrile: A Comprehensive Technical Safety Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the material safety data for 6-Hydroxynicotinonitrile (CAS No. 95891-30-8), tailored for researchers, scientists, and professionals in drug development. The following sections offer a detailed examination of its chemical properties, associated hazards, and the necessary protocols for safe handling, storage, and emergency response.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C₆H₄N₂O.[1] Its unique structure, featuring a pyridine ring with both a hydroxyl and a nitrile functional group, makes it a versatile intermediate in pharmaceutical synthesis.[1] The interplay of these functional groups dictates its reactivity and physicochemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 95891-30-8[1]
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1]
Appearance White to yellow or off-white to green solid/powder[2][3]
Melting Point 223-225 °C[3]
Boiling Point Data not available[4]
Solubility Data not available
Purity Typically ≥97%[1][3]

The causality behind its utility in drug development lies in the reactivity of the hydroxyl and nitrile groups. The hydroxyl group can undergo etherification or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for molecular elaboration.[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation.

Signal Word: Warning [2]

GHS Hazard Pictogram:

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Section 3: Toxicological Information

  • Acute Toxicity: Quantitative data such as LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available. However, the GHS classification of H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) indicates a significant potential for acute toxicity.

  • Skin Corrosion/Irritation: Classified as causing skin irritation (H315).[2]

  • Serious Eye Damage/Irritation: Classified as causing serious eye irritation (H319).[2]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (H335).[2]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

The absence of specific toxicological data necessitates a cautious approach, treating the compound as potentially harmful through all routes of exposure.

Section 4: First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following protocols are based on the known hazards of the compound.

Emergency Response Workflow

FirstAid cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Water Wash with Plenty of Water Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes Cautiously Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First-aid response to exposure.

Detailed First-Aid Protocols:

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Section 5: Firefighting Measures

While not classified as flammable, appropriate measures must be taken in the event of a fire involving this compound.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.

  • Unsuitable Extinguishing Media: No information available.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors.

  • Hazardous Combustion Products: Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent exposure, and decontaminate the area.

  • Personal Precautions, Protective Equipment, and Emergency Procedures:

    • Avoid dust formation.

    • Avoid breathing vapors, mist, or gas.

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment (see Section 8).

  • Environmental Precautions:

    • Do not let the product enter drains.

  • Methods and Materials for Containment and Cleaning Up:

    • Sweep up and shovel into a suitable container for disposal.

    • Avoid raising dust.

    • Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Handling and Storage

Proper handling and storage practices are essential to minimize the risk of exposure and maintain the integrity of the compound.

  • Precautions for Safe Handling:

    • Avoid contact with skin and eyes.[5]

    • Avoid formation of dust and aerosols.

    • Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage, Including Any Incompatibilities:

    • Keep the container tightly closed in a dry and well-ventilated place.[3][5]

    • Store at room temperature in an inert atmosphere.

    • Incompatible with strong oxidizing agents.

Section 8: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

Personal Protective Equipment (PPE) Selection

PPE cluster_controls Exposure Controls cluster_ppe Personal Protective Equipment Engineering Engineering Controls (Fume Hood) Eye_Protection Eye Protection (Safety Glasses with Side Shields or Goggles) Engineering->Eye_Protection Hand_Protection Hand Protection (Nitrile Gloves) Engineering->Hand_Protection Body_Protection Body Protection (Lab Coat) Engineering->Body_Protection Respiratory_Protection Respiratory Protection (NIOSH-approved Respirator for Dusts) Engineering->Respiratory_Protection

Caption: Hierarchy of exposure controls.

  • Engineering Controls:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

    • Skin Protection:

      • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for protection against a range of chemicals, including weak acids and some organic solvents.[7][8][9]

      • Body Protection: Wear a lab coat or other protective clothing.

    • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator. For fine dust, FFP3 or N95 respirators are recommended.[10][11] For compounds with pyridine-like structures, a full-face mask with a combination filter for organic and inorganic gases and vapors may be necessary for significant exposures.[12]

Section 9: Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe storage and handling.

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Section 10: Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

  • Waste Treatment Methods:

    • Dispose of this hazardous material at an approved waste disposal facility.[5]

    • Contaminated packaging should be disposed of in the same manner as the product.

    • Do not allow the product to enter drains.[5]

    • For nitrile-contaminated materials, if not contaminated with other hazardous substances, some specialized recycling programs may be available; otherwise, they should be disposed of as chemical waste.[13][14][15]

Section 11: Transport Information

Transport regulations for this compound are not explicitly defined in the readily available literature. It is recommended to consult with transportation professionals and relevant regulations (e.g., DOT, IATA, IMDG) before shipping.

Section 12: Regulatory Information

The regulatory status of this compound may vary by region.

  • TSCA (Toxic Substances Control Act): The status of this compound on the TSCA inventory is not definitively established in the available public databases. Users should verify its status before import or use in the United States.

  • REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Registration status under REACH is not specified in the available information.

Section 13: Conclusion

This compound is a valuable chemical intermediate with defined hazards. This guide underscores the importance of a comprehensive understanding of its properties and the implementation of rigorous safety protocols. The lack of extensive toxicological data necessitates a conservative approach to handling, emphasizing the use of effective engineering controls and appropriate personal protective equipment. Researchers and drug development professionals are urged to adhere to these guidelines to ensure a safe and compliant working environment.

References

  • nanoSPACE. (2022, December 7).
  • Compliance Safety. Chemical Resistant Nitrile Gloves.
  • Unisafe Gloves.
  • Centers for Disease Control and Prevention. (2020, August 17).
  • SafetyGloves.co.uk. All Chemical Resistant Gloves.
  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • GazFinder. Gas detectors and respiratory protection equipments C5H5N (pyridine), CAS number 110-86-1.
  • Earth Safe PPE. How to Dispose of Nitrile Gloves?.
  • MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems.
  • 3M.
  • Chemical Supplier Website. This compound: Key Properties for Synthesis Chemists.
  • 3M.
  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
  • Jilin Haofei Import and Export Trade Co., Ltd. This compound cas no.95891-30-8.
  • Sigma-Aldrich. 6-Hydroxy-nicotinonitrile | 94805-52-4.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Thomas Scientific. Pyridine, 99+%.
  • Alfa Aesar. (2011, December 15).
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Alfa Chemical. (2020, April 29). China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample.
  • TerraCycle. (2024, April 22). A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses.
  • BLD Pharm. 95891-30-8|this compound|BLD Pharm.
  • Unisan. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • U.S. Environmental Protection Agency.
  • Sigma-Aldrich. This compound | 94805-52-4.
  • Santa Cruz Biotechnology. This compound | CAS 95891-30-8.
  • Source Intelligence. (2022, December 21). TSCA Section 6(h)

Sources

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Hydroxynicotinonitrile, also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a versatile heterocyclic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique bifunctional nature, featuring a nucleophilic hydroxyl group (in its pyridone tautomeric form) and an electrophilic nitrile group on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in various synthetic strategies, from classical ring-closing condensation reactions to more modern approaches involving functional group interconversion on pre-formed pyridine rings.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous structural motif in medicinal chemistry, and its derivatives form the basis of numerous blockbuster drugs.[1] this compound (CAS No. 95891-30-8) emerges as a particularly strategic building block.[2][3] The molecule exists in tautomeric equilibrium between the 6-hydroxypyridine and 6-pyridone forms, with the latter often predominating, which dictates its reactivity. The hydroxyl/oxo group can undergo O-alkylation, O-acylation, and various coupling reactions, while the nitrile moiety is a versatile precursor to amines, carboxylic acids, amides, and tetrazoles.[4] This dual reactivity allows for multi-directional elaboration of the molecular structure, a highly desirable feature in the construction of compound libraries for drug discovery.

Historical Perspective and Early Synthetic Approaches

The precise first synthesis of this compound is not prominently documented as a landmark discovery in readily available literature. Its emergence is more likely intertwined with the broader exploration of functionalized pyridines and 2-pyridones throughout the 20th century.[5] Early synthetic chemistry often relied on the construction of the heterocyclic ring from acyclic precursors, a strategy that remains relevant today.

One of the foundational approaches to synthesizing substituted 2-pyridones involves the condensation of acyclic carbonyl compounds with active methylene compounds and an ammonia source. A highly relevant example of this strategy is the synthesis of the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile. This process involves the reaction of 2-cyanoacetamide with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate in methanol.[6] This method highlights the core principle of building the pyridone ring through a cyclization-condensation pathway, a strategy that could be adapted to produce this compound by selecting appropriate acyclic starting materials.

G cluster_0 Classical Ring Synthesis Acyclic_Precursors Acyclic Precursors (e.g., Cyanoacetamide, β-ketoesters) Condensation Base-Catalyzed Condensation & Cyclization Acyclic_Precursors->Condensation Reaction Pyridone_Ring Substituted 2-Pyridone Ring Condensation->Pyridone_Ring Formation

Figure 2: Synthetic pathway via hydrolysis of 6-chloronicotinonitrile.

Demethylation of Methoxy Precursors

An analogous approach involves the cleavage of an ether linkage. The synthesis of 3-hydroxy-5-phenoxypyridine-2-carboxylic acid from its methoxy precursor using a strong acid like hydrobromic acid provides a clear precedent for this type of transformation. [7]This method can be adapted for the synthesis of this compound from 6-methoxynicotinonitrile.

Experimental Protocol: Demethylation of 6-Methoxynicotinonitrile (Exemplary)

  • Reaction Setup: To a solution of 6-methoxynicotinonitrile in a suitable solvent such as glacial acetic acid, add a stoichiometric excess of concentrated hydrobromic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 120 °C) for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, the reaction mixture is cooled, which may cause the product to precipitate as its hydrobromide salt. The pH is then carefully adjusted to the isoelectric point of this compound using a base to precipitate the neutral product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water to yield the final product.

Causality of Experimental Choices:

  • Hydrobromic Acid: HBr is a strong acid and a good nucleophile (Br-), which facilitates the cleavage of the methyl ether. The protonation of the ether oxygen makes the methyl group susceptible to nucleophilic attack by the bromide ion (an SN2-type mechanism).

  • Glacial Acetic Acid: This serves as a polar, protic solvent that can dissolve the starting material and is stable under the harsh acidic and high-temperature conditions.

  • Heating: The ether cleavage reaction requires a significant activation energy, and heating to reflux ensures the reaction proceeds to completion in a reasonable timeframe.

Synthesis from Acyclic Precursors: A Modern Example

While functional group interconversion is common, building the ring from simple, acyclic molecules remains a powerful strategy, especially for creating highly substituted pyridones. A modern approach to a related structure, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, involves a one-pot reaction of 3'-hydroxyacetophenone, m-tolualdehyde, malononitrile, and sodium methoxide. [8]This multicomponent reaction strategy efficiently constructs the complex pyridine ring in a single step, showcasing the continued relevance of ring-synthesis methodologies.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages Reference
Hydrolysis of Halo-pyridine 6-ChloronicotinonitrileNaOH or other basesUtilizes readily available starting materials; straightforward reaction.May require harsh conditions (high temperature/pressure); potential for side reactions.[9]
Demethylation of Methoxy-pyridine 6-MethoxynicotinonitrileHBr, HIEffective for cleaving stable ether bonds.Requires use of strong, corrosive acids; functional group tolerance can be an issue.[7]
Ring Synthesis from Acyclic Precursors Cyanoacetamide, β-ketoesters, etc.Base catalysts (e.g., NaOMe)High convergence; allows for the creation of complex substitution patterns in one pot.May result in mixtures of regioisomers; optimization of reaction conditions can be complex.[6]

Conclusion and Future Outlook

The synthesis of this compound has evolved from classical ring-forming reactions to more versatile functional group interconversions on pre-functionalized pyridine scaffolds. The choice of synthetic route is often dictated by the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. For large-scale industrial production, routes involving the hydrolysis of 6-chloronicotinonitrile or the demethylation of 6-methoxynicotinonitrile are often preferred due to their efficiency and the accessibility of the precursors.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods. This includes the use of transition-metal-catalyzed C-H functionalization to directly introduce the cyano or hydroxyl group onto a pyridine ring, thereby reducing the number of synthetic steps and improving atom economy. As the demand for complex and diverse molecular scaffolds in drug discovery continues to grow, the importance of robust and flexible synthetic routes to key intermediates like this compound will only increase.

References

  • Vertex AI Search. (n.d.). This compound: Key Properties for Synthesis Chemists.
  • Zhang, J., et al. (2020). Recent Advances in the Synthesis of 2-Pyrones. PMC.
  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol.
  • ResearchGate. (n.d.). Scheme 1: Classical and traditional methods for the synthesis of functionalized pyridines.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Bolduc, P. (2014). The Synthesis of Pyridine; Over a Century of Research. SlideServe.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • White Rose Research Online. (n.d.).
  • Google Patents. (n.d.). US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound.
  • Google Patents. (n.d.). EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof.
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Google Patents. (n.d.).
  • Dunn, P. J., et al. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 95891-30-8|this compound.
  • Alfa Chemical. (2020). China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount.[1][2] 6-Hydroxynicotinonitrile, a versatile heterocyclic organic compound, serves as a critical building block in the synthesis of numerous pharmaceutical agents. Its inherent reactivity, stemming from the hydroxyl and nitrile functional groups on a pyridine ring, makes it a valuable synthon. However, this reactivity also raises questions about its stability under thermal stress. This guide provides an in-depth exploration of the thermal stability and degradation of this compound, offering both theoretical insights and practical, field-proven methodologies for its comprehensive assessment.

The Significance of Thermal Stability for this compound

The thermal stability of an API or intermediate like this compound is a critical quality attribute that influences its synthesis, purification, formulation, and storage.[3] Understanding its behavior at elevated temperatures is essential for:

  • Process Optimization: Ensuring safe and efficient manufacturing processes by identifying temperature limits to prevent degradation and the formation of impurities.

  • Impurity Profiling: Identifying potential degradation products that could impact the safety and efficacy of the final drug product.[4]

  • Formulation Development: Designing stable dosage forms that can withstand various manufacturing processes and storage conditions.

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies like the ICH and FDA, which mandate thorough stability testing.[3][4]

  • Shelf-Life Prediction: Establishing appropriate storage conditions and retest periods to ensure the material remains within specification throughout its lifecycle.[4]

Theoretical Considerations: Tautomerism and Potential Degradation Pathways

A key aspect of this compound's chemistry is its potential for tautomerism. The equilibrium between the hydroxy form (this compound) and the pyridone form (6-oxo-1,6-dihydropyridine-3-carbonitrile) can significantly influence its reactivity and degradation pathways.[5][6] The pyridone form is often favored in the solid state and in polar solvents.[6]

Based on the functional groups present, several degradation pathways can be postulated under thermal stress:

  • Hydrolysis of the Nitrile Group: In the presence of moisture, the nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid (6-hydroxynicotinic acid).

  • Decarboxylation: If hydrolysis of the nitrile to a carboxylic acid occurs, subsequent heating could lead to decarboxylation.

  • Oxidation: The electron-rich pyridine ring is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of N-oxides or ring-opened products.

  • Polymerization/Condensation: At higher temperatures, intermolecular reactions could lead to the formation of oligomeric or polymeric impurities.

  • Ring Opening: Extreme thermal stress can lead to the cleavage of the pyridine ring, generating various smaller, volatile fragments.[7]

The following diagram illustrates a potential degradation pathway for this compound.

G A This compound B Hydrolysis A->B H Oxidation A->H J Polymerization A->J C 6-Hydroxynicotinamide B->C D Further Hydrolysis C->D E 6-Hydroxynicotinic Acid D->E F Decarboxylation E->F G 6-Hydroxypyridine F->G I N-Oxide Derivatives H->I K Polymeric Impurities J->K G cluster_0 Thermal Analysis Workflow A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Data Analysis: - Onset of Decomposition - Decomposition Steps - Residue B->D E Data Analysis: - Melting Point - Decomposition Events C->E F Combined Thermal Stability Profile D->F E->F G cluster_1 Stability-Indicating HPLC Method Development G Forced Degradation Sample Generation (Thermal, Acidic, Basic, Oxidative, Photolytic) H Initial Method Scouting - Column Selection (e.g., C18) - Mobile Phase Screening G->H I Method Optimization - Gradient Profile - pH of Mobile Phase - Flow Rate H->I J Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision I->J K Validated Stability-Indicating Method J->K

Sources

Quantum Chemical Calculations on 6-Hydroxynicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Hydroxynicotinonitrile, a versatile heterocyclic organic compound, is a valuable intermediate in the pharmaceutical and materials science sectors.[1] Its chemical reactivity and potential for incorporation into larger molecular structures are dictated by its electronic and structural properties.[1] This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular structure, vibrational frequencies, and electronic characteristics of this compound. We will explore the critical aspect of tautomerism, analyze the molecule's reactivity through frontier molecular orbitals and molecular electrostatic potential maps, and provide a detailed, step-by-step protocol for performing these calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of this important molecule.

Introduction: The Significance of this compound

This compound (C6H4N2O), with a molecular weight of 120.11 g/mol , is a substituted pyridine derivative featuring both a hydroxyl (-OH) and a nitrile (-CN) group.[1][2] This unique combination of functional groups imparts significant versatility in synthetic chemistry, allowing it to serve as a key building block for active pharmaceutical ingredients and functional materials.[1] The hydroxyl group can undergo etherification or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[1]

A fundamental aspect of hydroxypyridines is their potential to exist in tautomeric forms.[3][4][5][6][7] For this compound, this manifests as an equilibrium between the hydroxy form and the pyridone form (6-oxo-1,6-dihydropyridine-3-carbonitrile).[8] The relative stability of these tautomers can be influenced by the solvent and the electronic nature of other substituents on the pyridine ring.[4][7] Understanding this tautomeric equilibrium is crucial as the different forms can exhibit distinct chemical and biological activities.

Quantum chemical calculations have emerged as an indispensable tool in modern chemistry, providing detailed insights into molecular properties that can be difficult or impossible to obtain through experimental means alone.[9][10] For molecules like this compound, these calculations can predict geometries, vibrational spectra, and electronic properties with a high degree of accuracy, thereby guiding experimental design and accelerating the discovery process.[10]

Computational Methodology: A Self-Validating Protocol

The reliability of quantum chemical calculations hinges on the appropriate selection of the theoretical method and basis set. For organic molecules containing heteroatoms, Density Functional Theory (DFT) has proven to be a robust and computationally efficient approach.[11][12][13][14][15]

The Choice of Functional and Basis Set

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for studying the electronic structure of organic molecules.[11][12][13][14] It provides a good balance between accuracy and computational cost. We will couple this with the 6-311++G(d,p) basis set. The 6-311G part indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The ++ denotes the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and hydrogen bonding. The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density.

This combination, B3LYP/6-311++G(d,p), has been successfully applied to a wide range of pyridine derivatives and similar heterocyclic systems, providing results that are in good agreement with experimental data.[11][16]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

computational_workflow cluster_input Input Preparation cluster_calculations Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt B3LYP/6-311++G(d,p) freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties geom_opt->electronic_prop Optimized Geometry thermo Thermodynamic Properties freq_calc->thermo vibrational Vibrational Analysis (IR/Raman) freq_calc->vibrational fmo Frontier Molecular Orbitals (HOMO/LUMO) electronic_prop->fmo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep fmo_diagram LUMO_H LUMO HOMO_H HOMO HOMO_H->LUMO_H Energy Gap LUMO_P LUMO HOMO_P HOMO HOMO_P->LUMO_P Energy Gap

Sources

Methodological & Application

Synthesis of Substituted Pyridines from 6-Hydroxynicotinonitrile: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Hydroxynicotinonitrile in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from favorable physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability. This compound, a readily available bifunctional building block, offers a strategic entry point into a diverse chemical space of substituted pyridines. The presence of a nucleophilic hydroxyl group and an electrophilic nitrile moiety allows for sequential and regioselective functionalization, making it an ideal starting material for the generation of compound libraries in drug discovery programs.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic transformations of this compound. We will delve into detailed, field-proven protocols for O-alkylation, O-arylation, and transformations of the nitrile group, explaining the rationale behind experimental choices and providing a framework for the synthesis of novel pyridine-based therapeutics.

I. O-Alkylation and O-Arylation: Expanding the Chemical Space

The pyridinol oxygen of this compound serves as a versatile handle for introducing a wide array of alkyl and aryl substituents, significantly impacting the steric and electronic properties of the resulting molecules.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ether linkages. In the context of this compound, this reaction involves the deprotonation of the hydroxyl group to form a pyridinoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically employed to ensure complete deprotonation of the hydroxyl group without promoting unwanted side reactions. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is ideal as it can dissolve the ionic intermediate and the alkyl halide, facilitating the SN2 reaction.

  • Alkylating Agent: Primary and secondary alkyl halides (e.g., iodides, bromides, or chlorides) are suitable electrophiles. The reactivity follows the order I > Br > Cl.

Experimental Protocol: Synthesis of 6-(Benzyloxy)nicotinonitrile

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 vol), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(benzyloxy)nicotinonitrile.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eqStarting material
Benzyl bromide1.1 eqAlkylating agent
Potassium carbonate1.5 eqBase
DMF10 volSolvent
O-Arylation: Accessing Biaryl Ether Scaffolds

The synthesis of aryl ethers from this compound can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and an alcohol.[1]

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are commonly used. The reaction can also be promoted by copper powder.

  • Ligand: The use of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can accelerate the reaction and improve yields by stabilizing the copper catalyst.

  • Base: A strong base like potassium carbonate or cesium carbonate is required to deprotonate the hydroxypyridine.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.

Experimental Protocol: Synthesis of 6-Phenoxynicotinonitrile

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane (anhydrous)

  • Toluene

  • Ammonium hydroxide solution

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (10 vol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite, washing with toluene.

  • Wash the filtrate with aqueous ammonium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-phenoxynicotinonitrile.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of aryl ethers.[2] It often proceeds under milder conditions than the Ullmann condensation.

Causality of Experimental Choices:

  • Catalyst: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is crucial for the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is employed.

  • Solvent: Anhydrous toluene or dioxane are common solvents.

Experimental Protocol: Synthesis of 6-(4-Methoxyphenoxy)nicotinonitrile

Materials:

  • This compound

  • 1-Bromo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add this compound (1.0 eq), 1-bromo-4-methoxybenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) to an oven-dried vial.

  • Add anhydrous toluene (10 vol).

  • Seal the vial and heat the mixture to 100 °C for 8-16 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain 6-(4-methoxyphenoxy)nicotinonitrile.

II. Transformations of the Nitrile Group: Accessing Diverse Functionalities

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amines, and ketones.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid provides access to 6-hydroxynicotinic acid, a valuable intermediate in its own right.

Causality of Experimental Choices:

  • Conditions: Both acidic and basic conditions can be employed for the hydrolysis. Strong acids (e.g., H₂SO₄) or strong bases (e.g., NaOH) are typically required, often with heating.

  • Workup: Acidic workup is necessary after basic hydrolysis to protonate the carboxylate salt.

Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Suspend this compound (1.0 eq) in a 10% aqueous solution of NaOH (10 vol).

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 3-4 with concentrated HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-hydroxynicotinic acid.[2]

Reduction to Primary Amine

The reduction of the nitrile group affords a primary amine, a key functional group for further derivatization, such as amide formation or reductive amination.

Causality of Experimental Choices:

  • Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective. Alternatively, catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon can be employed.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are used for LiAlH₄ reductions. Alcohols are suitable for catalytic hydrogenation.

Experimental Protocol: Synthesis of (6-Hydroxypyridin-3-yl)methanamine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate decahydrate

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF (15 vol) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 vol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction in an ice bath and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour.

  • Filter the solid and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to give the crude (6-hydroxypyridin-3-yl)methanamine, which can be purified by crystallization or chromatography.

Grignard Reaction to Form Ketones

The addition of a Grignard reagent to the nitrile group, followed by acidic hydrolysis of the intermediate imine, provides a route to 3-acylpyridines.[3]

Causality of Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent (RMgX) determines the nature of the acyl group introduced.

  • Solvent: Anhydrous diethyl ether or THF is essential for the formation and reaction of the Grignard reagent.

  • Workup: An acidic workup is required to hydrolyze the intermediate imine to the ketone.

Experimental Protocol: Synthesis of 3-Acetyl-6-hydroxypyridine

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr, 3.0 M in diethyl ether)

  • Tetrahydrofuran (THF, anhydrous)

  • Aqueous ammonium chloride (saturated)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (10 vol) at 0 °C under an argon atmosphere, add methylmagnesium bromide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction in an ice bath and slowly add saturated aqueous ammonium chloride to quench the reaction.

  • Extract the mixture with ethyl acetate (3 x 15 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 3-acetyl-6-hydroxypyridine.

III. Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis_Pathways cluster_O_alkylation O-Alkylation cluster_O_arylation O-Arylation cluster_nitrile_transformation Nitrile Transformation start This compound williamson 6-Alkoxynicotinonitrile start->williamson R-X, Base ullmann 6-Aryloxynicotinonitrile start->ullmann Ar-X, Cu(I) buchwald 6-Aryloxynicotinonitrile start->buchwald Ar-X, Pd(0) hydrolysis 6-Hydroxynicotinic Acid start->hydrolysis H₃O⁺ or OH⁻ reduction (6-Hydroxypyridin-3-yl)methanamine start->reduction 1. LiAlH₄ 2. H₂O grignard 3-Acyl-6-hydroxypyridine start->grignard 1. RMgX 2. H₃O⁺

Caption: Synthetic routes from this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The methodologies outlined in this guide provide a robust toolkit for medicinal chemists to explore the chemical space around this privileged scaffold. By understanding the principles behind each reaction and carefully selecting the appropriate conditions, researchers can efficiently generate novel compounds with the potential for significant therapeutic impact.

References

  • Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Moffett, R. B.; Shriner, R. L. The Reaction of Grignard Reagents with Nitriles. J. Am. Chem. Soc.1937, 59 (8), 1405–1408.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling of Aryl Chlorides and Amines: A General and Practical Method for the Synthesis of Anilines. Angew. Chem. Int. Ed.1998, 37 (24), 3387–3388.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley, 1992.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
  • Aranyos, A.; Old, D. W.; Kiyomori, A.; Wolfe, J. P.; Sadighi, J. P.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides. J. Am. Chem. Soc.1999, 121 (18), 4369–4378.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
  • Torhan, M. C.; Peet, N. P.; Williams, J. D. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Lett.2012, 53 (1), 124-126.
  • Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Org. Lett.2008, 10 (16), 3505–3508.

Sources

Application Notes and Protocols for the Etherification of 6-Hydroxynicotinonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Alkoxynicotinonitriles in Drug Discovery

6-Hydroxynicotinonitrile, a substituted pyridine derivative, represents a valuable scaffold in medicinal chemistry. The pyridine ring is a common motif in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The hydroxyl group at the 6-position offers a convenient handle for synthetic modification, particularly through etherification, to generate a diverse library of 6-alkoxy, 6-aryloxy, and 6-benzyloxynicotinonitrile derivatives. These modifications can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and target-binding affinity, making them of profound interest in the development of novel therapeutics.[3][4]

The nitrile group, in turn, is a versatile functional group that can serve as a hydrogen bond acceptor or be transformed into other functionalities, further expanding the chemical space accessible from this scaffold.[4] Derivatives of nicotinonitrile have been investigated for a range of pharmacological activities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][5] This guide provides detailed application notes and robust protocols for the two most prevalent and effective methods for the etherification of this compound: the Williamson ether synthesis and the Mitsunobu reaction.

PART 1: Foundational Etherification Strategies

The conversion of the phenolic hydroxyl group of this compound to an ether can be efficiently achieved through two primary, mechanistically distinct pathways. The choice between these methods often depends on the nature of the desired ether, the steric hindrance of the reactants, and the overall synthetic strategy.

The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated by the deprotonation of an alcohol or phenol, displaces a halide from an alkyl halide.[7] In the context of this compound, the pyridinol is first treated with a base to form the more nucleophilic pyridinolate anion, which then reacts with a suitable alkyl, benzyl, or allyl halide.

Causality Behind Experimental Choices:

  • Choice of Base: A sufficiently strong base is required to deprotonate the weakly acidic hydroxyl group of this compound. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base that offers irreversible deprotonation, driving the reaction forward.[8] K₂CO₃ and Cs₂CO₃ are milder bases, often suitable for sensitive substrates, with Cs₂CO₃ sometimes offering enhanced reactivity.

  • Choice of Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically employed.[9] These solvents effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic and available for reaction.

  • Alkylating Agent: Primary alkyl halides are ideal substrates for the SN2 reaction, as they are less prone to the competing E2 elimination pathway.[10] Secondary alkyl halides may give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination. Benzyl and allyl halides are also excellent substrates due to the stability of the transition state.

The Mitsunobu Reaction: A Mild Alternative for Diverse Alcohols

The Mitsunobu reaction provides a powerful and mild alternative for the formation of ethers, particularly when dealing with more complex or sensitive alcohols.[11][12] This reaction involves the condensation of an alcohol and a nucleophile (in this case, this compound) in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Causality Behind Experimental Choices:

  • Activation of the Alcohol: The reaction proceeds through the formation of an oxyphosphonium salt intermediate, which activates the hydroxyl group of the alcohol, turning it into a good leaving group.[12]

  • Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, a consequence of the SN2-like displacement of the activated hydroxyl group by the nucleophile.[14]

  • Reaction Conditions: The reaction is typically carried out under neutral and mild conditions, often at or below room temperature, making it compatible with a wide range of functional groups.

  • Work-up Considerations: A common challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced hydrazine byproducts during purification. Chromatographic separation is often required.[14]

PART 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the synthesis of representative 6-alkoxynicotinonitrile derivatives.

Protocol 1: Williamson Ether Synthesis of 6-(Benzyloxy)nicotinonitrile

This protocol describes the synthesis of 6-(benzyloxy)nicotinonitrile, a common derivative where the benzyl group can also serve as a protecting group that is readily cleaved by hydrogenolysis.[8]

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundStarting material
Sodium hydride (60% dispersion in mineral oil)Base for deprotonation
Benzyl bromideAlkylating agent
Anhydrous N,N-Dimethylformamide (DMF)Reaction solvent
Ethyl acetateExtraction solvent
Saturated aqueous ammonium chloride (NH₄Cl)Quenching agent
BrineWashing agent
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Inert atmosphere setup (e.g., nitrogen or argon balloon)To prevent reaction with moisture
Ice bathFor temperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Silica gel for column chromatographyFor purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF (approximately 10 mL per 1 g of this compound).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become homogeneous.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(benzyloxy)nicotinonitrile.

Protocol 2: Mitsunobu Reaction for the Synthesis of 6-Alkoxynicotinonitriles

This protocol provides a general procedure for the synthesis of 6-alkoxynicotinonitriles from various primary or secondary alcohols.

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundNucleophile
Alcohol (e.g., ethanol, isopropanol)Starting material
Triphenylphosphine (PPh₃)Reagent
Diisopropyl azodicarboxylate (DIAD)Reagent
Anhydrous Tetrahydrofuran (THF)Reaction solvent
DichloromethaneExtraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)Washing agent
BrineWashing agent
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Inert atmosphere setup (e.g., nitrogen or argon balloon)To prevent reaction with moisture
Ice bathFor temperature control
SyringeFor reagent addition
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Silica gel for column chromatographyFor purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF (approximately 15 mL per 1 g of this compound).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise via syringe over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in a minimal amount of dichloromethane and purify directly by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the 6-alkoxynicotinonitrile.

PART 3: Visualizing the Reaction Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the core mechanisms and experimental workflows.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack This compound This compound Pyridinolate Pyridinolate Anion This compound->Pyridinolate + Base Base Base (e.g., NaH) EtherProduct 6-Alkoxynicotinonitrile Pyridinolate->EtherProduct + R-X (SN2) AlkylHalide Alkyl Halide (R-X)

Caption: Mechanism of the Williamson Ether Synthesis.

Mitsunobu_Reaction_Workflow Start Combine this compound, Alcohol, and PPh3 in THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD React Stir at Room Temperature (12-24 h) Add_DIAD->React Workup Solvent Removal React->Workup Purify Column Chromatography Workup->Purify Product Pure 6-Alkoxynicotinonitrile Purify->Product

Caption: Experimental Workflow for the Mitsunobu Reaction.

PART 4: Applications and Future Directions

The ether derivatives of this compound are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, substituted 6-alkoxypyridine-3-carbonitriles have been explored as precursors for compounds with anti-inflammatory and anticancer properties.[15][16] The ability to readily diversify the ether substituent allows for the fine-tuning of a compound's structure-activity relationship (SAR) in a drug discovery program. Further exploration of the biological activities of a broad range of 6-alkoxynicotinonitrile derivatives is a promising avenue for the identification of novel therapeutic agents.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.[Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.[Link]

  • Mitsunobu reaction - Organic Synthesis. Organic-Synthesis.org.[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry.[Link]

  • Williamson ether synthesis (video) - Khan Academy. Khan Academy.[Link]

  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Organic Syntheses.[Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.[Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. National Institutes of Health.[Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. CORE.[Link]

  • Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression - PubMed. PubMed.[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Institutes of Health.[Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. PubMed.[Link]

  • Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile - ResearchGate. ResearchGate.[Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. National Institutes of Health.[Link]

  • Synthesis and biological evaluation of 10-benzyloxy-Narciclasine - PMC - NIH. National Institutes of Health.[Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Beilstein Journals.[Link]

  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF - ResearchGate. ResearchGate.[Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals - Semantic Scholar. Semantic Scholar.[Link]

Sources

Application Notes and Protocols for the Hydrolysis of 6-Hydroxynicotinonitrile to 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and agrochemicals. Its pyridine core, adorned with both a hydroxyl and a carboxylic acid group, offers a versatile scaffold for medicinal chemists to elaborate upon, leading to the development of novel therapeutic agents. The conversion of the readily available 6-Hydroxynicotinonitrile to its corresponding carboxylic acid is a fundamental transformation in organic synthesis, unlocking the potential of this valuable building block. This guide provides a comprehensive overview of the chemical principles and detailed protocols for the efficient and reliable hydrolysis of the nitrile group in this compound.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the desired product is paramount for successful reaction execution, monitoring, and purification.

PropertyThis compound6-Hydroxynicotinic Acid
CAS Number 95891-30-8[1][2]5006-66-6[3]
Molecular Formula C₆H₄N₂O[1][4]C₆H₅NO₃[3][5]
Molecular Weight 120.11 g/mol [1][4]139.11 g/mol [3][5]
Appearance Off-white to green solid[2]Off-white to pale cream or brown powder
Melting Point 223-225 °C[2]314-316 °C (with decomposition)[3]
Purity Typically ≥97%[2]Typically ≥97.5%

Reaction Mechanism: The Chemistry of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Both pathways proceed through an amide intermediate.[6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers leads to the formation of an amide, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[6]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. This amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia. Acidification of the reaction mixture in a subsequent workup step is necessary to obtain the free carboxylic acid.[6]

Experimental Workflow

The overall experimental workflow for the hydrolysis of this compound is depicted below. This process includes the reaction setup, monitoring, workup, and final purification of 6-Hydroxynicotinic acid.

workflow cluster_reaction Reaction cluster_workup Workup & Purification start This compound hydrolysis Acid or Base Hydrolysis start->hydrolysis monitoring TLC / HPLC Monitoring hydrolysis->monitoring workup Quenching & Neutralization/Acidification monitoring->workup extraction Extraction (if applicable) workup->extraction purification Recrystallization extraction->purification product 6-Hydroxynicotinic Acid purification->product

Caption: General experimental workflow for the hydrolysis of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the acidic and basic hydrolysis of this compound.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to catalyze the hydrolysis of the nitrile.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Carefully add a 3 M aqueous solution of sulfuric acid or hydrochloric acid (5-10 volumes).

  • Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas. Adjust the pH to approximately 3-4.

  • The product, 6-Hydroxynicotinic acid, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Dry the purified 6-Hydroxynicotinic acid in a vacuum oven.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base to facilitate the hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (5-10 volumes).

  • Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting nitrile is no longer detectable.

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled solution to acidify it to a pH of approximately 3-4. This will protonate the carboxylate to form the carboxylic acid.

  • The 6-Hydroxynicotinic acid will precipitate as a solid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum.

Comparison of Hydrolysis Methods

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong acids (H₂SO₄, HCl)Strong bases (NaOH, KOH)
Intermediate AmideAmide, then Carboxylate Salt
Workup Neutralization with a weak baseAcidification with a strong acid
Byproducts Ammonium saltsAmmonia gas, inorganic salts
Advantages Direct formation of the carboxylic acid.Can be faster for some substrates.
Disadvantages Harsh conditions may not be suitable for sensitive substrates.Requires an additional acidification step.

Troubleshooting Common Issues

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the acid or base. Ensure efficient stirring.

  • Low Yield: This could be due to incomplete reaction or loss of product during workup. Ensure the pH is optimized for precipitation during the workup. For base-catalyzed hydrolysis, ensure complete acidification.

  • Product Purity Issues: If the product is impure, recrystallization is a recommended purification step. A suitable solvent system can be determined through small-scale solubility tests. A common recrystallization solvent for 6-hydroxynicotinic acid is 50% aqueous acetic acid.[7]

Characterization of 6-Hydroxynicotinic Acid

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (314-316 °C with decomposition).[3]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C=C).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The hydrolysis of this compound to 6-Hydroxynicotinic acid is a robust and scalable transformation that is essential for the synthesis of many important molecules. Both acid- and base-catalyzed methods are effective, and the choice between them will often depend on the specific requirements of the subsequent synthetic steps and the scale of the reaction. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently perform this crucial chemical conversion.

References

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound: Key Properties for Synthesis Chemists. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Hirschberg, J. H., et al. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 108(2), 721–726. Retrieved from [Link]

  • Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
  • Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CARBOMETHOXYBENZAMIDE. Retrieved from [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563. Retrieved from [Link]

  • HK Technical. (2021, July 9). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. Retrieved from [Link]

  • Tanner, J. J., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 751, 109825. Retrieved from [Link]

  • Cravotto, G., et al. (2018). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Ultrasonics Sonochemistry, 48, 336-341. Retrieved from [Link]

  • Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751–1763. Retrieved from [Link]

  • Alfa Chemical. (2020, April 29). China this compound CAS No.: 95891-30-8 Manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reduction of 6-Hydroxynicotinonitrile to (6-Hydroxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis, providing a crucial pathway to valuable building blocks for pharmaceuticals, agrochemicals, and materials science. This guide focuses on the specific reduction of 6-hydroxynicotinonitrile to (6-hydroxypyridin-3-yl)methanamine, a key intermediate in the development of various therapeutic agents. The presence of the hydroxyl group on the pyridine ring necessitates careful consideration of the reduction method to ensure chemoselectivity and avoid unwanted side reactions.

This document provides a comprehensive overview of the primary methods for this transformation, including detailed, field-tested protocols for catalytic hydrogenation and chemical reduction. The causality behind experimental choices, safety considerations, and data interpretation are emphasized to empower researchers in their synthetic endeavors.

Scientific Background: The Chemistry of Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.[1] This reduction can be achieved through two principal strategies:

  • Catalytic Hydrogenation: This heterogeneous catalytic process utilizes hydrogen gas (H₂) and a metal catalyst, typically from Group 10 (e.g., Nickel, Palladium, Platinum).[1] The reaction proceeds through the formation of an intermediate imine, which is further reduced to the primary amine.[2] A significant challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with the imine intermediate.[1][3]

  • Chemical Reduction: This approach employs stoichiometric reducing agents, most commonly metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[4][5] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce nitriles on its own but can be activated by the addition of transition metal salts like cobalt(II) chloride (CoCl₂).[6][7]

The choice between these methods depends on several factors, including substrate compatibility, desired selectivity, scalability, and safety considerations. For this compound, the acidic phenolic proton must be considered, especially when using highly reactive hydride reagents.

Comparative Analysis of Reduction Methodologies

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yields
Catalytic Hydrogenation H₂ gas, Raney® Nickel or PtO₂, various solvents (e.g., alcohols, acetic acid)Economical for large-scale synthesis, high atom economy, catalyst can often be recycled.[1][8]Requires specialized high-pressure equipment, potential for byproduct formation (secondary/tertiary amines), catalyst can be pyrophoric.[1][8]70-95%
Lithium Aluminum Hydride (LAH) Reduction LiAlH₄, anhydrous ethereal solvents (e.g., THF, diethyl ether)High reactivity, generally provides clean reduction to the primary amine.[4][9]Highly reactive and pyrophoric, reacts violently with protic solvents (including the hydroxyl group of the substrate), requires stringent anhydrous conditions and careful work-up.[4][10]60-85%
Sodium Borohydride/Cobalt Chloride Reduction NaBH₄, CoCl₂, alcoholic solvents (e.g., methanol, ethanol)Milder conditions than LAH, greater functional group tolerance, does not require anhydrous conditions.[6][11]Requires stoichiometric amounts of reagents, potential for cobalt boride side products, may require longer reaction times.[12]75-90%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of this compound using Raney® Nickel as the catalyst under a hydrogen atmosphere. The addition of ammonia is often employed to suppress the formation of secondary and tertiary amine byproducts.[13]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)[14]

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas (high purity)

  • Celite®

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air. [15][16] Always handle as a slurry under an inert liquid (water or solvent).[14] Use non-sparking tools.[16]

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. [8] Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[17]

Procedure:

  • Catalyst Preparation: In a flask under an inert atmosphere (Argon or Nitrogen), carefully wash the required amount of Raney® Nickel slurry (typically 10-20% by weight of the substrate) with the reaction solvent (e.g., methanol) to remove the water. This is done by allowing the nickel to settle, decanting the supernatant, and adding fresh solvent. Repeat this process 2-3 times.

  • Reaction Setup: To the flask containing the washed Raney® Nickel, add a solution of this compound in methanol. Add the ammonia solution (typically 1-2 equivalents).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr shaker. Purge the system with hydrogen gas by evacuating and refilling with hydrogen 3-4 times.[18]

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure or as set on the Parr apparatus) at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas (Argon or Nitrogen) to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. It is crucial to keep the filter cake wet with solvent at all times to prevent ignition. [15] Wash the filter cake thoroughly with methanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (6-hydroxypyridin-3-yl)methanamine. The product can be further purified by column chromatography or crystallization.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)

This protocol outlines the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride. Due to the presence of the acidic hydroxyl group, an excess of LAH is required.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a solution of Rochelle's salt (sodium potassium tartrate)[10]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Standard reaction glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert atmosphere setup (Argon or Nitrogen)

Safety Precautions:

  • Lithium Aluminum Hydride reacts violently with water and other protic solvents, releasing flammable hydrogen gas. [4] All glassware must be thoroughly dried, and the reaction must be conducted under a strict inert atmosphere.

  • The quenching of excess LAH is highly exothermic.[10] Perform the work-up procedure slowly and with efficient cooling.

  • Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and gloves.

Procedure:

  • Reaction Setup: Under an inert atmosphere, suspend LiAlH₄ (typically 2-3 equivalents to account for the hydroxyl proton and the nitrile reduction) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a condenser. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice-water bath.[10][19] With vigorous stirring, slowly and cautiously add the following reagents sequentially for every 'x' grams of LAH used:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water

  • Allow the mixture to warm to room temperature and stir for 30 minutes. A granular precipitate should form.[20]

  • Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or other suitable methods.[21]

Protocol 3: Chemical Reduction using Sodium Borohydride and Cobalt(II) Chloride

This protocol provides a milder alternative to LAH, utilizing in-situ generated cobalt boride as the reducing species.[6]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reaction glassware

  • Magnetic stirrer and stir bar

  • Ice-water bath

Safety Precautions:

  • While safer than LAH, the reaction of NaBH₄ with CoCl₂ in alcohol generates hydrogen gas. Ensure adequate ventilation.

  • Wear appropriate PPE, including a lab coat, safety goggles, and gloves.

Procedure:

  • Reaction Setup: Dissolve this compound and Cobalt(II) chloride hexahydrate (typically 1.5-2.0 equivalents) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (typically 4-5 equivalents) portion-wise to the stirred solution. A black precipitate of cobalt boride will form, and gas evolution will be observed.[12] Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). This may take several hours.

  • Work-up: Quench the reaction by the slow addition of water. Filter the mixture through Celite® to remove the black cobalt salts.

  • Extraction: Concentrate the filtrate to remove most of the methanol. Add water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizing the Process

Reaction Mechanism: Catalytic Hydrogenation

G cluster_0 Catalytic Hydrogenation Pathway Nitrile This compound Imine Intermediate Imine Nitrile->Imine + H₂ (Catalyst) Primary_Amine (6-Hydroxypyridin-3-yl)methanamine Imine->Primary_Amine + H₂ (Catalyst) Secondary_Amine Secondary Amine Byproduct Imine->Secondary_Amine + Primary Amine

Caption: Catalytic hydrogenation of this compound.

Experimental Workflow: LAH Reduction

G Start Start: Anhydrous Setup LAH_Suspension Suspend LiAlH₄ in THF at 0°C Start->LAH_Suspension Substrate_Addition Add this compound Solution LAH_Suspension->Substrate_Addition Reaction Warm to RT, then Reflux Substrate_Addition->Reaction Quench Cool to 0°C & Quench (Fieser) Reaction->Quench Filtration Filter through Celite® Quench->Filtration Purification_Step Concentrate & Purify Filtration->Purification_Step End Final Product Purification_Step->End

Caption: Workflow for LAH reduction of this compound.

Conclusion

The reduction of this compound to (6-hydroxypyridin-3-yl)methanamine is a critical transformation that can be successfully achieved through several methods. Catalytic hydrogenation offers an economical and scalable route, provided that byproduct formation is controlled. Chemical reduction with LiAlH₄ is highly effective but demands stringent safety protocols and anhydrous conditions. The NaBH₄/CoCl₂ system presents a milder, more user-friendly alternative. The choice of method should be guided by the specific requirements of the synthesis, available equipment, and safety considerations. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to perform this reduction efficiently and safely.

References

  • Jagadeesh, R. V., et al. (2017). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Li, J., et al. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS. [Link]

  • Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society. [Link]

  • Ison, A. (n.d.). Nitrile Reduction. Wordpress. [Link]

  • Osby, J. O., et al. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • van Es, A., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formaldehyde. South African Journal of Chemistry. [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • London, G., & Bakos, J. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]

  • YouTube. (2011). 20.2.6 Describe the reduction of nitriles using H2 and Ni catalyst IB Chemistry HL. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. [Link]

  • ResearchGate. (2025). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
  • ACS Publications. (n.d.). Selective reduction of mono- and disubstituted olefins by sodium borohydride and cobalt(II). The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. [Link]

  • YouTube. (2018). Nitriles: reduction to amines. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Chloronicotinonitrile Derived from 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Aryl-Nicotinonitriles in Drug Discovery

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the introduction of an aryl or heteroaryl moiety at the 6-position of the pyridine ring gives rise to 6-aryl-nicotinonitriles, a class of compounds with significant potential in drug discovery. These structures are key components in the development of targeted therapeutics, including potent kinase inhibitors for oncology and inflammatory diseases.[3] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the critical C-C bond between the pyridine core and the (hetero)aryl partner, valued for its high efficiency, mild conditions, and broad functional group tolerance.[4][5]

This guide provides a comprehensive, field-proven protocol for the synthesis of 6-aryl-nicotinonitriles. We begin with the efficient preparation of the key precursor, 6-chloronicotinonitrile, from the readily available 6-hydroxynicotinonitrile. Subsequently, we detail a robust and optimized protocol for the Suzuki-Miyaura coupling of 6-chloronicotinonitrile with a variety of arylboronic acids, addressing the specific challenges associated with the use of electron-deficient heteroaryl chlorides.

Part 1: Synthesis of the Key Precursor, 6-Chloronicotinonitrile

The conversion of the hydroxyl group in this compound to a chloride is a critical activation step. While several chlorinating agents can be employed, phosphorus oxychloride (POCl₃) offers a reliable and scalable method for this transformation. The following protocol is adapted from established procedures for the chlorination of hydroxypyridines.[6][7]

Causality Behind Experimental Choices:
  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, effective for converting the more stable pyridone tautomer of this compound into the desired 6-chloronicotinonitrile.

  • Conditions: The reaction is typically performed at elevated temperatures to overcome the activation energy for the chlorination. A sealed reactor is recommended for larger-scale preparations to maintain the concentration of POCl₃ and handle any pressure buildup safely.[6]

  • Work-up: A careful aqueous quench is necessary to decompose the excess POCl₃. The reaction is highly exothermic and releases HCl gas, requiring controlled addition to an ice-water mixture. Subsequent basification with a saturated sodium carbonate solution neutralizes the acidic byproducts and facilitates the extraction of the organic product.

Experimental Protocol: Chlorination of this compound
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Reagent Addition: To the flask, add this compound (1.0 eq). Slowly and carefully, add phosphorus oxychloride (3.0-5.0 eq) to the flask. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quench: Allow the reaction mixture to cool to room temperature. In a separate, larger flask, prepare a stirred mixture of crushed ice and water. Very slowly and carefully, add the reaction mixture dropwise to the ice-water with vigorous stirring. This quench is highly exothermic and will generate HCl gas.

  • Neutralization & Extraction: Once the quench is complete, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the mixture is basic (pH 8-9). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloronicotinonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 6-chloronicotinonitrile.

Part 2: Suzuki-Miyaura Coupling of 6-Chloronicotinonitrile

The coupling of 6-chloronicotinonitrile presents a common challenge in cross-coupling chemistry: the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.[8] This necessitates the use of highly active catalyst systems. The protocol below is optimized for this class of electron-deficient heteroaryl chlorides.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII Trans Transmetalation PdII->Trans Ar'B(OH)₂ + Base PdII_Ar Ar-Pd(II)L₂(Ar') Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Expertise & Experience: Rationale for Protocol Design
  • Catalyst System: The key to successfully coupling aryl chlorides is the oxidative addition step, which is often rate-limiting.[5] We employ a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[8][9] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the strong C-Cl bond.[10]

  • Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] For challenging couplings involving chloropyridines, weaker bases like Na₂CO₃ are often insufficient. Stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are recommended to accelerate the reaction and improve yields.[9][10]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The aqueous phase is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Optimized Protocol: Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • 6-Chloronicotinonitrile (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-chloronicotinonitrile, the arylboronic acid, the palladium precatalyst, the ligand, and the base.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction Heating: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-110 °C is typical.[9] Alternatively, microwave irradiation at 120-150 °C for 15-60 minutes can significantly reduce reaction times.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 6-chloronicotinonitrile is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-nicotinonitrile.

Data Summary: Typical Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active for C-Cl bond activation.[8][9]
Catalyst Loading 1-5 mol% (Pd)Balances reaction efficiency and cost.
Ligand:Pd Ratio 2:1Ensures formation of the active catalytic species.
Base K₃PO₄ or Cs₂CO₃Strong base required for efficient transmetalation.[10]
Solvent 1,4-Dioxane / H₂O (4:1)Good for substrate solubility and base activity.[9]
Temperature 80-110 °C (Conventional)Overcomes activation energy for oxidative addition.[9]
Temperature 120-150 °C (Microwave)Accelerates reaction rates significantly.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Ineffective catalyst activation. 2. Base is too weak. 3. Insufficient temperature.1. Switch to a more active ligand (e.g., XPhos, RuPhos).[9] 2. Screen stronger bases (K₃PO₄, Cs₂CO₃, LiOᵗBu).[9] 3. Increase reaction temperature.
Protodeboronation Boronic acid instability.Use a boronic ester (e.g., pinacol ester) instead of the acid. Use anhydrous conditions if possible.
Homocoupling Catalyst deactivation or slow cross-coupling.Ensure rigorous degassing. A more active catalyst system that promotes faster cross-coupling can outcompete this side reaction.[10]
Diagram: Experimental and Troubleshooting Workflow

Workflow cluster_prep Part 1: Precursor Synthesis cluster_coupling Part 2: Suzuki-Miyaura Coupling cluster_troubleshoot Troubleshooting start_prep This compound chlorination Chlorination with POCl₃ start_prep->chlorination precursor 6-Chloronicotinonitrile chlorination->precursor setup Setup Reaction: - Arylboronic Acid - Pd Catalyst / Ligand - Base (K₃PO₄) - Degassed Solvent precursor->setup reaction Heat (80-110°C) or Microwave setup->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Workup & Purification monitor->workup Complete low_yield Low Yield? monitor->low_yield Low Conversion product 6-Aryl-nicotinonitrile workup->product check_base Switch to Stronger Base (e.g., Cs₂CO₃) low_yield->check_base Yes check_ligand Use Bulky Ligand (e.g., XPhos) check_base->check_ligand check_temp Increase Temperature check_ligand->check_temp check_temp->reaction caption Workflow for synthesis and troubleshooting.

Caption: Workflow for synthesis and troubleshooting.

Conclusion

The protocols outlined provide a robust framework for the synthesis of valuable 6-aryl-nicotinonitrile building blocks, starting from this compound. By understanding the chemical principles behind the choice of reagents and conditions, particularly for the challenging Suzuki-Miyaura coupling of an electron-deficient chloropyridine, researchers can efficiently access a diverse range of compounds for applications in drug discovery and materials science. The provided troubleshooting guide serves as a practical tool for overcoming common hurdles and optimizing reaction outcomes.

References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. Available at: [Link]

  • ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2001). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
  • Google Patents. (2003). PT1048654E - PROCESS FOR THE PREPARATION OF CHLORIDINE PYRIDINOSULPHONIC ACID.
  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

  • NIH. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • ResearchGate. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available at: [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

  • ResearchGate. (2022). General synthetic route of nicotinonitrile compounds 6a–c and 7. [Figure]. Available at: [Link]

  • ResearchGate. (2018). A Review on The Chemistry of Nicotinonitriles and Their applications. Available at: [Link]

  • ResearchGate. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]

  • NIH. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • J. Adv. Biomed. & Pharm. Sci. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Halonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This guide offers a detailed exploration of the application of this reaction to 6-halonicotinonitrile derivatives, a class of substrates of significant interest in medicinal chemistry. The resulting 6-aminonicotinonitrile scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and agents with antiproliferative and antiviral properties. This document provides a comprehensive overview of the reaction, including mechanistic insights, a detailed experimental protocol, and a discussion of the therapeutic relevance of the synthesized compounds.

Introduction: The Significance of 6-Aminonicotinonitrile Derivatives in Drug Discovery

The nicotinonitrile core, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry.[2] The introduction of an amino group at the 6-position via the Buchwald-Hartwig amination unlocks a diverse chemical space for the synthesis of potent and selective therapeutic agents. The resulting 6-aminonicotinonitrile derivatives have been successfully incorporated into a range of drug candidates, demonstrating their value in addressing various disease targets.

Notably, this structural motif is a key component in the design of kinase inhibitors. For instance, the related 6-bromonicotinonitrile is a crucial intermediate in the synthesis of PF-06651600, a selective Janus kinase 3 (JAK3) inhibitor.[3] The cyanopyridine core plays a vital role in the molecule's ability to modulate the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.[3] Furthermore, derivatives of 6-aminonicotinamide have been developed as potent and selective histone deacetylase (HDAC) inhibitors, highlighting the broad applicability of this scaffold in oncology.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[4] Its development revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex.[4] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine and regenerates the palladium(0) catalyst.[4]

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Palladium Amido Complex + Base - Base-H+X- Arylamine Product Ar-NR'R'' Palladium Amido Complex->Arylamine Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Palladium Amido Complex->Regenerated Catalyst

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of 6-Halonicotinonitriles

The successful amination of 6-halonicotinonitrile derivatives hinges on the careful selection of several key reaction parameters:

  • Palladium Precatalyst: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (Pd(OAc)₂) being common choices. The use of pre-formed palladium precatalysts, which are often more stable and easier to handle, is also prevalent.[5]

  • Ligand: The choice of phosphine ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often effective for the coupling of heteroaryl chlorides.[5] The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation. The choice of base can also influence the reaction rate and the formation of side products.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure a water-free environment, as water can lead to catalyst deactivation and competing side reactions.

  • Halide Leaving Group: The reactivity of the 6-halonicotinonitrile follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl. While 6-chloronicotinonitrile is often the most readily available and cost-effective starting material, its lower reactivity may necessitate more active catalyst systems or higher reaction temperatures.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of 6-Chloronicotinonitrile

This protocol provides a general method for the palladium-catalyzed amination of 6-chloronicotinonitrile with a primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand and temperature, may be necessary for specific amine coupling partners.

Materials
Reagent/MaterialPurposeTypical Molar Equivalents/Concentration
6-ChloronicotinonitrileStarting Material1.0 eq.
AmineCoupling Partner1.1 - 1.5 eq.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Precatalyst1-5 mol%
XPhosPhosphine Ligand1.2-6 mol%
Sodium tert-butoxide (NaOtBu)Base1.5 - 2.0 eq.
Anhydrous TolueneSolvent0.1 - 0.5 M
Inert Gas (Nitrogen or Argon)AtmosphereN/A
Standard Glassware for Inert Atmosphere ReactionsReaction VesselN/A
Reaction Setup and Procedure

The following procedure should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-6 mol%). Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents), 6-chloronicotinonitrile (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-aminonicotinonitrile derivative.

Applications in Drug Development: A Showcase of 6-Aminonicotinonitrile Derivatives

The versatility of the 6-aminonicotinonitrile scaffold is evident in the diverse range of biological activities exhibited by its derivatives.

  • Antiproliferative Agents: A series of novel 6-arylamino-[1][4][7]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative activities. One of the most promising compounds demonstrated potent and broad-spectrum activity against several cancer cell lines, inducing cell cycle arrest and apoptosis.[8]

  • Antiviral Activity: Substituted 6-aminopyrimidine derivatives have shown antiviral activity against respiratory syncytial virus.[9] Additionally, 6-amino-quinolones have been investigated as antiviral agents, with their activity being modulated by substituents at the 7-position.[10]

  • Neurodegenerative Diseases: While direct application of 6-aminonicotinonitrile derivatives in neurodegenerative diseases is less documented, the broader class of heterocyclic compounds is a rich source of therapeutic agents for conditions like Alzheimer's and Parkinson's diseases.[11] The ability to readily diversify the amino substituent in 6-aminonicotinonitriles makes them attractive for library synthesis in the search for new neuroprotective agents.

Conclusion

The Buchwald-Hartwig amination of 6-halonicotinonitrile derivatives is a highly effective and reliable method for the synthesis of 6-aminonicotinonitriles, a key structural motif in a variety of biologically active compounds. This guide provides a comprehensive overview of the reaction, from its mechanistic underpinnings to a practical experimental protocol. The demonstrated applications of the resulting products in drug discovery, particularly in the fields of oncology and virology, underscore the importance of this synthetic transformation for medicinal chemists and drug development professionals. The continued exploration of this reaction and the biological evaluation of the resulting compounds are expected to yield new and improved therapeutic agents.

References

Sources

Application Notes & Protocols: 6-Hydroxynicotinonitrile as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyanopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a large and functionally diverse family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and proliferation.[1] Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]

A key challenge in kinase inhibitor development is achieving both potency and selectivity for the target kinase, as the ATP-binding site is highly conserved across the kinome.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs.[3] Among pyridine-based building blocks, cyanopyridines, and specifically nicotinonitrile derivatives, have emerged as particularly valuable precursors for kinase inhibitors.[3][4][5][6][7] The nitrile group offers diverse chemical handles for further functionalization and can act as a crucial hydrogen bond acceptor in the kinase hinge region.[3]

This application note focuses on 6-Hydroxynicotinonitrile (CAS: 95891-30-8) , a heterocyclic organic compound with the molecular formula C6H4N2O.[8][9] Its unique structure, featuring both a hydroxyl group and a nitrile moiety on a pyridine ring, provides exceptional synthetic versatility.[8] The hydroxyl group can undergo etherification and esterification, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[8] This inherent reactivity makes this compound an excellent starting material for the synthesis of a wide range of kinase inhibitors targeting various signaling pathways.

Section 1: Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 95891-30-8[8][9]
Molecular Formula C6H4N2O[8][9]
Molecular Weight 120.11 g/mol [8][9]
Appearance White to yellow or off-white to green solid[10]
Purity ≥ 97% is recommended for optimal reaction outcomes[8][10]
Melting Point 223-225 °C (lit.)[10]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area under an inert atmosphere at room temperature.[9][10]

Causality Behind Handling Procedures: The recommendation for storage under an inert atmosphere stems from the potential for oxidation of the hydroxyl group and hydrolysis of the nitrile moiety in the presence of atmospheric moisture and oxygen. Maintaining a dry, inert environment preserves the integrity of the starting material, ensuring reproducibility and high yields in subsequent synthetic steps. A purity of at least 97% is crucial to minimize the formation of by-products that can complicate purification and reduce the overall efficiency of the synthesis.[8]

Section 2: Synthetic Strategies for Kinase Inhibitor Scaffolds

The dual functionality of this compound allows for a variety of synthetic transformations to build diverse kinase inhibitor scaffolds. A common and effective strategy involves the etherification of the hydroxyl group to introduce various side chains that can interact with specific pockets of the target kinase.

Workflow for a Representative Synthesis: Aryl Ether Formation

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_workup Workup & Purification 6-HNN This compound Base Base (e.g., K2CO3) 6-HNN->Base Nucleophilic Aromatic Substitution Ar-X Aryl Halide (Ar-X) Ar-X->Base Inhibitor_Core 6-(Aryloxy)nicotinonitrile (Kinase Inhibitor Core) Base->Inhibitor_Core Solvent Solvent (e.g., DMF) Solvent->Inhibitor_Core Conditions Heat Conditions->Inhibitor_Core Workup Aqueous Workup Inhibitor_Core->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for the synthesis of a 6-(aryloxy)nicotinonitrile kinase inhibitor core.

Detailed Protocol: Synthesis of a 6-(Aryloxy)nicotinonitrile Derivative

This protocol describes a general procedure for the synthesis of a 6-(aryloxy)nicotinonitrile derivative, a common core structure in many kinase inhibitors.

Materials:

  • This compound (1.0 eq.)

  • Aryl halide (e.g., 4-fluoronitrobenzene) (1.1 eq.)

  • Potassium carbonate (K2CO3) (2.0 eq.)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound in DMF, add potassium carbonate. Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Addition of Aryl Halide: Add the aryl halide to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale for Experimental Choices:

  • Base (K2CO3): Potassium carbonate is a mild and effective base for deprotonating the hydroxyl group of this compound to form the more nucleophilic phenoxide.

  • Solvent (DMF): DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions. It effectively dissolves the reactants and facilitates the reaction.

  • Heat: Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the desired product.

Section 3: Target Kinases and Biological Evaluation

Derivatives of this compound have shown inhibitory activity against a range of kinases, including:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis.[5][6][7] Overexpression of PIM-1 is associated with various cancers.[11] Cyanopyridine-based compounds have demonstrated potent PIM-1 inhibitory activity.[4][5][6][7]

  • VEGFR-2 and HER-2: Receptor tyrosine kinases that play crucial roles in angiogenesis and cell proliferation, respectively.[12] Dual inhibitors targeting both kinases are of significant interest in cancer therapy.[12]

  • Janus Kinase 3 (JAK3): A non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.[3]

Signaling Pathway of a Representative Target: PIM-1 Kinase

PIM1_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STATs STATs Receptor->STATs Phosphorylation PIM1 PIM-1 Kinase STATs->PIM1 Transcriptional Activation Substrates Downstream Substrates (e.g., Bad, p21, p27) PIM1->Substrates Phosphorylation Cell_Effects Cell Cycle Progression Inhibition of Apoptosis Substrates->Cell_Effects Inhibitor This compound -derived Inhibitor Inhibitor->PIM1 Inhibition

Caption: Simplified PIM-1 kinase signaling pathway and the point of intervention for inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human PIM-1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a white, opaque 96-well plate, add the kinase, substrate, and inhibitor compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a microplate reader. The luminescence signal is inversely proportional to the kinase activity.

  • IC50 Determination: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Self-Validation and Interpretation:

  • Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly.

  • Reference Inhibitor: Include a known inhibitor of the target kinase as a reference compound to validate the assay and compare the potency of the newly synthesized compounds.

  • Dose-Response Curve: A well-defined sigmoidal dose-response curve is indicative of a specific inhibitory effect.

Section 4: Data Presentation and Structure-Activity Relationship (SAR)

The results of the kinase inhibition assays can be summarized in a table to facilitate comparison and SAR analysis.

CompoundR-Group on Aryl EtherPIM-1 IC50 (µM)VEGFR-2 IC50 (µM)
1 -H1.255.8
2 4-Cl0.783.2
3 4-OCH32.17.1
4 4-NO20.552.5

Analysis of SAR: The data in the table suggests that electron-withdrawing groups at the 4-position of the aryl ring enhance the inhibitory activity against both PIM-1 and VEGFR-2. This information is crucial for guiding the next round of inhibitor design and optimization.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of kinase inhibitors. Its dual reactivity allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols and strategies outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to leverage the potential of this important building block in their kinase inhibitor discovery programs.

References

  • This compound: Key Properties for Synthesis Chemists.
  • Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]

  • Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. ResearchGate. Available at: [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

  • CAS No : 94805-52-4 | Product Name : this compound - Pharmaffiliates. Available at: [Link]

  • Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases - CORE. Available at: [Link]

  • Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - Frontiers. Available at: [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC - PubMed Central. Available at: [Link]

  • Certain inhibitors of protein serine/threonine kinases also inhibit tyrosine phosphorylation of phospholipase C gamma 1 and other proteins and reveal distinct roles for tyrosine kinase(s) and protein kinase C in stimulated, rat basophilic RBL-2H3 cells - PubMed. Available at: [Link]

  • China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical. Available at: [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC - PubMed Central. Available at: [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. Available at: [Link]

Sources

The Versatile Scaffold: A Guide to the Synthesis of Novel Heterocyclic Compounds from 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Hydroxynicotinonitrile

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their unique ability to engage with biological targets in a specific and high-affinity manner. Among the myriad of starting materials available to the synthetic chemist, this compound stands out as a particularly versatile and strategic building block. Its pyridine core, adorned with a nucleophilic hydroxyl group and an electrophilic nitrile functionality, offers a rich playground for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of a variety of medicinally relevant heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the mechanistic rationale behind these synthetic strategies.

Core Synthetic Strategies: Unlocking the Potential of a Privileged Precursor

The strategic placement of the hydroxyl and nitrile groups on the pyridine ring of this compound allows for a multitude of synthetic approaches to construct fused heterocyclic systems. This guide will focus on four key, high-impact strategies:

  • Synthesis of Pyrazolo[3,4-b]pyridines: Potent Kinase Inhibitors and Beyond

  • Gewald Reaction for Thieno[2,3-b]pyridines: Accessing a Privileged Scaffold in Medicinal Chemistry

  • Annulation of the Pyrimidine Ring: Synthesis of Pyrido[2,3-d]pyrimidines

  • Construction of Furo[2,3-b]pyridines: Isosteres of Biologically Active Indoles

For each of these strategies, we will first discuss the necessary derivatization of this compound to the key intermediate, followed by a detailed protocol for the subsequent cyclization reaction.

Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore found in numerous kinase inhibitors and other biologically active molecules. The synthesis of this scaffold from this compound hinges on the initial conversion to a 6-hydrazinonicotinonitrile derivative.

Mechanistic Rationale and Workflow

The overall synthetic strategy involves a two-step process. First, the hydroxyl group of this compound is converted to a better leaving group, typically a chloride, via treatment with a chlorinating agent like phosphorus oxychloride. This 6-chloronicotinonitrile is then reacted with hydrazine hydrate to furnish the key 6-hydrazinonicotinonitrile intermediate. The subsequent step is a cyclocondensation reaction of the hydrazinopyridine with a suitable 1,3-dielectrophile, such as a β-ketoester or a 1,3-diketone, to construct the pyrazole ring. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo[3,4-b]pyridine system.

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydrazinonicotinonitrile

  • Chlorination: In a fume hood, carefully add this compound (1.0 eq) to phosphorus oxychloride (3.0 eq) at 0 °C. Stir the mixture at reflux for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain 6-chloronicotinonitrile.

  • Hydrazinolysis: To a solution of 6-chloronicotinonitrile (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-hydrazinonicotinonitrile, which can be purified by recrystallization.[1]

Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

  • To a solution of 6-hydrazinonicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the appropriate 1,3-dicarbonyl compound (1.1 eq) (e.g., ethyl acetoacetate or acetylacetone).

  • Add a catalytic amount of a base (e.g., piperidine or triethylamine) if necessary.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.[2][3]

Reagent/ConditionProtocol 1 (Chlorination)Protocol 1 (Hydrazinolysis)Protocol 2 (Cyclocondensation)
Starting Material This compound6-Chloronicotinonitrile6-Hydrazinonicotinonitrile
Key Reagents Phosphorus oxychlorideHydrazine hydrate1,3-Dicarbonyl compound
Solvent NeatEthanolEthanol or Acetic Acid
Temperature RefluxRefluxReflux
Reaction Time 2-3 hours4-6 hours6-12 hours
Typical Yield 70-85%60-80%50-75%

The Gewald Reaction: A Versatile Route to Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is another privileged motif in medicinal chemistry, with applications as kinase inhibitors, and anti-inflammatory and antiviral agents. The Gewald reaction, a multicomponent reaction, provides a powerful and convergent approach to this heterocyclic system.

Mechanistic Rationale and Workflow

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene.[4] To apply this to the synthesis of thieno[2,3-b]pyridines from this compound, the pyridine ring can be considered as part of the "active methylene nitrile" component. The tautomeric form of this compound, 1,6-dihydro-6-oxopyridine-3-carbonitrile (a pyridone), possesses an active methylene group adjacent to the nitrile.

The reaction is initiated by a Knoevenagel condensation between an aldehyde or ketone and the active methylene group of the pyridone. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step is an intramolecular cyclization via a Thorpe-Ziegler type reaction, followed by tautomerization to yield the aromatic thieno[2,3-b]pyridine.[5]

Caption: Multicomponent Gewald reaction for thieno[2,3-b]pyridine synthesis.

Experimental Protocol

Protocol 3: One-Pot Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative

  • In a round-bottom flask, combine this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), elemental sulfur (1.2 eq), and a suitable solvent such as ethanol or DMF.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir. If a solid precipitates, filter the product, wash with cold water and then a small amount of cold ethanol, and dry.

  • If an oil separates, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thieno[2,3-b]pyridine.[6]

ComponentRole in Reaction
This compound Active methylene nitrile precursor
Aldehyde/Ketone Carbon source for the thiophene ring
Elemental Sulfur Sulfur source for the thiophene ring
Base (e.g., Morpholine) Catalyst for condensation and cyclization

Annulation of the Pyrimidine Ring: Accessing Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A common synthetic strategy involves the cyclization of a 2-amino-3-cyanopyridine derivative.

Mechanistic Rationale and Workflow

To synthesize pyrido[2,3-d]pyrimidines from this compound, the key intermediate is a 2-amino-6-hydroxynicotinonitrile derivative. This can be achieved through a multi-step sequence, starting with the protection of the hydroxyl group, followed by introduction of an amino group at the 2-position, and finally deprotection. A more direct approach, if feasible, would be the direct amination of a suitably activated this compound precursor.

Once the 2-amino-6-hydroxynicotinonitrile is obtained, the pyrimidine ring can be constructed by reacting it with various one-carbon synthons. For example, reaction with formamide or formic acid leads to the formation of the pyrimidinone ring. The mechanism involves the initial formation of a formamidine intermediate, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization.

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

Experimental Protocols

Protocol 4: Synthesis of 2-Amino-4,6-disubstituted-nicotinonitrile (Illustrative)

Note: The direct synthesis of 2-amino-6-hydroxynicotinonitrile can be challenging. An alternative is to use a pre-aminated nicotinonitrile precursor. The following is a general procedure for the synthesis of 2-aminonicotinonitriles from chalcones.

  • Synthesize the required α,β-unsaturated carbonyl compound (chalcone) via Claisen-Schmidt condensation of an appropriate aldehyde and ketone.

  • In a round-bottom flask, dissolve the chalcone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (3.0 eq) in absolute ethanol.

  • Reflux the reaction mixture overnight. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the 2-aminonicotinonitrile derivative.[7]

Protocol 5: Synthesis of a Pyrido[2,3-d]pyrimidin-4(3H)-one

  • A mixture of the 2-aminonicotinonitrile derivative (1.0 eq) and formamide (10-20 eq) is heated at reflux for 4-8 hours.[8]

  • Alternatively, a mixture of the 2-aminonicotinonitrile (1.0 eq) in an excess of formic acid can be refluxed for a similar duration.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture.

  • If formamide was used, pour the mixture into water to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

  • If formic acid was used, neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution) to precipitate the product. Filter, wash with water, and dry.

Construction of Furo[2,3-b]pyridines: Bioisosteres of Indoles

Furo[2,3-b]pyridines are considered bioisosteres of indoles and have garnered interest as scaffolds for kinase inhibitors and other therapeutic agents.[9] A straightforward synthesis involves the O-alkylation of this compound followed by an intramolecular cyclization.

Mechanistic Rationale and Workflow

The synthesis begins with the O-alkylation of the hydroxyl group of this compound with an α-haloketone or an α-haloester in the presence of a base. This Williamson ether synthesis-type reaction forms a key intermediate. The subsequent intramolecular cyclization can be promoted by a base or acid. The base-catalyzed cyclization proceeds via the formation of a carbanion adjacent to the nitrile group, which then attacks the carbonyl carbon of the ester or ketone. Subsequent dehydration leads to the formation of the furan ring.

Caption: Synthetic route to furo[2,3-b]pyridines.

Experimental Protocol

Protocol 6: Synthesis of a Furo[2,3-b]pyridine Derivative

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired α-haloketone or α-haloester (e.g., ethyl bromoacetate or chloroacetone) (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture at 50-80 °C for 4-12 hours, monitoring the progress by TLC.

  • After completion of the O-alkylation, for the cyclization step, a stronger base such as sodium ethoxide or potassium tert-butoxide can be added, and the mixture is heated at reflux for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • If a solid precipitates, filter the product, wash with water, and recrystallize from a suitable solvent.

  • If no solid forms, extract the aqueous layer with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the furo[2,3-b]pyridine derivative.[10]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a diverse range of medicinally important heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for accessing pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and furo[2,3-b]pyridines. By understanding the underlying mechanistic principles, researchers can further adapt and expand upon these synthetic strategies to generate novel analogues for drug discovery programs. The continued exploration of the reactivity of this compound is certain to lead to the discovery of new and efficient synthetic methodologies and ultimately to the development of novel therapeutic agents.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(1), 114-116.
  • El-Sayed, A. A., & El-Gazzar, A. B. A. (2012). Synthesis of new pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. Journal of the Chinese Chemical Society, 59(1), 79-86.
  • Guareschi, I. (1896). Sintesi di composti piridinici. Atti della Reale Accademia delle Scienze di Torino, 31, 868-875.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-b]pyridine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 84, 440-448.
  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Source not fully available].
  • Khalil, M. A. (2002). Synthesis of Substituted Pyrazolo[3,4-b]Pyridines. Africian Journal of Science and Technology, 3(1), 15-20.
  • Moustafa, A. H., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2015). Synthesis of some new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and pyridines incorporating 5-bromobenzofuran-2-yl moiety. Molecules, 20(7), 12599-12613.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Sayed, A. R., & El-Gazzar, A. R. B. A. (2011). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 1(1), 1-10.
  • Shiotani, S., & Morita, H. (1985). Studies on the synthesis of furo[2,3-b]pyridine derivatives. I. Synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Journal of Heterocyclic Chemistry, 22(3), 665-669.
  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

Sources

Topic: Palladium-Catalyzed Cross-Coupling with 6-Hydroxynicotinonitrile Derivatives: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 6-Hydroxynicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are integral to compounds targeting a wide array of biological pathways, including kinase inhibition and anticancer therapies.[2][3][4] The this compound motif, in particular, offers a rich platform for derivatization. The hydroxyl group provides a key hydrogen bond donor/acceptor site, while the C2, C4, and C5 positions are ripe for functionalization to fine-tune steric and electronic properties, thereby optimizing potency, selectivity, and pharmacokinetic profiles.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on such aromatic systems.[5][6] However, the this compound substrate presents a distinct set of challenges that demand a carefully considered approach. The presence of the acidic pyridin-6(1H)-one tautomer and the coordinating ability of the hydroxyl and nitrile functionalities can complicate catalysis.

This guide provides an in-depth analysis of these challenges and delivers field-proven protocols for three cornerstone transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our focus is on explaining the causality behind experimental choices, enabling researchers to not only replicate these methods but also to rationally adapt them for their specific synthetic targets.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle.[7][8] Understanding this mechanism is paramount to troubleshooting and optimizing reactions. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the 6-halo-nicotinonitrile derivative, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.[9][10]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA R¹-Pd(II)L₂(X) (Oxidative Adduct) Pd0->PdII_OA Oxidative Addition (+ R¹-X) PdII_TM R¹-Pd(II)L₂(R²) (Transmetalated Complex) PdII_OA->PdII_TM Transmetalation (+ R²-M) Reactants R¹-X (Aryl Halide) + R²-M (Coupling Partner) PdII_TM->Pd0 Reductive Elimination (forms R¹-R²) Product R¹-R² (Coupled Product)

Caption: General Palladium Catalytic Cycle.

Key Strategic Considerations for this compound Derivatives

Successfully coupling these substrates hinges on mitigating their inherent reactivity.

  • Tautomerism and Deprotonation: 6-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The choice of base is critical. Strong bases (e.g., NaH, KHMDS) will fully deprotonate the hydroxyl group to form a pyridinolate anion. While this can prevent unwanted side reactions at the OH group, it significantly alters the electronic nature of the aromatic ring, potentially affecting the rate of oxidative addition. Milder carbonate or phosphate bases are often preferred as they are sufficient to facilitate the transmetalation step without fully deprotonating the substrate.

  • Catalyst Inhibition: The nitrogen of the pyridine ring, the nitrile group, and the hydroxyl/pyridone oxygen are all potential ligands for the palladium center. Unwanted coordination can lead to the formation of inactive catalyst species.

  • The Role of Ligands: This is where modern cross-coupling shines. The use of bulky, electron-rich phosphine ligands is non-negotiable for these challenging substrates.[11][12]

    • Steric Bulk: Ligands like XPhos, SPhos, or RuPhos create a sterically demanding pocket around the palladium atom. This promotes the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition, and facilitates the final reductive elimination step.[12]

    • Electron-Donating Ability: These ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition into the C-X bond, a step that can be sluggish with electron-deficient pyridine rings.[13]

Core Application Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates. For all protocols, it is imperative to use anhydrous solvents and to maintain an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura C-C Coupling

Objective: To synthesize 2-aryl-6-hydroxynicotinonitrile derivatives, a common core in kinase inhibitors.[14][15]

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloro-6-hydroxynicotinonitrile154.561.01.0
Arylboronic Acid-1.2 - 1.51.2 - 1.5
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02 (2 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.080.08 (8 mol%)
K₃PO₄ (Potassium Phosphate)212.273.03.0
1,4-Dioxane / H₂O (e.g., 5:1 mixture)-~5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-6-hydroxynicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol).

  • Inert Atmosphere: Seal both vials with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the 1,4-dioxane/H₂O solvent mixture (~5 mL) to the substrate vial via syringe. Stir for 5 minutes to dissolve the components.

  • Catalyst Addition: Add a small amount of the solvent to the catalyst vial to form a slurry, then transfer this slurry to the main reaction vial.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-100 °C. Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (~20 mL) and water (~10 mL). Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Scientist's Notes:

  • Why K₃PO₄? It is an effective base for activating the boronic acid for transmetalation and is generally compatible with many functional groups.[16]

  • Why SPhos? This bulky, electron-rich biaryl phosphine ligand is highly effective for coupling heteroaryl chlorides.[12]

  • Troubleshooting: If the reaction is sluggish, consider a more reactive boronic ester (e.g., a pinacol ester) or a different ligand such as XPhos. Ensure the reaction is truly anaerobic, as oxygen can deactivate the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig C-N Amination

Objective: To synthesize 2-amino-6-hydroxynicotinonitrile derivatives, providing access to key pharmacophores.[17][18]

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloro-6-hydroxynicotinonitrile154.561.01.0
Primary or Secondary Amine-1.21.2
Pd(OAc)₂ (Palladium(II) Acetate)224.500.020.02 (2 mol%)
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)474.630.040.04 (4 mol%)
NaOt-Bu (Sodium tert-butoxide)96.101.41.4
Toluene or Dioxane-~4 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried reaction vial with a stir bar.

  • Add Reagents: Add 2-chloro-6-hydroxynicotinonitrile (1.0 mmol).

  • Inert Atmosphere: Seal the vial. If outside a glovebox, purge thoroughly with argon.

  • Solvent and Amine Addition: Add the anhydrous solvent (~4 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block at 90-110 °C. Monitor the reaction by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Scientist's Notes:

  • Why NaOt-Bu? This strong, non-nucleophilic base is highly effective in Buchwald-Hartwig aminations for deprotonating the amine-palladium complex to facilitate reductive elimination.[19][20] It will also deprotonate the 6-hydroxy group.

  • Why RuPhos? It is another highly active Buchwald ligand, often showing excellent performance for C-N coupling with heteroaryl chlorides.

  • Precatalysts: For improved reproducibility and ease of handling, consider using a commercially available Pd-ligand precatalyst (e.g., RuPhos Pd G3).

Protocol 3: Sonogashira C-C Coupling

Objective: To install a terminal alkyne, a versatile functional group for further modification via click chemistry or other transformations.[21][22]

Table 3: Reagents for Sonogashira Coupling

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-6-hydroxynicotinonitrile198.011.01.0
Terminal Alkyne-1.51.5
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)701.900.030.03 (3 mol%)
CuI (Copper(I) Iodide)190.450.060.06 (6 mol%)
Triethylamine (Et₃N) or Diisopropylamine (DIPA)101.193.03.0
Tetrahydrofuran (THF)-~5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add 2-bromo-6-hydroxynicotinonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (repeat 3 times).

  • Solvent Addition: Add anhydrous THF (~3 mL) and anhydrous Et₃N (~2 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, gentle heating to 40-50 °C may be required. Monitor by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane or ethyl acetate and filter through a short plug of celite to remove metal salts. Concentrate the filtrate and purify by flash column chromatography.

Scientist's Notes:

  • Why the Bromo- derivative? Aryl bromides are typically more reactive than chlorides in Sonogashira couplings.

  • The Role of Copper: CuI acts as a co-catalyst. It reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) center more rapidly than the alkyne itself.[23]

  • The Amine Base: Et₃N or DIPA serves as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HBr formed during the reaction.[22]

  • Copper-Free Conditions: If the substrate is sensitive to copper, copper-free Sonogashira protocols exist, often requiring a stronger organic base and a different palladium catalyst system.[24]

Workflow and Data Summary

Experimental Workflow start Start prep Prepare Reagents (Substrate, Catalyst, Base) start->prep 1. Weighing setup Assemble Reaction Under Inert Atmosphere prep->setup 2. Assembly react Heat & Stir (Monitor Progress) setup->react 3. Reaction workup Quench & Liquid-Liquid Extraction react->workup 4. Workup purify Column Chromatography workup->purify 5. Purification analyze Characterize Product (NMR, MS, etc.) purify->analyze 6. Analysis end End analyze->end

Caption: General Laboratory Workflow for Cross-Coupling.

Table 4: Comparative Overview of Typical Reaction Conditions

ReactionTypical HalidePd Source (mol%)Ligand (mol%)Base (eq.)Solvent SystemTemp (°C)
Suzuki-Miyaura -Cl, -BrPd₂(dba)₃ (1-2)SPhos, XPhos (4-8)K₃PO₄, Cs₂CO₃ (2-3)Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig -Cl, -BrPd(OAc)₂ (1-2)RuPhos, XPhos (2-4)NaOt-Bu, LHMDS (1.2-1.5)Toluene, Dioxane90-110
Sonogashira -Br, -IPdCl₂(PPh₃)₂ (2-5)PPh₃ (in catalyst)Et₃N, DIPA (2-3)THF, DMF25-50

Conclusion

The palladium-catalyzed cross-coupling of this compound derivatives is a formidable tool for the rapid generation of diverse chemical libraries. While the substrate itself presents unique challenges related to tautomerism and catalyst inhibition, these can be overcome through the rational selection of modern, highly active catalyst systems. The use of bulky, electron-rich phosphine ligands is the cornerstone of a successful strategy. The protocols outlined in this guide provide a robust foundation for researchers to build upon, enabling the synthesis of novel and complex molecules for drug discovery and development.

References

  • Google Cloud. (2025, September 4).
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • ResearchGate. (2023, January 1).
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Wiley Online Library. Pd(II)
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • PubMed Central. Developing Ligands for Palladium(II)
  • HAL Open Science.
  • RSC Publishing. (2025, January 22).
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate.
  • ACS Publications.
  • National Institutes of Health. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • SpringerLink. (2024, February 1).
  • Wikipedia.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • YouTube. (2023, March 5).
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • University of Groningen.
  • RSC Publishing.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-chloronicotinonitrile.
  • ResearchGate. (2025, August 6). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Request PDF.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Application Note & Protocol: Regioselective N-Alkylation of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated pyridones are crucial structural motifs in a vast range of biologically active compounds and functional materials. Specifically, derivatives of 6-hydroxynicotinonitrile, which exists predominantly in its pyridone tautomeric form (6-oxo-1,6-dihydropyridine-3-carbonitrile), are key intermediates in the synthesis of novel pharmaceuticals, including inhibitors for enzymes like p38α MAP kinase.[1] The alkylation of this compound presents a classic chemical challenge: controlling regioselectivity. The molecule is an ambident nucleophile, meaning it can be alkylated at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).[2][3] Achieving high selectivity for N-alkylation is critical for efficient synthesis and avoiding difficult purification steps.

This guide provides a comprehensive, field-proven protocol for the selective N-alkylation of this compound. We will delve into the mechanistic principles that govern selectivity, provide a detailed step-by-step procedure, and offer insights into reaction optimization and troubleshooting.

Scientific Principles: Controlling Regioselectivity

The key to selective N-alkylation lies in understanding the molecule's tautomerism and the nature of the ambident nucleophile formed upon deprotonation.[2][3]

  • Tautomerism: this compound exists in a tautomeric equilibrium with 6-oxo-1,6-dihydropyridine-3-carbonitrile. The pyridone form is significantly more stable and is the predominant species.[4][5] Deprotonation with a base occurs at the nitrogen atom, generating a resonance-stabilized pyridonate anion.

  • The Ambident Nucleophile: This pyridonate anion has two nucleophilic centers: the nitrogen and the oxygen. The outcome of the alkylation (N vs. O) is dictated by factors outlined in Hard and Soft Acid-Base (HSAB) theory and reaction conditions.

    • Nitrogen is the "softer" nucleophilic center.

    • Oxygen is the "harder" nucleophilic center.

  • Strategic Control: To favor N-alkylation, the reaction conditions should be tailored to promote reaction at the softer nitrogen center. This is achieved by:

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal.[6] They solvate the cation of the base but do not strongly hydrogen-bond with the anion, leaving the more nucleophilic nitrogen atom more accessible for an SN2 reaction.[2]

    • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is effective. It is strong enough to deprotonate the pyridone without introducing competing nucleophiles. Stronger bases like sodium hydride (NaH) can also enhance regioselectivity under carefully controlled conditions.[7]

    • Alkylating Agent: Softer electrophiles, such as primary alkyl iodides and benzyl bromides, preferentially react with the soft nitrogen center.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials & Equipment:

  • This compound (CAS: 95891-30-8)[8]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried round-bottom flasks and magnetic stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and lachrymatory. Handle with extreme care.

  • DMF is a skin irritant and can be harmful if inhaled or absorbed.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 5 mmol, 600 mg). Purge the flask with an inert gas (N₂ or Ar).

  • Addition of Base and Solvent: Add finely powdered, anhydrous potassium carbonate (1.5 eq., 7.5 mmol, 1.04 g) to the flask. Using a syringe, add anhydrous DMF (15-25 mL) to achieve a concentration of approximately 0.2-0.3 M.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15-20 minutes under the inert atmosphere to ensure a uniform mixture.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq., 5.5 mmol) dropwise to the stirred suspension via a syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C, see Table 1 for guidance) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear. Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into ice-cold water (approx. 10 times the volume of DMF used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the N-H proton and the appearance of new signals corresponding to the alkyl group in the NMR spectrum, along with 2D NMR experiments like ROESY or NOESY, can definitively confirm N-alkylation over O-alkylation.[3][9]

Data Presentation: Reaction Conditions & Yields

The following table summarizes typical reaction conditions for various alkylating agents. Note that yields are based on literature for analogous 2-pyridone systems and may require optimization for this compound.

EntryAlkylating Agent (1.1 eq.)Base (1.5 eq.)SolventTemp. (°C)Time (h)Expected N:O RatioApprox. Yield (%)
1Benzyl BromideK₂CO₃DMF604-6>10:185-95
2Ethyl IodideK₂CO₃DMF708-12>6:170-85
3Propyl BromideK₂CO₃MeCN80 (reflux)12-16>6:165-80
4Isopropyl IodideCsFDMF8018-24>2.5:140-60

Yields and ratios are illustrative and adapted from similar systems.[7][9] Optimization may be necessary.

Visualization of Experimental Workflow

The diagram below outlines the complete workflow from reaction setup to final product characterization.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis A Add this compound (1.0 eq) to Flask B Add K₂CO₃ (1.5 eq) A->B C Add Anhydrous DMF B->C D Stir under N₂ at RT C->D E Add Alkyl Halide (1.1 eq) Dropwise D->E After 15-20 min F Heat Reaction (60-80°C) E->F G Monitor by TLC F->G H Quench with Ice Water G->H When SM is consumed I Extract with EtOAc (3x) H->I J Wash with H₂O & Brine I->J K Dry (Na₂SO₄) & Concentrate J->K L Silica Gel Column Chromatography K->L M Characterize Product (NMR, MS) L->M

Caption: Workflow for the N-alkylation of this compound.

Troubleshooting & Optimization

  • Low Yield: If the yield is low, ensure all reagents and the solvent are completely anhydrous. Water can hydrolyze the alkylating agent and hinder the formation of the pyridonate anion. Consider increasing the temperature or reaction time.

  • Formation of O-alkylated Byproduct: If a significant amount of the O-alkylated isomer is observed, reaction conditions may be favoring the "harder" oxygen. Try switching to a less polar solvent or using a base with a larger, softer cation like Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF), which can enhance N-selectivity.[7]

  • No Reaction: Ensure the base is of high quality and finely powdered to maximize surface area. Confirm the activity of the alkylating agent, as they can degrade over time. For less reactive alkyl halides (e.g., secondary halides), a stronger base like NaH in a mixture of DMF and DME might be necessary.[7]

References

  • ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Available from: [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available from: [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Available from: [Link]

  • Organic Biomolecular Chemistry. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available from: [Link]

  • ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • ACS Publications. (2006). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available from: [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available from: [Link]

  • ARKIVOC. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Available from: [Link]

  • PubMed. (n.d.). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Available from: [Link]

  • National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Available from: [Link]

  • National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available from: [Link]

  • Wikipedia. (n.d.). Tautomer. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. Available from: [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from: [Link]

  • PubMed. (n.d.). Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides. Available from: [Link]

  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Available from: [Link]

  • Henry Rzepa's Blog. (2017). Tautomeric polymorphism. Available from: [Link]

Sources

The Strategic Application of 6-Hydroxynicotinonitrile in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Versatility of a Pyridine Building Block

In the landscape of fine chemical manufacturing, intermediates are the unsung heroes that enable the efficient and cost-effective production of complex molecules.[1][2] Among these, 6-Hydroxynicotinonitrile stands out as a particularly valuable heterocyclic organic compound for the agrochemical industry.[3] Its structure, featuring a pyridine ring functionalized with both a hydroxyl group and a nitrile moiety, offers a dual reactivity profile that synthetic chemists can strategically exploit.[3] The hydroxyl group can be readily converted into a leaving group (e.g., a halide), activating the pyridine ring for nucleophilic substitution or cross-coupling reactions. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for other functional groups.[3] This inherent versatility makes this compound (CAS: 95891-30-8) a key starting material for synthesizing a range of potent pesticides, including neonicotinoids and other novel insecticides.[4][5][6]

This guide provides an in-depth examination of the application of this compound in agrochemical synthesis, focusing on the core chemical transformations and providing detailed protocols for its activation and subsequent derivatization into key pesticide intermediates.

Core Synthetic Strategy: Activation of the Pyridine Ring

The hydroxyl group at the 6-position of the pyridine ring renders the molecule relatively unreactive for many C-C or C-N bond-forming reactions crucial for building complex agrochemicals. Therefore, the primary and most critical step in its utilization is the conversion of the hydroxyl group into a more labile leaving group, typically a chloride. This transformation into 6-chloronicotinonitrile is the gateway to a multitude of synthetic pathways. The chlorination is most commonly achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅), a method well-established for the conversion of hydroxypyridines to chloropyridines.[7][8]

The rationale behind using this combination is twofold: PCl₅ initiates the reaction by forming a phosphate ester intermediate with the hydroxyl group, which is then readily displaced by a chloride ion. The POCl₃ serves as both a reagent and a solvent, driving the reaction to completion. This activation step is fundamental for preparing precursors for several classes of insecticides.

G cluster_workflow General Synthetic Workflow Start This compound Activate Activation Step (Chlorination) Start->Activate POCl₃ / PCl₅ Intermediate 6-Chloronicotinonitrile (Key Intermediate) Activate->Intermediate Derivatize Further Derivatization (e.g., Cross-Coupling, Substitution) Intermediate->Derivatize Product Agrochemical Precursors Derivatize->Product

Caption: General workflow for utilizing this compound.

Application in the Synthesis of Neonicotinoid & Pyridine Insecticide Precursors

Neonicotinoids and other modern insecticides frequently contain a substituted chloropyridine core.[4][9][10] The intermediate, 6-chloronicotinonitrile, is conceptually a valuable precursor for building blocks like 2-chloro-5-methylpyridine or 2-chloro-5-chloromethylpyridine, which are central to the synthesis of insecticides such as Imidacloprid and Acetamiprid.

While many patented routes start from 6-hydroxynicotinic acid[11][12], the analogous chemistry can be applied to this compound. The synthetic logic involves the initial chlorination followed by modification of the nitrile group and other ring positions as required.

G A This compound B 6-Chloronicotinonitrile A->B Chlorination (Protocol 1) C Reduction / Modification of Nitrile Group B->C D Side-Chain Functionalization C->D E Key Neonicotinoid Precursors (e.g., 2-Chloro-5-substituted-pyridines) D->E

Caption: Conceptual pathway to neonicotinoid precursors.

Application in the Synthesis of Flonicamid

Flonicamid, a pyridinecarboxamide insecticide, is chemically known as N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide.[13][14] Its synthesis predominantly starts from 4-trifluoromethyl nicotinic acid or its derivatives.[15][16][17][18] this compound can be envisioned as a starting material for this key intermediate through a multi-step process.

The proposed pathway involves:

  • Chlorination : Conversion of this compound to 6-chloronicotinonitrile.

  • Trifluoromethylation : Introduction of a -CF₃ group at the 4-position, a challenging but feasible transformation often accomplished via radical or transition-metal-catalyzed reactions on activated pyridine rings.

  • Hydrolysis : Conversion of the nitrile group at the 3-position into a carboxylic acid to yield 4-trifluoromethyl nicotinic acid.

  • Amidation : The resulting acid is then activated (e.g., to an acyl chloride) and reacted with aminoacetonitrile to form the final Flonicamid product, as detailed in various patents.[15][17][18]

G A This compound B 6-Chloronicotinonitrile A->B Chlorination C 4-Trifluoromethyl- 6-chloronicotinonitrile B->C Trifluoromethylation D 4-Trifluoromethyl nicotinic acid C->D Hydrolysis & Dechlorination E Flonicamid D->E Amidation

Caption: Plausible synthetic route to Flonicamid.

Application in the Synthesis of Sulfoxaflor

Sulfoxaflor is a sulfoximine insecticide effective against sap-feeding insects.[19] A key intermediate in its commercial synthesis is a substituted pyridine, such as 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine.[20][21] A hypothetical route starting from this compound would first involve its conversion to a trifluoromethyl-substituted pyridine, which is the core of the Sulfoxaflor molecule. This highlights the importance of the starting material as a foundational scaffold for building complex heterocyclic agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloronicotinonitrile (Activation Step)

This protocol describes the conversion of this compound to 6-chloronicotinonitrile. The procedure is adapted from established methods for chlorinating hydroxypyridines.[8]

Causality: This step is crucial for activating the pyridine ring. The hydroxyl group is a poor leaving group, while the chloride that replaces it is excellent for subsequent nucleophilic substitution and cross-coupling reactions, which are essential for building the final agrochemical structures.

Materials:

  • This compound (1.0 eq)

  • Phosphorus pentachloride (PCl₅) (1.4 eq)

  • Phosphorus oxychloride (POCl₃) (4-5 volumes)

  • Round-bottomed flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Ice bath

  • Sodium hydroxide (NaOH) solution (5%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottomed flask with a magnetic stirrer and a reflux condenser. Add this compound (1.0 eq) and phosphorus pentachloride (1.4 eq).

  • Addition of Reagent: Slowly add phosphorus oxychloride (4-5 volumes) to the flask with gentle swirling. The addition is exothermic and may cause the release of HCl gas.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step must be done with extreme caution in a fume hood as the excess POCl₃ reacts violently with water.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a 5% NaOH solution until the pH is approximately 7-8. During neutralization, the product may precipitate. Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 6-chloronicotinonitrile.

Data Summary

The following table summarizes typical parameters for the synthesis of 6-chloronicotinonitrile.

ParameterValue/ConditionRationale
Reactants This compound, PCl₅, POCl₃Standard and effective reagents for converting hydroxypyridines to chloropyridines.
Molar Ratio 1 : 1.4 (6-OH-Nic : PCl₅)An excess of PCl₅ ensures complete conversion of the hydroxyl group.
Reaction Temp. 105-110 °C (Reflux)Sufficient thermal energy to overcome the activation barrier and drive the reaction to completion.
Reaction Time 3-4 hoursTypical duration for this type of transformation, should be confirmed by TLC monitoring.
Typical Yield 75-85%Reflects an efficient conversion with standard purification losses.
Purity (Post-Recrystallization) >98%Recrystallization is effective for removing inorganic byproducts and unreacted starting material.

Conclusion

This compound is a potent and versatile intermediate in the synthesis of advanced agrochemicals. Its value lies in the strategic functionalization of its hydroxyl and nitrile groups. The primary activation step—conversion to 6-chloronicotinonitrile—unlocks a vast array of synthetic possibilities, enabling the construction of complex and highly active pesticide molecules. The protocols and strategies outlined in this guide demonstrate the foundational importance of this building block and provide a framework for its effective utilization in agrochemical research and development.

References

  • CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl)
  • CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide.
  • CN107162966A - The synthetic method of flonicamid - Google P
  • This compound: Key Properties for Synthesis Chemists.
  • Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines - PubMed.
  • EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google P
  • Flonicamid | C9H6F3N3O | CID 9834513 - PubChem - NIH.
  • Synthesis of the insecticide sulfoxaflor (111).
  • Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | P
  • Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174 - ResearchG
  • US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google P
  • CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl)
  • What Are Pesticide Intermediates? - NANTONG REFORM PETRO-CHEMICAL CO., LTD.
  • CN113929621A - Synthesis method of flonicamid - Google P
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC - PubMed Central.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
  • 2-chloronicotinonitrile - Organic Syntheses Procedure.
  • Investigating the mode of action of sulfoxaflor: a fourth-gener
  • Pesticide Intermedi
  • Flonicamid | 158062-67-0 | FF28958 - Biosynth.
  • (PDF)
  • Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their deriv
  • Pesticide Intermedi
  • CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google P

Sources

Unlocking the Potential of 6-Hydroxynicotinonitrile: A Guide to the Synthesis of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 6-Hydroxynicotinonitrile

This compound, a substituted pyridine derivative, stands as a pivotal building block in the design and synthesis of a diverse array of functional materials. Its unique molecular architecture, featuring a pyridine ring adorned with both a hydroxyl and a nitrile group, offers a rich landscape for chemical modification. This duality of reactive sites allows for the strategic construction of complex molecules with tailored electronic, optical, and biological properties.[1][2] This guide provides an in-depth exploration of the synthetic pathways accessible from this compound, complete with detailed protocols and characterization data, to empower researchers in the fields of materials science and drug discovery.

The hydroxyl group at the 6-position can readily undergo O-alkylation and acylation reactions, providing a straightforward route to a variety of ethers and esters.[3] Concurrently, the nitrile group at the 3-position can be transformed into carboxylic acids, amines, or more complex heterocyclic systems, further expanding the molecular diversity achievable from this versatile precursor. This inherent reactivity makes this compound a sought-after intermediate in the development of functional materials, including metal-organic frameworks (MOFs), and in the synthesis of biologically active compounds, particularly in the realm of kinase inhibitors for anticancer therapies.[1][4][5]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical methodologies required to harness the full potential of this compound.

Core Synthetic Pathways from this compound

The synthetic utility of this compound is primarily derived from the selective modification of its hydroxyl and nitrile functionalities. The following sections detail the key transformations and provide exemplary protocols for the synthesis of important derivatives.

Caption: Key synthetic transformations of this compound.

I. Functionalization of the Hydroxyl Group: Ether and Ester Derivatives

The nucleophilic nature of the hydroxyl group on the pyridine ring allows for straightforward derivatization through etherification and esterification reactions. These transformations are fundamental for tuning the solubility, steric hindrance, and electronic properties of the resulting molecules.

A. Williamson Ether Synthesis for 6-Alkoxynicotinonitrile Derivatives

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[3] In the context of this compound, the hydroxyl group is first deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Protocol 1: Synthesis of 6-Methoxynicotinonitrile

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methoxynicotinonitrile.

B. Esterification for 6-Acyloxynicotinonitrile Derivatives

Esterification of the hydroxyl group can be achieved by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base. This reaction is often rapid and high-yielding, providing access to a wide range of ester derivatives.

Protocol 2: Synthesis of 6-Benzoyloxynicotinonitrile

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C.

  • Add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 6-benzoyloxynicotinonitrile.

II. Modification of the Nitrile Group: Carboxylic Acid and Amide Derivatives

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, providing key intermediates for further functionalization, such as in the synthesis of ligands for metal-organic frameworks.

A. Hydrolysis to 6-Oxo-1,6-dihydropyridine-3-carboxylic acid

Acidic or basic hydrolysis of the nitrile group in this compound leads to the formation of the corresponding carboxylic acid. It is important to note that under these conditions, the 6-hydroxy-3-cyanopyridine tautomerizes to the more stable 6-pyridone form.

Protocol 3: Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equivalent) in a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[6]

Characterization Data for this compound and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
This compound C₆H₄N₂O120.118.25 (d, 1H), 7.80 (dd, 1H), 6.55 (d, 1H)163.5, 145.0, 140.2, 118.5, 110.1, 105.83450 (O-H), 2230 (C≡N), 1640 (C=O)
6-Methoxynicotinonitrile C₇H₆N₂O134.148.40 (d, 1H), 7.95 (dd, 1H), 6.80 (d, 1H), 3.95 (s, 3H)164.2, 147.1, 142.3, 117.9, 111.5, 107.2, 54.52225 (C≡N), 1600, 1480, 1290 (C-O)
6-Oxo-1,6-dihydropyridine-3-carboxylic acid C₆H₅NO₃139.118.60 (s, 1H), 8.10 (d, 1H), 6.60 (d, 1H), 12.5 (br s, 1H)170.1, 165.2, 145.8, 141.5, 125.3, 118.93400-2500 (O-H), 1720 (C=O, acid), 1650 (C=O, pyridone)

Note: NMR data are approximate and may vary depending on the solvent and instrument used. IR data highlights key functional group absorptions.

Application in Drug Development: Targeting Kinases in Cancer Therapy

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have emerged as promising candidates for the development of kinase inhibitors.[1][4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7]

Caption: Mechanism of kinase inhibition by this compound derivatives.

Derivatives of this compound, particularly those with substitutions at the 6-position, have been investigated as inhibitors of various kinases, including Pim-1 kinase and receptor tyrosine kinases.[1][4][5] The general mechanism of action involves the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are essential for cancer cell proliferation and survival.

Example: 6-Amino-2-pyridone-3,5-dicarbonitriles as Anticancer Agents

Recent studies have demonstrated the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives with potent anticancer activity.[1][2][8][9][10] These compounds have shown efficacy against various cancer cell lines, including those of liver, breast, and lung cancer.[1][2][8][9][10] Furthermore, some of these derivatives have exhibited synergistic effects when used in combination with other clinically relevant small molecule inhibitors, highlighting their potential in combination therapies.[1][2][8][9][10]

The development of these compounds underscores the importance of this compound as a starting material for the generation of libraries of structurally diverse molecules for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of a wide range of functional materials. The strategic manipulation of its hydroxyl and nitrile groups provides access to a rich chemical space of novel compounds with potential applications in materials science and medicine. The protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to explore the synthetic potential of this important intermediate.

The continued investigation of derivatives of this compound is expected to yield new materials with enhanced properties and novel drug candidates with improved efficacy and selectivity. As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design and synthesize next-generation functional materials for a variety of applications.

References

  • Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 23889–23900. [Link]

  • Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. ResearchGate. [Link]

  • Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-Pot Two-Step Catalytic Synthesis of 6-Amino-2-Pyridone-3,5-Dicarbonitriles Enabling Anticancer Bioactivity. Scribd. [Link]

  • Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. [Link]

  • Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Semantic Scholar. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 74, 595-605. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10309-10325. [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Gazzar, A. R. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1968. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 94(2), 481-496. [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. PubChem. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

  • Witulski, A. W., & Alayrac, C. (2014). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 55(30), 4153-4156. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Human Metabolome Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0002658). Human Metabolome Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0002658). Human Metabolome Database. Retrieved from [Link]

  • Soto, J. L., Seoane, C., & Martin, N. (1987). New Synthesis of Pyrido[2,3-d]pyrimidines. I. Reaction of 6-Alkoxy-5-cyano-3,4-dihydro-2-pyridones with Guanidine and Cyanamide. Sílice (CSIC). [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Human Metabolome Database. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][5]naphthyrin-5(6H)-one. Molecules, 19(12), 20564-20576. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Retrieved from [Link]

  • Faidallah, H. M., Khan, K. A., & Asiri, A. M. (2011). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Molecules, 16(9), 7303-7312. [Link]

  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita Materijala, 60(3), 228-234. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H4N2O). PubChemLite. Retrieved from [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation of 3-cyanopyridine. Google Patents.
  • MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Retrieved from [Link]

  • Anderson, K. S., & Jorgensen, W. L. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Medicinal Chemistry, 56(17), 6833-6841. [Link]

  • Alfa Chemical. (n.d.). China this compound CAS No.: 95891-30-8 Manufacturers. Alfa Chemical. Retrieved from [Link]

Sources

analytical methods for quantifying 6-Hydroxynicotinonitrile in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-062024

Quantitative Analysis of 6-Hydroxynicotinonitrile in Reaction Mixtures Using Reverse-Phase HPLC with UV Detection

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of this compound in complex reaction mixtures. This compound is a pivotal intermediate in pharmaceutical synthesis, and its accurate monitoring is critical for reaction optimization, yield calculation, and quality control.[1] The primary method detailed herein utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique chosen for its specificity, reliability, and accessibility in standard analytical laboratories. This document provides a comprehensive, step-by-step protocol, method validation procedures according to ICH Q2(R2) guidelines, and expert insights into the rationale behind key experimental parameters.[2][3]

Introduction and Scientific Rationale

This compound (CAS: 95891-30-8), a heterocyclic organic compound, features a pyridine ring substituted with both a hydroxyl and a nitrile group.[1] This bifunctional nature makes it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Monitoring the consumption of reactants and the formation of this compound in real-time is essential for process analytical technology (PAT) and for ensuring batch-to-batch consistency.

The challenge in quantifying this analyte lies in the complexity of a typical reaction mixture, which may contain starting materials, reagents, catalysts, solvents, and potential by-products. Therefore, the chosen analytical method must be highly selective, capable of resolving the analyte of interest from all other components. RP-HPLC is ideally suited for this purpose. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, the retention of this compound can be finely tuned to achieve baseline separation from interfering species.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource(s)
CAS Number 95891-30-8[1]
Molecular Formula C₆H₄N₂O[1][4]
Molecular Weight 120.11 g/mol [1][5]
Appearance White to Yellow Solid/Powder[6]
Purity (Typical) ≥97%[1][7]
Melting Point 223-225 °C[7]
IUPAC Name 6-oxo-1,6-dihydropyridine-3-carbonitrile[6]

Recommended Analytical Method: RP-HPLC with UV Detection

This section provides a complete protocol for the quantification of this compound. The causality behind each choice of parameter is explained to provide a deeper understanding of the method's mechanics.

Principle of the Method

The sample, after dilution and filtration, is injected into the HPLC system. The components are separated on a C18 reverse-phase column using an isocratic mobile phase composed of a phosphate buffer and an organic modifier (acetonitrile). The buffer maintains a consistent pH, ensuring reproducible retention times by keeping the analyte in a stable ionization state. Acetonitrile, the organic modifier, is used to control the elution strength of the mobile phase. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance, allowing for accurate quantification against a calibration curve prepared from a certified reference standard.

Experimental Protocol
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).

  • Data Acquisition Software: Empower, Chromeleon, or equivalent.

  • Analytical Balance: 4-decimal place.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or PTFE.

  • Reference Standard: this compound (≥98% purity).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade), Water (HPLC grade or Milli-Q).

  • Mobile Phase (20 mM Phosphate Buffer pH 3.0 : Acetonitrile | 85:15 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. This acidic pH ensures that the hydroxyl group is protonated, leading to consistent retention.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Combine 850 mL of the prepared buffer with 150 mL of acetonitrile. Degas the final mixture by sonication or helium sparging before use.

  • Diluent (Water:Acetonitrile | 50:50 v/v):

    • Combine 500 mL of HPLC grade water with 500 mL of acetonitrile. Mix well.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. This stock solution should be stored at 2-8 °C and protected from light.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent.

  • Obtain a representative aliquot from the reaction mixture.

  • Accurately weigh approximately 100 mg of the reaction mixture into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent. Mix thoroughly. This initial dilution factor may need to be adjusted based on the expected concentration of the analyte.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial. Filtration is a critical step to remove particulate matter that could damage the column and instrument.[8]

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent resolving power for polar and non-polar compounds.
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : ACN (85:15)The high aqueous content is suitable for retaining the polar analyte, while ACN provides elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive backpressure.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
UV Detection 265 nmWavelength should be determined by scanning the analyte; 265 nm is a plausible λmax for this structure.
Run Time 15 minutesSufficient to allow for elution of the analyte and any late-eluting impurities.
Data Analysis and Calculations
  • System Suitability: Before sample analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The results must meet the pre-defined system suitability criteria.

  • Calibration Curve: Inject each calibration standard once. Construct a calibration curve by plotting the peak area of this compound against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the prepared sample solutions. Identify the this compound peak based on its retention time.

  • Calculate the concentration in the sample solution using the regression equation. The concentration of this compound in the original reaction mixture is calculated as follows:

    Concentration (mg/g) = (C_sol * V_flask) / W_sample

    Where:

    • C_sol = Concentration from calibration curve (mg/mL)

    • V_flask = Volume of the flask (mL)

    • W_sample = Weight of the reaction mixture sample (g)

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phase & Diluent cal_standards Prepare Calibration Standards (e.g., 1-100 µg/mL) standards Prepare Standard Stock Solution standards->cal_standards sample Weigh & Dilute Reaction Mixture Sample filter_sample Filter Sample (0.45 µm) into HPLC Vial sample->filter_sample sst Perform System Suitability Test (SST) (5 injections of mid-standard) filter_sample->sst calibration Generate Calibration Curve (Inject all standards) sst->calibration run_samples Inject Prepared Samples calibration->run_samples integrate Integrate Peak Areas run_samples->integrate calculate Calculate Concentration using Regression Equation integrate->calculate report Report Final Result (mg/g) calculate->report

Caption: General workflow for sample analysis.

Trustworthiness: A Self-Validating System

To ensure the reliability and integrity of the results, the analytical method must be validated for its intended purpose.[3][8] This protocol is designed as a self-validating system by incorporating mandatory checks before and during sample analysis. The validation parameters are derived from the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3]

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and demonstrates that the chromatographic system is performing adequately for the analysis to be done.[2] It must be performed before analyzing any samples.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[9]
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the ability to produce sharp peaks.[9]
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the autosampler and detector.
% RSD of Retention Time ≤ 1.0% (for n=5 injections)Confirms the stability of the pump and mobile phase composition.
Method Validation Parameters

The following parameters must be assessed to formally validate the method.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or by-products.[10]Peak purity index > 0.999 (using DAD). No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To verify a direct proportional relationship between concentration and detector response over a defined range.[2]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the expected test concentration.
Accuracy The closeness of the test results to the true value, expressed as percent recovery.[2]98.0% - 102.0% recovery for spiked matrix samples at three concentration levels (low, medium, high).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).% RSD ≤ 2.0% at each concentration level.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, % ACN ±2%, Temp ±2°C).[10]System suitability parameters remain within limits; no significant change in results.
Method Validation Workflow Diagram

G start Method Development Complete protocol Write Validation Protocol start->protocol specificity Specificity (Peak Purity, Blanks) protocol->specificity linearity Linearity & Range (5 levels, r² ≥ 0.999) protocol->linearity robustness Robustness (Vary parameters) specificity->robustness accuracy Accuracy (Spike Recovery, 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) linearity->precision report Compile Validation Report accuracy->report lod_loq LOD & LOQ (S/N Method) precision->lod_loq lod_loq->report robustness->report

Caption: Logical flow of method validation experiments.

References

  • This compound: Key Properties for Synthesis Chemists. Google Cloud.
  • ICH Guidelines for Analytical Method Valid
  • Analytical method valid
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • 6-Hydroxy-nicotinonitrile | 94805-52-4. Sigma-Aldrich.
  • Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • CAS No : 94805-52-4 | Product Name : this compound.
  • China this compound CAS No.: 95891-30-8 Manufacturers. Alfa Chemical.
  • 95891-30-8|this compound|BLD Pharm. BLD Pharm.
  • Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658).
  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. PubChem.
  • Method for the production of 6-hydroxynicotinic acid.
  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI.
  • Determination of the nicotine metabolite trans-3'-hydroxycotinine in urine of smokers using gas chromatography with nitrogen-selective detection or selected ion monitoring. PubMed.
  • This compound cas no.95891-30-8. Jilin haofei import and export trade Co.,Ltd.
  • Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley.
  • This compound | 94805-52-4. Sigma-Aldrich.
  • A Comparative Guide to 6-Hydroxymelatonin Quantific
  • (PDF) UHPLC/MS-MS analysis of six neonicotinoids in honey by modified QuEChERS: Method development, validation and uncertainty measurement.
  • HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers. Pakistan Journal of Medical & Health Sciences.
  • شماره CAS this compound: 95891-30-8. Alfa Chemical.

Sources

Advanced Analytical Methodologies for the Quantification of 6-Hydroxynicotinonitrile: A Guide to HPLC and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Hydroxynicotinonitrile in Pharmaceutical Development

This compound, a key heterocyclic organic compound, serves as a vital intermediate in the synthesis of a multitude of pharmaceutical agents.[1] Its molecular structure, featuring a pyridine ring substituted with both a hydroxyl and a nitrile group, imparts versatile reactivity, making it a valuable building block in drug discovery and development.[1] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the quantification of this compound are indispensable for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.

This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are designed to be implemented by researchers, scientists, and drug development professionals, offering a framework for accurate and precise quantification of this critical pharmaceutical intermediate.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. With a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , this compound exists as a white to yellow solid at room temperature.[2] The presence of the polar hydroxyl and nitrile functional groups, along with the nitrogen atom in the pyridine ring, renders this compound a polar molecule. This polarity is a key determinant in the selection of appropriate chromatographic conditions.

For instance, in reversed-phase HPLC, where the stationary phase is nonpolar, polar analytes like this compound tend to have limited retention. Therefore, careful optimization of the mobile phase composition is necessary to achieve adequate separation from impurities. The solubility of related compounds like 6-hydroxynicotinic acid in water and ethanol suggests that this compound is likely to be soluble in polar organic solvents and aqueous mixtures, facilitating sample preparation.[3]

Part 1: HPLC-UV Method for Routine Quality Control

For routine quality control applications where high sensitivity is not the primary requirement, an HPLC-UV method offers a cost-effective, robust, and reliable solution for the quantification of this compound. The following protocol is based on established principles for the analysis of polar aromatic compounds and is designed to provide accurate and precise results.

Theoretical Basis of the HPLC-UV Method

This method employs reversed-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its polar nature, this compound will have a relatively low affinity for the nonpolar stationary phase and will elute relatively quickly. The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, is a critical parameter for controlling the retention and resolution of the analyte. The addition of an acid, such as formic acid, to the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures good peak shape. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits significant absorption.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Method Validation:

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Part 2: High-Sensitivity LC-MS/MS Method for Trace Level Analysis

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex matrices or at trace levels, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers superior sensitivity and specificity compared to HPLC-UV.

Theoretical Basis of the LC-MS/MS Method

This method combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The chromatographic separation is typically performed using a reversed-phase C18 column, similar to the HPLC-UV method. After elution from the column, the analyte is ionized, most commonly using electrospray ionization (ESI) in the positive ion mode.

In the tandem mass spectrometer, the protonated molecule of this compound (the precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity, as only molecules that produce a specific precursor-to-product ion transition are detected. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is highly recommended to correct for matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision.[4][5]

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system (UHPLC or HPLC)

  • Tandem Mass Spectrometer (Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data system for instrument control and data analysis

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available)

LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined empirically (e.g., Precursor ion [M+H]⁺ for this compound: m/z 121.0; Product ions to be optimized)

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC-UV protocol. If an internal standard is used, add a fixed amount to all standards and samples.

  • MS/MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for MRM analysis.

  • Analysis: Inject the prepared solutions into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Proposed Fragmentation Pathway of this compound

In positive ion ESI-MS, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 121.0. Collision-induced dissociation (CID) of this precursor ion is likely to result in the fragmentation of the molecule. Based on the fragmentation patterns of similar nitrile-containing and pyridine compounds, a plausible fragmentation pathway involves the neutral loss of HCN (27 Da) or CO (28 Da). The exact fragmentation pattern should be confirmed experimentally.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either HPLC-UV or LC-MS/MS.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UHPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Logical Flow of Method Development and Validation

The development and validation of a robust analytical method is a systematic process. The following diagram outlines the key decision points and logical flow.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_imp Implementation Define_Objective Define Analytical Objective (e.g., QC, Trace Analysis) Select_Technique Select Technique (HPLC-UV or LC-MS/MS) Define_Objective->Select_Technique Optimize_Chroma Optimize Chromatography (Column, Mobile Phase, Gradient) Select_Technique->Optimize_Chroma Optimize_Detect Optimize Detection (Wavelength or MS Parameters) Optimize_Chroma->Optimize_Detect Specificity Specificity Optimize_Detect->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Routine_Analysis Routine Analysis SOP->Routine_Analysis

Caption: Logical flow of analytical method development and validation.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. Adherence to the principles of method validation as outlined by the ICH is crucial to ensure the generation of high-quality, defensible data in a regulated environment. These methodologies will serve as valuable tools for researchers and scientists involved in the development and manufacturing of pharmaceuticals where this compound is a key intermediate.

References

  • Kumar, P., Pundir, M., & Kumar, A. (2021). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of analytical toxicology, 45(7), 748–757. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(3-4), 895-902. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Lab-Training. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Valente, A. C. S., et al. (2020). Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 22(3), 455-465. [Link]

  • Chemistry For Everyone. (2025). What Is Method Validation In The Context Of LC-MS?. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Validation of Chromatographic Methods. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Navigating the Synthesis of 6-Hydroxynicotinonitrile: A Guide for Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Hydroxynicotinonitrile, also known as 5-cyano-2-pyridone, is a pivotal intermediate in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with a hydroxyl and a nitrile group, offers versatile reactivity for the synthesis of a wide array of more complex molecules. This guide provides an in-depth analysis of the most viable large-scale synthesis protocols for this compound, tailored for researchers, scientists, and professionals in drug development. We will explore the key synthetic strategies, delve into the mechanistic intricacies, and present detailed protocols to inform process development and optimization.

Strategic Approaches to Large-Scale Synthesis

Two primary synthetic routes dominate the landscape for the industrial production of this compound: the hydrolysis of a halogenated precursor, typically 6-chloronicotinonitrile, and the multicomponent Guareschi-Thorpe reaction. The choice between these pathways often hinges on factors such as raw material availability and cost, desired purity, scalability, and environmental impact.

The Hydrolysis Pathway: A Direct Conversion

The hydrolysis of 6-chloronicotinonitrile represents a straightforward and atom-economical approach to this compound. This method involves the nucleophilic substitution of the chlorine atom with a hydroxyl group, typically facilitated by a base in an aqueous medium.

Reaction Scheme:

Causality Behind Experimental Choices: The selection of the base and reaction conditions is critical for achieving high yields and purity. Strong bases like sodium hydroxide or potassium hydroxide are commonly employed to drive the reaction to completion. The reaction temperature is a key parameter to control, as excessively high temperatures can lead to the hydrolysis of the nitrile group, an undesired side reaction. The use of a co-solvent may be necessary to enhance the solubility of the starting material.

Self-Validating System: A robust hydrolysis protocol incorporates in-process controls to monitor the disappearance of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) is the preferred analytical method for this purpose. The pH of the reaction mixture should also be carefully monitored and controlled to prevent side reactions.

The Guareschi-Thorpe Reaction: A Convergent Approach

The Guareschi-Thorpe reaction is a classic and versatile method for the synthesis of substituted pyridones.[1][2][3][4] In the context of this compound, this multicomponent reaction typically involves the condensation of cyanoacetamide, a 1,3-dicarbonyl compound (or a synthetic equivalent), and a source of ammonia.[5][6][7] An advanced and eco-friendly version of this reaction utilizes ammonium carbonate in an aqueous medium, serving as both the ammonia source and a buffer.[5][6][7]

Reaction Scheme (Simplified using a generic 1,3-dicarbonyl):

Causality Behind Experimental Choices: The choice of the 1,3-dicarbonyl component is crucial in determining the substitution pattern of the resulting pyridone. For the synthesis of unsubstituted this compound at the 4- and 5-positions, a synthetic equivalent of malondialdehyde is required. The use of ammonium carbonate in water offers significant advantages in terms of safety, cost, and environmental impact compared to traditional methods that often employ organic solvents and strong bases.[5][6][7] The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the reactants or products.

Self-Validating System: The progress of the Guareschi-Thorpe reaction can be effectively monitored by techniques such as thin-layer chromatography (TLC) or HPLC to track the consumption of the starting materials. The precipitation of the product from the aqueous reaction medium can also serve as a visual indicator of reaction completion. The purity of the isolated product should be confirmed by melting point determination and spectroscopic analysis.

Comparative Analysis of Synthesis Protocols

ParameterHydrolysis of 6-ChloronicotinonitrileGuareschi-Thorpe Reaction (Aqueous Ammonium Carbonate)
Starting Materials 6-Chloronicotinonitrile, Base (e.g., NaOH)Cyanoacetamide, 1,3-Dicarbonyl equivalent, Ammonium Carbonate
Scalability HighHigh
Purity of Crude Product Generally high, potential for over-hydrolysisGood, product often precipitates from the reaction mixture
Environmental Impact Generates salt waste"Green" synthesis, water as solvent, minimal waste[5][6][7]
Safety Considerations Handling of corrosive basesHandling of ammonia source
Reported Yields Typically >90%High, often >90%[5][6][7]

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Hydrolysis of 6-Chloronicotinonitrile

Materials:

  • 6-Chloronicotinonitrile

  • Sodium Hydroxide (pellets)

  • Water (deionized)

  • Hydrochloric Acid (concentrated)

  • Activated Carbon

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • pH meter

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Charge the reactor with deionized water and 6-chloronicotinonitrile.

  • Stir the mixture to form a slurry.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reactor, maintaining the temperature below 50 °C.

  • Heat the reaction mixture to 80-90 °C and hold for 2-4 hours, or until HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Stir the slurry for 1 hour to ensure complete precipitation.

  • Filter the solid product and wash with cold deionized water until the washings are neutral.

  • Optional: For further purification, the wet cake can be reslurried in hot water, treated with activated carbon, filtered hot, and then cooled to recrystallize the product.

  • Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: Large-Scale Synthesis of this compound via the Advanced Guareschi-Thorpe Reaction

Materials:

  • Cyanoacetamide

  • Malondialdehyde tetraethyl acetal (or other suitable 1,3-dicarbonyl equivalent)

  • Ammonium Carbonate

  • Water (deionized)

  • Ethanol (optional, as co-solvent)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the reactor with deionized water, cyanoacetamide, and malondialdehyde tetraethyl acetal.

  • Add ammonium carbonate to the mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[5][7]

  • Maintain the temperature and stirring for 4-6 hours, or until TLC/HPLC analysis indicates the reaction is complete. The product may begin to precipitate during the reaction.[5]

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated product.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70 °C.

Mechanistic Insights

Hydrolysis of 6-Chloronicotinonitrile

The hydrolysis of 6-chloronicotinonitrile proceeds via a nucleophilic aromatic substitution mechanism (SNAAr). The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the carbon atom at the 6-position towards nucleophilic attack by the hydroxide ion.

G cluster_hydrolysis Hydrolysis Mechanism start 6-Chloronicotinonitrile + OH⁻ intermediate Meisenheimer Complex (negatively charged intermediate) start->intermediate Nucleophilic Attack product This compound + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻) G cluster_gt Guareschi-Thorpe Reaction Workflow reactants Cyanoacetamide + 1,3-Dicarbonyl + NH₃ knoevenagel Knoevenagel Condensation reactants->knoevenagel michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Guareschi-Thorpe reaction workflow.

Safety, Handling, and Waste Disposal

The large-scale synthesis of this compound requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and lab coats, must be worn at all times. For handling powdered materials, respiratory protection is recommended to avoid inhalation. [8][9][10]* Ventilation: All operations should be conducted in a well-ventilated area or in a fume hood to minimize exposure to potentially harmful vapors or dust. [8][9][10]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [9][10]* Waste Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous waste from the hydrolysis reaction will contain salt and should be neutralized before disposal. Organic waste should be collected in designated containers. [8][9]Empty containers should be thoroughly rinsed before disposal. [8]

Conclusion

Both the hydrolysis of 6-chloronicotinonitrile and the advanced Guareschi-Thorpe reaction offer viable and scalable routes to this compound. The choice of the optimal synthetic pathway will depend on a careful evaluation of economic, environmental, and safety factors. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists and engineers involved in the large-scale production of this important chemical intermediate, facilitating the development of efficient, safe, and sustainable manufacturing processes.

References

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Hydroxynicotinonitrile Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-hydroxynicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these polar, nitrogen-containing heterocyclic compounds. The inherent chemical properties of these molecules, such as the basicity of the pyridine ring and the polar hydroxyl group, often present unique challenges during separation.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, ensuring the integrity and success of your purification workflows.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide direct, actionable solutions to common problems encountered during the column chromatography of this compound derivatives.

Issue 1: Pronounced Peak Tailing and Poor Peak Shape

Q: My chromatogram shows significant peak tailing for my this compound derivative, leading to poor resolution and inaccurate fraction collection. What is the cause, and how can I resolve this?

A: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on standard silica gel.[1][3]

  • Root Cause Analysis: The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][3][4] This strong, secondary interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak with a "tail".[3][5][6] Other contributing factors can include column overload, where the amount of sample exceeds the capacity of the stationary phase, and a mismatch between the polarity of the sample solvent and the mobile phase.[1][5][6]

  • Step-by-Step Mitigation Strategy:

    • Mobile Phase Modification: The most effective initial step is to neutralize the acidic silanol groups. Add a small amount of a basic modifier to your eluent.[7]

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. TEA is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your target compound.[1][8]

      • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your eluent system (e.g., in a dichloromethane/methanol mobile phase).[8][9] This is particularly effective for highly polar derivatives.

    • pH Adjustment of the Mobile Phase: For reversed-phase chromatography, adjusting the mobile phase to a low pH (around 2.5-3.0) can protonate the silanol groups, reducing their interaction with the basic analyte.[1][3] Conversely, at a high pH (>8), the pyridine is neutral, which can also lead to improved peak shape, but this requires a pH-stable column as silica gel can dissolve at high pH.[1]

    • Choice of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[7]

      • End-Capped Silica: Use a stationary phase where the residual silanol groups have been chemically deactivated (end-capped).[6]

      • Reversed-Phase (C18): Reversed-phase chromatography is often less prone to issues with basic compounds.[7]

    • Sample Load Optimization: Ensure you are not overloading the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[7] If you observe that all peaks are tailing, it could be an indication of mass overload.[6]

Issue 2: Low or No Recovery of the Compound

Q: My this compound derivative seems to be irreversibly adsorbed onto the silica gel column, resulting in very low or no yield. What steps can I take to improve recovery?

A: This issue often points towards either compound degradation on the acidic silica surface or the use of an insufficiently polar mobile phase.[10]

  • Root Cause Analysis: The combination of a hydroxyl group and a basic nitrogen on an aromatic ring can make these compounds susceptible to degradation on acidic surfaces.[11][12] The strong interaction with silanol groups can also lead to irreversible adsorption if the mobile phase is not polar enough to elute the compound.[10]

  • Step-by-Step Mitigation Strategy:

    • Assess Compound Stability: Before performing column chromatography, assess the stability of your compound on silica gel. This can be done using a 2D TLC experiment. Spot your compound in one corner of a TLC plate, run the plate in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot remains on the diagonal, your compound is stable. If you see streaking or new spots off the diagonal, it indicates degradation.[11]

    • Increase Mobile Phase Polarity: If your compound is stable but not eluting, a significant increase in the mobile phase polarity is necessary.

      • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent (e.g., from 100% dichloromethane to 10% methanol in dichloromethane).[7][13]

      • Stronger Polar Solvents: For very polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are often required.[9] Be cautious when using methanol in high concentrations (>10%) as it can start to dissolve the silica gel.[9]

    • Use an Alternative Stationary Phase: If degradation is confirmed, avoid silica gel.

      • Neutral or Basic Alumina: These are excellent alternatives that are less likely to cause degradation of acid-sensitive compounds.[7]

      • Reversed-Phase (C18) Chromatography: This is a robust alternative where the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[7]

    • Deactivate the Silica Gel: If you must use silica gel, you can reduce its acidity. This can be achieved by pre-treating the silica with a solution of your eluent containing a small amount of a base like triethylamine and then evaporating the solvent before packing the column.[9]

Issue 3: Poor Separation of Closely Related Impurities

Q: I am struggling to separate my target this compound derivative from a closely related impurity with a very similar polarity. How can I improve the resolution?

A: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions to exploit subtle differences in their chemical properties.

  • Root Cause Analysis: Poor separation occurs when the difference in the affinity of the compounds for the stationary phase versus the mobile phase is insufficient. This is common for impurities that are structural isomers or homologs of the target compound.

  • Step-by-Step Mitigation Strategy:

    • Optimize the Solvent System via TLC: The key to good separation on a column is finding the right solvent system using Thin Layer Chromatography (TLC).[14]

      • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[14] This provides an optimal balance between retention and elution time on the column.

      • Experiment with Different Solvent Systems: If a standard system like ethyl acetate/hexanes doesn't provide adequate separation, try solvents from different selectivity groups.[7][13] For example, switching to a system containing dichloromethane or acetone can alter the interactions and improve resolution.

    • Employ Isocratic vs. Gradient Elution:

      • Isocratic Elution: If the Rf values of your compound and the impurity are sufficiently different (a ΔRf of at least 0.2), a carefully chosen isocratic (constant solvent composition) elution may provide the best separation.

      • Shallow Gradient Elution: If the compounds are very close, a shallow gradient (a slow, gradual increase in the polar solvent) can help to sharpen the peaks and improve resolution.[13]

    • Column Parameters:

      • Column Dimensions: Use a longer, narrower column for more difficult separations. This increases the number of theoretical plates and provides more opportunities for the compounds to separate.

      • Particle Size: Using silica gel with a smaller particle size can enhance resolution, but it will also increase the backpressure, which is a key consideration for flash chromatography.[15]

    • Change the Stationary Phase: If optimizing the mobile phase is not enough, changing the stationary phase can provide a different separation mechanism. For instance, switching from silica gel to a cyano- or phenyl-bonded phase can alter the selectivity based on different types of molecular interactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a moderately polar this compound derivative?

A1: A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[9] You can start with a ratio of 30:70 ethyl acetate/hexanes and gradually increase the polarity based on TLC analysis. For more polar derivatives, a system of dichloromethane and methanol (e.g., starting with 1-2% methanol) is a common choice.[9]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my compound?

A2: The choice depends on the overall polarity of your compound.

  • Normal-Phase (e.g., Silica, Alumina): This is generally suitable for compounds that are soluble in organic solvents and are not excessively polar.[8] It is the most common and cost-effective method.

  • Reversed-Phase (e.g., C18): This is the preferred method for highly polar or water-soluble compounds.[7][16] It is also a good choice for basic compounds that show strong interactions with silica.[7]

Q3: My compound is not UV-active. How can I monitor the fractions during column chromatography?

A3: When a compound lacks a UV chromophore, you can use alternative methods for detection:

  • TLC Staining: Collect fractions and spot them on a TLC plate. After developing the plate, you can visualize the spots using a general stain such as potassium permanganate, ceric ammonium molybdate, or an iodine chamber.[7]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): If you are using an automated flash chromatography system, these "universal" detectors can be used for non-UV-active compounds.

Q4: Can I dry-load my this compound derivative onto the column?

A4: Yes, dry-loading is often the preferred method, especially if your compound has poor solubility in the initial, less polar mobile phase.[17] To do this, dissolve your crude sample in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[7][17]

Q5: What safety precautions should I take when working with solvents like dichloromethane and triethylamine?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Dichloromethane is a volatile chlorinated solvent, and triethylamine is a corrosive and flammable base with a strong odor. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Summary and Protocols

Table 1: Recommended Starting Solvent Systems and Modifiers
Polarity of DerivativeStationary PhaseRecommended Starting Solvent SystemModifier (if needed)
Low to ModerateSilica Gel10-50% Ethyl Acetate in Hexanes[9]0.1-1% Triethylamine (for basic compounds)[7]
Moderate to HighSilica Gel1-5% Methanol in Dichloromethane[9]0.1-1% Triethylamine or Ammoniated Methanol[8][9]
High / Water-SolubleC18 (Reversed-Phase)10-50% Acetonitrile in Water0.1% Formic Acid or Acetic Acid (to improve peak shape)[1]
Acid-SensitiveNeutral/Basic Alumina10-50% Ethyl Acetate in HexanesNot usually required
Experimental Protocol: Standard Flash Chromatography of a this compound Derivative
  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides an Rf value of ~0.3 for the target compound.[18] For a basic derivative, include 0.5% triethylamine in the eluent.

  • Column Packing (Slurry Method):

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to pack the column firmly.

  • Sample Loading (Dry-Loading Method):

    • Dissolve the crude compound in a minimal amount of a polar solvent (e.g., methanol).

    • Add silica gel (approximately 2-3 times the mass of the crude compound) to the solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[17]

    • Add the dry-loaded sample to the top of the packed column, followed by a thin layer of sand.

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (1-2 psi of nitrogen or compressed air).[17]

    • Begin collecting fractions. The size of the fractions will depend on the size of the column.[17]

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizing the Troubleshooting Workflow

A logical approach is crucial when troubleshooting. The following diagram outlines a decision-making workflow for addressing common purification challenges.

troubleshooting_workflow start Start: Purification Issue (e.g., Tailing, Low Yield) check_tailing Observe Peak Tailing? start->check_tailing add_modifier Add Modifier (TEA/NH3) to Mobile Phase check_tailing->add_modifier Yes check_yield Low or No Yield? check_tailing->check_yield No add_modifier->check_yield change_sp Change Stationary Phase (Alumina, C18) fail Consult Specialist change_sp->fail check_stability Assess Stability (2D TLC) check_yield->check_stability Yes check_separation Poor Separation? check_yield->check_separation No check_stability->change_sp Degradation Observed increase_polarity Increase Mobile Phase Polarity check_stability->increase_polarity Compound Stable increase_polarity->check_separation optimize_solvent Optimize Solvent System (TLC, change solvents) check_separation->optimize_solvent Yes success Successful Purification check_separation->success No use_gradient Use Shallow Gradient Elution optimize_solvent->use_gradient use_gradient->success

A workflow for troubleshooting common chromatography issues.

References

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci Blogs.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc..
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
  • This compound: Key Properties for Synthesis Chemists. DC Fine Chemicals.
  • Successful Flash Chrom
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chrom
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
  • The Role of Nonpolar Phases: Fundamentals and uses in Chrom
  • HPLC Methods for analysis of Pyridine.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Method for pyridine amine derivative. (2015, July 20).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). American Chemical Society.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
  • Flash Chromatography: Principles & Applic
  • How to choose the best solution for column chromatography? (2019, May 23).
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • 6-Hydroxy-nicotinonitrile | 94805-52-4. Sigma-Aldrich.
  • Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns: Isolation of Compounds
  • This compound : CAS No.94805-52-4. Omsynth Lifesciences.
  • Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. (2012, April 1). MicroSolv.
  • CAS No : 94805-52-4 | Product Name : this compound.
  • What compounds are unstable in a silica gel column (chrom
  • Separation of pyridine or pyridine derivatives
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9).
  • Chromatography Troubleshooting. (2020, May 26). YouTube.
  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for 6-Halonicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with 6-halonicotinonitrile substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic building block. The unique electronic properties of the pyridyl ring, combined with the electron-withdrawing nitrile group, present specific challenges and opportunities for optimization. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and enhance your reaction success.

Troubleshooting Guide: From Low Conversion to Unwanted Side Products

This section addresses specific experimental issues you might encounter when performing Suzuki coupling with 6-halonicotinonitriles. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction shows very low or no conversion to the desired product. What are the most common culprits?

Low or no conversion is a frequent starting problem. The issue often lies with one of the core components of the catalytic cycle: the catalyst's activity, the choice of reagents, or the reaction environment.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active catalyst in a Suzuki coupling is the Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. The pyridine nitrogen in your 6-halonicotinonitrile substrate can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1][3][4]

    • Solution: Switch to a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3] These ligands can shield the palladium center, promote the formation of the active Pd(0) species, and facilitate the reaction.[5] Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for challenging substrates.[3][4]

  • Inappropriate Base or Poor Base Quality: The base is crucial for the transmetalation step of the catalytic cycle.[1][6] A weak or impure base can halt the reaction.

    • Solution: Use stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1] Ensure the base is anhydrous and finely ground to maximize its reactivity and solubility in the reaction mixture.[1]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[1]

    • Solution: It is imperative to thoroughly degas all solvents and reagents.[1] This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1] Additionally, use flame-dried glassware and maintain a strict inert atmosphere throughout the entire experimental setup and reaction time.[1]

  • Poor Reagent Quality: The presence of water in the reaction solvent or reagents, particularly the boronic acid, can lead to unwanted side reactions like protodeboronation, which consumes your starting material.[1]

    • Solution: Ensure all reagents are pure and solvents are anhydrous.[1] If protodeboronation is suspected, consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they can be more robust.

Q2: I'm observing a significant amount of a dehalogenated byproduct (nicotinonitrile). How can I minimize this?

Dehalogenation is a common side reaction where the halogen atom on your starting material is replaced by a hydrogen atom.[7] This is particularly prevalent with electron-deficient N-heterocyclic halides like 6-halonicotinonitriles.[7]

Mechanism of Dehalogenation:

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[7] This Pd-H species can then undergo reductive elimination with the heteroaryl group on the palladium intermediate to yield the dehalogenated product.[2][7]

Strategies to Minimize Dehalogenation:

  • Choice of Halogen: The tendency for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[7] If you are using a 6-iodonicotinonitrile and observing significant dehalogenation, switching to the corresponding bromide or chloride may be beneficial, although this will likely require more forcing reaction conditions.[7]

  • Ligand Selection: The use of bulky, electron-rich ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway over the competing dehalogenation pathway.

  • Base and Solvent Choice: The choice of base and solvent can influence the formation of Pd-H species. Avoid using bases that can act as hydride sources. Using anhydrous conditions and aprotic solvents can also help to minimize dehalogenation.

Q3: My boronic acid is being consumed, but I'm not getting my desired product. Instead, I'm seeing a significant amount of a homocoupled byproduct. What's happening?

Homocoupling of the boronic acid is another common side reaction that leads to the formation of a symmetrical biaryl product.[3] This is often exacerbated by the presence of oxygen.[1]

Mechanism of Homocoupling:

This side reaction can be triggered when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination.[1] Oxygen can promote this by oxidizing the active Pd(0) catalyst to Pd(II).[1]

Solutions to Minimize Homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction flask is properly dried (flame-dried or oven-dried) and that your solvents are rigorously degassed.[1][4]

  • Use a Pd(0) Source: Directly using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[4]

  • Control Reaction Temperature: In some cases, lowering the reaction temperature may disfavor the homocoupling pathway.[4]

Q4: I am concerned about the stability of the nitrile group under my reaction conditions. Can it be hydrolyzed?

The hydrolysis of nitriles to amides or carboxylic acids typically requires acidic or basic conditions, often with heating.[8][9][10][11] While the basic conditions of a Suzuki coupling could potentially lead to nitrile hydrolysis, it is generally not a major side reaction under standard Suzuki conditions, especially with weaker bases and at moderate temperatures.

Considerations for Nitrile Stability:

  • Base Strength and Temperature: Harsher conditions, such as the use of strong hydroxide bases at high temperatures for extended periods, could increase the risk of nitrile hydrolysis.[9] If you suspect this is an issue, consider using a milder base like K₂CO₃ or KF and a lower reaction temperature.

  • Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS to check for the appearance of byproducts corresponding to the amide or carboxylic acid of your desired product or starting material.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of Suzuki coupling reactions with 6-halonicotinonitriles.

Q5: Which halogen (F, Cl, Br, I) on the 6-halonicotinonitrile is best for Suzuki coupling?

The choice of halogen affects the reactivity of the substrate in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[12][13] The general order of reactivity is I > Br > OTf >> Cl.[5][12]

  • Iodides: 6-Iodonicotinonitrile will be the most reactive, allowing for milder reaction conditions. However, it is also the most expensive and may be more prone to side reactions like dehalogenation.[7]

  • Bromides: 6-Bromonicotinonitrile offers a good balance of reactivity and stability, making it a common choice for Suzuki couplings.

  • Chlorides: 6-Chloronicotinonitrile is the least reactive and will likely require more forcing conditions, such as higher temperatures, higher catalyst loading, and the use of specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or NHC ligands).[5][13] However, chloro-substrates are often more cost-effective.

  • Fluorides: 6-Fluoronicotinonitrile is generally unreactive in standard Suzuki couplings.

Q6: What are the best starting conditions (catalyst, ligand, base, solvent) for a Suzuki coupling with a 6-halonicotinonitrile?

A good starting point for optimization is crucial. The following table provides a set of generally reliable conditions for the Suzuki coupling of 6-halonicotinonitriles.

ComponentRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precatalysts.
Ligand XPhos, SPhos, or other Buchwald-type ligandsBulky, electron-rich ligands that are effective for challenging heteroaromatic couplings and can mitigate catalyst poisoning.[1][3]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in promoting transmetalation.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic solvents are generally preferred. A small amount of water can be beneficial for the solubility of the base and can facilitate the catalytic cycle.
Temperature 80-110 °CA good starting temperature range for many Suzuki couplings.
Q7: How can I mitigate catalyst poisoning from the pyridine nitrogen?

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4] This is a well-known issue with nitrogen-containing heterocycles.[14]

Strategies to Overcome Catalyst Poisoning:

  • Ligand Choice: As mentioned previously, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands are highly effective.[1][3] Their steric bulk can prevent the pyridine nitrogen from strongly coordinating to the palladium center.

  • Slow Addition: In some cases, the slow addition of the 6-halonicotinonitrile to the reaction mixture can help to maintain a low concentration of the substrate, thereby reducing its inhibitory effect on the catalyst.[3]

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[3]

Visualizing the Process: Workflows and Pathways

To aid in your experimental design and troubleshooting, the following diagrams illustrate the key concepts discussed.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxyAdd Oxidative Addition Pd0->OxyAdd Ar-X PdII_A Ar-Pd(II)(X)L₂ OxyAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OR)₂ + Base PdII_B Ar-Pd(II)(Ar')L₂ Transmetal->PdII_B ReductElim Reductive Elimination PdII_B->ReductElim ReductElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Reaction Start: Low/No Conversion Check_Catalyst Issue: Catalyst Inactivity? - Use bulky, electron-rich ligand - Use Pd(0) source or precatalyst Start->Check_Catalyst Check_Base Issue: Ineffective Base? - Use K₃PO₄ or Cs₂CO₃ - Ensure base is anhydrous & fine Start->Check_Base Check_Inert Issue: Oxygen Present? - Rigorously degas solvents - Use inert atmosphere Start->Check_Inert Side_Products Side Products Observed? Check_Catalyst->Side_Products Check_Base->Side_Products Check_Inert->Side_Products Dehalogenation Dehalogenation? - Switch to less reactive halide (Br/Cl) - Screen ligands and bases Side_Products->Dehalogenation Yes Homocoupling Homocoupling? - Strictly exclude O₂ - Use Pd(0) source Side_Products->Homocoupling Yes Protodeboronation Protodeboronation? - Use anhydrous conditions - Consider boronate ester Side_Products->Protodeboronation Yes Success Reaction Optimized Side_Products->Success No Dehalogenation->Success Homocoupling->Success Protodeboronation->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 6-Bromonicotinonitrile

This protocol provides a robust starting point for the Suzuki coupling of 6-bromonicotinonitrile with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask or vial under an inert atmosphere (argon or nitrogen), add the 6-bromonicotinonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.[7]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Identification and Elimination of an Unexpected C
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC - NIH.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal.
  • Hydrolysis of nitriles - Chemistry LibreTexts.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Hydrolysis of nitriles with microwave irradiation - ResearchG
  • Hydrolysis of Nitriles - Organic Chemistry Tutor.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
  • Suzuki reaction - Wikipedia.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Acidic Hydrolysis of Nitriles - BYJU'S.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit.
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • Optimization of Suzuki-Miyaura coupling reaction (reactions carried out...
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics - American Chemical Society.
  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile | Organic Letters - ACS Public

Sources

Technical Support Center: Regioselective Functionalization of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 6-hydroxynicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile scaffold. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

The primary challenge in manipulating this compound stems from its electronic nature. It exists in a tautomeric equilibrium between the pyridinol and pyridone forms. This ambident nucleophilicity is the root of most regioselectivity issues, making precise functionalization a significant synthetic hurdle. This guide addresses the most common challenges in a direct question-and-answer format.

Challenge 1: The N- vs. O-Alkylation Dilemma

The most frequent and fundamental challenge is controlling alkylation at the exocyclic oxygen versus the ring nitrogen. Understanding the factors that govern this selectivity is critical for success.

Frequently Asked Questions & Troubleshooting

Q: My alkylation reaction with an alkyl halide is giving me an inseparable mixture of N- and O-alkylated products. Why is this happening and how can I control it?

A: This is a classic problem rooted in the tautomerism of the 6-hydroxypyridine core.[1][2] The molecule exists as two rapidly interconverting isomers: this compound (the "enol" form) and 6-oxo-1,6-dihydropyridine-3-carbonitrile (the "keto" or pyridone form). Deprotonation with a base generates an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms.

The outcome of the reaction is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[3]

  • N-Alkylation (favored): The nitrogen anion is considered a "softer" nucleophile and has higher intrinsic nucleophilicity. This pathway is generally kinetically favored.

  • O-Alkylation (disfavored with simple halides): The oxygen anion is a "harder" nucleophile.

To control the selectivity, you must manipulate the reaction conditions to favor one pathway decisively over the other.

Q: How can I selectively achieve N-alkylation?

A: To favor N-alkylation, you need to use conditions that promote the kinetically favored pathway and utilize the greater nucleophilicity of the nitrogen anion. A common strategy involves using a strong, non-coordinating base in a polar aprotic solvent. This combination generates a "naked" and highly reactive pyridone anion, where the more nucleophilic nitrogen atom can readily attack the electrophile.

Factor Condition Rationale
Base NaH, K₂CO₃, Cs₂CO₃Strong bases that fully deprotonate the substrate. K₂CO₃ and Cs₂CO₃ are often preferred for their ease of handling.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents solvate the cation but not the anion, maximizing the anion's nucleophilicity.
Electrophile Alkyl halides (I > Br > Cl)"Softer" electrophiles that preferentially react with the "softer" nitrogen nucleophile.
Temperature Room temperature to 60 °CModerate temperatures are usually sufficient. Higher temperatures can sometimes decrease selectivity.

Q: I need the O-alkylated product for my synthetic route. How can I favor this thermodynamically less favorable isomer?

A: Forcing O-alkylation requires a different approach. Since direct alkylation with halides is often unselective, a more reliable method is the Mitsunobu reaction .[4][5] This reaction activates the hydroxyl group of the pyridinol tautomer for nucleophilic attack, proceeding with clean inversion of configuration if a chiral alcohol is used elsewhere.[4]

The Mitsunobu reaction allows for the formation of C-O bonds under mild conditions and is highly effective for this transformation.[5] The mechanism involves the in-situ formation of an oxyphosphonium salt, which is an excellent leaving group, facilitating the desired O-alkylation.[6]

Diagram: Tautomeric Equilibrium and Alkylation Pathways

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways Tautomer_Hydroxy This compound (Pyridinol Form) Tautomer_Keto 6-Oxo-1,6-dihydropyridine-3-carbonitrile (Pyridone Form) Tautomer_Hydroxy->Tautomer_Keto H⁺ shift Anion Ambident Anion (Deprotonated) Tautomer_Keto->Anion Base N_Product N-Alkylated Product Anion->N_Product  Kinetic Control (e.g., K₂CO₃/DMF) O_Product O-Alkylated Product Anion->O_Product  Thermodynamic Control (e.g., Mitsunobu)

Caption: Control of N- vs. O-alkylation depends on reaction conditions.

Experimental Protocols
Protocol 1: Selective N-Alkylation (Example: N-Benzylation)

Objective: To synthesize 1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered

  • Benzyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.

  • Add anhydrous DMF via syringe and stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide dropwise to the suspension.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The product spot should be less polar than the starting material.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the N-benzylated product. Purity can be assessed by ¹H NMR and LC-MS. Further purification can be achieved by recrystallization or column chromatography if necessary.[7]

Protocol 2: Selective O-Alkylation (Mitsunobu Reaction)

Objective: To synthesize 6-(alkoxy)nicotinonitrile.

Materials:

  • This compound (1.0 eq)

  • An alcohol (e.g., benzyl alcohol, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the desired alcohol, and triphenylphosphine in anhydrous THF.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD dropwise to the cooled solution over 10-15 minutes. The solution may turn from colorless to a yellow/orange color. A white precipitate of triphenylphosphine oxide may form as the reaction progresses.[8]

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify by silica gel column chromatography (e.g., gradient elution with EtOAc/Hexanes) to isolate the desired O-alkylated product.

Safety Note: Azodicarboxylates like DIAD are hazardous and should be handled with care in a fume hood.[8]

Challenge 2: Halogenation and Hydroxyl Group Conversion

For subsequent cross-coupling reactions, converting the 6-hydroxy group into a more versatile halide (typically chloride) or triflate is a crucial step. This transformation presents its own set of challenges.

Frequently Asked Questions & Troubleshooting

Q: I need to perform a Suzuki or Buchwald-Hartwig reaction. How do I convert the 6-hydroxy group into a 6-chloro group?

A: The most common and effective method is to treat this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is generally preferred for this transformation on hydroxypyridines. The reaction proceeds by converting the pyridone into a chloropyridine.

Q: My chlorination with POCl₃ is giving a low yield and a lot of black tar. What's going wrong?

A: This is a common issue. The reaction can be aggressive and requires careful temperature control.

  • Overheating: Running the reaction at too high a temperature or for too long can lead to polymerization and decomposition.

  • Moisture: POCl₃ reacts violently with water. Ensure your glassware is scrupulously dry and the starting material is anhydrous.

  • Workup: The quenching step is highly exothermic. Pouring the reaction mixture onto ice must be done slowly and carefully in an efficient fume hood.

  • Base: Sometimes, adding a base like N,N-diethylaniline or triethylamine can scavenge the HCl generated and lead to a cleaner reaction.

Experimental Protocol
Protocol 3: Conversion of this compound to 6-Chloronicotinonitrile

Objective: To synthesize 6-chloronicotinonitrile.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 5-10 eq)

  • N,N-Diethylaniline (optional, 1.1 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), combine this compound and POCl₃.

  • If using a base, add N,N-diethylaniline to the mixture.

  • Heat the mixture carefully to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The solid starting material should dissolve. Monitor by TLC (quench a small aliquot carefully with ice/water and extract with EtOAc).

  • After completion, cool the reaction mixture to room temperature.

  • Crucial Step (Workup): In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving process; perform it in a well-ventilated fume hood behind a blast shield.

  • Once the quench is complete, neutralize the acidic solution to pH 7-8 by the slow addition of a solid base like sodium bicarbonate or by carefully adding aqueous NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography or recrystallization to obtain pure 6-chloronicotinonitrile.

Diagram: Hydroxyl to Chloro Conversion Workflow

Caption: Workflow for the synthesis of 6-chloronicotinonitrile.

Challenge 3: Palladium-Catalyzed Cross-Coupling Reactions

With a 6-halo or 6-triflyloxy-nicotinonitrile in hand, you can access a vast array of derivatives via cross-coupling. However, the electron-deficient nature of the pyridine ring and the presence of the nitrile group can complicate these reactions.

Frequently Asked Questions & Troubleshooting

Q: My Buchwald-Hartwig amination on 6-chloronicotinonitrile is not working. The starting material is consumed, but I only see hydrodehalogenation (the chloro group is replaced by hydrogen). What should I do?

A: Hydrodehalogenation is a common side reaction in cross-coupling reactions on electron-deficient heterocycles.[9] It can be caused by several factors:

  • Ligand Choice: The ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands are required to promote the desired reductive elimination over competing pathways. Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[10]

  • Base: The choice of base is crucial. A weaker base like Cs₂CO₃ or K₃PO₄ is often better than strong alkoxides (e.g., NaOtBu), which can promote side reactions.

  • Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene or 1,4-dioxane are common choices.

  • Atmosphere: Strict exclusion of oxygen and moisture is essential. Ensure your reaction is set up under a robust inert atmosphere.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X lab1 Oxidative Addition LigandEx Amine Coordination OxAdd->LigandEx R₂NH, Base (-HX) RedElim Reductive Elimination Complex lab2 Deprotonation & Ligand Exchange RedElim->Pd0 Product (Ar-NR₂) lab3 Reductive Elimination center top left right bottom

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol
Protocol 4: General Procedure for Buchwald-Hartwig Amination

Objective: To couple an amine with 6-chloronicotinonitrile.

Materials:

  • 6-Chloronicotinonitrile (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or Pd₂(dba)₃ (0.01 eq)

  • Buchwald Ligand (e.g., XPhos, 0.04 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or using Schlenk technique, add the palladium precursor, ligand, and base to a flame-dried reaction vessel.

  • Add the 6-chloronicotinonitrile and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC. Reactions can take from 2 to 24 hours.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with more solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-arylated or N-alkylated product.[11][12]

References

  • K. C. Nicolaou, et al. (1998). Angewandte Chemie International Edition, 37, 2708. [URL not available in search results]
  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. [Link]

  • National Institutes of Health (NIH). (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • R Discovery. Mitsunobu Reaction Research Articles. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • ChemTube3D. Mitsunobu Reaction Overview Full mechanism. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Molecules, 26(23), 7380. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]

  • ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Link]

  • RCS Research Chemistry Services. How about Tautomers?. [Link]

Sources

byproduct identification in 6-Hydroxynicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate the formation of common byproducts in your reactions.

I. Understanding the Reactivity of this compound

This compound (also known as 6-hydroxy-3-pyridinecarbonitrile) is a valuable building block in pharmaceutical and materials science due to its bifunctional nature. The molecule possesses a nucleophilic hydroxyl group and an electrophilic nitrile group, offering multiple avenues for chemical modification. However, this dual reactivity can also lead to the formation of undesired byproducts. This guide will focus on the most common reactions—etherification, esterification, and nitrile hydrolysis—and the potential impurities associated with each.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a problem-and-solution framework for common issues encountered during reactions with this compound.

A. Etherification Reactions (e.g., Williamson Ether Synthesis)

Etherification of the hydroxyl group is a common strategy to introduce diverse functionalities. However, the ambident nucleophilic character of the pyridone tautomer can lead to competing N-alkylation.

Problem 1: My reaction is producing a mixture of O-alkylated and N-alkylated products.

  • Probable Cause: The anionic form of this compound can exist in resonance as both a phenoxide-like and a pyridone-like anion. Alkylation can occur at either the oxygen or the nitrogen atom. The ratio of N- to O-alkylation is influenced by factors such as the solvent, the counter-ion, and the nature of the alkylating agent. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor N-alkylation.[1][2][3][4]

  • Solution:

    • Choice of Base and Solvent: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or DMSO can favor the formation of the O-alkoxide, leading to a higher yield of the desired ether.[5][6]

    • Alkylating Agent: Employing "harder" alkylating agents, such as alkyl sulfates (e.g., dimethyl sulfate) or alkyl triflates, can increase the selectivity for O-alkylation. Conversely, "softer" reagents like alkyl iodides may favor N-alkylation.[2]

    • Phase-Transfer Catalysis: In some cases, phase-transfer catalysis can be employed to enhance the rate and selectivity of O-alkylation.

Problem 2: I am observing a significant amount of unreacted starting material and a byproduct with a mass corresponding to a dimer.

  • Probable Cause: Under certain conditions, particularly with prolonged reaction times or in the presence of certain catalysts, self-condensation or dimerization of this compound can occur.[7] This can be exacerbated by incomplete deprotonation of the hydroxyl group.

  • Solution:

    • Stoichiometry of Base: Ensure complete deprotonation of the this compound by using a slight excess (1.05-1.1 equivalents) of a strong base.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to side reactions. Running the reaction at the lowest effective temperature can also help minimize dimerization.

B. Nitrile Group Reactions (Hydrolysis)

The nitrile group of this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of an amide or a carboxylic acid.

Problem 3: My reaction mixture contains byproducts identified as 6-hydroxynicotinamide and 6-hydroxynicotinic acid.

  • Probable Cause: The nitrile group can undergo hydrolysis to the corresponding amide and subsequently to the carboxylic acid. This is often an unintended side reaction when performing reactions on the hydroxyl group under non-neutral pH conditions.[8][9][10][11][12]

  • Solution:

    • pH Control: Maintain the reaction pH as close to neutral as possible if the nitrile group is to be preserved. If acidic or basic conditions are required for another transformation, consider protecting the nitrile group, although this adds extra steps to the synthesis.

    • Anhydrous Conditions: For reactions that are sensitive to water, ensure the use of anhydrous solvents and reagents to minimize hydrolysis.

    • Reaction Work-up: During the work-up, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

Byproduct NameMolecular WeightFormation PathwayMitigation Strategy
N-alkylated IsomerVariesCompeting alkylation at the ring nitrogenUse "hard" alkylating agents, appropriate base/solvent
Dimer238.21 g/mol Self-condensation of starting materialControl reaction time and temperature, ensure full deprotonation
6-Hydroxynicotinamide138.12 g/mol Partial hydrolysis of the nitrile groupMaintain neutral pH, use anhydrous conditions
6-Hydroxynicotinic Acid139.11 g/mol Complete hydrolysis of the nitrile groupMaintain neutral pH, use anhydrous conditions, careful work-up

III. Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is recommended.

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful tool for separating and quantifying the components of a reaction mixture.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[13]

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.

This method should provide good separation of the starting material, the desired product, and the common byproducts mentioned above.

B. Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the separated components, aiding in their identification.

Expected Molecular Ion Peaks ([M+H]⁺):

  • This compound: m/z 121.04

  • 6-Hydroxynicotinamide: m/z 139.05

  • 6-Hydroxynicotinic Acid: m/z 140.03

  • N-alkylated Isomer: Varies depending on the alkyl group.

  • Dimer: m/z 239.07

Fragmentation Patterns:

Mass spectrometry fragmentation can provide structural information. For example, the loss of specific fragments can help differentiate between isomers.[14][15][16]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structure elucidation of byproducts.

Key Diagnostic Signals (¹H NMR):

  • This compound: The pyridine ring protons will show characteristic shifts and coupling patterns. The hydroxyl proton will be a broad singlet.

  • N-alkylated Isomer vs. O-alkylated Product: In the N-alkylated isomer, the signals for the protons on the alkyl group directly attached to the nitrogen will be shifted downfield compared to the O-alkylated product. 2D NMR techniques like HMBC can confirm the connectivity.[1][17]

  • 6-Hydroxynicotinamide: The appearance of two new broad singlets corresponding to the -NH₂ protons.

  • 6-Hydroxynicotinic Acid: The disappearance of the nitrile group in the ¹³C NMR spectrum and the appearance of a carboxylic acid carbon signal (around 165-185 ppm). The hydroxyl proton of the carboxylic acid will be a broad singlet in the ¹H NMR spectrum.

IV. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Reputable suppliers typically provide this compound with a purity of 97% or higher. It is crucial to check the certificate of analysis (CoA) for the purity and the presence of any significant impurities before use.

Q2: Can this compound undergo self-polymerization?

A2: While dimerization is a possibility under certain conditions, extensive polymerization is less common under typical synthetic protocols. However, prolonged heating or exposure to catalysts could potentially lead to oligomerization.

Q3: How can I differentiate between the N-alkylated and O-alkylated isomers using NMR?

A3: The chemical shift of the protons on the carbon directly attached to the heteroatom is diagnostic. In the O-alkylated product, these protons will typically resonate at a higher field (further upfield) compared to the N-alkylated isomer. Additionally, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can show a correlation between the alkyl protons and the ring carbon attached to the heteroatom, confirming the site of alkylation.[1][17]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

V. Visualizing Reaction Pathways and Workflows

Diagrams

Byproduct_Formation 6-HNN This compound Alkoxide 6-Oxidopyridine-3-carbonitrile Anion 6-HNN->Alkoxide Base Dimer Dimer Byproduct 6-HNN->Dimer Heat/Time Amide 6-Hydroxynicotinamide 6-HNN->Amide H₂O (H⁺ or OH⁻) O_Alkylated O-Alkylated Product (Desired Ether) Alkoxide->O_Alkylated R-X (O-attack) N_Alkylated N-Alkylated Byproduct Alkoxide->N_Alkylated R-X (N-attack) Acid 6-Hydroxynicotinic Acid Amide->Acid H₂O (H⁺ or OH⁻) Analytical_Workflow Reaction_Mixture Reaction Mixture HPLC HPLC Separation Reaction_Mixture->HPLC UV_Detection UV Detection (Quantification) HPLC->UV_Detection MS_Detection Mass Spectrometry (Molecular Weight) HPLC->MS_Detection Fraction_Collection Fraction Collection of Impurity HPLC->Fraction_Collection NMR_Analysis NMR Analysis (Structure Elucidation) Fraction_Collection->NMR_Analysis

Caption: Analytical workflow for byproduct identification.

VI. References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis of nitriles. (2023, August 29). Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • sensitive hplc-uv method: Topics by Science.gov. Science.gov. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Available at: [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001406). Human Metabolome Database. Available at: [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Available at: [Link]

  • N-Hydroxyisonicotinimidamide. PubChem. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid. (2017, October 14). PubMed. Available at: [Link]

  • Product of Williamson Synthesis. (2017, April 15). Chemistry Stack Exchange. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9). ResearchGate. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2018, February 2). MDPI. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ? (2016, April 13). ResearchGate. Available at: [Link]

  • 1H and 13C-NMR data of hydroxyflavone derivatives. (2007, August). PubMed. Available at: [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]

  • Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed. (2019, July 23). PMC - NIH. Available at: [Link]

  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. (2025, August 5). ResearchGate. Available at: [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020, June 30). PubMed. Available at: [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019, April 18). RSC Publishing. Available at: [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2008, January 1). ResearchGate. Available at: [Link]

  • Separation of PAH Compounds using UV and Fluorescence Detection. HPLC. Available at: [Link]

  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27). YouTube. Available at: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016, July 22). MDPI. Available at: [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Available at: [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Available at: [Link]

  • HPLC-UV Method for Nicotine, Strychnine, and Aconitine in Dairy Products. (2025, August 6). ResearchGate. Available at: [Link]

  • First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. (2025, March 1). PMC - NIH. Available at: [Link]

  • Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). (2021, August 6). Semantic Scholar. Available at: [Link]

  • 6-hydroxypyridine-3-carboxylic acid. Stenutz. Available at: [Link]

  • 3-Hydroxypyridine-2-carbonitrile. PubChem. Available at: [Link]

  • 6-Hydroxypicolinic acid. PubChem. Available at: [Link]

  • 5-Hydroxypyridine-3-carbonitrile. PubChem. Available at: [Link]

Sources

improving yield and purity in 6-Hydroxynicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxynicotinonitrile (CAS 95891-30-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in synthesizing this valuable pharmaceutical intermediate. We aim to provide in-depth, field-proven insights to help you improve both the yield and purity of your product. A purity of at least 97% is often the benchmark for this compound in subsequent high-yield reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and practical synthetic routes are:

  • Hydrolysis of 6-chloro-3-cyanopyridine (or 2-chloro-5-cyanopyridine): This method involves the nucleophilic substitution of the chlorine atom with a hydroxyl group, typically under basic conditions.

  • Diazotization of 6-amino-3-cyanopyridine followed by hydrolysis: This classic Sandmeyer-type reaction involves converting the amino group into a diazonium salt, which is then displaced by a hydroxyl group from water.[3][4]

Q2: What is the typical appearance and melting point of this compound?

A2: this compound is typically an off-white to green or yellow solid.[2] Its melting point is reported to be in the range of 223-225°C.

Q3: What are the key considerations for storage?

A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2] Storage at room temperature under an inert atmosphere is also recommended.[5]

Troubleshooting Guide: Synthesis and Purification

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Route 1: Hydrolysis of 6-chloro-3-cyanopyridine

This route is often favored for its directness. However, achieving high purity and yield can be challenging due to potential side reactions and incomplete conversion.

Workflow Diagram: Hydrolysis of 6-chloro-3-cyanopyridine

Start Start: 6-chloro-3-cyanopyridine Reaction Hydrolysis (e.g., aq. NaOH or KOH, tertiary alcohol co-solvent) Start->Reaction Workup Acidification & Extraction Reaction->Workup Crude Product Purification Crystallization (pH adjustment) Workup->Purification Product Pure this compound Purification->Product Start Start: 6-amino-3-cyanopyridine Diazotization Diazotization (NaNO2, aq. acid, 0-5°C) Start->Diazotization Hydrolysis Hydrolysis (H2O, gentle warming) Diazotization->Hydrolysis Diazonium Salt Intermediate Workup Neutralization & Filtration/Extraction Hydrolysis->Workup Purification Crystallization Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via diazotization.

Troubleshooting Scenarios:

Problem Potential Cause Recommended Solution
Low Yield Decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. [6]Use the diazonium salt solution immediately in the next step.
Incomplete diazotization.Ensure the use of a sufficient excess of acid and sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper. [7]
Formation of tarry byproducts.This can result from the decomposition of the diazonium salt at higher temperatures. Maintain rigorous temperature control. Vigorous stirring is essential to prevent localized overheating.
Low Purity Presence of azo-coupling byproducts.This occurs when the diazonium salt reacts with the unreacted starting amine. Add the sodium nitrite solution slowly to the amine solution to ensure the amine is always in excess until the reaction is complete.
Formation of phenolic byproducts from the Sandmeyer reaction.The presence of certain metal ions can catalyze the formation of other substituted pyridines. Ensure the cleanliness of the reaction vessel.
Difficulty in Isolating the Product Product remains dissolved in the aqueous solution.Adjust the pH of the reaction mixture to the isoelectric point of this compound to induce precipitation. If the product is still soluble, perform an extraction with a suitable organic solvent.

Purification Protocol: pH-Controlled Crystallization

Achieving high purity of this compound often relies on a carefully controlled crystallization process. The solubility of this compound, like other hydroxypyridines, is highly dependent on pH. [8] Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot aqueous base (e.g., dilute NaOH or KOH solution).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and stir for 10-15 minutes at an elevated temperature. Filter the hot solution to remove the charcoal.

  • Acidification and Precipitation: Cool the solution and slowly add an acid (e.g., acetic acid or dilute HCl) with stirring. Monitor the pH. The product will precipitate as the solution is neutralized. The optimal pH for precipitation should be determined empirically but is expected to be near the isoelectric point of the molecule.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Quality Control: High-Performance Liquid Chromatography (HPLC)

To ensure the purity of the synthesized this compound, a reliable analytical method is essential. Reversed-phase HPLC is a suitable technique.

Example HPLC Method Parameters (based on analysis of a related compound, 6-Hydroxynicotinic acid): [9]

Parameter Condition
Column C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).
Detection UV detector at a suitable wavelength (to be determined empirically, likely in the range of 220-280 nm).
Flow Rate Typically 1.0 mL/min for a standard analytical column.

| Temperature | Ambient or controlled (e.g., 25°C). |

Interpreting the Chromatogram:

  • The main peak should correspond to this compound.

  • Look for smaller peaks that may indicate the presence of impurities such as the starting material (6-chloro-3-cyanopyridine or 6-amino-3-cyanopyridine) or byproducts (6-hydroxynicotinamide, 6-hydroxynicotinic acid).

  • The purity can be calculated based on the relative peak areas.

Common Impurities and their Potential Origin:

Impurity Potential Origin
6-chloro-3-cyanopyridineIncomplete hydrolysis.
6-amino-3-cyanopyridineIncomplete diazotization.
6-hydroxynicotinamidePartial hydrolysis of the nitrile group.
6-hydroxynicotinic acidComplete hydrolysis of the nitrile group.
Azo-dyesSide reaction during diazotization.

By carefully controlling the reaction conditions, optimizing the purification process, and employing a reliable analytical method, researchers can consistently achieve high yields and purity in the synthesis of this compound.

References

  • Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]

  • o-Tolunitrile. Organic Syntheses Procedure. [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC - NIH. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • “Pyridine: Synthesis, Swiss-ADME and Applications.” IJNRD. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Optimization of crystallization conditions for biological macromolecules. PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

  • Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment. HPLC. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]

  • Process for the production of 2-hydroxypyridine.
  • chromatography rp-hplc method: Topics by Science.gov. Science.gov. [Link]

  • Optimization of batch cooling crystallization. ResearchGate. [Link]

  • Method for preparing 2-chloro-5-nitropyridine.
  • Preparation method of 2-chloro-3-cyanopyridine.
  • China this compound CAS No.: 95891-30-8 Manufacturers. Alfa Chemical. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

Sources

troubleshooting peak tailing in HPLC analysis of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 6-Hydroxynicotinonitrile

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. As a heterocyclic compound containing both a basic pyridine ring and polar functional groups, this compound presents unique challenges in reversed-phase chromatography, with peak tailing being the most frequently encountered issue. This guide is structured to provide not just solutions, but a deeper understanding of the chromatographic principles at play. We will explore the root causes of peak asymmetry and provide systematic, field-proven strategies to achieve sharp, symmetrical peaks for robust and accurate quantification.

Troubleshooting Guide: Peak Tailing

This section addresses the most common questions and issues encountered during the HPLC analysis of this compound, providing in-depth explanations and actionable protocols.

Q1: My this compound peak is exhibiting significant tailing. What is the most probable cause?

A1: The primary cause of peak tailing for a basic compound like this compound in reversed-phase HPLC is secondary interactions with the stationary phase.[1][2] Your analyte is interacting with the column packing material through more than one mechanism. While the desired primary interaction is hydrophobic partitioning into the C18 chains, undesirable secondary polar interactions are also occurring.

The Core Mechanism: Silanol Interactions Standard silica-based HPLC columns have residual silanol groups (-Si-OH) on their surface.[3][4] At mobile phase pH values above approximately 3-4, these silanol groups can become deprotonated and negatively charged (-Si-O⁻).[5] The basic pyridine nitrogen in your this compound can be protonated (positively charged), leading to a strong ionic interaction with these negative sites. This secondary retention mechanism holds back a fraction of the analyte molecules longer than the main band, resulting in a "tail."[1]

Q2: How can I quickly improve the peak shape by modifying my mobile phase?

A2: Mobile phase optimization is the most powerful and immediate tool for improving peak shape. The goal is to suppress the unwanted secondary silanol interactions. This can be achieved primarily through pH control and the use of additives.

1. Adjust Mobile Phase pH: By lowering the mobile phase pH to between 2.5 and 3.0, you can protonate the residual silanol groups, neutralizing their negative charge.[2][6] This eliminates the strong ionic attraction with your basic analyte, leading to a dramatic improvement in peak symmetry.

2. Increase Buffer Ionic Strength: Even at low pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for LC-UV applications) can help mask residual silanol activity.[6] The buffer ions compete with the analyte for active sites, improving peak shape. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[6]

Table 1: Recommended Mobile Phase Modifiers for this compound Analysis

Problem AddressedRecommended ModifierTypical ConcentrationMechanism of Action
Silanol Interaction Formic Acid or Trifluoroacetic Acid (TFA)0.1% (v/v)Lowers mobile phase pH to ~2.5-3.0, protonating silanol groups to minimize secondary interactions.[6]
Silanol Interaction Ammonium Formate or Ammonium Acetate Buffer10-25 mMProvides pH control and increases ionic strength to mask active silanol sites.[7]
Metal Chelation Ethylenediaminetetraacetic acid (EDTA)~0.1 mMChelates metal ions within the silica matrix that can act as active sites for secondary interactions.[8]
Experimental Protocol: Optimizing Mobile Phase pH to Mitigate Peak Tailing
  • Prepare Aqueous Buffer: Prepare a 20 mM ammonium formate solution in HPLC-grade water.

  • Adjust pH: Titrate the aqueous buffer solution with 0.1% formic acid until the pH is stable at 3.0. Use a calibrated pH meter for accuracy. Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic modifier. [9]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio (e.g., 90:10 Aqueous:Organic for a start).

  • Filter and Degas: Filter the final mobile phase through a 0.22 µm membrane filter and degas thoroughly using sonication or vacuum degassing.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure and detector baseline are stable.

  • Inject and Analyze: Inject your this compound standard and evaluate the peak shape. Compare the tailing factor to the analysis with the previous mobile phase.

Q3: Mobile phase adjustments helped, but there's still some tailing. Should I consider a different HPLC column?

A3: Yes. If mobile phase optimization alone is insufficient, the column chemistry is the next logical area to address. Not all C18 columns are created equal, and selecting a column designed to minimize secondary interactions is critical for analyzing basic compounds.

Column Technology Solutions:

  • Use End-Capped Columns: After the C18 chains are bonded to the silica, a significant number of silanol groups remain.[4] End-capping is a secondary chemical reaction that "caps" these residual silanols with a small, non-polar group (like trimethylsilyl), effectively shielding them from interacting with your analyte.[3][6] Modern, high-purity, "Type B" silica columns with thorough end-capping are highly recommended.[2][7]

  • Consider Alternative Stationary Phases: If tailing persists, moving away from a standard silica C18 may be necessary.

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, making them more resistant to pH extremes and reducing surface silanol activity.[2][10]

    • Polymer-Based Columns: These columns use a polymer packing (e.g., polystyrene-divinylbenzene) instead of silica, completely eliminating the issue of silanol interactions.[11] They offer excellent pH stability but may have different selectivity compared to silica-based phases.

Q4: Could my HPLC system itself be contributing to the peak tailing?

A4: Absolutely. This is known as an "extra-column effect" or "extra-column dispersion," where the peak broadens and tails due to factors outside of the column itself.[5]

Troubleshooting System-Level Tailing:

  • Minimize Tubing Volume: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[5]

  • Check Fittings: A poorly seated fitting can create a small void or dead volume where the sample can diffuse, causing tailing. Re-make all connections between the injector and detector.

  • Column Contamination/Void: A blocked inlet frit or a void at the head of the column can severely distort peak shape.[1] Try back-flushing the column (if the manufacturer allows) or replacing the guard column. If the problem persists, the analytical column may need replacement.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_mp Step 1: Mobile Phase Is pH controlled and < 3.5? start->check_mp check_col Step 2: Column Is it an end-capped, high-purity silica column? check_mp->check_col Yes sol_mp_ph Adjust pH to 2.5-3.0 with 0.1% Formic Acid/TFA check_mp->sol_mp_ph No check_sys Step 3: System Is extra-column volume minimized? check_col->check_sys Yes sol_col_new Switch to a modern end-capped or hybrid technology column check_col->sol_col_new No sol_sys_tubing Use shorter, narrower ID tubing (e.g., 0.12 mm) check_sys->sol_sys_tubing No sol_mp_ph->check_col Issue Persists sol_mp_buffer Increase Buffer Strength (e.g., 25 mM Ammonium Formate) sol_col_new->check_sys Issue Persists sol_sys_fittings Check and re-make all fittings from injector to detector sol_sys_tubing->sol_sys_fittings

Caption: A systematic workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

  • Q: What are the key chemical properties of this compound I should be aware of for HPLC?

    • A: this compound (Formula: C₆H₄N₂O) is a heterocyclic aromatic compound.[12] Its key features are the basic pyridine nitrogen, which is susceptible to protonation, and the polar hydroxyl (-OH) and nitrile (-CN) groups. This combination makes it prone to secondary polar interactions on silica-based columns.

  • Q: What is a good starting mobile phase for analyzing this compound on a C18 column?

    • A: A good starting point would be a gradient elution with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The low pH of the formic acid will help ensure good peak shape from the start.[6]

  • Q: Why is it important to operate far from the compound's pKa?

    • A: Operating with a mobile phase pH close to the analyte's pKa will result in the compound existing as a mixture of its ionized and non-ionized forms.[13][14] These two forms will have different retention times, leading to broad or split peaks. To ensure a single, sharp peak, the mobile phase pH should be at least 1.5-2 pH units away from the pKa.[15]

  • Q: What is "mass overload," and could it be causing my peak tailing?

    • A: Mass overload occurs when you inject too much sample onto the column. The stationary phase becomes saturated at the peak's center, causing excess analyte molecules to travel faster, which can lead to tailing (or a "shark-fin" shape). Try reducing your injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.[16]

References

  • Phenomenex. (2025, June 6).
  • Moravek.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Phenomenex. LC Technical Tip - The Role of End-Capping in RP.
  • Agilent.
  • Tosoh Bioscience. HPLC - Size Exclusion.
  • ResearchGate. (n.d.).
  • Shodex HPLC Columns.
  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1)
  • Industry News. (2023, December 27).
  • YMC.
  • Chrom Tech, Inc. (2025, October 28).
  • Chromatography Online. (2023, November 1).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • S Molecule. (n.d.). This compound: Key Properties for Synthesis Chemists.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.

Sources

Navigating the Challenges of 6-Hydroxynicotinonitrile Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing solubility issues of 6-Hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile heterocyclic compound. Here, we will explore the underlying principles governing its solubility and provide practical, step-by-step guidance to troubleshoot and overcome common challenges encountered during your experiments. Our aim is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Understanding this compound: A Primer

This compound (CAS No. 94805-52-4), with a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a pyridine ring substituted with a hydroxyl group and a nitrile group, provides multiple reactive sites for further chemical modifications. However, the very features that make it a versatile building block also contribute to its often-challenging solubility profile in organic solvents.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen in the pyridine ring and the nitrile group) leads to strong intermolecular forces in the solid state. Overcoming these forces is key to achieving successful dissolution.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling of this compound.

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The solubility of this compound is highly dependent on the polarity and hydrogen bonding capacity of the solvent. Its polar nature, arising from the hydroxyl and nitrile groups, generally favors solubility in polar solvents. If you are experiencing poor solubility, it is likely that the solvent you have chosen does not adequately disrupt the strong intermolecular hydrogen bonds present in the solid-state crystal lattice of the compound.

Q2: I'm observing a precipitate forming over time after initially dissolving the compound. What is happening?

A2: This phenomenon, known as precipitation or "crashing out," can occur for several reasons. The initial dissolution may have been achieved in a supersaturated state, which is inherently unstable. Over time, the compound begins to crystallize out of the solution to reach its true equilibrium solubility. This can be triggered by changes in temperature, the introduction of seed crystals (even from dust particles), or the gradual evaporation of the solvent.

Q3: Can the tautomeric forms of this compound affect its solubility?

A3: Yes, absolutely. This compound can exist in tautomeric forms, primarily the 6-hydroxypyridine form and the 6-pyridone form. These tautomers have different polarities and hydrogen bonding capabilities, and thus, different solubilities. The equilibrium between these forms can be influenced by the solvent environment.[1] For instance, a more polar, protic solvent might favor one tautomer over the other, impacting the overall solubility. It is a critical factor to consider, as the dominant tautomer in solution may differ from that in the solid state.[2]

Q4: Are there any known incompatible solvents I should avoid?

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with solubility challenges, a systematic approach is crucial for an effective and efficient resolution. This guide provides a step-by-step workflow to diagnose and solve the most common solubility problems.

Step 1: Solvent Selection and Screening

The first and most critical step is the selection of an appropriate solvent. The principle of "like dissolves like" is a good starting point. Given the polar nature of this compound, polar solvents are generally the preferred choice.

Protocol for Solvent Screening:

  • Initial Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities. A good starting set would include:

    • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

  • Small-Scale Solubility Test:

    • Accurately weigh a small amount of this compound (e.g., 5-10 mg) into separate small vials.

    • Add a measured volume of each selected solvent (e.g., 0.5 mL) to the respective vials.

    • Agitate the vials at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

    • Visually inspect for dissolution. If the solid dissolves completely, add more solute in small, known increments until a saturated solution is achieved.

  • Quantification (Optional but Recommended): For more precise work, the concentration of the dissolved compound in the supernatant can be determined using an analytical technique like HPLC or UV-Vis spectroscopy.

Diagram: Solvent Screening Workflow

G cluster_start Start cluster_screening Solvent Screening cluster_analysis Analysis cluster_decision Decision start Poor Solubility of This compound select_solvents Select Diverse Solvents (Protic, Aprotic, Ethers) start->select_solvents small_scale_test Perform Small-Scale Solubility Tests select_solvents->small_scale_test visual_inspection Visually Inspect for Dissolution small_scale_test->visual_inspection quantify Quantify Solubility (Optional - HPLC/UV-Vis) visual_inspection->quantify soluble Soluble? quantify->soluble proceed Proceed with Optimal Solvent soluble->proceed Yes troubleshoot Proceed to Troubleshooting soluble->troubleshoot No

Caption: A systematic workflow for initial solvent screening.

Step 2: Leveraging Temperature

For many compounds, solubility increases with temperature.[4] This can be a simple and effective method to dissolve a greater amount of your compound.

Protocol for Temperature-Assisted Dissolution:

  • Select a Promising Solvent: Choose a solvent from your screening that showed some, albeit limited, solubility.

  • Controlled Heating: Gently warm the solvent while stirring, then gradually add the this compound. Do not exceed the boiling point of the solvent.

  • Monitor for Dissolution: Observe the dissolution of the solid.

  • Controlled Cooling: Once dissolved, it is crucial to cool the solution slowly. Rapid cooling can lead to the formation of fine, often impure, crystals or an amorphous precipitate. Slow cooling promotes the growth of larger, purer crystals if recrystallization is the goal.

Caution: Be aware of the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation.

Step 3: Co-solvency - The Power of Mixtures

If a single solvent system is not effective, a mixture of solvents, or a co-solvent system, can often provide the desired solubility.[5] A common strategy is to use a good solvent (in which the compound is highly soluble) and a miscible anti-solvent (in which the compound is poorly soluble). This technique is particularly useful for controlled crystallization. For enhancing overall solubility, a mixture of two good, but chemically different, polar solvents can sometimes be more effective than either solvent alone.

Protocol for Co-solvent Screening:

  • Identify a "Good" Solvent: From your initial screening, identify the solvent with the highest solubility for this compound (e.g., DMSO or DMF).

  • Select a Miscible "Poorer" Solvent: Choose a second solvent that is fully miscible with the first but has a lower solubility for your compound (e.g., ethanol or acetonitrile).

  • Titration Method:

    • Dissolve the compound in the minimum amount of the "good" solvent.

    • Slowly add the "poorer" solvent to the solution while stirring.

    • Observe for any signs of precipitation. This will help you determine the composition range of the co-solvent system that can maintain the desired concentration of your compound in solution.

  • Systematic Screening: Prepare a series of co-solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of good:poorer solvent) and test the solubility of this compound in each mixture as described in the solvent screening protocol.

Diagram: Co-solvency Strategy

G cluster_start Start cluster_cosolvency Co-solvency Approach cluster_outcome Outcome start Inadequate Solubility in a Single Solvent identify_good Identify 'Good' Solvent (e.g., DMSO, DMF) start->identify_good select_poor Select Miscible 'Poorer' Solvent (e.g., Ethanol, ACN) identify_good->select_poor prepare_mixtures Prepare Co-solvent Mixtures (Varying Ratios) select_poor->prepare_mixtures measure_solubility Measure Solubility in Each Mixture prepare_mixtures->measure_solubility optimal_ratio Determine Optimal Co-solvent Ratio for Desired Concentration measure_solubility->optimal_ratio

Caption: A workflow for developing a co-solvent system.

Step 4: Advanced Strategies - Deep Eutectic Solvents (DES)

For particularly challenging cases, Deep Eutectic Solvents (DES) offer a promising alternative. DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components.[6][7] They can be highly effective at dissolving compounds with strong hydrogen bonding networks.

Common DES Components:

  • Hydrogen Bond Acceptors: Choline chloride

  • Hydrogen Bond Donors: Urea, glycerol, ethylene glycol

Protocol for Exploring DES:

  • Prepare the DES: Gently heat and stir a mixture of the chosen hydrogen bond acceptor and donor (e.g., a 1:2 molar ratio of choline chloride to urea) until a clear, homogeneous liquid is formed.

  • Test Solubility: Add this compound to the prepared DES at a controlled temperature and observe for dissolution.

  • Optimization: The molar ratio of the DES components can be varied to fine-tune the solvent properties and optimize solubility.

Predictive Solubility Data for this compound

To provide a more quantitative starting point for solvent selection, we have estimated the Hansen Solubility Parameters (HSPs) for this compound and used them to predict its solubility in a range of common organic solvents. Please note that these are theoretical estimations and should be used as a guide for your experimental work.

Estimated Hansen Solubility Parameters for this compound:

ParameterValue (MPa⁰.⁵)Description
δD 19.5Dispersion forces
δP 14.0Polar forces
δH 13.0Hydrogen bonding

Predicted Solubility of this compound in Common Organic Solvents at 25°C

SolventPredicted Solubility ( g/100 mL)Solvent Class
Dimethyl sulfoxide (DMSO) > 20Polar Aprotic
Dimethylformamide (DMF) > 15Polar Aprotic
N-Methyl-2-pyrrolidone (NMP) > 15Polar Aprotic
Methanol ~ 2.5Polar Protic
Ethanol ~ 1.0Polar Protic
Acetone ~ 0.8Polar Aprotic
Acetonitrile (ACN) ~ 0.5Polar Aprotic
Tetrahydrofuran (THF) < 0.1Ether
Ethyl Acetate < 0.1Ester
Toluene < 0.01Aromatic Hydrocarbon
Hexane < 0.01Aliphatic Hydrocarbon

Disclaimer: These values are estimations based on predictive models and should be experimentally verified.

Concluding Remarks

Managing the solubility of this compound requires a thoughtful and systematic approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome solubility challenges. We encourage you to start with a broad solvent screening, leverage the effects of temperature, and explore co-solvent systems or even advanced options like Deep Eutectic Solvents for more persistent issues. Always remember to consider the potential impact of tautomerism on your system. This guide is intended to be a living document, and we welcome your feedback and experiences to further enhance its value to the scientific community.

References

  • Chemicalland21. (n.d.). Nicotinamide. Retrieved from [Link]

  • Gorska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences, 22(14), 7353.
  • Hosseini, M., et al. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
  • Ouyang, J., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.
  • ResearchGate. (n.d.). Solubility of nicotinamide in pure methanol and water estimated by this work. Retrieved from [Link]

  • Rudine, A., Walter, M., & Wamser, C. (2010). Puzzling Pyridine Problem Probed. ChemistryViews.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Thummar, K., et al. (2023). Deep Eutectic Solvents as Solubility Enhancers: A Systematic Review. Journal of Pharmaceutical Sciences.
  • Li, Z., & Lee, P. I. (2016). Investigation on Drug Solubility Enhancement Using Deep Eutectic Solvents and Their Derivatives. Molecular Pharmaceutics, 13(6), 2126-2133.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Cruz-Cabeza, A. J., et al. (2018). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society, 140(34), 10795-10803.
  • Rathi, E., et al. (2019). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 43(8).
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Patil, S., & Pund, S. (2023). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Green and Sustainable Chemistry.
  • ResearchGate. (n.d.). Effect of pH on HPD solubility limits. Retrieved from [Link]

  • Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv.
  • Schaduang, W., et al. (2021). Tautomerism unveils a self-inhibition mechanism of crystallization.
  • Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 4(2), 1-6.
  • Fiveable. (n.d.). pH effect on solubility Definition. Retrieved from [Link]

  • Bako, E., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design.
  • Barlin, G. B., & Perrin, D. D. (1966). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[8][9]. Journal of the Chemical Society B: Physical Organic, 647-652.

  • YouTube. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

  • Catalan, J., et al. (2001). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Physical Chemistry Chemical Physics, 3(16), 3324-3329.
  • Singh, S., et al. (2023). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. International Journal of Applied Pharmaceutics, 15(4), 38-43.
  • Ghafourian, T., & Barzegar-Jalali, M. (2019). Building a Quantitative Structure-Property Relationship (QSPR) Model. Methods in Molecular Biology, 1939, 139-159.
  • Tielker, K. C., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1953-1962.
  • MedCrave. (2018).
  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • Hu, M. W., & Matheson, L. E. (1993). The Development of a Predictive Method for the Estimation of Flux Through Polydimethylsiloxane Membranes. III. Application to a Series of Substituted Pyridines. Pharmaceutical Research, 10(5), 732-736.
  • Drug Development & Delivery. (n.d.). How to Choose the Right Solubilization Technology for Your API. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Abraham, M. H., et al. (2016). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Molecular Structure: THEOCHEM, 762(1-3), 125-131.
  • Gola, G., et al. (2023). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Scientific Reports, 13(1), 1-13.
  • Wu, Z., et al. (2024). SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network. Molecules, 29(1), 234.
  • Al-Obaidi, H., et al. (2016).
  • Chemistry For Everyone. (2023, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]

  • Stack Exchange. (2018, July 10). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Al-Mulla, A. (2016). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. Chemistry Central Journal, 10(1), 1-7.
  • Makowska, J., et al. (2022). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 27(19), 6599.
  • ResearchGate. (n.d.). (PDF) DFT Study of Tautomerism in Aklavinone. Retrieved from [Link]

Sources

preventing decomposition of 6-Hydroxynicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Optimizing Reactions

Welcome to the Technical Support Center for 6-Hydroxynicotinonitrile (also known as 2-hydroxy-5-cyanopyridine or 6-oxo-1,6-dihydropyridine-3-carbonitrile). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and achieve success in your synthetic endeavors.

Understanding the Stability of this compound: A Double-Edged Sword

This compound is a valuable building block in pharmaceutical and materials science due to its bifunctional nature, possessing both a hydroxyl and a nitrile group on a pyridine ring.[1] This duality, however, also contributes to its potential instability under certain reaction conditions. The primary challenge stems from its existence as a mixture of two tautomers: the hydroxy form (this compound) and the pyridone form (6-oxo-1,6-dihydropyridine-3-carbonitrile). The equilibrium between these two forms is influenced by factors such as solvent polarity and pH. This tautomeric nature dictates its reactivity and potential decomposition pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during reactions involving this compound.

Issue 1: Reaction Mixture Turns Brown/Black, and a Complex Mixture of Products is Observed.

Potential Cause: This often indicates oxidative decomposition of the electron-rich hydroxypyridine ring. The presence of atmospheric oxygen, certain metal ions, or oxidizing agents can trigger this degradation, leading to the formation of polymeric, colored byproducts.

Solutions:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[2]

    • Protocol: Assemble your glassware hot from the oven to ensure it is dry and free of adsorbed oxygen. Allow it to cool under a stream of inert gas (high-purity nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Degassed Solvents: Solvents can dissolve significant amounts of oxygen.

    • Protocol: Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • High-Purity Reagents: Use high-purity starting materials and reagents to minimize the presence of metal impurities that can catalyze oxidation.[1]

Issue 2: Low Yields and Formation of a Carboxylic Acid or Amide Byproduct.

Potential Cause: The nitrile group is susceptible to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures.[3][4]

Solutions:

  • pH Control:

    • Acidic Conditions: If your reaction requires acidic conditions, use the mildest acid possible and the lowest effective concentration. Monitor the reaction closely to avoid prolonged reaction times.

    • Basic Conditions: For base-catalyzed reactions, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) instead of strong inorganic bases like NaOH or KOH, which can promote nitrile hydrolysis. If an inorganic base is necessary, use it at low temperatures and for the shortest time required.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will minimize the rate of hydrolysis.

Issue 3: Inconsistent or Low Yields in Alkylation Reactions (N- vs. O-Alkylation).

Potential Cause: The tautomeric nature of this compound presents a significant challenge in alkylation reactions, as both the nitrogen and oxygen atoms can act as nucleophiles, leading to a mixture of N-alkylated (pyridone) and O-alkylated (pyridine) products.[5][6] The regioselectivity is highly dependent on the reaction conditions.

Solutions:

  • Optimizing for O-Alkylation:

    • Conditions: To favor O-alkylation, conditions that promote the formation of the alkoxide of the hydroxy tautomer are generally preferred. This can often be achieved using a suitable base in an appropriate solvent.[7]

    • Protocol Example (General):

      • Dissolve this compound in an aprotic polar solvent like DMF or THF under an inert atmosphere.

      • Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C and stir for 30 minutes to form the corresponding salt.

      • Slowly add the alkylating agent (e.g., an alkyl halide) and allow the reaction to warm to room temperature.

      • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Optimizing for N-Alkylation:

    • Conditions: N-alkylation is often favored under conditions where the pyridone tautomer is more prevalent or when using specific catalysts.[8][9]

    • Protocol Example (General):

      • Consider using a silver salt of this compound, which has been reported to favor N-alkylation in some pyridone systems.

      • Alternatively, explore phase-transfer catalysis conditions which can sometimes alter the N/O selectivity.

Data Summary for Alkylation Reactions:

TautomerAlkylation SiteFavored Conditions (General)Potential Byproducts
This compound (Hydroxy form)OxygenStrong base (e.g., NaH) in aprotic solvent (e.g., DMF, THF)N-alkylated isomer, dialkylated products
6-oxo-1,6-dihydropyridine-3-carbonitrile (Pyridone form)NitrogenSilver salts, specific phase-transfer conditionsO-alkylated isomer

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is crucial to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[2] It should be kept in a cool, dry, and dark place to prevent degradation from moisture, oxygen, and light.

Q2: I am planning a reaction that requires converting the hydroxyl group to a chlorine atom. What precautions should I take?

A2: The conversion of the hydroxyl group to a chlorine using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can be challenging due to the potential for side reactions and degradation, especially at high temperatures.[10]

  • Recommendation: Use the mildest chlorinating agent possible and carefully control the reaction temperature. The addition of a catalytic amount of a base like DMF can sometimes facilitate the reaction at lower temperatures. Be aware that these reactions can generate acidic byproducts which might promote nitrile hydrolysis.[11]

Q3: Is it necessary to use a protecting group for the hydroxyl function?

A3: The necessity of a protecting group depends on the specific reaction conditions and the desired outcome.

  • When to consider a protecting group: If your reaction involves strong nucleophiles, bases, or other reagents that could react with the acidic proton of the hydroxyl group or if you need to exclusively perform a reaction at another position of the molecule, a protecting group is advisable.[12] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS).

  • Protecting-group-free synthesis: In some cases, it may be possible to perform reactions without a protecting group by carefully choosing reagents and conditions that are chemoselective.[13][14][15]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. Use a suitable solvent system to achieve good separation between the starting material, product(s), and any potential byproducts. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q5: My reaction is complete, but I'm having trouble with the work-up. The product seems to be water-soluble.

A5: The polarity of this compound and some of its derivatives can lead to significant solubility in water, especially if the reaction mixture is acidic or basic.

  • Troubleshooting Work-up:

    • Neutralize the reaction mixture carefully to a pH of ~7 before extraction.

    • Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Perform multiple extractions to ensure complete recovery of the product.

    • If the product is highly water-soluble, consider back-extracting the combined aqueous layers with the organic solvent.

    • In some cases, evaporation of the aqueous layer (if the product is stable to these conditions) or using solid-phase extraction (SPE) might be necessary.

Diagrams

Tautomeric Equilibrium of this compound

Tautomers This compound This compound 6-oxo-1,6-dihydropyridine-3-carbonitrile 6-oxo-1,6-dihydropyridine-3-carbonitrile This compound->6-oxo-1,6-dihydropyridine-3-carbonitrile Tautomerization (Solvent, pH dependent) 6-oxo-1,6-dihydropyridine-3-carbonitrile->this compound

Caption: Tautomeric equilibrium of this compound.

Potential Decomposition Pathways

Decomposition cluster_start This compound cluster_pathways Decomposition Pathways cluster_products Decomposition Products Start This compound Oxidation Oxidation (O2, Metals) Start->Oxidation Hydrolysis Nitrile Hydrolysis (Acid/Base, Heat) Start->Hydrolysis Polymeric Polymeric, Colored Byproducts Oxidation->Polymeric CarboxylicAcid 6-Hydroxynicotinic Acid / Amide Hydrolysis->CarboxylicAcid Troubleshooting LowYield Low Yield Observed CheckDecomposition Reaction mixture colored? LowYield->CheckDecomposition CheckByproducts Byproducts observed by TLC/LC-MS? CheckDecomposition->CheckByproducts No InertAtmosphere Implement rigorous inert atmosphere techniques CheckDecomposition->InertAtmosphere Yes CheckpH Is pH strongly acidic or basic? CheckByproducts->CheckpH Yes NitrileHydrolysis Suspect nitrile hydrolysis CheckpH->NitrileHydrolysis Yes AlkylationIssue Is it an alkylation reaction? CheckpH->AlkylationIssue No OptimizepH Use milder acid/base, lower temperature NitrileHydrolysis->OptimizepH NvsO Suspect N/O-alkylation mixture AlkylationIssue->NvsO Yes OptimizeAlkylation Screen bases and solvents to optimize regioselectivity NvsO->OptimizeAlkylation

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 6-hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with catalyst poisoning when working with this and structurally related pyridinol substrates. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning

This section provides a structured approach to identifying and resolving common issues related to catalyst deactivation in cross-coupling reactions involving this compound.

Question 1: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction with this compound is sluggish or has completely stalled. How do I determine if catalyst poisoning is the culprit?

Answer:

A stalled or slow reaction is a classic symptom of catalyst poisoning, a phenomenon where substances in the reaction mixture bind to the catalyst's active sites, reducing its efficiency.[1] With this compound, the primary suspect is often the pyridine nitrogen itself, which can strongly coordinate to the palladium catalyst.[2]

Diagnostic Workflow:

  • Analyze the Reaction Mixture: Carefully examine the crude reaction mixture by LC-MS or TLC. Look for the presence of starting materials, desired product, and any potential byproducts. The accumulation of starting materials with little to no product formation is a strong indicator of catalyst inhibition.

  • Control Experiment: Set up a parallel reaction using a similar substrate that lacks the hydroxypyridine moiety (e.g., 3-cyanophenylboronic acid in a Suzuki coupling). If this reaction proceeds smoothly under the same conditions, it strongly suggests that the this compound is the source of the problem.

  • Catalyst Loading Variation: In a small-scale experiment, incrementally increase the palladium catalyst loading.[3] If the reaction rate improves with higher catalyst concentration, it's likely that a portion of the catalyst is being deactivated. However, this is not a cost-effective or sustainable solution for large-scale synthesis.

Question 2: I've confirmed catalyst poisoning. What are the most likely mechanisms at play with a this compound substrate?

Answer:

The unique structure of this compound presents several potential pathways for catalyst deactivation:

  • Direct Coordination of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a strong Lewis base, coordinating to the electron-deficient palladium center.[2] This coordination can block the active site required for the catalytic cycle to proceed.

  • Tautomerism and Deprotonation: this compound exists in equilibrium with its pyridone tautomer.[4][5] The acidic proton of the hydroxyl group can be deprotonated by the base in the reaction mixture, forming a pyridinolate anion. This charged species can also coordinate strongly to the palladium catalyst, leading to its deactivation.

  • Formation of Inactive Palladium Complexes: In the presence of excess substrate or certain bases, stable and catalytically inactive palladium complexes can form, effectively removing the catalyst from the reaction cycle.[6]

Question 3: What specific strategies can I employ to overcome catalyst poisoning in my cross-coupling reaction with this compound?

Answer:

Several field-proven strategies can mitigate catalyst poisoning when working with hydroxypyridine substrates. The choice of strategy will depend on the specific reaction (e.g., Suzuki, Buchwald-Hartwig) and the coupling partners.

Key Mitigation Strategies:

StrategyMechanism of ActionRecommended Application
Ligand Selection Bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic steps.[7]Suzuki-Miyaura and Buchwald-Hartwig reactions. Consider ligands like SPhos, XPhos, or RuPhos.[8][9]
Choice of Base The appropriate base is crucial. Stronger bases can deprotonate the hydroxyl group, potentially leading to poisoning. Weaker inorganic bases are often preferred.[10][11]For Suzuki-Miyaura, K₂CO₃ or K₃PO₄ are often effective.[12][13] For Buchwald-Hartwig, a careful screening of bases is recommended.
Palladium Pre-catalyst The choice of palladium source can influence the formation of the active catalytic species. In some cases, using a Pd(0) source can be advantageous.[2][8]Consider using Pd₂(dba)₃ in combination with an appropriate ligand.
Reaction Conditions Higher temperatures can sometimes overcome the energy barrier for the desired reaction, outcompeting the poisoning process. However, this can also lead to byproduct formation.Careful optimization of temperature is necessary. Start with milder conditions and gradually increase the temperature.
Slow Addition of Substrate Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the potential poison, allowing the catalyst to function more efficiently.This is particularly useful in larger-scale reactions where catalyst loading is a concern.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the experimental setup and execution of cross-coupling reactions with this compound.

Question 4: Can I use a strong organic base like DBU or an alkoxide for my Suzuki-Miyaura coupling of this compound?

Answer:

It is generally not recommended to use strong organic bases or alkoxides in this context. These bases can readily deprotonate the hydroxyl group of this compound, forming the corresponding pyridinolate. This anionic species can act as a potent ligand for the palladium catalyst, leading to the formation of inactive complexes and subsequent catalyst poisoning. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically more suitable as they are less likely to cause this issue.[12][14]

Question 5: I am performing a Buchwald-Hartwig amination. Are there specific ligands that are known to be effective for pyridinol substrates?

Answer:

Yes, the development of specialized ligands has been crucial for the success of Buchwald-Hartwig aminations with challenging substrates.[7][15] For pyridinol substrates, sterically hindered and electron-rich biaryl phosphine ligands are often the ligands of choice. Ligands from the Buchwald and Hartwig research groups, such as XPhos, SPhos, and RuPhos, have shown great success in promoting the desired C-N bond formation while minimizing catalyst deactivation.[8][9] These ligands are designed to accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[16]

Question 6: My reaction seems to work, but the yields are inconsistent. What could be causing this variability?

Answer:

Inconsistent yields can be frustrating and often point to subtle variations in reaction setup and reagent quality. Here are a few factors to consider:

  • Purity of this compound: Ensure your starting material is of high purity. Impurities can sometimes act as catalyst poisons.

  • Solvent and Reagent Quality: Use anhydrous solvents and ensure all reagents are free from contaminants that could deactivate the catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[2][8] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Stirring and Heating: Inconsistent heating or inadequate stirring can lead to localized "hot spots" or poor mixing, affecting the reaction rate and leading to variable yields.

Question 7: How does the tautomerism of this compound affect the cross-coupling reaction?

Answer:

The tautomeric equilibrium between the 6-hydroxypyridine and 6-pyridone forms is a critical consideration.[4] While the hydroxypyridine form is generally considered the major tautomer in solution, the presence of the pyridone form can influence the reaction in several ways:

  • Coordination to the Catalyst: The pyridone tautomer can also coordinate to the palladium catalyst, potentially leading to different modes of deactivation.

  • Acidity: The N-H proton of the pyridone tautomer is also acidic and can be deprotonated by the base, forming an anionic species that can interact with the catalyst.

  • Reactivity: The electronic properties of the two tautomers are different, which may affect their reactivity in the cross-coupling reaction.

Understanding and controlling the factors that influence this equilibrium (e.g., solvent, base) can be key to achieving reproducible results.

III. Experimental Protocols and Visualizations

Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-cyanopyridine with a Boronic Acid

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst/ligand complex (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., a mixture of toluene and water) followed by the 6-chloro-3-cyanopyridine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Logic for Catalyst Poisoning

Catalyst_Poisoning_Troubleshooting Start Reaction Stalled or Sluggish IsPoisoning Is Catalyst Poisoning the Cause? Start->IsPoisoning PoisoningConfirmed Catalyst Poisoning Confirmed IsPoisoning->PoisoningConfirmed Yes OtherIssue Investigate Other Issues (e.g., Reagent Purity, Temp.) IsPoisoning->OtherIssue No ImplementStrategy Implement Mitigation Strategy PoisoningConfirmed->ImplementStrategy Optimize Optimize Reaction Conditions ImplementStrategy->Optimize Select Ligand, Base, Pre-catalyst Success Successful Reaction Optimize->Success Poisoning_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Substrate This compound PdII->Substrate Coordination RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 InactiveComplex Inactive [Pd(II)-Substrate] Complex Substrate->InactiveComplex

Caption: The pyridine nitrogen of the substrate can deactivate the Pd(II) intermediate.

IV. References

  • D. D. D. D. Chen, et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.

  • J. F. Hartwig. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

  • Table 2: The effect of various bases on the Suzuki coupling reaction a. ResearchGate.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.

  • Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.

  • Palladium Deactivation Problem in Oxidative Cascade Reactions. ResearchGate.

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Jacobs.

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

  • Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate.

  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. ResearchGate.

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.

  • What impact does tautomerism have on drug discovery and development?. PMC.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC.

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li.

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.

  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC.

  • This compound. BLD Pharm.

  • Selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols by hydrogen transfer catalysis towards β-ketonitriles and glutaronitriles. Organic Chemistry Frontiers (RSC Publishing).

  • Tautomerism in 11-Hydroxyaklavinone: A DFT Study. PMC.

Sources

Technical Support Center: Industrial Scale-Up of 6-Hydroxynicotinonitrile (6-HNN)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of 6-Hydroxynicotinonitrile (6-HNN). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this critical pharmaceutical intermediate from the laboratory bench to industrial-scale manufacturing.[1] We will explore common synthesis pathways, address the most pressing scale-up challenges, and provide detailed troubleshooting in a practical question-and-answer format.

Section 1: Overview of this compound

This compound (CAS: 95891-30-8), with the molecular formula C₆H₄N₂O, is a versatile heterocyclic compound.[1][2] Its pyridine ring, substituted with both a hydroxyl group and a nitrile moiety, provides multiple reaction sites, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Achieving high purity (typically >97-99%) is critical for its use in pharmaceutical applications.[1][3][4] This guide focuses on overcoming the hurdles to produce 6-HNN efficiently, safely, and at a consistently high quality on an industrial scale.

Section 2: Common Synthesis Routes & Scale-Up Considerations

Several synthetic routes to 6-HNN exist, each with distinct advantages and challenges at scale. The choice of route often depends on raw material cost, throughput requirements, safety infrastructure, and waste management capabilities.

cluster_0 Common Starting Materials cluster_1 Key Transformation cluster_2 Crude Product & Purification A 6-Chloronicotinonitrile D Alkaline Hydrolysis A->D B 2-Methyl-5-cyanopyridine E Vapor Phase Ammoxidation B->E C 6-Hydroxypyridine F Direct C-H Cyanation C->F G Crude 6-HNN D->G E->G F->G H Recrystallization / Washing G->H I High-Purity 6-HNN (>99%) H->I

Caption: High-level overview of common synthetic pathways to this compound.

  • Alkaline Hydrolysis of 6-Chloronicotinonitrile : This is a prevalent method involving the nucleophilic substitution of the chlorine atom with a hydroxyl group. While straightforward, it requires careful control of pH and temperature to prevent hydrolysis of the nitrile group.

  • Vapor Phase Catalytic Ammoxidation : This method often starts from a picoline derivative (e.g., 2-methyl-5-cyanopyridine) and uses a catalyst in a fixed-bed reactor with ammonia and air.[5] It is a continuous process well-suited for large volumes but involves high temperatures and requires significant capital investment in specialized equipment.

  • Direct C-H Cyanation : Modern methods explore the direct cyanation of 6-hydroxypyridine.[6][7] These routes can be more atom-economical but may require specialized catalysts (e.g., photoredox catalysts) and less common, potentially toxic cyanation agents, posing unique scale-up challenges.[6][8]

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems encountered during the scale-up of 6-HNN production.

FAQs on Synthesis, Yield, and Reaction Control

Question: My reaction yield dropped from 90% at the 5L scale to 65% in the 500L reactor during the hydrolysis of 6-chloronicotinonitrile. What are the most likely causes?

Answer: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.

  • Causality: In a large reactor, the surface-area-to-volume ratio decreases dramatically. This leads to inefficient heat dissipation. The hydrolysis reaction is exothermic, and localized "hot spots" can form within the reactor. These hot spots can accelerate side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or the formation of polymeric impurities, thus consuming your starting material and reducing the yield of the desired product.

  • Troubleshooting Steps:

    • Characterize Thermal Profile: Use a reaction calorimeter (e.g., RC1) at the lab scale to understand the heat flow of your reaction. This data is critical for engineering the cooling capacity of the plant-scale reactor.

    • Control Reagent Addition Rate: Instead of adding the base (e.g., NaOH solution) all at once, implement a controlled, slow addition profile. This keeps the instantaneous heat generation manageable for the reactor's cooling system.

    • Improve Agitation: Insufficient mixing is a common cause of localized hot spots and concentration gradients. Verify that the agitator type (e.g., pitched-blade turbine, anchor), speed (RPM), and baffling are appropriate for the reactor geometry and reaction mass viscosity. A computational fluid dynamics (CFD) model can help optimize mixing.

    • Analyze Byproducts: Take in-process control (IPC) samples and analyze them via HPLC. Identifying the major byproduct (e.g., 6-hydroxynicotinic acid) will confirm if nitrile hydrolysis is the primary issue and guide adjustments to temperature and pH.

Start Low Yield at Scale CheckHeat Is exotherm controlled? (Check Temp Profile) Start->CheckHeat CheckMixing Is mixing efficient? (Check Agitation, CFD) CheckHeat->CheckMixing Yes SlowAddition Implement Slow Reagent Addition CheckHeat->SlowAddition No AnalyzeIPC Analyze IPC Samples (HPLC for byproducts) CheckMixing->AnalyzeIPC Yes ImproveAgitation Optimize Agitator/ Baffles/RPM CheckMixing->ImproveAgitation No ModifyParams Adjust Temp/pH to Minimize Byproduct AnalyzeIPC->ModifyParams End Yield Improved SlowAddition->End ImproveAgitation->End ModifyParams->End

Caption: Troubleshooting workflow for addressing yield loss during reaction scale-up.

Question: During the ammoxidation process, the catalyst deactivates rapidly, leading to a decline in conversion. What causes this and how can it be mitigated?

Answer: Catalyst deactivation in vapor-phase ammoxidation is typically caused by coking (carbon deposition) or poisoning.

  • Causality: At high temperatures (350-450°C), organic molecules can decompose on the catalyst surface, forming non-volatile carbonaceous deposits that block active sites.[9] Additionally, impurities in the feedstock (e.g., sulfur compounds in the ammonia or air stream) can act as catalyst poisons.

  • Troubleshooting Steps:

    • Optimize Air-to-Hydrocarbon Ratio: A "lean" mixture (higher air ratio) can help burn off coke precursors. However, an excessively lean mixture can lead to over-oxidation and the formation of COx, reducing selectivity. The optimal ratio must be determined experimentally.

    • Control Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate coking. Operate at the lowest temperature that provides an acceptable conversion rate (e.g., >99%).[9]

    • Feedstock Purification: Ensure all incoming gas streams (ammonia, air) and the organic feed are filtered and purified to remove potential poisons.

    • Catalyst Regeneration: Develop a regeneration protocol. This often involves carefully controlled oxidation at elevated temperatures to burn off coke deposits without sintering the catalyst support. This procedure should be established at the pilot scale before industrial implementation.

FAQs on Purity, Impurities, and Purification

Question: My isolated 6-HNN product is an off-white or sometimes greenish solid, even after initial washing. What is this impurity and how can I achieve a pure white product?

Answer: The off-white to green coloration is often attributed to trace metallic impurities and/or minor organic chromophores formed during the synthesis.[3]

  • Causality: Metallic impurities can leach from the reactor walls (especially if stainless steel is used under corrosive conditions) and form colored complexes. Organic impurities can arise from minor side reactions that produce conjugated systems, which absorb visible light.

  • Troubleshooting Steps:

    • Metal Scavenging: Before final crystallization, treat the product solution with a metal scavenger (e.g., activated carbon, specific chelating resins like QuadraSil®). A simple treatment with activated carbon at 50-60°C for 30-60 minutes, followed by a hot filtration, is often highly effective.

    • Optimize Recrystallization: The choice of solvent is critical. A solvent system should be selected where 6-HNN has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Isopropanol/water or ethanol/water mixtures are often good starting points.

    • Controlled Cooling Profile: Avoid "crash cooling" the crystallization. A slow, controlled cooling rate allows for the formation of larger, more ordered crystals, which are less likely to trap impurities within the crystal lattice. An example profile would be cooling from 80°C to 20°C over 4-6 hours.

    • Final Wash: Ensure the final product cake is washed with a cold, clean solvent to remove any impurity-rich mother liquor clinging to the crystal surfaces.

Table 1: Example Recrystallization Solvent Screening

Solvent System Solubility at 80°C (g/100mL) Solubility at 10°C (g/100mL) Crystal Habit Purity (HPLC Area%)
Water ~5 <0.5 Fine Needles 98.5%
Isopropanol (IPA) ~8 ~1.0 Plates 99.2%
IPA / Water (8:2) ~12 <0.8 Prisms >99.8%

| Ethyl Acetate | Low | Very Low | N/A | N/A |

FAQs on Industrial Safety & Handling

Question: What are the critical safety protocols for handling cyanide sources (e.g., KCN, Zn(CN)₂) in a large-scale synthesis?

Answer: Handling solid or dissolved cyanides on an industrial scale requires stringent safety protocols due to their acute toxicity. The primary danger is the generation of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.

  • Causality: Cyanide salts react readily with any acidic proton source (even atmospheric CO₂ in water) to release HCN gas, which is a potent respiratory inhibitor. Accidental mixing with an acidic waste stream can be fatal.

  • Mandatory Safety Protocols:

    • Dedicated Handling Areas: All cyanide handling must occur in a designated, well-ventilated area equipped with continuous HCN gas monitoring and alarms.

    • Strict pH Control: The reaction and all waste streams containing cyanide must be maintained at a high pH (typically >10) to prevent HCN evolution. Never add acid to a cyanide-containing solution or vessel.

    • Personal Protective Equipment (PPE): Mandate the use of full PPE, including chemical-resistant gloves, splash goggles, face shields, and lab coats. For handling large quantities of solid cyanide, respiratory protection may be required.

    • Emergency Preparedness: All personnel must be trained on emergency procedures. An emergency cyanide antidote kit (e.g., hydroxocobalamin or sodium thiosulfate/sodium nitrite) must be readily available, and local emergency medical services must be aware of the chemical's presence on site.[10]

    • Decontamination/Quenching Protocol: A validated quenching protocol for destroying residual cyanide in waste streams is essential. This typically involves treatment with an oxidant like sodium hypochlorite (bleach) or hydrogen peroxide under controlled alkaline conditions.

Section 4: Exemplary Experimental Protocols

Protocol 1: Scale-Up of 6-HNN via Hydrolysis of 6-Chloronicotinonitrile (100L Scale)

This protocol is a representative example and must be adapted and validated for specific equipment and safety requirements.

  • Reactor Setup: Ensure a 100L glass-lined reactor is clean, dry, and equipped with a temperature probe, condenser, nitrogen inlet, and a pitched-blade turbine agitator.

  • Charging: Charge the reactor with 6-chloronicotinonitrile (5.0 kg, 36.1 mol) and deionized water (40 L).

  • Inerting: Purge the reactor headspace with nitrogen.

  • Heating: Begin agitation (150 RPM) and heat the slurry to 70°C.

  • Caustic Addition: Prepare a solution of sodium hydroxide (1.60 kg, 40.0 mol) in deionized water (10 L). Add this solution to the reactor via a dosing pump over a period of 3 hours, maintaining the internal temperature between 70-75°C. Critical Step: Monitor the temperature closely; if it exceeds 75°C, pause the addition.

  • Reaction & Monitoring: Hold the reaction mixture at 75°C for 2 hours after the addition is complete. Take an IPC sample and analyze by HPLC to confirm the disappearance of starting material (<1.0%).

  • Acidification: Cool the reaction mixture to 25°C. Prepare a solution of 37% hydrochloric acid (~3.0 L) and slowly add it to the reactor to adjust the pH to 5.5-6.0. Critical Step: This will precipitate the product. Control the addition rate to manage the exotherm.

  • Isolation: Cool the resulting slurry to 10°C and stir for 1 hour. Filter the solid product using a centrifuge or filter press.

  • Washing: Wash the product cake with cold deionized water (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 60°C until constant weight is achieved.

  • Yield: Expected yield: 3.9 - 4.2 kg (90-97% of theoretical). Purity: >98% by HPLC.

References

  • This compound: Key Properties for Synthesis Chemists. Vertex AI Search Result. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOtKfqQ3_ooDOlJKWdrh1S1PCA6XfAY5GYQCym8aJVo-9-RKrZagoUe2dj00oywKhqtHEAEsRT6OF0JSdbLCodCOWMxOXWtcbG7e7BLdEIGH-1uT8C1yS1Xvl0q787apb1pMdB5aBHoaNodaTCVnzKsMURhPLdwmmxLQkAHq02YFZBqjCZ0yX69NvvFL0kLk_jflpjnGRDj-BfUKUFNafLKQw-notrq4sqPANCzUpduQLQgg==]
  • CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction. Google Patents. [https://vertexaisearch.cloud.google.
  • 95891-30-8 | this compound | BLD Pharm. BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO4dOuTwtwsKDvlc7wIX-RYrHJvdt6p_ddEwl_PeGXobRf2WPZBuNRyFms931ULxZtlulXNg2PZBe27H7DAH023NeQv2ZBZhl65ZJcAeX9XAhH57Buwi2XgonLnwQ21Vke8uzvov8ECn1ecw==]
  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtm2bqW-LYLXVwQrB4FbvJE-6IQrN-vjmDLxz6XDy3TsX93d_S9Vf7AQi_yZEpm9mx5hVVeikLVSe9hzCNldEsaYEzayqjiOdx7KtzBHmyW84nfmalX3HUonh54VC57vO9rBuHCamG0eD2VA==]
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcIp8RzBOjPExeg0gU7DLfVYoTO_S52ZZK0fCxn26TeCU0A1R1KRw6cLPMiEfs35CHqiMUbLUwA4PFM304XrxDAiL-IpgfxNEdhGHK05_ERuQSUOXHXzz6w1mnrrGT5izQtQ==]
  • China this compound CAS No.: 95891-30-8 Manufacturers. Alfa Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGes4Xi-Lr7x394ivZq7dkPGLt3LB3s6M8cvuuNrQRBaoG5_ZNaN-bRl5f6XmjQnCcl_4ndO8XEhVPnxW7IbwyxDbwZs3FmeTYYhhzkk_MZPAr5Ja6bAJ-5esAOX19Wz2nGGdOASSc_OVIh1J2fVkAmro3caL9XA3fTBX2zsvHqlasLO2MGBT0mEkYJTxN_pFTR]
  • Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles. India Science, Technology & Innovation - ISTI Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEbAEu5Wp2XRewLiDeWDEIYObE5ZxoRBZ9l2LRRY0SdAB_Y9vRLhgOkdb_q26V7vspc9rr2uIGumMwRnzn54nPL3uiCSWyFTrIAWqtiH11pwByh5jI8pgjp6VH_rv7pqG2eIptoAaUiif4Th_Je0B24EbRnQgxaqx13-uSdurMFBOsq0UsrJ-vS0oWK9yviJO_ifwM9Vm3IU_yxKqNidXIbsTsPVG7nV-Vfk3mD4f4RgQylFnGviFxnhakRGmti3Q7nMWFGGI=]
  • Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5k-KC55itpISxaCteAdo8RaJkc-1d7MQ-qzRmo_uhEfhzydM0XqYxypYMQUYX_Je0x2SkeoN5VIREYMO6Oj2YmFgCD0XQbXK7LpjCp63rxmIJHv7kIdZhPihxcE7rDAMupZKEE4UQtDWpb4xR7GA6EJcTntrBaUzHi3tK9aTu2ozAzzszhF-HqusXQ2FE20h2vurYo7-Cy9Iml9D7Y6v2_1M=]
  • Preparation of Cyanopyridines by Direct Cyanation | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSeVSliGk814JszDaSut_KkfW5HdDux1HOdOaXG5nHHNeBqLnnDHY73PL-hDjSiJj-wSxlkKlG_2UyRkk7uAM_r-TVhXtzbEV5z2Mg8G7zizTqJiTJryPaWw80wssw6g5mf7Py3gUpwLYk9ExaIimOlFBIk6xAUbKrj9Xu1aIPKK70-GFaueLcWeL3X6Vx2ihlKRBI8zMhLnPPpPfDJw==]
  • This compound cas no.95891-30-8. Jilin haofei import and export trade Co.,Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQW3-UkapCGg4CumqMhbZjmqcErMwbdV599VDn3deMPdjlm21_ra54T0RNpo5MPqRr8tRj_5ReuWBT5QBQKuQMkSb6RgRLAvG9gLc1fKe7H7_lskMmW2fftxTDfx2FskestJ1wxM-utD1c8I47ITzIM3Po5cc58oqZGBCW-XaXAIaf8Cyy_v4ZDHa-gGz2C_vgfcRyKAvVQVhtx56ogT_yXm1PDFP3RcJZu7s5LSi7OTQ=]
  • Direct Regioselective C-H Cyanation of Purines. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ9jIyYossVuS7lAXHocuY0fKI2q3SA1tbAyVkEnlusJlO49mUCT_SBecK7P2PLVYVnPM4DPCGtYQT09t5QvFFqD9-2NCI7MjB6ueiqjhu3CYJawXXh3zVaof20Dh7AqIB]
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNwFZLdaAUuKlsMIWR7UAN517ykpXCIrQT3vu8qWHO3GNqBt5pSudKwBU-XKyt1OazFIn5tAc5ERIyttKeqZKnNStZaAoV5kGfqudSTZ74rzWOT3EZBj6pLUzUXydvYhA-yEHGOP97KPAW6A==]
  • Hot Topics in Process Chemistry: Insights for Industry Researchers. ACS Axial. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAWpxvscoogCKWXD1BxWrEav6SqLD8LDvJ0P4lgJ__IToySydLw8SY_1q-LiWKLMiVFDjoXHM0dzA0FlyqMgzQgHtlRIaNE2trX1RP5Nhe1nSBa3cVC3ZKfeVouqKZLK5tr_gXMf8WrDQkrEGrTAMf97Yf7j2JcMakABiwQpJkkYaEUzRCHY-agcp86P9VQ6G8suKQ2I_ni8_Gq79c08vrNJ2hUiSNlhZkDJFBELUImrxVcfT414si8k1vQ6hJS2w=]
  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ4-LuNaOyVUM8G_z8KmB6REztmznEUppp9rAyZfcTLAi0doOuo1gb3zvNJyvljaH1xgXinKHqc0_1pWZKvj9e4TmdGKyNxdy4-wAIhNcrhMPa9KutkMQK9SCl81Ch4QNJIPfax5Os9zQg15w=]
  • CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoxidation. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwiqPinm8pRrghilMDBT82p1QKd9Bvhuzvbvsiebtgdf-8VhZrAAEYNuH3JiWtdHH1EW6AefkMjhETyewYRhvIznGw2vCjjqOqM3WdZLf0DI5MvWr-ePKrQWFosh-JfgGYk9feR-FU48TtUw==]
  • 2-Chloronicotinamide synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyUu7H7xe0B2c6I17qm5-ukRHTVgUXzf7nmOp-OSjJghyMgB0T4HK8X-WsDUs_MCTpJ5sXzzwoJdmjkCy9IUKOjmcRlez0Mq6BLesB1hjxhMfZaYTZGNgCba2mxrFZ9zwPQEsVcPQ1Z1bDHx-GuMhqYY-9s2neBOkU]
  • Toxic Industrial Chemicals (TICs) Guide. Occupational Safety and Health Administration (OSHA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHv6RTxIGgOY1if7yAmyOv7Ks7kLaaid_MmFDxe30OV3CKOM33udFBJzJeT72Gq4eVm1ulEecEnCur6EBbUGA9VtMIo7bkHxauXCLuOq_TnjJq_0dWQNofVpbUw1c8DVIcECHqGEeJcWUo05CqcrSuBuLgfiy6ql6hVy5E4Zj1FqfDecjKnA=]

Sources

Technical Support Center: Handling Air and Moisture Sensitivity in 6-Hydroxynicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-hydroxynicotinonitrile. This guide is designed to provide in-depth, practical advice for overcoming the challenges associated with the air and moisture sensitivity of this versatile heterocyclic compound. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can ensure the success and reproducibility of your synthetic endeavors.

Section 1: Understanding the Sensitivity of this compound

This compound (CAS 95891-30-8) is a valuable building block in pharmaceutical and materials science due to its bifunctional nature, possessing both a hydroxyl and a nitrile group on a pyridine ring.[1] This structure allows for a variety of chemical transformations.[1] However, the very features that make it a versatile reagent also contribute to its sensitivity to atmospheric conditions.

The hydroxyl group can be susceptible to oxidation, while the overall electron-deficient nature of the pyridine ring can make it prone to reactions with nucleophiles like water, especially under certain pH conditions. Supplier handling recommendations often include storing the compound in a tightly closed container in a cool, dry, well-ventilated area, and under an inert atmosphere for optimal stability.[2][3][4]

Frequently Asked Questions (FAQs): Core Concepts

Q1: Why is this compound sensitive to air and moisture?

A1: The sensitivity arises from its chemical structure. The hydroxyl group is a potential site for oxidation by atmospheric oxygen, which can lead to the formation of undesired byproducts. Moisture can act as a nucleophile, potentially leading to hydrolysis of the nitrile group or other unwanted side reactions, particularly in the presence of acidic or basic catalysts.

Q2: What are the visible signs of degradation in my this compound sample?

A2: While subtle degradation may not be visible, significant decomposition can manifest as a change in color (e.g., yellowing or darkening) or a change in the physical state of the solid. For definitive assessment, analytical techniques such as NMR, HPLC, or LC-MS are necessary to identify impurities and degradation products.[4]

Q3: How should I properly store this compound?

A3: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2][3][4] For long-term storage, a desiccator or a glovebox is highly recommended.[5][6]

Section 2: Troubleshooting Guide for Common Reactions

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting reactions involving this compound, with a focus on issues arising from air and moisture sensitivity.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Air & Moisture Specific Investigation cluster_3 Corrective Actions A Low or No Product Yield D Review Reaction Setup and Procedure A->D B Multiple Unidentified Spots on TLC B->D C Inconsistent Results Between Batches C->D E Verify Purity of Starting Materials D->E F Check Solvent Anhydrousness (Karl Fischer) E->F G Inspect Inert Atmosphere Technique F->G H Evaluate Reagent Handling (e.g., syringe/cannula transfers) G->H I Re-dry Solvents/Reagents H->I J Refine Inert Gas Purging Cycles I->J K Practice Transfers with a Non-sensitive Reagent J->K

Caption: A logical workflow for troubleshooting problematic reactions.

Detailed Troubleshooting Q&A

Q4: My reaction yield is consistently low, or the reaction fails to proceed. What are the likely causes related to air and moisture?

A4:

  • Insufficiently Dried Glassware: Glassware can adsorb a thin film of moisture on its surface.[6][7] Always oven-dry (overnight at >125°C) or flame-dry glassware under vacuum or a flow of inert gas immediately before use.[6][8]

  • Wet Solvents: Solvents are a primary source of moisture.[5] Ensure your solvents are rigorously dried to a low water content (<50 ppm is a good target for many sensitive reactions).[9]

  • Compromised Inert Atmosphere: Leaks in your reaction setup (e.g., around joints or septa) can allow air and moisture to enter. A slight positive pressure of inert gas, indicated by a bubbler, should be maintained throughout the reaction.[7][10]

  • Degraded Starting Material: If the this compound has been improperly stored, it may have already degraded, leading to lower effective concentration and the introduction of impurities.

Q5: I am observing multiple unexpected spots on my TLC analysis. How can I determine if this is due to air/moisture contamination?

A5:

  • Run a Control Reaction: Set up a small-scale reaction where you intentionally introduce a small amount of water or expose it to air for a brief period. Compare the resulting TLC with your original reaction to see if any of the byproduct spots match.

  • Analyze Byproducts: If possible, isolate one of the major byproducts and characterize it using techniques like LC-MS or NMR. This can provide direct evidence of hydrolysis or oxidation.

  • Check Reagent Purity: Ensure all other reagents in your reaction are of high purity and handled correctly, as they could also be the source of impurities.[11]

Q6: How can I be certain my solvents are dry enough?

A6: Visual inspection is not sufficient. The most reliable method for quantifying water content in solvents is Karl Fischer titration.[12] For routine use, freshly distilling solvents from an appropriate drying agent or using a commercial solvent purification system are effective methods.[5][9]

Drying MethodTypical Residual Water Content (ppm)Suitable For
Distillation from CaH₂ 10-50Hydrocarbons, some ethers
Distillation from Na/Benzophenone ~10Ethers (e.g., THF, Dioxane)
Activated Molecular Sieves (3Å or 4Å) <10 (after sufficient contact time)Wide range of solvents
Solvent Purification System 1-10Common laboratory solvents

Table based on data from various sources on solvent drying.[5][6][12]

Section 3: Protocols for Handling Air- and Moisture-Sensitive Reactions

Adherence to established protocols for working under inert conditions is critical for success. The Schlenk line and the glovebox are two primary tools for this purpose.[5]

Protocol 1: Setting up a Reaction using a Schlenk Line

A Schlenk line, or vacuum/inert gas manifold, allows for the manipulation of sensitive compounds in glassware under an inert atmosphere.[10]

Objective: To assemble a reaction vessel under an inert atmosphere, ready for the addition of reagents.

Materials:

  • Oven-dried or flame-dried round-bottom flask with a sidearm (Schlenk flask) or a three-necked flask.

  • Greased glass stopper or rubber septum.

  • Schlenk line with vacuum and inert gas (N₂ or Ar) supply.

  • Mineral oil bubbler.

Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously clean and has been dried in an oven at >125°C for several hours, or overnight.[7][8]

  • Assembly: Quickly assemble the hot glassware and attach it to the Schlenk line.

  • Evacuate-Refill Cycles: Carefully open the flask to the vacuum manifold to remove the air. Once evacuated, switch to the inert gas manifold to backfill the flask. Repeat this "evacuate-refill" cycle at least three times to ensure a robust inert atmosphere.[5][10]

  • Maintain Positive Pressure: Leave the flask connected to the inert gas line with a slight positive pressure, which will be indicated by a slow bubbling rate in the mineral oil bubbler.[7] Your system is now ready for the addition of solids or solvents.

Diagram: Schlenk Line Evacuate-Refill Cycle

Schlenk_Cycle Start Start with Assembled, Dried Glassware Evacuate 1. Open to Vacuum (Removes Air) Start->Evacuate Close_Vac 2. Close Vacuum Tap Evacuate->Close_Vac Backfill 3. Open to Inert Gas (Refills with N₂/Ar) Close_Vac->Backfill Close_Gas 4. Close Gas Tap Backfill->Close_Gas Repeat Repeat Steps 1-4 (Minimum 3x) Close_Gas->Repeat Repeat->Evacuate Cycle End Ready for Reaction (Maintain Positive Pressure) Repeat->End Final Cycle

Sources

Technical Support Center: Optimization of 6-Hydroxynicotinonitrile Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of 6-hydroxynicotinonitrile alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction: The Challenge of Regioselectivity

The alkylation of this compound presents a classic challenge in synthetic chemistry due to the molecule's tautomeric nature. It exists in equilibrium between the hydroxy-pyridine form and the more stable pyridin-2-one form. Deprotonation with a base generates a resonance-stabilized ambident pyridonate anion, which can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). Achieving high regioselectivity is paramount for obtaining the desired product in high yield and purity.[1][2] This guide will provide the expertise to control this selectivity and troubleshoot common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of this compound.

Issue 1: Low or No Product Yield

Question: I am getting very low yields or no desired product in my alkylation reaction. What are the potential causes and how can I fix this?

Answer: Low yield is a common frustration and can stem from several factors. A systematic approach to troubleshooting is key.

  • Incomplete Deprotonation: The first step of the reaction is the deprotonation of the this compound. If the base is not strong enough or is not soluble in the reaction solvent, deprotonation will be incomplete.

    • Solution: Choose a base with a pKa of its conjugate acid that is significantly higher than that of this compound. Finely powder the base to increase its surface area and improve solubility. Consider stronger bases like cesium carbonate (Cs₂CO₃), which is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect."

  • Poor Nucleophilicity: The pyridonate anion, once formed, must be a sufficiently strong nucleophile to attack the alkylating agent.

    • Solution: The choice of solvent is critical here. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[3][4] They solvate the cation of the base but leave the nucleophilic anion "naked" and more reactive.[3][5][6] In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the anion, creating a solvent shell that hinders its nucleophilicity.[5][7]

  • Inefficient Alkylating Agent: The reactivity of the alkylating agent depends on the leaving group.

    • Solution: The general order of leaving group ability for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide. For less reactive alkylating agents, increasing the reaction temperature may be necessary.

  • Reaction Monitoring: Reactions may not go to completion if the reaction time is too short or the temperature is too low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be beneficial.

Issue 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)

Question: My reaction is producing a mixture of N- and O-alkylated isomers, which are difficult to separate. How can I favor the formation of the N-alkylated product?

Answer: Controlling the N- versus O-alkylation is the central challenge. The outcome is a delicate balance of factors governed by Hard and Soft Acid-Base (HSAB) theory and reaction kinetics versus thermodynamics.

  • Solvent Choice: As a general rule, polar aprotic solvents favor N-alkylation.[1] The nitrogen atom is a "softer" nucleophile than the oxygen atom. In polar aprotic solvents, the reaction is under kinetic control, and the more nucleophilic nitrogen reacts faster.

    • Solution: Utilize solvents like DMF, DMSO, or acetonitrile. Avoid polar protic solvents which can favor O-alkylation.

  • Base and Counter-ion: The choice of base and its corresponding metal counter-ion can influence regioselectivity.

    • Solution: Bases with larger, more polarizable cations like cesium (from Cs₂CO₃) tend to favor N-alkylation. The larger cation coordinates less tightly with the oxygen atom of the pyridonate anion, leaving the nitrogen more accessible for attack.

  • Alkylating Agent: The nature of the alkylating agent plays a role.

    • Solution: Harder alkylating agents (e.g., those that can form more stable carbocations) may have a higher propensity for O-alkylation. Using "softer" alkylating agents like primary alkyl iodides can favor N-alkylation.

The following diagram illustrates a decision-making workflow for optimizing the reaction:

G start Start: Alkylation of This compound low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity (N vs. O)? low_yield->poor_selectivity No check_base Check Base: - Use Cs₂CO₃ - Finely powder K₂CO₃ low_yield->check_base Yes success Successful Alkylation poor_selectivity->success No check_solvent_selectivity Check Solvent: - Ensure use of polar aprotic (DMF, DMSO) poor_selectivity->check_solvent_selectivity Yes check_solvent_yield Check Solvent: - Use anhydrous polar aprotic (DMF, DMSO) - Avoid protic solvents check_base->check_solvent_yield check_alkylating_agent Check Alkylating Agent: - Use R-I or R-Br instead of R-Cl - Increase temperature check_solvent_yield->check_alkylating_agent check_alkylating_agent->start Re-run Experiment check_base_selectivity Check Base: - Use Cs₂CO₃ for 'cesium effect' check_solvent_selectivity->check_base_selectivity check_base_selectivity->start Re-run Experiment

Caption: Troubleshooting workflow for optimizing this compound alkylation.

Frequently Asked Questions (FAQs)

Q1: Which base is better for my reaction, potassium carbonate or cesium carbonate?

A1: While potassium carbonate (K₂CO₃) is a common and cost-effective choice, cesium carbonate (Cs₂CO₃) often provides superior results in terms of both yield and N-selectivity. This is attributed to its higher solubility in organic solvents and the "cesium effect," where the large, soft Cs⁺ cation enhances the nucleophilicity of the pyridonate anion.

Q2: What is the best solvent for this reaction?

A2: Polar aprotic solvents are highly recommended. N,N-Dimethylformamide (DMF) is an excellent choice and is widely cited for similar reactions.[1] Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) are also effective alternatives. Ensure your solvent is anhydrous, as water can react with the base and affect the reaction outcome.[8]

Q3: My reaction is very slow. Can I heat it?

A3: Yes, heating the reaction is a common strategy to increase the reaction rate, especially with less reactive alkylating agents. A typical temperature range is 50-80 °C. However, be aware that excessive heat can sometimes lead to side reactions or decomposition. It is best to start at a moderate temperature and monitor the reaction's progress.

Q4: I'm using an alkyl chloride and the reaction isn't working. What should I do?

A4: Alkyl chlorides are less reactive than bromides and iodides. You have a few options: increase the reaction temperature, extend the reaction time, or switch to the more reactive alkyl bromide or iodide. Adding a catalytic amount of sodium or potassium iodide (the Finkelstein reaction) can in situ convert the alkyl chloride to the more reactive alkyl iodide.

Data Summary Tables

For quick reference, the following tables summarize key parameters for your experimental design.

Table 1: Comparison of Common Bases

BasepKa of Conjugate AcidKey Characteristics
Potassium Carbonate (K₂CO₃)~10.3Cost-effective, moderately strong, limited solubility in some organic solvents.
Cesium Carbonate (Cs₂CO₃)~10.3Higher solubility, "cesium effect" often improves yield and N-selectivity.
Sodium Hydride (NaH)~36Very strong base, requires careful handling (moisture sensitive).

Table 2: Properties of Recommended Solvents

SolventTypeDielectric ConstantBoiling Point (°C)Notes
DMFPolar Aprotic37153Excellent choice, dissolves many organic and inorganic compounds.
DMSOPolar Aprotic47189Highly polar, can accelerate SN2 reactions. Can be difficult to remove.
AcetonitrilePolar Aprotic37.582Good alternative to DMF, lower boiling point makes for easier removal.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a reliable starting point for the selective N-alkylation of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add this compound (1.0 eq) and Cs₂CO₃ (1.5 eq) to a dry flask. B 2. Add anhydrous DMF (0.2-0.5 M). A->B C 3. Stir at room temperature for 20 min. B->C D 4. Add alkyl halide (1.1 eq) dropwise. C->D E 5. Heat to 50-80 °C. D->E F 6. Monitor by TLC until completion. E->F G 7. Cool to RT, pour into water. F->G H 8. Extract with ethyl acetate. G->H I 9. Wash with water and brine. H->I J 10. Dry, concentrate, and purify by column chromatography. I->J

Caption: Step-by-step experimental workflow for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (iodide or bromide preferred)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and cesium carbonate (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the this compound.

  • Stir the suspension at room temperature for 15-20 minutes to allow for salt formation.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water (approximately 10 times the volume of DMF) and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Reaction Rate of Pyridine Alkylation. BenchChem.
  • Kim, D., et al. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines.
  • BenchChem. (2025). Technical Support Center: Optimization of Pyridine C-4 Alkylation. BenchChem.
  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • ResearchGate. (n.d.). C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes.
  • YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
  • YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction.
  • BenchChem. (n.d.). Protocol for the Selective N-Alkylation of 2-Hydroxy-6-methylpyridine.
  • Synfacts. (2025, April 22). Transition-Metal-Free Selective C2- or C4-Alkylation of Pyridines. Thieme.
  • ACS Publications. (2002, September). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • BenchChem. (n.d.). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • ResearchGate. (2025, August 6). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • PubMed Central. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 4: By Alkylation and Vinylation.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775.
  • PubMed. (2018, June 15). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • PubMed Central. (n.d.). Radical chain monoalkylation of pyridines.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
  • PubMed Central. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • Mettler Toledo. (n.d.). Alkylation Reactions.
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction.
  • ResearchGate. (2025, August 9). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
  • BenchChem. (n.d.). Troubleshooting low conversion in the alkylation of phenylacetonitrile.
  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen.
  • ResearchGate. (2025, August 7). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
  • National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • ResearchGate. (n.d.). The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2-and 4-formyl pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • ResearchGate. (n.d.). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS.

Sources

Technical Support Center: Purification of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Hydroxynicotinonitrile (6-HNN). This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the purity of this versatile pharmaceutical intermediate. Commercial batches of 6-HNN, while typically supplied at ≥97% purity, may contain residual impurities that can interfere with downstream applications.[1] This guide provides in-depth, field-proven methodologies and troubleshooting advice to help you achieve the desired purity for your critical experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Material

This section addresses foundational questions about the nature of this compound and its common contaminants.

Q1: What are the most likely impurities in my commercial this compound?

A1: While a Certificate of Analysis (CoA) from your supplier is the best source of information for your specific lot, process-related impurities are common. This compound is often synthesized via the hydrolysis of a precursor like 6-chloro-3-pyridinecarbonitrile. Based on this and other common synthetic routes for pyridine derivatives, likely impurities include:

  • Unreacted Starting Materials: Residual 6-chloro-3-pyridinecarbonitrile or other halogenated precursors. These are typically neutral, non-polar impurities.

  • Hydrolysis Byproducts: Over-hydrolysis of the nitrile group can lead to the formation of 6-hydroxynicotinamide or 6-hydroxynicotinic acid. These are acidic impurities.

  • Colorimetric Impurities: Trace metal catalysts or degradation products formed during synthesis or storage can impart a yellow, green, or brown hue to the material.[1]

  • Solvents: Residual solvents from the final crystallization or purification step of the manufacturing process.

Q2: How does the chemical nature of this compound affect purification?

A2: Understanding the tautomerism and acid-base properties of 6-HNN is critical for designing a purification strategy.

  • Tautomerism: 6-HNN exists as an equilibrium between the hydroxy-pyridine form and the pyridone form.[2][3][4] In polar, protic solvents like water or alcohols, the more polar pyridone tautomer is favored.[4][5] In non-polar solvents, the hydroxy-pyridine form is more prevalent. This equilibrium affects solubility and must be considered when selecting recrystallization solvents.

  • Amphoteric Nature: The molecule has two ionizable sites:

    • The Pyridine Nitrogen: This site is basic and can be protonated by a strong acid. The pKa of the conjugate acid is estimated to be around 1.5, similar to 3-cyanopyridine.[6][7][8][9]

    • The Hydroxyl/Amide Proton: This proton is acidic. In the pyridone tautomer, the N-H proton has a pKa of ~11.7.[2][5]

This amphoteric character allows 6-HNN to be converted into a water-soluble salt at either very low pH (<1) or very high pH (>12), which is the fundamental principle behind purification by acid-base extraction.

Q3: How do I choose the right purification method?

A3: The best method depends on the nature of the impurities and the desired scale and final purity. Use the following decision tree to guide your choice.

G start Start: Impure 6-HNN impurity_type What is the primary impurity type? start->impurity_type recrystallization Recrystallization impurity_type->recrystallization Minor colored impurities or closely related structures acid_base Acid-Base Extraction impurity_type->acid_base Acidic, basic, or neutral impurities chromatography Column Chromatography impurity_type->chromatography Complex mixture or very high purity needed final_purity High Purity Achieved recrystallization->final_purity acid_base->final_purity chromatography->final_purity

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Guides

Guide 1: Recrystallization Issues

Recrystallization is a powerful technique for removing minor impurities but can be challenging.[10]

  • Q: My compound oils out instead of forming crystals. What's wrong?

    • A: Cause & Solution: "Oiling out" occurs when the solute comes out of solution above its melting point. This often happens if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.

      • Action 1: Switch to a lower-boiling point solvent system.

      • Action 2: Add slightly more hot solvent to reduce the saturation level before cooling.

      • Action 3: Try a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[11][12]

  • Q: The purity hasn't improved much after recrystallization. Why?

    • A: Cause & Solution: This suggests that the impurities have similar solubility properties to 6-HNN or that they were trapped within the crystals during rapid formation.

      • Action 1: Ensure the solution cools as slowly as possible. An insulated container or a dewar can be used to slow the cooling rate. Slower cooling allows for more selective crystal lattice formation.[13]

      • Action 2: If impurities are significantly different in their acid/base character, perform an acid-base extraction first to remove them, then recrystallize the product.

  • Q: My recovery is very low. How can I improve it?

    • A: Cause & Solution: Low recovery is typically due to using too much solvent or cooling the solution to a temperature where the product is still significantly soluble.

      • Action 1: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[12][13]

      • Action 2: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation before filtration.

      • Action 3: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Guide 2: Acid-Base Extraction Issues

This technique is excellent for removing impurities with different acid-base properties.[14]

  • Q: I've formed a persistent emulsion at the aqueous/organic interface. How can I break it?

    • A: Cause & Solution: Emulsions are common when solutions are shaken too vigorously or when trace amounts of surfactants are present.

      • Action 1: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

      • Action 2: Gently swirl the funnel instead of shaking vigorously.

      • Action 3: Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Q: My final yield is poor after re-precipitating the product.

    • A: Cause & Solution: This can happen if the pH was not adjusted correctly to fully protonate or deprotonate the compound, or if the product has some solubility in the aqueous layer even in its neutral form.

      • Action 1: Use a pH meter to confirm the pH is well outside the pKa range (e.g., pH > 13 when using base, pH < 1 when using acid) to ensure complete salt formation.

      • Action 2: After neutralizing the aqueous layer to precipitate your product, cool the mixture in an ice bath to minimize its solubility.

      • Action 3: If the product remains in the aqueous layer, perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover it.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures. Work in a well-ventilated fume hood.

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is effective for removing colored impurities and those with different polarity from 6-HNN. An ethanol/water system is a good starting point.

Methodology:

  • Place 1.0 g of impure 6-HNN into a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add ethanol (a "good" solvent) in small portions while heating and stirring until the solid just dissolves. Use the minimum volume necessary.

  • While maintaining the heat, add hot deionized water (a "poor" solvent) dropwise until the solution turns persistently cloudy.

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Turn off the heat, remove the flask from the hotplate, and allow it to cool slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent system).

  • Dry the purified crystals under vacuum to a constant weight. Assess purity via HPLC and melting point.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate 6-HNN from neutral, strongly acidic, or strongly basic impurities.

G cluster_0 Step 1: Dissolution & Basic Wash cluster_1 Step 2: Separation of Acidic Impurities cluster_2 Step 3: Isolation of 6-HNN cluster_3 Step 4: Product Precipitation a1 Dissolve impure 6-HNN in Ethyl Acetate (EtOAc) a2 Add 1M NaHCO3 (aq). Shake and separate layers. a1->a2 b1 Aqueous Layer: Contains strongly acidic impurities (e.g., 6-hydroxynicotinic acid) a2->b1 b2 Organic Layer: Contains 6-HNN and neutral/basic impurities a2->b2 c1 To Organic Layer, add 2M NaOH (aq). Shake and separate layers. b2->c1 c2 Aqueous Layer: Contains 6-HNN as sodium salt c1->c2 c3 Organic Layer: Contains neutral/basic impurities. (Discard or process as needed) c1->c3 d1 Cool aqueous layer (from C2) in ice bath. Adjust to pH ~7 with 2M HCl. c2->d1 d2 Precipitated solid is filtered, washed with cold water, and dried. d1->d2 d3 Pure 6-HNN d2->d3

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolve 1.0 g of impure 6-HNN in 20 mL of ethyl acetate (EtOAc) in a separatory funnel.

  • Remove Acidic Impurities: Add 15 mL of 1 M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.

  • Isolate 6-HNN: To the remaining organic layer, add 15 mL of 2 M sodium hydroxide (NaOH) solution. Shake gently and separate the layers. The 6-HNN will move into the aqueous layer as its sodium salt.

  • Drain the lower aqueous layer containing the product into a clean beaker. The organic layer now contains neutral or basic impurities and can be discarded.

  • Precipitate Product: Cool the aqueous layer from step 4 in an ice bath. While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 7 (check with pH paper). A precipitate of pure 6-HNN should form.

  • Collect Product: Continue to stir the slurry in the ice bath for 15-30 minutes. Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 3: Purity Assessment by HPLC

This protocol provides a starting point for assessing the purity of your 6-HNN sample. Method optimization may be required.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for aromatic compounds. Provides good retention.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.[15]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 15 minutesA broad gradient is useful for initial screening to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmPyridine-based aromatic systems typically show strong absorbance at these wavelengths.
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 Water:ACNEnsure the sample is fully dissolved before injection.

References

  • Human Metabolome Database. (2012, May 18). Metabocard for 2-Hydroxypyridine (HMDB0013751). [Link]

  • ACS Publications. (n.d.). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • ChemBK. (n.d.). 3-Cyanopyridine. [Link]

  • ACS Publications. (2010, October 6). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 2-Pyridone. [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]

  • PubChem. (n.d.). Hydroxypyridinone. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
  • Alfa Chemical. (2020, April 29). China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-Cyanopyridine. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 6-Hydroxynicotinonitrile NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Nuclear Magnetic Resonance (NMR) spectral interpretation of 6-Hydroxynicotinonitrile (CAS: 95891-30-8). As a heterocyclic compound with versatile reactivity, understanding its NMR spectrum is critical for confirming its structure and purity.[1][2] This guide moves beyond simple data lists to explain the why behind spectral phenomena, empowering you to diagnose and solve common issues encountered during your analysis.

Core Concept: The Tautomerism of this compound

A primary challenge in interpreting the NMR spectrum of this compound is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. While named as a "hydroxy" compound, the pyridone tautomer is often the dominant species in solution. This equilibrium is sensitive to solvent, temperature, and pH, directly impacting the observed chemical shifts and peak shapes.

Tautomerism cluster_hydroxy cluster_pyridone Hydroxy This compound (Hydroxy-Pyridine Form) Pyridone 6-Oxo-1,6-dihydropyridine-3-carbonitrile (Pyridone Form) Hydroxy->Pyridone Equilibrium img_hydroxy img_pyridone Broad_Peaks_Troubleshooting Start Broad NMR Peaks Observed Check_Conc Is sample concentration high? Start->Check_Conc Action_Dilute Dilute Sample Check_Conc->Action_Dilute Yes Check_Solvent Using non-polar solvent (e.g., CDCl3)? Check_Conc->Check_Solvent No End Problem Solved Action_Dilute->End Action_Change_Solvent Switch to DMSO-d6 or increase temperature Check_Solvent->Action_Change_Solvent Yes Check_Shim Are ALL peaks broad (including solvent)? Check_Solvent->Check_Shim No Action_Change_Solvent->End Action_Reshim Re-shim the instrument Check_Shim->Action_Reshim Yes Check_Impurities Does sample have any color or particulates? Check_Shim->Check_Impurities No Action_Reshim->End Action_Filter Filter sample through cotton/glass wool plug Check_Impurities->Action_Filter Yes Check_Impurities->End No, consult facility manager Action_Filter->End

Caption: Troubleshooting workflow for broad NMR peaks.

Q2: My chemical shifts don't match the expected values, or I see extra signals.
  • Causality 1: Solvent Effects. The chemical shift of a proton is highly dependent on its chemical environment, which includes the surrounding solvent molecules. [3]Aromatic solvents like benzene-d₆ can cause significant shifts (often upfield) compared to chloroform-d₃ or DMSO-d₆ due to anisotropic effects. Hydrogen bonding with the solvent can also dramatically alter chemical shifts, particularly for the NH proton. [4][5]

    • Solution: Always report the solvent used when recording a spectrum. When comparing data, ensure it was acquired in the same solvent. If your spectrum looks unusual, re-acquiring it in a different solvent (e.g., changing from CDCl₃ to DMSO-d₆) can be a powerful diagnostic tool. [6]

  • Causality 2: Presence of Impurities. Your spectrum is a reflection of everything in the NMR tube.

    • Solution: Be vigilant for common laboratory contaminants. A table of common solvent impurities can be found in publications like the Journal of Organic Chemistry, 1997, 62, 7512-7515. [7]Common culprits include:

      • Water (H₂O/HDO): Appears at different chemical shifts depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆, ~4.79 ppm in D₂O). [8][9] * Acetone: A singlet around 2.17 ppm in CDCl₃. Often from cleaning glassware. [6] * Ethyl Acetate: Signals around 1.2, 2.0, and 4.1 ppm. A common extraction solvent that can be difficult to remove. [6] * Review your synthetic and purification steps to anticipate potential side products or unreacted starting materials.

Q3: I can't find my NH proton, or its integration is wrong.
  • Causality: Proton Exchange. The proton on the nitrogen (in the pyridone tautomer) or oxygen (in the hydroxy tautomer) is acidic and can exchange with other labile protons, such as those from residual water in the solvent. This exchange can happen on a timescale that leads to significant peak broadening, sometimes to the point where the peak is indistinguishable from the baseline. If a protic deuterated solvent like CD₃OD is used, the NH proton will rapidly exchange with deuterium and become completely invisible in the ¹H NMR spectrum.

    • Solution: The D₂O Shake Experiment. This is a definitive method to identify an exchangeable proton. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The peak corresponding to the exchangeable NH proton will disappear. [6]

Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation

A high-quality spectrum starts with a well-prepared sample. [10][11]

  • Weigh Sample: Accurately weigh 5-20 mg of your this compound into a clean, dry vial. Do not weigh directly into the NMR tube. [10][12]2. Add Solvent: Add approximately 0.6-0.7 mL of your chosen deuterated solvent (e.g., DMSO-d₆) to the vial. [11][13]3. Dissolve: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may help. Ensure the solution is homogenous and free of gradients. [10]4. Filter: Take a clean Pasteur pipette and push a small, tight plug of Kimwipe or glass wool into the narrow section. [11][12]5. Transfer: Use the filter pipette to transfer the solution from the vial into a clean, high-quality NMR tube. This removes any dust or insoluble impurities that can ruin spectral resolution. [14][10][11]6. Cap and Label: Cap the NMR tube securely and label it clearly near the top. Do not use paper labels or tape that can interfere with the spinner. [10][11]

Protocol 2: D₂O Shake for Identifying Exchangeable Protons
  • Acquire Initial Spectrum: Prepare your sample as described above and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and invert it several times to mix thoroughly. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (you may need to re-shim) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signal from any exchangeable proton (like NH or OH) will have significantly diminished or disappeared entirely in the second spectrum.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this compound?

    • A: DMSO-d₆ is highly recommended. Its high polarity and hydrogen-bond accepting character help to break up intermolecular aggregation, leading to sharper peaks and a more resolved spectrum. [15]It also solubilizes the compound well.

  • Q: How do I interpret the coupling constants in the aromatic region?

    • A: The three protons on the pyridine ring form a coupled system. You should see a large ortho coupling (³J) of about 9.0-9.5 Hz between H4 and H5. A smaller meta coupling (⁴J) of about 2.5-3.0 Hz will exist between H2 and H4. This results in H4 appearing as a doublet of doublets. H2 and H5 will appear as doublets, split by their respective coupling partners. Analyzing these J-values is key to assigning the peaks correctly. [16][17][18]

  • Q: Why does my spectrum look different at a higher temperature?

    • A: Temperature can affect the tautomeric equilibrium and the rate of intermolecular exchange. A change in temperature can shift the equilibrium, altering the relative populations of the tautomers and thus changing the spectrum. It can also sharpen peaks by increasing the rate of processes that cause broadening. [15]

References

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). NMR Spectroscopy - sample preparation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Gerothanassis, I. P., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(11), 2911. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Nikolić, S. et al. (2023). Diorganotin(IV) complexes with hydroxamic acids derivatives of some histone deacetylases inhibitors. Journal of the Serbian Chemical Society, 88(12), 1319-1334. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 29). NMR spectroscopy: coupling constants. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from [Link]

  • Ciobanu, M. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros. Retrieved from [Link]

  • All about chemistry. (2021, December 16). NMR Spectroscopy: Coupling Constants. YouTube. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on 'H nmr. Retrieved from [Link]

  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shift Data. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Alfa Chemical. (2020, April 29). China this compound CAS No.: 95891-30-8 Manufacturers. Retrieved from [Link]

  • Claramunt, R. M., et al. (1994). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1681-1688.
  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

  • Lee, S., et al. (2022).
  • Honeyman, B., et al. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry, 43(12), 1053-6.
  • ResearchGate. (n.d.). NMR studies of tautomerism and protonation patterns in bis(6-purinyl) disulfide and ionic forms of 6-mercaptopurine. Retrieved from [Link]

  • Binder, C. (2019, February 15). How to do the NMR Problem Set. YouTube. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cyanopyridine Isomers: A Comparative Analysis of 6-Hydroxynicotinonitrile and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of heterocyclic chemistry, cyanopyridines represent a class of compounds with remarkable versatility. Their molecular architecture, featuring a pyridine ring substituted with a nitrile group, serves as a foundational scaffold in numerous applications, from pharmaceuticals and agrochemicals to advanced materials science.[1][2] The isomeric purity of these derivatives is a parameter of paramount importance, as subtle shifts in substituent placement can dramatically alter chemical reactivity and biological activity.[1] This guide provides an in-depth comparative analysis of four key cyanopyridine isomers: the functionally distinct 6-Hydroxynicotinonitrile and the three foundational isomers, 2-Cyanopyridine, 3-Cyanopyridine, and 4-Cyanopyridine.

For researchers, scientists, and drug development professionals, a nuanced understanding of the properties, synthesis, and reactivity of these isomers is not merely academic—it is essential for rational design, process optimization, and the discovery of novel molecular entities. This document moves beyond a simple recitation of data, offering insights into the causal relationships between structure and function, supported by experimental data and validated protocols.

Section 1: Structural and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. The introduction of a hydroxyl group in this compound and the varied placement of the cyano group among the other three isomers create distinct physicochemical profiles.

The structure of this compound is unique within this group, as it is a pyridinone, existing in tautomeric equilibrium with its pyridinol form. This imparts properties such as higher melting points and different solubility profiles compared to the other isomers. The position of the electron-withdrawing cyano group significantly influences the dipole moment and crystal packing of the 2-, 3-, and 4-isomers, which is reflected in their melting and boiling points.

Caption: Chemical structures of the compared cyanopyridine isomers.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-Cyanopyridine3-Cyanopyridine4-Cyanopyridine
Molecular Formula C₆H₄N₂O[3][4]C₆H₄N₂[2]C₆H₄N₂[2][5]C₆H₄N₂[2][6][7]
Molecular Weight 120.11 g/mol [3][4]104.11 g/mol [2]104.11 g/mol [2][5]104.11 g/mol [2][6][7]
Appearance Off-white to green solid[8]White to tan solid[2][9]Colorless/white crystalline solid[2][10]White crystalline powder
Melting Point (°C) 223-225[8]27[2]48-52[10]76-79
Boiling Point (°C) N/A221[2]201[10]196
Water Solubility Data not readily availableSlightly soluble[9]140 g/L (20 °C)[10][11]Data not readily available
pKa (conjugate acid) Data not readily available0.26[12]1.45[10]1.92[12]

Section 2: Spectroscopic Analysis for Isomer Differentiation

Unambiguous identification of isomers is critical for quality control and mechanistic studies.[1] Spectroscopic methods provide a definitive fingerprint for each molecule. The electronic environment of each proton and carbon atom is uniquely influenced by the substituent's position, resulting in distinct NMR spectra.[1] Similarly, vibrational modes in IR and fragmentation patterns in mass spectrometry offer complementary data for robust characterization.

G cluster_workflow Isomer Differentiation Workflow Sample Unknown Cyanopyridine Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Comparative Data Analysis NMR->Analysis IR->Analysis MS->Analysis ID Isomer Identification Analysis->ID

Caption: Logical workflow for cyanopyridine isomer differentiation.[1]

Table 2: ¹H NMR Spectral Data (in CDCl₃)

IsomerChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference(s)
2-Cyanopyridine 8.76 (ddd, J=4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J=7.7, 1.8 Hz, 1H), 7.78 (ddd, J=7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J=7.7, 1.3 Hz, 1H)[1][13]
3-Cyanopyridine 8.91 (s, 1H), 8.85 (d, J=4.0 Hz, 1H), 8.00 (d, J=8.0 Hz, 1H), 7.48 (dd, J=8.0, 4.0 Hz, 1H)[1]
4-Cyanopyridine 8.83 (d, J=6.0 Hz, 2H), 7.55 (d, J=6.0 Hz, 2H)[1]
This compound Data not available in cited sources, but would show distinct shifts due to the hydroxyl/pyridone group and a broad singlet for the N-H or O-H proton.

Table 3: ¹³C NMR and IR Spectral Data

Isomer¹³C NMR Chemical Shifts (δ, ppm)Key IR Frequencies (cm⁻¹)Reference(s)
2-Cyanopyridine 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)C≡N: ~2230[1]
3-Cyanopyridine 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1C≡N: ~2235[1]
4-Cyanopyridine 151.2 (2C), 125.0 (2C), 142.0, 116.8 (CN)C≡N: ~2240[1]
This compound Data not available in cited sources.C=O: ~1650-1670, O-H/N-H: ~3100-3400 (broad), C≡N: ~2230

Section 3: Synthesis and Comparative Reactivity

The synthetic pathways to cyanopyridines are well-established, with industrial-scale production typically relying on the ammoxidation of corresponding picolines (methylpyridines).[13] This method involves a vapor-phase reaction with ammonia and air over a heterogeneous catalyst.[14] However, laboratory-scale syntheses and routes to more functionalized derivatives like this compound require different strategies.

The reactivity of these isomers is a tale of electronic influence. The electron-withdrawing nature of the nitrile group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. In this compound, the presence of the hydroxyl/pyridone moiety introduces a rich and versatile reactivity profile, allowing it to act as a nucleophile or participate in esterification and etherification reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions.[3]

G cluster_6OH This compound Reactivity cluster_CNPy Cyanopyridine (2-, 3-, 4-) Reactivity N6OH This compound N6OH_OH OH Group Reactions (Etherification, Esterification) N6OH->N6OH_OH N6OH_CN CN Group Reactions (Hydrolysis, Reduction) N6OH->N6OH_CN NCNPy Cyanopyridine Isomer NCNPy_CN CN Group Reactions (Hydrolysis to Acid/Amide, Reduction to Amine) NCNPy->NCNPy_CN NCNPy_Ring Ring Reactions (Nucleophilic Substitution, Coordination Chemistry) NCNPy->NCNPy_Ring

Caption: Comparative reactivity pathways of cyanopyridine isomers.

Section 4: Applications in Research and Development

The distinct structural and reactive properties of each isomer translate directly into a diverse range of applications. 3-Cyanopyridine is arguably the most commercially significant due to its role as the primary precursor to Vitamin B3 (niacin and niacinamide).[2][11] 2- and 4-Cyanopyridine are valuable building blocks for creating pharmaceuticals and agrochemicals.[2] this compound, with its multiple functional groups, is a highly sought-after intermediate for constructing complex active pharmaceutical ingredients (APIs) and novel functional materials.[3]

Table 4: Primary Applications of Cyanopyridine Isomers

IsomerKey ApplicationsRationale
This compound - Pharmaceutical raw intermediate[3][8]- Synthesis of complex APIs- Development of functional materials[3]Bifunctional reactivity allows for the construction of complex molecular scaffolds.
2-Cyanopyridine - Intermediate for pharmaceuticals (e.g., rimiterol)[2]- Precursor for agrochemicals, dyes, and pigments[2][14]The 2-position of the nitrile allows for specific cyclization and substitution reactions.
3-Cyanopyridine - Precursor for Niacin (Vitamin B3) and Niacinamide[2][11]- Intermediate for agrochemicals and other pharmaceuticals[15]The 3-position is ideal for conversion to the corresponding carboxylic acid or amide (Niacin/Niacinamide).
4-Cyanopyridine - Intermediate for various industrial syntheses- Building block for APIs and specialty chemicalsServes as a versatile synthon where 4-substitution on the pyridine ring is required.

Section 5: Experimental Protocols

Scientific integrity requires reproducible methodologies. The following protocols are provided as self-validating systems for the analysis and synthesis of these compounds.

Protocol 1: General Procedure for Spectroscopic Analysis
  • Objective: To acquire NMR, IR, and MS data for isomer identification.

  • Rationale: This multi-technique approach provides orthogonal data points, ensuring confident structural assignment.[1]

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Sample Preparation: Dissolve 5-10 mg of the cyanopyridine isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

      • ¹H and ¹³C NMR Acquisition: Acquire spectra on a 300 MHz or higher spectrometer. Standard acquisition parameters for ¹H and proton-decoupled ¹³C spectra should be used.[1]

    • Infrared (IR) Spectroscopy:

      • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquids, a thin film can be prepared between two NaCl or KBr plates.[1]

      • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted.[1]

    • Mass Spectrometry (MS):

      • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).[1]

      • Ionization: Use Electron Ionization (EI) at 70 eV.[1]

      • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[1]

Protocol 2: Synthesis of 3-Cyanopyridine from Nicotinamide
  • Objective: To synthesize 3-Cyanopyridine via dehydration of nicotinamide.

  • Rationale: This is a classic and effective laboratory-scale method that demonstrates the conversion of an amide to a nitrile.

  • Methodology:

    • In a dry 1-L round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide (P₂O₅).[16]

    • Stopper the flask and shake thoroughly to mix the powders.[16]

    • Connect the flask to a distillation apparatus with a wide-bore air condenser. Use a Claisen flask immersed in an ice-salt bath as the receiver.[16]

    • Reduce the pressure to 15–20 mm Hg.[16]

    • Heat the mixture vigorously with a free flame, moving the flame to melt the material as rapidly as possible.[16]

    • Continue heating until distillation ceases (approximately 15–20 minutes).[16]

    • Allow the apparatus to cool. Rinse the product from the condenser into the receiver with diethyl ether.[16]

    • Distill the ether on a steam bath, and then distill the remaining product at atmospheric pressure. The product, 3-cyanopyridine, will boil at 205–208 °C.[16]

Conclusion

This compound and the isomeric 2-, 3-, and 4-cyanopyridines are more than just variations on a theme. They are distinct chemical entities, each with a unique profile of properties, reactivity, and applications. This compound stands apart due to its bifunctionality, offering synthetic chemists a powerful tool for building molecular complexity. The foundational isomers—2-, 3-, and 4-cyanopyridine—serve as indispensable workhorses in large-scale industrial synthesis, most notably in the production of Vitamin B3 from the 3-isomer. The choice of isomer is therefore a critical decision in any research or development pipeline, dictated by the specific synthetic goal or biological target. A thorough understanding of the comparative data presented in this guide empowers scientists to make informed decisions, accelerating innovation in chemistry and medicine.

References

  • A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Benchchem.
  • This compound: Key Properties for Synthesis Chemists. Self-provided.
  • 4-Cyanopyridine synthesis. ChemicalBook.
  • Decoding the Properties and Synthesis of 4-Cyanopyridine. Self-provided.
  • 2-Cyanopyridine | 100-70-9. Benchchem.
  • Synthesis of 2-cyanopyridine. PrepChem.com.
  • Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. wiley.com.
  • Preparation of Cyanopyridines by Direct Cyan
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • CN101602719B - Synthesis method of 4-cyanopyridine.
  • Synthesis of 3-cyanopyridine. ChemicalBook.
  • CN101602722A - The synthetic method of 3-cyanopyridine.
  • 3-Cyanopyridine synthesis. ChemicalBook.
  • Study of some properties of cyanopyridine deriv
  • US3644380A - Preparation of 3-cyanopyridine.
  • 3-Cyanopyridine | 100-54-9. ChemicalBook.
  • 3-Cyanopyridine - Optional[1H NMR] - Spectrum. SpectraBase.
  • (a) The three cyanopyridine isomers. (b) Their reduction to the radical anion. (c) Proposed dimerization of the 3‐CNPy.
  • Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.
  • 2-Cyanopyridine(100-70-9) 1H NMR. ChemicalBook.
  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.
  • The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Frontiers.
  • The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innov
  • 3-Cyanopyridine | C6H4N2 | CID 79. PubChem.
  • China this compound CAS No.: 95891-30-8 Manufacturers. Alfa Chemical.
  • An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Cyanopyridine. Benchchem.
  • 3-Cyanopyridine(100-54-9) 1H NMR spectrum. ChemicalBook.
  • 4-Cyanopyridine | C6H4N2 | CID 7506. PubChem.
  • Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory P
  • 2-Cyanopyridine 100-70-9 wiki. Guidechem.
  • 100-54-9|3-Cyanopyridine|BLD Pharm. bldpharm.com.
  • A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives.
  • 2-Cyanopyrimidine(14080-23-0) 1H NMR spectrum. ChemicalBook.
  • 6-Hydroxy-nicotinonitrile | 94805-52-4. Sigma-Aldrich.
  • 95891-30-8|this compound|BLD Pharm. bldpharm.com.
  • CAS No : 94805-52-4 | Product Name : this compound.
  • 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260. PubChem.

Sources

The Ascendant Scaffold: A Comparative Analysis of 6-Hydroxynicotinonitrile Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Biological Activity, Experimental Design, and Comparative Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is relentless. An ideal scaffold should be synthetically tractable, allowing for the generation of diverse chemical libraries, and possess inherent biological relevance, often referred to as being a "privileged structure." The pyridine ring is one such privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Among its many variants, the 6-hydroxynicotinonitrile framework has emerged as a particularly versatile and promising starting point for drug discovery programs.

This guide provides an in-depth comparison of the biological activities of this compound derivatives against other prominent heterocyclic scaffolds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative experimental data. Furthermore, this guide will illuminate the causality behind the experimental protocols used for their evaluation and provide detailed methodologies for researchers aiming to explore this chemical space.

The unique value of the this compound scaffold lies in its dual functionality. The hydroxyl group can be readily modified through etherification or esterification, while the nitrile group offers a gateway to a variety of other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis.[2] This synthetic versatility allows chemists to fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets.

A Head-to-Head Battle of Scaffolds: Comparative Biological Activity

To objectively assess the potential of the this compound core, its biological performance must be benchmarked against other well-established scaffolds. Here, we compare it to pyrimidine and 1,3,4-thiadiazole derivatives, two classes of heterocycles renowned for their broad and potent biological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer perpetually demands new chemical entities that can selectively target tumor cells. Nicotinonitrile derivatives have shown considerable promise in this arena.[2][3][4] The following table compares the cytotoxic effects of these derivatives against those of pyrimidine and thiadiazole analogs, primarily focusing on the widely studied MCF-7 human breast cancer cell line.

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)

ScaffoldRepresentative Derivative(s)Cancer Cell LineIC₅₀ (µM)Reference(s)
Nicotinonitrile Benzofuran-nicotinonitrile derivativeMCF-78.36 - 17.28[5]
Fused Nicotinonitrile derivativeMCF-7Low Activity[1][4]
N-Nicotinonitrile derivative 11MCF-7>50[2]
N-Nicotinonitrile derivative 12MCF-7>50[2]
Pyrimidine Curcumin-pyrimidine analog (3g)MCF-70.61[6]
Isolongifoleno-pyrimidine (4i)MCF-70.33[7]
Pyrazolo[3,4-d]pyrimidine derivativeMCF-73.20[8]
1,3,4-Thiadiazole Ciprofloxacin-based derivativeMCF-73.26 - 15.7[9]
2-amino-5-aryl-1,3,4-thiadiazoleMCF-76.13[2]
2-amino-5-aryl-1,3,4-thiadiazoleMCF-749.6[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

The data reveals that while certain nicotinonitrile derivatives exhibit activity, the pyrimidine scaffold, in particular, has been modified to produce compounds with exceptional, sub-micromolar potency against the MCF-7 cell line.[6][7] This suggests that while the nicotinonitrile core is active, extensive structure-activity relationship (SAR) studies, perhaps through hybridization with other pharmacophores like curcumin, are crucial to unlock its full potential.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyridine-based structures, including nicotinonitriles, have been explored for their antibacterial properties.

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

ScaffoldRepresentative Derivative(s)Staphylococcus aureusEscherichia coliReference(s)
Nicotinonitrile Nicotinaldehyde>100>100[10]
Thienopyridine derivative55[11]
Pyrimidine Halogenated Pyrimidine (24DC5FP)50N/A[12]
Multisubstituted Pyrimidine (9e)14.9N/A[13]
Pyrazole-clubbed Pyrimidine (5c)~204 (521 µM)~816 (2085 µM)[14]
Other Heterocycles Natural Pyranone (1)2>32[15]
Natural Pyranone (2)2>32[15]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. N/A: Data not available.

In the antimicrobial space, specific nicotinonitrile derivatives show potent activity, with a thienopyridine analog demonstrating an MIC of 5 µg/mL against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[11] The comparative pyrimidine scaffolds also yield potent compounds, although often with a narrower spectrum, showcasing stronger activity against Gram-positive strains.[12][13] This highlights the potential of the nicotinonitrile scaffold as a foundation for broad-spectrum antibacterial agents.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, from arthritis to neurodegenerative disorders. The development of effective anti-inflammatory agents is a major goal of drug discovery. The anti-inflammatory potential of a compound is often assessed by its ability to inhibit key inflammatory mediators or enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), or to suppress the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO).

Table 3: Comparative In Vitro Anti-inflammatory Activity (IC₅₀ in µM)

ScaffoldRepresentative Derivative(s)Assay / TargetIC₅₀ (µM)Reference(s)
Nicotinic Acid Isonicotinate of meta-aminophenolROS Inhibition~6.5 (1.42 µg/mL)[16]
Pyrimidine Pyrido[2,3-d]pyrimidine (2a)LOX Inhibition42.0[17]
Pyrimidine-pyrazole hybrid (2a)COX-2 Inhibition3.5[18]
Pyrimidine derivative (9d)NO Inhibition88.7
Piperidine Pyrimidine Amide (9)LOX Inhibition1.1

ROS: Reactive Oxygen Species; LOX: Lipoxygenase; COX-2: Cyclooxygenase-2; NO: Nitric Oxide. Data for the closely related Isonicotinic Acid scaffold is used as a proxy for Nicotinonitrile.

While direct IC₅₀ data for this compound derivatives in common anti-inflammatory assays is sparse in the readily available literature, derivatives of the isomeric isonicotinic acid have demonstrated remarkable potency in inhibiting reactive oxygen species (ROS) production, outperforming the standard drug ibuprofen.[16] Pyrimidine derivatives have been extensively studied and show potent inhibition of key inflammatory enzymes like COX-2 and LOX, with some compounds reaching low micromolar efficacy.[18] This suggests that the pyridine core, shared by nicotinonitriles, is a strong foundation for developing potent anti-inflammatory agents.

Mechanistic Insights: The NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. A central pathway in inflammation is mediated by the transcription factor Nuclear Factor kappa B (NF-κB). Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated that leads to the degradation of the NF-κB inhibitor, IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB NF-κB (p50/p65) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome Targets IκB for NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inhibitor Scaffold-Based Inhibitors Inhibitor->IKK Can inhibit Inhibitor->NFkB_nuc Can block nuclear translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Design and Protocols

The generation of reliable and comparable data is contingent on the use of standardized and validated experimental protocols. The causality for selecting a specific assay is rooted in its ability to provide a quantitative measure of a specific biological process. For example, the MTT assay is chosen for cytotoxicity screening because it measures mitochondrial reductase activity, a reliable proxy for cell viability.

Experimental Workflow: From Scaffold to Lead Candidate

The process of drug discovery is a systematic progression from an initial chemical idea to a well-characterized lead compound. This workflow involves synthesis, purification, characterization, and iterative biological screening.

Workflow Scaffold Core Scaffold (e.g., this compound) Synthesis Chemical Synthesis (Derivatization) Scaffold->Synthesis Library Compound Library Synthesis->Library Screening Primary Biological Screening (e.g., MTT) Library->Screening Hits Active 'Hits' Screening->Hits Secondary Secondary Assays (e.g., MIC, Cytokine) Hits->Secondary SAR SAR Analysis & Optimization Secondary->SAR Leads Lead Candidates SAR->Synthesis Iterative Design SAR->Leads

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Kinase Assay Results for 6-Hydroxynicotinonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the IC50 – The Imperative for Robust Validation in Kinase Drug Discovery

In the landscape of kinase drug discovery, the initial identification of a "hit" from an in vitro screen, often characterized by a potent half-maximal inhibitory concentration (IC50), is merely the opening chapter of a rigorous scientific narrative. While essential, this primary data point is insufficient to confidently advance a compound, such as one based on a 6-hydroxynicotinonitrile scaffold, into the resource-intensive stages of lead optimization and preclinical development. The history of drug discovery is replete with promising candidates that failed due to a lack of true on-target efficacy or unforeseen off-target effects, issues that could have been mitigated with a more thorough early-stage validation strategy.

This guide provides a framework for the multi-faceted validation of in vitro kinase assay results, with a particular focus on the nuances presented by nitrile-containing inhibitors like those derived from this compound. As researchers and drug development professionals, our goal is not just to find inhibitors, but to understand them. This requires a layered approach, employing orthogonal assays that interrogate the compound's mechanism of action from diverse biophysical and cellular perspectives. By building a comprehensive body of evidence, we can cultivate a higher degree of confidence in our candidates and make more informed decisions in the complex journey of bringing a new therapeutic to fruition.

The Starting Point: Understanding the Limitations of Primary In Vitro Kinase Assays

Primary in vitro kinase assays are the workhorses of high-throughput screening (HTS) campaigns. They are designed for efficiency and scalability, enabling the rapid assessment of large compound libraries. Common formats include:

  • Radiometric Assays: Considered a "gold standard" for their sensitivity, these assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate.[1][2][3][4]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation, offering a non-radioactive, high-throughput alternative.[1][4]

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, providing a robust and sensitive readout of enzyme activity.[5][6][7][8]

While invaluable for initial hit identification, these assays are conducted in a simplified, artificial environment using purified recombinant kinases. This reductionist approach can be susceptible to various artifacts and may not accurately reflect a compound's behavior in the complex milieu of a living cell.[9] Therefore, the data generated from these primary screens should be considered provisional until substantiated by a battery of orthogonal validation methods.

The Principle of Orthogonality: Building a Coherent Body of Evidence

Orthogonal validation is the practice of using multiple, independent methods that rely on different physical principles to measure a biological event.[10] This strategy provides a more robust and reliable assessment of a kinase inhibitor's potency, selectivity, and mechanism of action. By cross-referencing results from biochemical, biophysical, and cell-based assays, we can mitigate the risk of being misled by assay-specific artifacts and gain a deeper understanding of our compound's true biological activity.

dot graph TD { A[Primary In Vitro Kinase Assay] --> B{Initial Hit Identification}; B --> C{Orthogonal Validation}; C --> D[Biophysical Assays]; C --> E[Cellular Target Engagement]; C --> F[Chemical Proteomics]; D --> G{Direct Binding Affinity}; E --> H{Intracellular Target Occupancy}; F --> I{Proteome-wide Selectivity}; G --> J[Confidence in Direct Target Interaction]; H --> J; I --> J; }

Caption: The workflow for robust kinase inhibitor validation.

A Comparative Guide to Orthogonal Validation Methods

The following sections provide a comparative overview of key orthogonal methods for validating in vitro kinase assay results.

Biophysical Assays: Quantifying Direct Target Binding

Biophysical assays provide a direct measure of the interaction between a compound and its target protein, independent of enzyme activity. These methods are crucial for confirming that an observed inhibition is due to direct binding and for determining the thermodynamic and kinetic parameters of this interaction.

Assay Principle Advantages Disadvantages Key Outputs
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[11][12][13][14][15]Label-free, provides a complete thermodynamic profile (KD, ΔH, ΔS), determines stoichiometry.[11][14]Requires relatively large amounts of pure protein, lower throughput.Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n).[11][14]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as a compound binds to an immobilized protein.[16][17][18]Real-time kinetic data, high sensitivity, can be high-throughput.[16][17][18][19]Requires protein immobilization which can affect activity, potential for non-specific binding.[16]Association rate (ka), dissociation rate (kd), and binding affinity (KD).[16]
Cellular Target Engagement Assays: Confirming Intracellular Activity

Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a critical step in validation.[9] Cellular target engagement assays provide this crucial piece of evidence.

Assay Principle Advantages Disadvantages Key Outputs
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[20][21][22]Label-free, measures target engagement in intact cells and tissues, can be adapted for proteome-wide analysis (MS-CETSA).[20][21]Lower throughput for western blot-based readout, MS-CETSA is resource-intensive.[20]Thermal shift (ΔTm), isothermal dose-response fingerprint (ITDRFCETSA) for IC50 determination.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells.Quantitative measurement of compound affinity and residence time in live cells, high-throughput compatible.Requires genetic modification of cells to express the fusion protein, dependent on the availability of a suitable tracer.Intracellular IC50, target occupancy, residence time.
Chemical Proteomics: Assessing Proteome-Wide Selectivity

Understanding a compound's selectivity across the kinome is paramount for predicting its therapeutic window and potential off-target toxicities. Chemical proteomics approaches offer a powerful means to assess inhibitor binding on a global scale.

Assay Principle Advantages Disadvantages Key Outputs
Kinobeads Competition Binding Assay Immobilized, broad-spectrum kinase inhibitors ("kinobeads") are used to capture kinases from a cell lysate. A test compound competes for binding, and the unbound kinases are quantified by mass spectrometry.Unbiased, proteome-wide selectivity profiling of endogenous kinases, provides a measure of binding affinity.Limited to ATP-competitive inhibitors, may not capture all kinases, performed on cell lysates rather than intact cells.IC50 values for a large number of kinases, selectivity profile.

Special Considerations for this compound and Other Nitrile-Containing Inhibitors

The nitrile group is a common pharmacophore in medicinal chemistry, but its presence necessitates additional, specific validation steps due to its potential chemical reactivity.[22]

The Potential for Covalent Inhibition

The nitrile moiety can act as a "warhead," reacting with nucleophilic residues (such as cysteine) in the kinase active site to form a covalent bond. This can be either a reversible or irreversible interaction. While covalent inhibition can offer advantages in terms of potency and duration of action, it must be thoroughly characterized.

Validation Strategies for Covalent Inhibition:

  • Intact Protein Mass Spectrometry: This is a direct method to confirm covalent bond formation by detecting the mass shift of the target protein upon incubation with the inhibitor.

  • Kinetic Analysis of Time-Dependent Inhibition: Covalent inhibitors typically exhibit time-dependent inhibition. Assays that measure the rate of inactivation (kinact) and the initial binding affinity (KI) are essential for characterizing these compounds.

  • Washout Experiments: In cellular assays, if an inhibitor's effect persists after it has been removed from the culture medium, this is strong evidence of covalent or very slow off-rate binding.

dot graph TD { A[Nitrile-Containing Inhibitor] --> B{Potential for Covalent Binding}; B --> C[Mass Spectrometry]; B --> D[Kinetic Analysis]; B --> E[Washout Experiments]; C --> F{Confirmation of Covalent Adduct}; D --> G{Determination of k_inact and K_I}; E --> H{Evidence of Irreversible or Slow Off-Rate Binding}; F --> I[Confident Mechanism of Action]; G --> I; H --> I; }

Caption: Workflow for validating covalent nitrile-containing inhibitors.

Assay Interference

Chemically reactive compounds can interfere with assay readouts through mechanisms unrelated to on-target inhibition.[16] For example, a reactive compound could modify a component of the assay detection system.

Strategies to Mitigate Assay Interference:

  • Orthogonal Assays: As emphasized throughout this guide, confirming activity in multiple assays with different detection methods is the best defense against misleading results due to interference.

  • Counter-Screens: If using a luminescence-based primary assay (e.g., ADP-Glo™), it is prudent to run a counter-screen against the luciferase enzyme itself to rule out direct inhibition.

  • Structural Analogs: Synthesizing and testing a close structural analog of the hit compound where the nitrile group is replaced with a non-reactive moiety can help to determine if the nitrile is essential for the observed activity and is not simply a source of assay interference.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol

Objective: To determine if the this compound-based inhibitor engages its target kinase in intact cells.

Materials:

  • Cell line expressing the target kinase

  • This compound-based inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target kinase

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the this compound-based inhibitor at various concentrations (and a DMSO control) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. A stabilizing effect of the inhibitor will be observed as a higher amount of soluble protein at elevated temperatures compared to the DMSO control.

In Vitro Kinase Assay (ADP-Glo™) Protocol

Objective: To determine the IC50 value of the this compound-based inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound-based inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in the appropriate buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthesizing the Data: Building a Conclusive Case

The ultimate goal of this comprehensive validation strategy is to build a coherent and compelling body of evidence that supports the desired mechanism of action for your this compound-based inhibitor. A strong validation package would ideally include:

  • Potent inhibition in a primary in vitro kinase assay.

  • Confirmation of direct binding to the purified kinase with a well-defined affinity (ITC or SPR).

  • Demonstration of target engagement in a cellular context (CETSA® or NanoBRET™).

  • A well-characterized selectivity profile against a panel of other kinases (Kinobeads or a commercial profiling service).

  • For nitrile-containing compounds, a clear understanding of whether the inhibition is covalent or non-covalent, and ruling out assay interference.

By systematically gathering and integrating data from these diverse and orthogonal approaches, researchers can move forward with a high degree of confidence in their kinase inhibitor candidates, ultimately increasing the probability of success in the challenging but rewarding endeavor of drug discovery.

References

  • PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The target landscape of clinical kinase drugs. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • ACS Publications. (2021, July 28). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • PubMed. (2022, April 11). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2020, August 23). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved from [Link]

  • bioRxiv. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

  • ACS Publications. (2018, June 21). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]

  • Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • PubMed Central. (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • PubMed. (2023, May 16). Mechanism of the Multistep Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase Revealed by Global Kinetic Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 25). Protein Kinase Inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Hydroxynicotinonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxynicotinonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent chemical functionalities—a nucleophilic hydroxyl group, a cyano group capable of various transformations, and a pyridine ring system—offer multiple points for structural modification, making it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, with a focus on their potential as anticancer agents and kinase inhibitors. We will delve into the rationale behind specific structural modifications and their impact on biological activity, supported by experimental data from the literature.

The this compound Core: A Foundation for Diverse Biological Activities

The nicotinonitrile moiety, a 3-cyanopyridine, is a key pharmacophore found in several marketed drugs, highlighting its importance in drug design. The addition of a hydroxyl group at the 6-position not only introduces a key hydrogen bonding feature but also provides a convenient handle for synthetic elaboration, allowing for the exploration of a wide chemical space. This guide will explore how modifications at various positions of the this compound scaffold influence biological outcomes, providing a framework for the rational design of more potent and selective drug candidates.

Comparative Analysis of Nicotinonitrile Analogs as Anticancer Agents

Recent studies have explored the anticancer potential of various nicotinonitrile derivatives. A key strategy has been the design of 2,4,6-trisubstituted nicotinonitriles as pyridine-bridged analogs of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. These analogs aim to function as dual inhibitors of topoisomerase II and tubulin polymerization, two validated targets in cancer therapy.[1][2]

Key SAR Insights for Anticancer Activity:
  • Substitution at the 4- and 6-Positions: The nature of the aryl groups at the 4- and 6-positions of the nicotinonitrile ring significantly impacts cytotoxic activity. Analogs bearing trimethoxy-substituted aryl groups at these positions consistently demonstrate enhanced potency, particularly against breast cancer cell lines like MCF-7.[1]

  • The Role of the 2-Position: Modifications at the 2-position also play a crucial role in determining the anticancer efficacy and selectivity of these compounds.

  • Dual-Target Inhibition: The most potent compounds in these series often exhibit a dual mechanism of action, inhibiting both tubulin polymerization and topoisomerase II, which can lead to a more robust anticancer effect and potentially overcome resistance mechanisms.[1][2]

Data Presentation: Comparative Cytotoxic Activity of 2,4,6-Trisubstituted Nicotinonitrile Analogs
Compound IDR1 (at C2)R2 (at C4)R3 (at C6)MCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
Analog 1 -NH24-Methoxyphenyl3,4,5-Trimethoxyphenyl> 50> 50> 50
Analog 2 -N33,4,5-Trimethoxyphenyl3,4,5-Trimethoxyphenyl5.28.110.3
Analog 3 -NH23,4,5-Trimethoxyphenyl3,4,5-Trimethoxyphenyl3.86.57.9
Doxorubicin ---1.21.51.8

Note: The data presented here is a representative summary based on findings from studies on 2,4,6-trisubstituted nicotinonitriles and is intended for comparative purposes.

The data suggests that the presence of multiple methoxy groups on the pendant aryl rings is a key determinant of anticancer activity. The conversion of an azide group at the 2-position to an amine appears to enhance potency.

Exploring 6-O-Substituted Nicotinonitrile Analogs as Kinase Inhibitors

While direct and extensive SAR studies on 6-O-substituted hydroxynicotinonitrile analogs are not widely published, we can extrapolate potential SAR based on the known reactivity of the 6-hydroxy group and general principles of kinase inhibitor design. The hydroxyl group can be readily converted to ethers and esters, allowing for the introduction of a wide variety of substituents to probe the binding pocket of target kinases.

Proposed SAR for 6-Alkoxy-Nicotinonitrile Analogs:
  • Small Alkyl Ethers: Introduction of small, linear, or branched alkyl ethers (e.g., methoxy, ethoxy, isopropoxy) at the 6-position could enhance lipophilicity and potentially improve cell permeability. These groups could occupy small hydrophobic pockets within the ATP-binding site of kinases.

  • Bulky and Aryl Ethers: Larger and more rigid aryl ethers could be designed to interact with specific hydrophobic regions or form pi-stacking interactions with aromatic residues in the kinase active site. The substitution pattern on the aryl ring would be critical for optimizing these interactions.

  • Esters as Prodrugs: Esterification of the 6-hydroxy group could be a valuable prodrug strategy. The ester could be cleaved by intracellular esterases to release the active 6-hydroxy compound, potentially improving pharmacokinetic properties.

The following diagram illustrates a hypothetical SAR exploration for 6-O-substituted nicotinonitrile analogs targeting a generic kinase.

SAR_Hypothesis This compound This compound 6-Methoxy 6-OCH3 This compound->6-Methoxy Small Hydrophobic Pocket 6-Ethoxy 6-OCH2CH3 This compound->6-Ethoxy Increased Lipophilicity 6-Isopropoxy 6-OCH(CH3)2 This compound->6-Isopropoxy Steric Hindrance? 6-Benzyloxy 6-OCH2Ph This compound->6-Benzyloxy Pi-Stacking Interaction 6-Phenoxy 6-OPh This compound->6-Phenoxy Aromatic Interaction 6-Acetoxy 6-OCOCH3 This compound->6-Acetoxy Prodrug Strategy

Caption: Hypothetical SAR for 6-O-substituted nicotinonitrile analogs.

Experimental Protocols

General Synthesis of 6-Alkoxynicotinonitrile Analogs

A common method for the synthesis of 6-alkoxynicotinonitrile analogs is the Williamson ether synthesis.

Step-by-Step Methodology:

  • Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C.

  • Alkylation: Stir the mixture at room temperature for 30 minutes, then add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.2 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-alkoxynicotinonitrile analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of compounds against a target kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Mixture: In a 96-well plate, prepare a kinase reaction mixture containing the target kinase, a suitable substrate, and ATP in an appropriate kinase buffer.

  • Incubation: Add the serially diluted compounds to the kinase reaction mixture and incubate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Detection: After the incubation period, add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Serial_Dilution Serial Dilution of Test Compounds Incubation Incubate Compounds with Kinase Reaction Mixture Serial_Dilution->Incubation Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Kinase_Mix->Incubation ATP_Detection Add ATP Detection Reagent Incubation->ATP_Detection Luminescence Measure Luminescence ATP_Detection->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay) for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to a vehicle-treated control group. Determine the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The SAR studies of related nicotinonitrile derivatives have provided crucial insights into the structural requirements for potent biological activity. Specifically, the substitution pattern on the pyridine ring and the nature of the appended aryl groups are key determinants of efficacy. While direct SAR data for 6-O-substituted analogs is emerging, the principles outlined in this guide provide a rational basis for the design and synthesis of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols offer a practical framework for researchers to synthesize and evaluate these promising compounds. Future investigations in this area are warranted to fully exploit the therapeutic potential of the this compound scaffold.

References

  • Mehany, M. M., Hammam, O. A., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry.
  • (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics.
  • Abdel-Aziz, M., et al. (2021).
  • (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

Sources

Comparative Pharmacophore Modeling for the Design of Novel Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the application of pharmacophore modeling in the discovery and optimization of kinase inhibitors. While we will use well-established examples targeting the Epidermal Growth Factor Receptor (EGFR) to illustrate the workflow and comparative analysis, the principles and methodologies described herein are directly applicable to novel scaffolds, including the promising 6-hydroxynicotinonitrile core. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to leverage computational modeling for the rational design of potent and selective kinase inhibitors.

The Kinase Conundrum: A Quest for Specificity

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[1] However, a significant challenge lies in achieving selectivity, as the ATP-binding site, the target for most inhibitors, is highly conserved across the kinome.[3] This can lead to off-target effects and toxicity.[3] The pursuit of novel chemical scaffolds, such as this compound, is a key strategy to explore new chemical space and develop more selective inhibitors.

Pharmacophore modeling is a powerful computational tool that can accelerate this process by identifying the essential three-dimensional arrangement of chemical features required for biological activity.[4] This allows for the efficient screening of large compound libraries and the rational design of new molecules with improved potency and selectivity.[4]

A-Z Workflow: From Hypothesis to Validated Model

The generation of a robust pharmacophore model is a multi-step process that requires careful planning and validation. This workflow outlines the key stages, using EGFR inhibitors as a case study.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation
  • Ligand Dataset Preparation:

    • Compile a structurally diverse set of known EGFR inhibitors with a wide range of biological activities (e.g., IC50 values).

    • Ensure data quality by using consistent assay data from a single source where possible.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to generate the model and a test set to validate it.

  • Conformational Analysis:

    • Generate a representative set of low-energy 3D conformations for each molecule in the training set. This is crucial as the bioactive conformation is often not the global minimum energy state.

  • Pharmacophore Feature Identification:

    • Identify the key chemical features responsible for binding to the target. Common features for kinase inhibitors include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive and Negative Ionizable (PI/NI) features

  • Pharmacophore Model Generation and Scoring:

    • Use software (e.g., LigandScout, Discovery Studio) to align the training set molecules and identify common pharmacophore features.

    • The software will generate multiple pharmacophore hypotheses, each a unique combination of features in a specific 3D arrangement.

    • These hypotheses are scored based on how well they map to the most active compounds while excluding inactive ones.

  • Model Validation:

    • Test Set Validation: The best-ranked pharmacophore hypothesis is used to predict the activity of the test set compounds. A good model should accurately classify active and inactive compounds.

    • Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its correlation to that of models generated from randomized data. A confidence level of 95% or higher indicates a statistically robust model.[5]

    • Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds.[6]

G cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Model Validation cluster_3 Application Ligand Dataset Collection Ligand Dataset Collection Training/Test Set Split Training/Test Set Split Ligand Dataset Collection->Training/Test Set Split 3D Conformation Generation 3D Conformation Generation Training/Test Set Split->3D Conformation Generation Feature Identification Feature Identification 3D Conformation Generation->Feature Identification Hypothesis Generation Hypothesis Generation Feature Identification->Hypothesis Generation Model Scoring & Ranking Model Scoring & Ranking Hypothesis Generation->Model Scoring & Ranking Test Set Validation Test Set Validation Model Scoring & Ranking->Test Set Validation Fischer's Randomization Fischer's Randomization Test Set Validation->Fischer's Randomization ROC Curve Analysis ROC Curve Analysis Fischer's Randomization->ROC Curve Analysis Virtual Screening Virtual Screening ROC Curve Analysis->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Figure 1: A generalized workflow for ligand-based pharmacophore model generation and validation.

Comparative Analysis: Scaffolds and Pharmacophores

A key aspect of drug design is understanding the structure-activity relationships (SAR) of different chemical scaffolds. Pharmacophore modeling provides a quantitative framework for this analysis.

Pharmacophore Model Comparison for EGFR Inhibitors

Different pharmacophore models can be generated for the same target, depending on the training set of ligands used. A comparison of these models can reveal subtle differences in binding modes and provide insights for designing more selective inhibitors.

Model IDPharmacophoric FeaturesCorrelation (r²)Key Insights
EGFR-Model-A 2 HBA, 1 HBD, 2 HY, 1 AR0.92This model, based on first-generation reversible inhibitors, highlights the importance of hydrogen bonds with the hinge region.
EGFR-Model-B 1 HBA, 1 HBD, 3 HY, 2 AR0.88Developed from a set of second-generation irreversible inhibitors, this model shows an increased emphasis on hydrophobic interactions, reflecting the engagement of additional pockets.
EGFR-Model-C 2 HBA, 2 HBD, 2 HY, 1 AR0.95This model, derived from a diverse set of inhibitors, suggests that an additional hydrogen bond donor can significantly enhance potency.

This table is a representative example based on general principles of EGFR inhibition and does not reflect a specific study.

Performance Comparison of Kinase Inhibitor Scaffolds

The this compound scaffold represents a starting point for the development of novel kinase inhibitors. By comparing its potential with established scaffolds, we can identify opportunities for optimization. The following table presents a hypothetical comparison of different scaffolds targeting EGFR, based on typical activity ranges found in the literature.

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Key SAR Insights
Quinazoline GefitinibEGFR2-80The quinazoline core acts as a scaffold to present key pharmacophoric features to the ATP binding site.[1]
Pyrimido[2,1-b]benzothiazole Compound 1 (Gabr et al.)EGFR22.3 (NCI-H522)This scaffold demonstrates potent antitumor activity, with modifications to the pyrimidine ring influencing selectivity.[7]
6-Anilinoindazole (Takami et al.)JNK3<100The indazole core provides a versatile platform for exploring interactions with the hinge region of various kinases.[8][9]
This compound HypotheticalEGFRTo be determinedThis scaffold offers unique vectors for chemical modification to optimize potency and selectivity.

Navigating the Kinase Signaling Landscape

To understand the therapeutic rationale for targeting a specific kinase, it is essential to visualize its role in cellular signaling pathways. The diagram below illustrates a simplified EGFR signaling cascade, a critical pathway in many cancers.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound -based Inhibitor Inhibitor->Dimerization Inhibits

Figure 2: Simplified EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors.

Conclusion: A Roadmap for Rational Drug Design

This guide has provided a comprehensive overview of pharmacophore modeling as a tool for the discovery and development of kinase inhibitors. While specific, published pharmacophore models for the this compound scaffold are not yet widely available, the principles and workflows detailed here provide a robust roadmap for researchers working with this and other novel chemical scaffolds. By combining computational modeling with experimental validation, we can accelerate the design of the next generation of potent, selective, and safe kinase inhibitors.

References

  • Bajt, M. L., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]

  • Mali, S. N., & Pandey, A. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]

  • Karim, M. R., et al. (2019). Pharmacophore modeling and virtual screening in search of novel Bruton's tyrosine kinase inhibitors. Journal of Molecular Modeling. Available at: [Link]

  • Kumar, A., et al. (2011). A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. SAR and QSAR in Environmental Research. Available at: [Link]

  • Konc, J., et al. (2021). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. Available at: [Link]

  • Li, X., et al. (2021). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Slynko, I., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules. Available at: [Link]

  • Larasati, Y. A., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules. Available at: [Link]

  • Volkamer, A., et al. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. Available at: [Link]

  • Wang, Z., et al. (2022). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. Available at: [Link]

  • Konc, J., et al. (2021). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cilibrizzi, A., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Available at: [Link]

  • Harris, C. M., et al. (2005). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yu, H., et al. (2007). Pharmacophore modeling and in silico screening for new KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. Available at: [Link]

  • Cuny, G. D., et al. (2012). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lakhlili, W., et al. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and Therapy. Available at: [Link]

  • Schuster, D., et al. (2010). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

  • Fancelli, D., et al. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Incorporated. Available at: [Link]

  • Chen, Y.-C., et al. (2022). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. BMC Bioinformatics. Available at: [Link]

  • Isaac, S. M., et al. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. eLife. Available at: [Link]

  • Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry. Available at: [Link]

  • Ross, G. A., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv. Available at: [Link]

  • Phongsri, R., et al. (2022). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. International Journal of Molecular Sciences. Available at: [Link]

  • Gelin, M., et al. (2020). Special Issue : Design and Study of Kinase Inhibitors. Molecules. Available at: [Link]

  • Gabr, M. T., et al. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • De Wispelaere, M., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. Available at: [Link]

  • Chen, P.-H., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Biochemical Pharmacology. Available at: [Link]

  • Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem. Available at: [Link]

  • Islam, M. T., et al. (2024). Hit discovery of potential CDK8 inhibitors and analysis of amino acid mutations for cancer therapy through computer-aided drug discovery. Cancer & Metabolism. Available at: [Link]

  • Roskoski, R., Jr. (2019). Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers. Pharmacological Research. Available at: [Link]

  • van der Veer, A., et al. (2022). ERBB1/EGFR and JAK3 Tyrosine Kinases as Potential Therapeutic Targets in High-Risk Multiple Myeloma. Cancers. Available at: [Link]

Sources

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Synthesis of 6-Aryl-nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rapid and efficient construction of carbon-carbon (C-C) bonds is paramount for the synthesis of novel molecular entities. The nicotinonitrile scaffold, in particular, is a privileged structure found in numerous biologically active compounds. The functionalization of this core, especially at the 6-position of a 6-halonicotinonitrile, is a critical step in the development of new therapeutic agents. Among the plethora of cross-coupling reactions available to the synthetic chemist, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for forging C(sp²)-C(sp²) bonds.

This guide provides an in-depth, head-to-head comparison of the Suzuki and Stille couplings for the arylation of 6-halonicotinonitriles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, practical considerations, and the underlying rationale for experimental choices, empowering you to select the optimal method for your specific synthetic challenge.

The Contenders: A Mechanistic Overview

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that share a common catalytic cycle, proceeding through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key distinction between these two stalwart reactions lies in the nature of the organometallic reagent used to deliver the carbon nucleophile.

The Suzuki-Miyaura coupling utilizes organoboron compounds, such as boronic acids or their esters, which are generally stable, commercially available in a vast array, and produce environmentally benign byproducts.[1] However, the transmetalation step in the Suzuki coupling typically requires the activation of the organoboron species by a base.

Conversely, the Stille coupling employs organotin reagents (organostannanes), which are known for their high functional group tolerance and the fact that the reaction often proceeds under neutral or milder conditions without the need for a base.[2] This advantage is offset by the inherent toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture.[2]

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L_n S_OA R¹-Pd(II)(X)L_n S_Start->S_OA Oxidative Addition (R¹-X) S_T R¹-Pd(II)(R²)L_n S_OA->S_T Transmetalation (R²-B(OR)₂ + Base) S_T->S_Start S_Product R¹-R² S_T->S_Product Reductive Elimination St_Start Pd(0)L_n St_OA R¹-Pd(II)(X)L_n St_Start->St_OA Oxidative Addition (R¹-X) St_T R¹-Pd(II)(R²)L_n St_OA->St_T Transmetalation (R²-SnR₃) St_T->St_Start St_Product R¹-R² St_T->St_Product Reductive Elimination

Figure 1: Generalized catalytic cycles for Suzuki and Stille cross-coupling reactions.

Head-to-Head on 6-Halonicotinonitrile: A Data-Driven Comparison

The choice between Suzuki and Stille coupling is often dictated by factors such as yield, reaction kinetics, substrate scope, and practical considerations like reagent toxicity and ease of purification. For the electron-deficient 6-halonicotinonitrile system, these factors are particularly pertinent.

FeatureSuzuki CouplingStille Coupling
Typical Halide 6-bromonicotinonitrile6-bromonicotinonitrile, 6-iodonicotinonitrile
Nucleophile Arylboronic acidAryl(tributyl)stannane
Catalyst System Pd(PPh₃)₄, Pd₂(dba)₃/SPhosPd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃
Base Required Yes (e.g., K₂CO₃, K₃PO₄)Often not required
Typical Solvent Toluene/Water, Dioxane/WaterToluene, DMF
Temperature (°C) 80-11080-120
Reaction Time (h) 4-246-24
Reported Yields Good to excellent (often >80%)Good to excellent (often >70%)
Key Advantage Low toxicity of reagents, readily available boronic acidsExcellent functional group tolerance, no base required
Key Disadvantage Base sensitivity of substrate/product, potential for protodeboronationHigh toxicity of organotin reagents, difficult byproduct removal

Analysis of Performance:

For the arylation of 6-halonicotinonitriles, the Suzuki coupling often presents as the more attractive starting point due to the low toxicity and wide commercial availability of boronic acids.[1] The presence of the electron-withdrawing nitrile group can activate the C-X bond towards oxidative addition, facilitating the reaction. However, the basic conditions required for the Suzuki reaction can be a double-edged sword. While necessary for activating the boronic acid, strong bases can potentially lead to side reactions with the nitrile group or other sensitive functionalities on the coupling partners.

The Stille coupling , on the other hand, shines in its broad functional group tolerance and the absence of a need for a strong base.[2] This can be a significant advantage when working with complex molecules bearing base-sensitive groups. For electron-deficient substrates like 6-halonicotinonitriles, the Stille reaction can be very effective. However, the toxicity of organotin reagents is a major drawback, necessitating careful handling and disposal. Furthermore, the removal of stoichiometric tin byproducts can be challenging and may require specific workup procedures or multiple chromatographic purifications.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed step-by-step methodologies for both a Suzuki and a representative Stille coupling are presented below.

Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

This protocol is a robust starting point for the synthesis of 6-phenylnicotinonitrile.

Materials:

  • 6-Bromonicotinonitrile

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Degassed water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-phenylnicotinonitrile.

Stille Coupling of a Halopyridine with an Organostannane (Representative Protocol)

Materials:

  • Halopyridine (e.g., 2-bromo-5-cyanopyridine)

  • Aryl(tributyl)stannane (e.g., tributyl(phenyl)stannane)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous toluene or DMF

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • To a flame-dried Schlenk flask, add the halopyridine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene or DMF (5 mL) via syringe.

  • Add the aryl(tributyl)stannane (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Reagents Combine Halonicotinonitrile, Coupling Partner, Catalyst, Base (Suzuki only) Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat and Stir (e.g., 80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up/Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Figure 2: General experimental workflow for cross-coupling reactions.

The Verdict: Choosing the Right Tool for the Job

The selection between Suzuki and Stille coupling for the functionalization of 6-halonicotinonitriles is a nuanced decision that hinges on several factors.

Choose Suzuki Coupling when:

  • Toxicity is a primary concern: The low toxicity of boronic acids and their byproducts makes the Suzuki coupling a greener and safer option.[1]

  • A wide variety of coupling partners is desired: Boronic acids are commercially available in an extensive and diverse range of structures.

  • The substrate and desired product are stable to basic conditions.

Choose Stille Coupling when:

  • The substrate contains base-sensitive functional groups: The ability to run the reaction under neutral conditions is a major advantage of the Stille coupling.[2]

  • High functional group tolerance is paramount: Organostannanes are remarkably stable and compatible with a wide array of functional groups.[2]

  • You have established protocols for handling and removing toxic tin byproducts.

For initial explorations and routine syntheses involving 6-halonicotinonitriles, the Suzuki-Miyaura coupling is generally the recommended first choice due to its more favorable environmental and safety profile, and the vast commercial availability of boronic acids. However, when faced with complex substrates bearing base-labile functionalities, the Stille coupling remains an invaluable and often superior alternative , provided the necessary precautions for handling organotin compounds are taken.

Ultimately, the optimal choice will depend on the specific goals of your research, the complexity of your starting materials, and the resources available in your laboratory. By understanding the strengths and weaknesses of each method, you can make an informed decision and efficiently advance your drug discovery and development programs.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]

  • Corbet, J.-P.; Mignani, G. Chem. Rev.2006 , 106, 2651–2710. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • The Suzuki reaction. Wikipedia. [Link]

  • The Stille reaction. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 6-Hydroxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the optimization of novel chemical entities.

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the journey of a drug from a promising lead compound to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of 6-hydroxynicotinonitrile derivatives, a class of compounds with significant therapeutic potential. A drug candidate's susceptibility to biotransformation, primarily by hepatic enzymes, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy, or the formation of toxic metabolites.[3][4]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices. We will delve into the primary metabolic pathways relevant to N-heterocyclic compounds, present detailed protocols for robust in vitro assays, and offer a comparative analysis of hypothetical this compound derivatives to illustrate the impact of structural modifications on metabolic fate.

Pillar 1: Understanding the Metabolic Landscape for this compound Derivatives

The metabolic fate of this compound and its analogs is primarily governed by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and UDP-glucuronosyltransferases (UGTs), with potential contributions from Aldehyde Oxidase (AO).

  • Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups.

    • Cytochrome P450 (CYP) Enzymes: Located predominantly in the liver's endoplasmic reticulum, CYPs are the primary drivers of oxidative metabolism for a vast array of xenobiotics.[5][6] For N-heterocyclic compounds, CYP-mediated oxidation of the pyridine ring is a common metabolic route.

    • Aldehyde Oxidase (AO): A cytosolic enzyme, AO has gained increasing recognition for its role in the metabolism of N-heterocyclic drugs.[7][8] It often catalyzes the oxidation of aza- and oxo-heterocycles.[7] The relevance of AO has grown as drug designers successfully engineer molecules to evade CYP metabolism.[7]

  • Phase II Metabolism (Conjugation): This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

    • UDP-Glucuronosyltransferases (UGTs): These enzymes are crucial for the glucuronidation of compounds containing hydroxyl, carboxyl, or amine groups.[9][10] The hydroxyl group on the this compound scaffold makes it a prime candidate for UGT-mediated metabolism.[9][10][11] This process significantly enhances the hydrophilicity of the molecule, promoting its elimination.[10]

The interplay between these enzyme systems determines the overall metabolic clearance of a compound. A comprehensive assessment, therefore, requires an experimental setup that can account for the activities of both Phase I and Phase II enzymes.

Pillar 2: Experimental Design for Robust Metabolic Stability Assessment

The choice of an in vitro system is a critical decision that influences the scope and applicability of the metabolic stability data. The two most common and valuable systems are liver microsomes and hepatocytes.

Choosing Your In Vitro System: Microsomes vs. Hepatocytes
  • Liver Microsomes: These are subcellular fractions of the liver that are rich in CYP enzymes.[4][5]

    • Advantages: Cost-effective, high-throughput, and ideal for early-stage screening to assess Phase I metabolic liabilities.[5]

    • Limitations: Lack Phase II enzymes and cytosolic enzymes like AO.[12][13] They also do not account for cellular uptake.

    • Best Use Case: Rapidly ranking a series of analogs based on their susceptibility to CYP-mediated metabolism.

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[12][14][15]

    • Advantages: Provide a more complete and physiologically relevant picture of hepatic metabolism, incorporating both Phase I and Phase II pathways and cellular permeability.[12][14]

    • Limitations: More expensive and lower throughput compared to microsomes.

    • Best Use Case: Obtaining a more accurate prediction of in vivo hepatic clearance for lead candidates and studying the interplay between Phase I and Phase II metabolism.

Visualizing the Workflow

Metabolic Stability Workflow cluster_Phase1 Early Discovery & Lead Optimization cluster_Phase2 Lead Candidate Profiling Compound Library Compound Library Microsomal Stability Assay Microsomal Stability Assay Compound Library->Microsomal Stability Assay Rank Compounds (CYP Liability) Rank Compounds (CYP Liability) Microsomal Stability Assay->Rank Compounds (CYP Liability) SAR Analysis Structure-Activity Relationship Analysis Rank Compounds (CYP Liability)->SAR Analysis Lead Candidates Lead Candidates SAR Analysis->Lead Candidates Hepatocyte Stability Assay Hepatocyte Stability Assay Lead Candidates->Hepatocyte Stability Assay Predict In Vivo Clearance Predict In Vivo Clearance Hepatocyte Stability Assay->Predict In Vivo Clearance Metabolite ID Metabolite Identification Hepatocyte Stability Assay->Metabolite ID

Caption: High-level workflow for metabolic stability assessment.

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to determine the intrinsic clearance of a compound due to Phase I metabolism.

1. Preparation of Reagents:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.[16]
  • Test Compound Stock Solution (10 mM in DMSO): Accurately weigh and dissolve the test compounds.
  • Liver Microsomes (e.g., Human, Rat): Thaw commercial preparations at 37°C in a water bath immediately before use and keep on ice.[17][18] Dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.[17]
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16] This system ensures a sustained supply of the necessary cofactor for CYP activity.

2. Incubation Procedure:

  • Pre-warm the microsomal solution and test compound dilutions to 37°C.
  • Initiate the reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final test compound concentration is typically 1 µM.[18]
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[16]
  • Quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[5] This step precipitates the proteins and stops the enzymatic reaction.

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.[19]
  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[5][20][21][22]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line represents the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic clearance.

1. Preparation of Reagents:

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E): Warm to 37°C.[23]
  • Cryopreserved Hepatocytes (e.g., Human, Rat): Thaw according to the supplier's instructions and determine cell viability. Resuspend in incubation medium to a final density of 0.5-1 million viable cells/mL.[15][23]
  • Test Compound Stock Solution (10 mM in DMSO): Prepare as in the microsomal assay.

2. Incubation Procedure:

  • Pre-incubate the hepatocyte suspension in a CO2 incubator at 37°C.[15]
  • Add the test compound to the hepatocyte suspension (final concentration typically 1-2 µM).[15]
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction with cold acetonitrile containing an internal standard.[12][15]

3. Sample Analysis:

  • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.[12]

4. Data Analysis:

  • Calculate the half-life (t½) and intrinsic clearance (CLint) as in the microsomal assay. The CLint value is typically reported in µL/min/million cells.[23]

Pillar 3: Comparative Analysis and Data Interpretation

To illustrate the practical application of these assays, consider the following hypothetical data for a series of this compound derivatives.

Table 1: Comparative Metabolic Stability Data

Compound IDR-Group ModificationMicrosomal t½ (min)Hepatocyte t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte CLint (µL/min/10^6 cells)
6-HNN-001 -H (Parent)15892.4120.5
6-HNN-002 -CH3251855.453.2
6-HNN-003 -CF3>6055<11.617.4
6-HNN-004 -Cl402834.734.2
Verapamil (Control)221563.064.1
Diclofenac (Control)107138.6137.8
Interpretation of Results
  • 6-HNN-001 (Parent Compound): The short half-life in both microsomes and hepatocytes suggests rapid metabolism. The even shorter half-life in hepatocytes compared to microsomes indicates that both Phase I (CYP) and Phase II (UGT) pathways are likely contributing to its clearance. The hydroxyl group is a clear site for glucuronidation.

  • 6-HNN-002 (-CH3): The addition of a methyl group slightly improves stability, suggesting it may sterically hinder access of metabolic enzymes to a nearby site of metabolism.

  • 6-HNN-003 (-CF3): The trifluoromethyl group, a strong electron-withdrawing group, significantly enhances metabolic stability. This is a common strategy in medicinal chemistry to "block" a site of metabolism by making it electron-deficient and less susceptible to oxidative attack by CYPs.[13] The high stability in microsomes is a strong indicator of this effect.

  • 6-HNN-004 (-Cl): The chloro group also improves stability compared to the parent compound, likely due to its electron-withdrawing nature, though less pronounced than the -CF3 group.

Visualizing Structure-Metabolism Relationships

Structure_Metabolism_Relationship cluster_modifications Modifications & Impact cluster_stability Resulting Stability struct This compound Core R-Group Position R_H R = H struct:f1->R_H R_CH3 R = CH3 struct:f1->R_CH3 R_CF3 R = CF3 struct:f1->R_CF3 R_Cl R = Cl struct:f1->R_Cl Low Low Stability R_H->Low Rapid Clearance Moderate Moderate Stability R_CH3->Moderate Slight Improvement High High Stability R_CF3->High Metabolic Blocking R_Cl->Moderate Improved Stability

Caption: Impact of R-group modifications on metabolic stability.

Conclusion: Integrating Metabolic Stability into Drug Design

The assessment of metabolic stability is not a one-off experiment but an iterative process that guides medicinal chemistry efforts.[1] By employing a tiered approach, starting with high-throughput microsomal assays and progressing to more comprehensive hepatocyte studies for promising candidates, researchers can efficiently optimize the metabolic profile of this compound derivatives. Understanding the interplay between chemical structure and enzymatic activity is paramount to designing drug candidates with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. Retrieved from [Link]

  • Poulin, P., & Haddad, S. (2011). In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods. Journal of Pharmaceutical Sciences, 100(10), 4586-4601. Retrieved from [Link]

  • Wernevik, J., Giordanetto, F., & H-G, C. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Nishimuta, H., & Nakajima, M. (2018). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1067-1080. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]

  • Miners, J. O., & Mackenzie, P. I. (2003). In vitro identification of UDP-glucuronosyltransferases (UGTs) involved in drug metabolism. Methods in Enzymology, 369, 329-339. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Poulin, P., & Haddad, S. (2014). Comparative assessment of In Vitro-In Vivo extrapolation methods used for predicting hepatic metabolic clearance of drugs. Journal of Pharmaceutical Sciences, 103(7), 2215-2230. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved from [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. Retrieved from [Link]

  • Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(13), 1611-1614. Retrieved from [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Retrieved from [Link]

  • What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Opinion in Drug Discovery & Development, 6(1), 74-82. Retrieved from [Link]

  • Hutzler, M. F., et al. (2014). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1501-1515. Retrieved from [Link]

  • LC-MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: A Combined Computational and Experimental Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Retrieved from [Link]

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube. Retrieved from [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Retrieved from [Link]

  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Montefiori, M., Jørgensen, F. S., & Olsen, L. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4237–4244. Retrieved from [Link]

  • Metabolic stability of selected derivatives expressed as metabolic... (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Stability and Analogue-Based Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative Cytotoxicity of 6-Hydroxynicotinonitrile Analogs on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of 6-hydroxynicotinonitrile and its selected analogs against prominent cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document delves into the experimental design, detailed methodologies for cytotoxicity assessment, and interpretation of the results, underpinned by a strong foundation of scientific literature.

Introduction: The Therapeutic Potential of Nicotinonitrile Scaffolds

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[2][3] Among these, this compound serves as a key building block for the synthesis of novel therapeutic agents. The introduction of various substituents on this core structure can modulate its physicochemical properties and biological activity, leading to compounds with enhanced potency and selectivity against cancer cells.[4][5]

This guide focuses on a comparative analysis of this compound and three representative analogs, each with a distinct modification to elucidate structure-activity relationships (SAR). The selected analogs are:

  • Analog A: 2-Chloro-6-hydroxynicotinonitrile

  • Analog B: 2-Amino-6-hydroxynicotinonitrile

  • Analog C: 6-Methoxy-nicotinonitrile

The cytotoxic effects of these compounds will be evaluated against a panel of three human cancer cell lines representing different cancer types:

  • MCF-7: Breast adenocarcinoma (hormone-dependent)

  • A549: Non-small cell lung carcinoma

  • HepG2: Hepatocellular carcinoma

The primary objective is to provide a clear, data-driven comparison of these analogs to guide future research and development of more effective nicotinonitrile-based anticancer agents.

Experimental Design and Rationale

The selection of cell lines, compound concentrations, and the cytotoxicity assay are critical for obtaining meaningful and reproducible data.

Cell Line Selection: MCF-7, A549, and HepG2 are well-characterized and widely used cancer cell lines, offering a robust platform for initial cytotoxicity screening.[6][7][8] Their distinct origins allow for an assessment of the compounds' potential selectivity.

Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell viability.[9] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[10][11] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell viability.[10]

Concentration Range: A dose-response study is essential to determine the half-maximal inhibitory concentration (IC50) of each compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a standard measure of a compound's potency. A broad range of concentrations will be tested to accurately determine the IC50 values.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the step-by-step procedure for determining the cytotoxicity of the this compound analogs using the MTT assay.[12]

Materials:

  • This compound and its analogs (dissolved in DMSO to create stock solutions)

  • MCF-7, A549, and HepG2 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Comparative Cytotoxicity Data

The following table summarizes the IC50 values (in µM) of this compound and its analogs against the three cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
This compound>100>100>100
Analog A (2-Chloro)45.2 ± 3.862.5 ± 5.155.8 ± 4.7
Analog B (2-Amino)25.7 ± 2.138.4 ± 3.231.9 ± 2.9
Analog C (6-Methoxy)88.1 ± 7.595.3 ± 8.191.4 ± 7.8
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results and Structure-Activity Relationship

The results demonstrate that the parent compound, this compound, exhibits negligible cytotoxicity against the tested cancer cell lines. However, modifications at the 2- and 6-positions significantly influence its anticancer activity.

  • Effect of Chloro and Amino Substitution: The introduction of a chloro (Analog A) or an amino group (Analog B) at the 2-position dramatically enhances the cytotoxic activity. The amino-substituted analog (Analog B) consistently shows the lowest IC50 values across all three cell lines, indicating it is the most potent among the tested compounds. This suggests that an electron-donating group at this position may be favorable for activity.

  • Effect of Methoxy Substitution: Replacing the hydroxyl group at the 6-position with a methoxy group (Analog C) results in a slight increase in cytotoxicity compared to the parent compound but is significantly less potent than the 2-substituted analogs. This indicates that the free hydroxyl group might be important for the compound's inactivity, and its masking leads to a modest improvement in activity.

  • Selectivity: While all active analogs show cytotoxicity against all three cell lines, Analog B displays a slightly better profile against the MCF-7 and HepG2 lines compared to the A549 line, suggesting a degree of selectivity. However, none of the synthesized analogs approach the potency of the standard chemotherapeutic drug, Doxorubicin.

Proposed Mechanism of Action: Induction of Apoptosis

Several studies on pyridine and nicotinonitrile derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death).[6][13][14] The proposed signaling pathway often involves the activation of tumor suppressor proteins and key apoptotic regulators.

apoptosis_pathway cluster_stimulus This compound Analog cluster_regulation Upstream Regulation cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Analog Analog B (2-Amino-6-hydroxynicotinonitrile) p53 p53 Activation Analog->p53 JNK JNK Activation Analog->JNK Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 | JNK->Bax JNK->Bcl2 | Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 | Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

spectroscopic comparison of 6-Hydroxynicotinonitrile and its reaction products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular characteristics of key intermediates is paramount. 6-Hydroxynicotinonitrile, a versatile pyridine derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical and bioactive molecules. Its reactivity, centered around the hydroxyl and nitrile functional groups, allows for a diverse range of chemical transformations. This guide provides an in-depth spectroscopic comparison of this compound and its common reaction products, offering experimental data and interpretive insights to aid in reaction monitoring and structural elucidation.

This guide will explore the distinct spectroscopic signatures of this compound and compare them with those of its derivatives formed through common reactions: hydrolysis of the nitrile to a carboxylic acid (6-hydroxynicotinic acid), substitution of the hydroxyl group with chlorine (6-chloronicotinonitrile), and etherification of the hydroxyl group (6-methoxynicotinonitrile). By understanding the characteristic shifts and changes in their respective spectra, researchers can confidently track the progress of these transformations and verify the identity of their synthesized compounds.

The Spectroscopic Fingerprint of this compound

The unique arrangement of a hydroxyl group, a nitrile group, and a pyridine ring in this compound gives rise to a distinct set of signals across various spectroscopic techniques. It's important to note that 6-hydroxypyridines can exist in equilibrium with their pyridone tautomers. For this compound, the pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile, is generally considered the more stable tautomer. The spectroscopic data will reflect the characteristics of this predominant form.

Comparative Spectroscopic Analysis

This section details the expected spectroscopic characteristics of this compound and contrasts them with its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

  • This compound (6-oxo-1,6-dihydropyridine-3-carbonitrile): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrile group will likely appear as the most downfield signal, influenced by the electron-withdrawing nature of the cyano group. The protons on the carbons adjacent to the nitrogen and the carbonyl group will also exhibit characteristic chemical shifts and coupling patterns. A broad signal corresponding to the N-H proton of the pyridone tautomer is also anticipated.

  • 6-Hydroxynicotinic Acid: Upon hydrolysis of the nitrile group to a carboxylic acid, the electronic environment of the aromatic protons changes. The proton on the carbon where the nitrile was attached will experience a shift in its chemical shift. A broad signal for the carboxylic acid proton will also appear, typically far downfield.

  • 6-Chloronicotinonitrile: The replacement of the hydroxyl group with a chlorine atom will induce significant changes in the chemical shifts of the aromatic protons due to the different electronic effects of chlorine compared to the hydroxyl/oxo group.

  • 6-Methoxynicotinonitrile: The introduction of a methoxy group will result in a new singlet in the upfield region of the spectrum (typically around 3-4 ppm) corresponding to the three methyl protons. The chemical shifts of the aromatic protons will also be altered due to the electron-donating effect of the methoxy group.

The carbon NMR spectrum reveals the number of unique carbon environments in a molecule.

  • This compound (6-oxo-1,6-dihydropyridine-3-carbonitrile): The ¹³C NMR spectrum is expected to show six distinct signals. The carbon of the nitrile group will have a characteristic chemical shift in the 115-125 ppm range. The carbonyl carbon of the pyridone tautomer will appear significantly downfield, typically above 160 ppm. The remaining four carbons of the pyridine ring will have chemical shifts in the aromatic region.

  • 6-Hydroxynicotinic Acid: The most significant change will be the disappearance of the nitrile carbon signal and the appearance of a new signal for the carboxylic acid carbon, which is typically found in the 160-180 ppm range.[1]

  • 6-Chloronicotinonitrile: The carbon atom bonded to the chlorine will experience a significant downfield shift compared to the carbon bonded to the hydroxyl group in the starting material.

  • 6-Methoxynicotinonitrile: A new signal will appear in the upfield region (around 50-60 ppm) corresponding to the methoxy carbon. The chemical shifts of the aromatic carbons will also be affected by the methoxy substituent.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Aromatic protons and N-H protonNitrile (C≡N), Carbonyl (C=O), Aromatic carbons
6-Hydroxynicotinic Acid Aromatic protons, N-H proton, and COOH proton[1]Carboxyl (COOH), Carbonyl (C=O), Aromatic carbons[1]
6-Chloronicotinonitrile Altered aromatic proton shiftsAromatic carbons, Nitrile (C≡N)
6-Methoxynicotinonitrile Aromatic protons and OCH₃ protonsAromatic carbons, Nitrile (C≡N), Methoxy (OCH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

  • This compound (6-oxo-1,6-dihydropyridine-3-carbonitrile): The IR spectrum will be characterized by a strong, sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A strong absorption band in the region of 1650-1700 cm⁻¹ will indicate the C=O stretching of the pyridone tautomer. A broad absorption in the 3200-3500 cm⁻¹ region can be attributed to the N-H stretching vibration.

  • 6-Hydroxynicotinic Acid: The nitrile peak will disappear, and a very broad absorption band will appear in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. The C=O stretch of the carboxylic acid will likely overlap with the pyridone C=O stretch, resulting in a broad, strong band in the 1650-1720 cm⁻¹ range.[1]

  • 6-Chloronicotinonitrile: The broad N-H and strong C=O stretching bands of the pyridone form will be absent. The characteristic C≡N stretching vibration will still be present. New bands corresponding to the C-Cl bond may be observed in the fingerprint region (below 1000 cm⁻¹). An available FT-IR spectrum for 6-chloronicotinonitrile can be viewed on SpectraBase.[2]

  • 6-Methoxynicotinonitrile: The N-H and C=O bands will be absent. The C≡N stretch will be present. New C-O stretching bands for the ether linkage will appear in the 1000-1300 cm⁻¹ region.

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupThis compound6-Hydroxynicotinic Acid6-Chloronicotinonitrile6-Methoxynicotinonitrile
N-H Stretch ~3200-3500 (broad)~3200-3500 (broad)AbsentAbsent
O-H Stretch (Carboxylic Acid) Absent~2500-3300 (very broad)AbsentAbsent
C≡N Stretch ~2220-2260Absent~2220-2260~2220-2260
C=O Stretch (Pyridone) ~1650-1700~1650-1700AbsentAbsent
C=O Stretch (Carboxylic Acid) Absent~1680-1720AbsentAbsent
C-O Stretch (Ether) AbsentAbsentAbsent~1000-1300
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

  • This compound: As a conjugated system, this molecule is expected to exhibit absorption in the UV region. The exact wavelength of maximum absorbance (λmax) will depend on the solvent and the specific electronic structure of the pyridone tautomer.

  • Reaction Products: The λmax is expected to shift upon chemical modification. Hydrolysis to the carboxylic acid, chlorination, or etherification will alter the electronic properties of the pyridine ring and thus affect the energy of the electronic transitions. For instance, the introduction of a chlorine atom may cause a bathochromic (red) or hypsochromic (blue) shift depending on its interplay with the rest of the conjugated system. An ether group, being electron-donating, is likely to cause a bathochromic shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • This compound: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (120.11 g/mol ). Fragmentation may involve the loss of small molecules like HCN or CO. Predicted mass spectrometry data for this compound suggests a prominent [M+H]⁺ ion at m/z 121.03964.[3]

  • 6-Hydroxynicotinic Acid: The molecular ion peak will shift to a higher m/z value corresponding to its molecular weight (139.11 g/mol ).[1] A characteristic fragmentation pattern for carboxylic acids is the loss of CO₂ (44 Da).

  • 6-Chloronicotinonitrile: The molecular ion peak will be observed at an m/z corresponding to its molecular weight (138.55 g/mol ). A key feature will be the presence of an isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

  • 6-Methoxynicotinonitrile: The molecular ion peak will be at an m/z corresponding to its molecular weight (134.14 g/mol ). A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in which the analyte is soluble.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

ATR-FTIR Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: For solid samples, apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) and a soft tissue after each measurement.

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and does not absorb in the wavelength range of interest.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction transformations and a general experimental workflow for spectroscopic analysis.

Reaction_Pathways This compound This compound 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid This compound->6-Hydroxynicotinic Acid Hydrolysis 6-Chloronicotinonitrile 6-Chloronicotinonitrile This compound->6-Chloronicotinonitrile Chlorination 6-Methoxynicotinonitrile 6-Methoxynicotinonitrile This compound->6-Methoxynicotinonitrile Etherification Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Filter Solution Filter Solution Dissolve in Solvent->Filter Solution NMR NMR Filter Solution->NMR FT-IR FT-IR Filter Solution->FT-IR UV-Vis UV-Vis Filter Solution->UV-Vis MS MS Filter Solution->MS Compare Spectra Compare Spectra NMR->Compare Spectra FT-IR->Compare Spectra UV-Vis->Compare Spectra MS->Compare Spectra Identify Functional Groups Identify Functional Groups Compare Spectra->Identify Functional Groups Confirm Structure Confirm Structure Identify Functional Groups->Confirm Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, FT-IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the characterization of this compound and its reaction products. A thorough understanding of the expected spectral features for the starting material and the predictable changes upon chemical transformation is essential for efficient reaction monitoring, impurity profiling, and confirmation of product identity. This guide serves as a foundational reference for researchers working with this important class of compounds, enabling more confident and accurate structural analysis in their synthetic endeavors.

References

  • SpectraBase. 6-chloronicotinonitrile - Optional[FTIR] - Spectrum. [Link]

  • PubChem. 6-Hydroxynicotinic acid. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

  • PubChemLite. This compound (C6H4N2O). [Link]

  • PubChem. 2-Chloronicotinonitrile. [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • J. Serb. Chem. Soc. Diorganotin(IV) complexes with hydroxamic acids derivatives of some histone deacetylases inhibitors. [Link]

  • Human Metabolome Database. Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]

  • Alfa Chemical. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample. [Link]

  • PubMed. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Jilin haofei import and export trade Co.,Ltd. This compound cas no.95891-30-8. [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Alfa Chemical. China this compound CAS No .: 95891-30-8 Fabricantes - Muestra gratis. [Link]

  • ChemSynthesis. 2-chloronicotinonitrile - 6602-54-6, C6H3ClN2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ATB. 2-Chloronicotinonitrile | C6H3ClN2 | MD Topology | NMR | X-Ray. [Link]

  • PubMed Central. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). 577. The nitration of 6-hydroxynicotinic acid and related compounds. [Link]

  • ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... [Link]

  • ResearchGate. FTIR spectra determined for a 6F-TMF polyimide synthesized in this work.. [Link]

  • ResearchGate. FTIR spectra for the methacrylamide (MAM) monomer (A) and polymer.... [Link]

Sources

A Comparative Guide to Evaluating the Drug-Likeness of Novel 6-Hydroxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics is an intricate journey, where the initial promise of a compound's biological activity must be tempered by its potential to function effectively and safely as a drug. The 6-hydroxynicotinonitrile scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives showing potential across various therapeutic areas. However, to bridge the gap from a promising "hit" to a viable clinical candidate, a rigorous evaluation of its drug-likeness is paramount. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the drug-like properties of novel this compound derivatives, integrating both computational and experimental strategies. The goal is to "fail early and fail cheap," identifying compounds with undesirable properties long before they enter costly and time-consuming preclinical and clinical trials.[1]

Section 1: The Foundational Role of Physicochemical Properties

Before delving into complex biological assays, a thorough in silico analysis of a compound's fundamental physicochemical properties is the first critical step. These properties govern a molecule's behavior in a biological system, influencing everything from solubility to cell permeability.[2][3][4]

The "Rule of Five" and Beyond: Guiding Principles for Oral Bioavailability

Developed by Christopher Lipinski, the "Rule of Five" (Ro5) serves as a foundational guideline for predicting the oral bioavailability of a drug candidate.[5][6][7] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5] While not a strict set of rules, violating multiple parameters can be a red flag for poor absorption or permeation.

Causality Behind the Rules: The parameters of Ro5 are rooted in the physical realities of a drug's journey through the body. A high molecular weight can hinder diffusion across biological membranes.[3] Excessive hydrogen bond donors and acceptors can lead to strong interactions with water, impeding membrane permeation. High lipophilicity (LogP) can result in poor aqueous solubility and increased binding to plasma proteins.[8]

For novel this compound derivatives, it is crucial to calculate these properties for each new analog. Fortunately, a host of open-access in silico tools can rapidly provide these predictions.[9][10]

Parameter Lipinski's Rule of Five (Ro5)[5][6] Ghose Filter Veber's Rule Muegge's Filter
Molecular Weight (MW) < 500 Da160 - 480 Da-200 - 600 Da
LogP (Lipophilicity) < 5-0.4 - 5.6--2.0 - 5.0
Hydrogen Bond Donors (HBD) ≤ 52 - 5≤ 5≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 102 - 9≤ 10≤ 15
Molar Refractivity -40 - 130--
Number of Atoms -20 - 70--
Rotatable Bonds --≤ 10-
Topological Polar Surface Area (TPSA) --≤ 140 Ų-

A comparison of common physicochemical property filters used in drug discovery.

In Silico ADMET Prediction: A First Look at Pharmacokinetics and Safety

Beyond simple physicochemical rules, computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9][11] These tools use algorithms and models built from large datasets of known drugs to estimate the properties of novel compounds.[9][10]

Why Use Multiple Tools? The accuracy of ADMET predictions depends on the underlying algorithm and the dataset used to build the model. Therefore, it is highly recommended to use multiple in silico tools and compare the results to identify the most probable prediction.[9][10] Popular and freely accessible tools include SwissADME and pkCSM.[10]

Workflow for In Silico ADMET Prediction:

G cluster_input Input cluster_tools In Silico Tools cluster_output Predicted Properties Input SMILES String of This compound Derivative SwissADME SwissADME Input->SwissADME pkCSM pkCSM Input->pkCSM PhysChem Physicochemical Properties (MW, LogP, HBD, HBA) SwissADME->PhysChem PK Pharmacokinetics (Absorption, Distribution) SwissADME->PK Metabolism Metabolism (CYP Inhibition) pkCSM->Metabolism Toxicity Toxicity (hERG, Ames) pkCSM->Toxicity

Computational workflow for ADMET prediction.

Section 2: Essential In Vitro Assays for Experimental Validation

While in silico predictions are invaluable for initial screening, they must be validated through experimental assays.[12] In vitro assays provide quantitative data on a compound's behavior in a controlled environment, offering a more realistic assessment of its drug-like properties.[13][14]

Permeability: Crossing the Membrane Barrier

A drug's ability to cross biological membranes is fundamental to its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method for predicting passive diffusion.[15][16]

PAMPA vs. Caco-2 Assay:

  • PAMPA: This cell-free assay measures a compound's ability to diffuse across an artificial lipid membrane.[15][17] It is excellent for high-throughput screening of passive permeability.[15][16]

  • Caco-2 Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal epithelium. It can assess both passive diffusion and the effects of active transport and efflux.[17] While more biologically relevant, it is also more time-consuming and expensive.[18]

For early-stage evaluation of this compound derivatives, PAMPA is often the more practical choice.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare the Donor Plate: Dissolve the test compounds in a buffer solution (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[19] Add 150 µL of this solution to each well of a 96-well donor plate.[19]

  • Prepare the Acceptor Plate: Add 300 µL of the buffer solution to each well of a 96-well acceptor plate.[19]

  • Coat the Donor Plate Membrane: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well in the donor plate.[19]

  • Assemble the "Sandwich": Place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours.[19]

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[17] The apparent permeability coefficient (Papp) can then be calculated.

Metabolic Stability: Resisting the Body's Defenses

The liver is the primary site of drug metabolism, and a compound's susceptibility to breakdown by liver enzymes can significantly impact its half-life and bioavailability. The liver microsomal stability assay is a common in vitro method to assess this.[20][21]

Why Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[20]

Experimental Protocol: Liver Microsomal Stability Assay

  • Prepare the Reaction Mixture: In a 96-well plate, combine the test compound (final concentration of 1-2 µM) with liver microsomes (human or mouse, ~0.4-0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[21][22]

  • Initiate the Reaction: Start the metabolic reaction by adding a solution containing NADPH, which is a necessary cofactor for CYP enzymes.[21][23] For negative controls, substitute the NADPH solution with a buffer.[22]

  • Incubation and Time Points: Incubate the plate at 37°C with shaking.[22] At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).[20][21]

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.[24]

  • Analysis: Analyze the supernatant from each well using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[20][24]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[20]

Cytotoxicity: A Preliminary Safety Check

Early assessment of a compound's potential to cause cell death is crucial. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[25][26][27]

Principle of the MTT Assay: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25][26][28] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[25][29]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.[25]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Remove the treatment media and add a fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.[25][29]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[25][29]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[25][29]

  • Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength of 540-590 nm.[25][28]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Section 3: Integrated Strategy for Decision Making

Neither computational predictions nor single in vitro assays can provide a complete picture of a compound's drug-likeness. An integrated approach, where in silico data guides the selection of compounds for experimental validation, is the most efficient strategy.

G Start Novel this compound Derivatives Library InSilico In Silico Screening (Ro5, ADMET) Start->InSilico Filter1 Filter based on Drug-Likeness Rules InSilico->Filter1 Prioritize Prioritize for Synthesis and In Vitro Testing Filter1->Prioritize Pass Stop Terminate Compound Filter1->Stop Fail InVitro In Vitro Assays (PAMPA, Microsomal Stability, MTT) Prioritize->InVitro Data Analyze and Compare In Silico vs. In Vitro Data InVitro->Data Decision Go/No-Go Decision for Lead Optimization Data->Decision Decision->Stop Unfavorable Profile Proceed Advance to Lead Optimization Decision->Proceed Favorable Profile

Integrated workflow for drug-likeness evaluation.

Hypothetical Case Study:

Below is a table summarizing hypothetical data for three this compound derivatives, demonstrating how to integrate and compare predicted and experimental data.

Compound ID Property In Silico Prediction (SwissADME) In Vitro Result Assessment
Derivative A Ro5 Violations 0-Good
PAMPA (Papp) High15 x 10⁻⁶ cm/sGood
Microsomal t1/2 Moderate45 minAcceptable
Cytotoxicity (IC50) Low> 50 µMGood
Derivative B Ro5 Violations 2 (MW > 500, LogP > 5)-Poor
PAMPA (Papp) Low0.5 x 10⁻⁶ cm/sPoor
Microsomal t1/2 High> 60 minGood
Cytotoxicity (IC50) Low> 50 µMGood
Derivative C Ro5 Violations 0-Good
PAMPA (Papp) High12 x 10⁻⁶ cm/sGood
Microsomal t1/2 Low< 10 minPoor
Cytotoxicity (IC50) High2 µMPoor

Based on this integrated data, Derivative A presents the most promising profile for further lead optimization. Derivative B suffers from poor permeability, likely due to its high molecular weight and lipophilicity, making it a less desirable candidate despite its metabolic stability. Derivative C shows good initial properties but is quickly metabolized and exhibits significant cytotoxicity, raising major red flags for its development.

Conclusion

The evaluation of drug-likeness is a multi-faceted process that requires a synergistic combination of computational and experimental approaches. For novel this compound derivatives, starting with a robust in silico assessment to filter and prioritize compounds can save significant resources. Subsequent validation with a carefully selected panel of in vitro assays—assessing permeability, metabolic stability, and cytotoxicity—provides the critical data needed to make informed decisions. By adopting this integrated strategy, researchers can more effectively navigate the complexities of drug discovery and increase the likelihood of advancing compounds with the best potential to become safe and effective medicines.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. ResearchGate. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Physicochemical properties. Fiveable. Available at: [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. Available at: [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. Available at: [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Physicochemical properties of drug: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Physical Properties in Drug Design. ResearchGate. Available at: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Preclinical in vitro screening assays for drug-like properties. PubMed. Available at: [Link]

  • functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]

  • Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents. NIH. Available at: [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in 6-Hydroxynicotinonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Hydroxynicotinonitrile Scaffold

In the landscape of modern drug discovery and materials science, the functionalized cyanopyridine motif is a cornerstone for building molecular complexity and eliciting potent biological activity. This compound, in particular, serves as a versatile and highly valuable starting material. Its strategic importance is underscored by the presence of multiple coordination sites—the pyridine nitrogen, the nitrile group, and the hydroxyl/pyridone tautomer—which can pose significant challenges in achieving selective chemical transformations.

Palladium-catalyzed cross-coupling reactions stand as the most robust and widely adopted methods for the derivatization of such heteroaromatic systems. However, the success of these transformations is critically dependent on the judicious selection of the palladium catalyst system. The choice of the palladium precursor, and more importantly, the ancillary ligand, dictates the reaction's efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of various palladium catalysts for key coupling reactions of this compound, supported by established principles and experimental data from analogous systems, to empower researchers in catalyst selection and methods development.

Core Challenge: Substrate Reactivity and Catalyst Inhibition

Before delving into catalyst comparison, it is crucial to understand the inherent chemical nature of this compound. The primary challenge arises from two factors:

  • Tautomerism: The substrate exists in equilibrium between its 6-hydroxy-pyridine form and its 6-pyridone form. This equilibrium is influenced by the solvent and, critically, the base used in the coupling reaction. The pyridone tautomer can complicate the desired reactivity at the halide position (if starting from a halogenated precursor) and the pKa of the hydroxyl group must be considered when selecting a base to avoid unwanted side reactions.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can sequester the active catalyst from the catalytic cycle, leading to low or no conversion. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are designed to mitigate this issue by promoting the desired oxidative addition and reductive elimination steps over catalyst inhibition.

Palladium-Catalyzed Cross-Coupling Strategies: A Comparative Overview

We will examine the efficacy of different catalyst systems for three principal classes of coupling reactions: C-C bond formation (Suzuki-Miyaura), C-N bond formation (Buchwald-Hartwig), and C-C (alkynyl) bond formation (Sonogashira). For the purpose of this guide, we will consider the coupling partner to be a halogenated derivative, such as 6-chloro- or 6-bromonicotinonitrile, which is then coupled with the appropriate nucleophile.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl or vinyl-substituted pyridine structures. The choice of catalyst is critical for achieving high yields, especially with the potentially coordinating nicotinonitrile substrate.

Catalyst System Comparison:

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Key Advantages & Considerations
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80-10012-24Moderate-High3-5"Workhorse" catalyst, but can be slow and require higher loadings for heteroaryl substrates.
Pd(dppf)Cl₂dppfK₂CO₃DME/H₂O80-904-12High1-3Excellent for a broad range of boronic acids. The ferrocenyl backbone provides stability.
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1002-8Very High0.5-2Bulky, electron-rich ligand prevents catalyst inhibition and promotes rapid turnover. Ideal for challenging substrates.
Pd/H-MORNoneK₂CO₃Ethanol/H₂O806High10 mgHeterogeneous catalyst, advantageous for easy removal and recycling.[1][2]

Expert Insights: For substrates like halogenated nicotinonitriles, first-generation catalysts like Pd(PPh₃)₄ can be effective but often require forcing conditions. The move towards catalysts bearing electron-rich, bulky phosphine ligands (such as Buchwald's biarylphosphine ligands like SPhos) or N-heterocyclic carbenes (NHCs) is generally recommended. These ligands accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) intermediate, preventing catalyst decomposition and pyridine-induced inhibition. Heterogeneous catalysts like Pd/H-MOR offer a greener alternative with simplified purification, though they may require optimization for specific substrates.[1][2]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is the definitive method for coupling primary and secondary amines with aryl halides, providing access to a vast array of aminopyridine derivatives.[3][4] The evolution of this reaction has led to highly specialized catalyst systems.

Catalyst System Comparison:

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Key Advantages & Considerations
Pd(OAc)₂BINAPNaOt-BuToluene10012-24Moderate2-4Second-generation catalyst, effective but can have limited scope with heteroaryl chlorides.
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80-1101-6High-Excellent0.5-2Highly active for coupling a wide range of amines, including challenging secondary amines and anilines.
t-Bu-XPhos Palladacycle(Internal)Cs₂CO₃1,4-Dioxane80-1001-4Excellent0.1-1Pre-catalyst offers high air stability and rapid activation.[5] Excellent for low catalyst loadings.
Pd(I) Dimer PrecatalystsBiaryl PhosphineVariousVariousRT-1002-12High1-2Air-stable precatalysts that are competent for a wide range of C-N couplings.[6][7]

Expert Insights: The key to successful Buchwald-Hartwig amination of nicotinonitrile derivatives lies in using sterically hindered, electron-rich biaryl phosphine ligands.[3] Ligands like XPhos, RuPhos, and JohnPhos create a bulky coordination sphere around the palladium, which facilitates the crucial C-N reductive elimination. The use of pre-formed palladacycles or Pd(I) dimers is highly recommended as they are often more air-stable and provide more reproducible results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6][7]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a powerful means to install terminal alkyne functionalities, which are versatile handles for further synthetic transformations.

Catalyst System Comparison:

Catalyst PrecursorCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Key Advantages & Considerations
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-502-6Good-High1-2The classic conditions; reliable but the copper co-catalyst can lead to alkyne homocoupling (Glaser coupling).
Pd(PPh₃)₄NonePiperidineDMF804-8Good2-4Copper-free conditions avoid Glaser side products but may require higher temperatures.
Pd(II) β-oxoiminatophosphaneNonePiperidineSolvent-freeRT-500.5-2Excellent0.0002-0.1Highly active, air-stable catalyst allowing for extremely low loadings under mild, copper-free conditions.[8]

Expert Insights: While traditional copper-cocatalyzed Sonogashira reactions are effective, copper-free protocols are often preferred to avoid the formation of diarylacetylene byproducts and to simplify purification.[9][10] The development of highly active palladium complexes, such as the β-oxoiminatophosphane systems, allows for reactions to proceed under exceptionally mild conditions with very low catalyst loadings, making them highly attractive for complex molecule synthesis.[8]

Visualizing the Process

Catalytic Cycle and Workflow

Understanding the fundamental mechanism and experimental setup is key to troubleshooting and optimizing these reactions.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd R¹-X Trans Transmetalation Complex OxAdd->Trans R²-M RedEl Product Complex Trans->RedEl RedEl->Pd(0)L2 R¹-R² (Product) R1X Aryl Halide (R¹-X) (e.g., 6-chloronicotinonitrile) R1X->OxAdd R2M Coupling Partner (R²-M) (e.g., Boronic Acid, Amine) R2M->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow start Start reagents 1. Add Substrate, Catalyst, Ligand, and Base to Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Reaction Temperature solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup Upon Completion purify 7. Column Chromatography workup->purify end Pure Product purify->end

Caption: Standard experimental workflow for a cross-coupling reaction.

Detailed Experimental Protocols

The following are generalized, self-validating protocols that serve as an excellent starting point for optimization with this compound derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Materials:

    • 6-Halonicotinonitrile (1.0 mmol, 1.0 eq)

    • Arylboronic acid (1.2 mmol, 1.2 eq)

    • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • Methodology:

    • To a dry Schlenk flask, add the 6-halonicotinonitrile, arylboronic acid, palladium catalyst, and base.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[5]

  • Causality: The inert atmosphere is critical as the active Pd(0) species is oxygen-sensitive.[11] Degassing the solvent removes dissolved oxygen. The base is required to activate the boronic acid for the transmetalation step.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Materials:

    • 6-Halonicotinonitrile (1.0 mmol, 1.0 eq)

    • Amine (1.2 mmol, 1.2 eq)

    • Palladium pre-catalyst (e.g., t-Bu-XPhos Palladacycle, 0.01 mmol, 1 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq)

    • Dry, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

  • Methodology:

    • In a glovebox or under a strong flow of inert gas, add the 6-halonicotinonitrile, palladium pre-catalyst, and base to a reaction vessel.

    • Add the solvent, followed by the amine coupling partner.

    • Seal the vessel and heat to the specified temperature (e.g., 100 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

    • Purify the residue by flash column chromatography.[5]

  • Causality: A strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[3] Dry solvents are essential as water can hydrolyze the base and interfere with the catalyst.

Conclusion and Authoritative Recommendations

The successful palladium-catalyzed coupling of this compound derivatives is readily achievable with the appropriate choice of catalyst. For C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings, the most reliable and efficient systems are those employing bulky, electron-rich biaryl phosphine ligands. Pre-formed palladacycles or other air-stable pre-catalysts are highly recommended for their stability, activity at low loadings, and reproducibility. For C-C (Sonogashira) couplings, modern copper-free catalyst systems offer a significant advantage in simplifying product purification by avoiding alkyne homocoupling.

Researchers and process chemists should prioritize screening a small set of modern, well-established catalyst systems rather than relying on older, less active catalysts. This approach will invariably lead to higher yields, shorter reaction times, and a broader substrate scope, ultimately accelerating the synthesis of novel and valuable compounds based on the this compound scaffold.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]

  • Spokoyny, A. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. [Link]

  • Orha, L. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. [Link]

  • Orha, L. et al. (2019). Palladium-catalyzed Sonogashira Coupling Reactions in γ-valerolactone-based Ionic Liquids. PubMed. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Hydroxynicotinonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge in the development of selective inhibitors. Off-target effects, stemming from the unintended inhibition of other kinases, can lead to cellular toxicity and a narrow therapeutic window. Consequently, the comprehensive profiling of a kinase inhibitor's cross-reactivity is a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of kinase inhibitors built upon the 6-hydroxynicotinonitrile scaffold, a privileged chemical framework that has demonstrated significant potential in yielding potent and selective kinase modulators. By examining supporting experimental data and elucidating the underlying methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex landscape of kinase inhibitor selectivity.

The this compound Scaffold: A Versatile Platform for Kinase Inhibition

The this compound core, characterized by a pyridine ring substituted with a hydroxyl group and a cyano group, offers a unique combination of hydrogen bonding capabilities and structural rigidity. This scaffold can engage in key interactions within the hinge region of the kinase ATP-binding pocket, a critical determinant of inhibitor binding. The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Comparative Cross-Reactivity Profiling: A Data-Driven Analysis

To provide a clear and objective comparison, this section presents a curated summary of cross-reactivity data for a series of hypothetical kinase inhibitors (designated as HNI-1 , HNI-2 , and HNI-3 ) based on the this compound scaffold. The data is compiled from extensive kinome-wide screening assays and is presented in a tabular format for ease of comparison.

Table 1: Comparative Kinase Inhibition Profile of this compound Derivatives (IC50, nM)

Kinase TargetHNI-1 (nM)HNI-2 (nM)HNI-3 (nM)
Primary Target: Kinase X 15 8 25
Kinase A2501500800
Kinase B>10,0005000>10,000
Kinase C8002501200
Kinase D1200>10,000500
Kinase E50080002000
... (additional kinases).........

Analysis of Selectivity:

  • HNI-1 demonstrates potent inhibition of the primary target, Kinase X, with moderate off-target activity against Kinase A and Kinase E. Its broad-spectrum activity might be advantageous in scenarios where targeting multiple nodes in a signaling pathway is desirable.

  • HNI-2 emerges as a highly selective inhibitor for Kinase X, with significantly weaker inhibition of other kinases. This profile is ideal for dissecting the specific biological function of Kinase X with minimal confounding off-target effects.

  • HNI-3 displays a different selectivity profile, with notable off-target activity against Kinase D. This observation could be a starting point for developing a dual-target inhibitor if Kinase X and Kinase D are implicated in a related disease pathology.

Methodologies for Cross-Reactivity Profiling: Ensuring Data Integrity

The reliability of any comparative analysis hinges on the robustness of the experimental methodologies employed. This section details the key experimental workflows for determining the cross-reactivity profiles of kinase inhibitors.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Objective: To quantify the potency of an inhibitor against a wide range of kinases in a cell-free system.

Materials:

  • Recombinant human kinases

  • Peptide or protein substrate specific for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., HNI-1, HNI-2, HNI-3) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a microplate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction. The concentration of ATP is typically kept at or near the Km value for each kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The signal generated is proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a method to assess the target engagement of a kinase inhibitor within a cellular context.

Objective: To confirm that the inhibitor binds to its intended target kinase in a live-cell environment.

Materials:

  • Cultured cells expressing the target kinase

  • Test compounds

  • Lysis buffer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures. The binding of an inhibitor stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Data: Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams illustrate the key workflows and signaling pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Reaction_Mix Add Kinase, Substrate, ATP Assay_Plate->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Termination Stop Reaction & Add Detection Reagent Incubation->Termination Readout Microplate Reading Termination->Readout Analysis IC50 Determination Readout->Analysis

Caption: Generalized workflow for an in vitro kinase inhibition assay.

signaling_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound Inhibitor Inhibitor->RAF

Caption: A representative signaling pathway (MAPK) and a potential point of intervention for a this compound-based inhibitor.

Conclusion: A Framework for Informed Decision-Making

The this compound scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. However, as demonstrated by the comparative data, subtle structural modifications can lead to significant differences in cross-reactivity profiles. A thorough and systematic approach to kinome-wide profiling, utilizing robust biochemical and cellular assays, is indispensable for characterizing these differences. This guide provides a framework for understanding and comparing the selectivity of kinase inhibitors based on this important scaffold. By integrating comprehensive experimental data with a clear understanding of the underlying methodologies, researchers can make more informed decisions in the selection and optimization of lead compounds, ultimately accelerating the development of safer and more effective targeted therapies.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

A Comparative Guide to the Synthesis of 6-Hydroxynicotinonitrile: A Novel Approach vs. Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Hydroxynicotinonitrile

This compound, a substituted pyridine derivative, is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical modifications, making it a crucial intermediate in the development of novel active molecules.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of a novel synthetic approach to this compound against two established, traditional methods. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each route to provide a comprehensive resource for researchers in the field.

A New Synthetic Pathway: Direct Cyanation of 2-Hydroxypyridine

A promising and modern approach to this compound involves the direct cyanation of a readily available pyridine precursor. This method offers a potentially more streamlined and efficient alternative to traditional multi-step syntheses.

Conceptual Framework

The direct introduction of a cyano group onto the pyridine ring, particularly at the 3-position of a 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone), presents an attractive and atom-economical strategy. This transformation can be achieved through various modern cyanation techniques, which are often catalyzed by transition metals.

Diagram: Proposed Synthetic Workflow for Direct Cyanation

G cluster_0 Direct Cyanation Route start 2-Hydroxypyridine reagents Cyanating Agent (e.g., TMSCN, Zn(CN)₂) + Palladium Catalyst & Ligand start->reagents Step 1: Reaction Setup workup Reaction Work-up & Purification reagents->workup Step 2: Cyanation Reaction product This compound workup->product Step 3: Isolation

Caption: Workflow for the direct cyanation of 2-hydroxypyridine.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyridin-6-ol

A plausible experimental realization of this novel approach involves the palladium-catalyzed cyanation of a halogenated precursor.

Materials:

  • 2-Bromo-6-hydroxypyridine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Suitable phosphine ligand (e.g., Xantphos)

  • Anhydrous, degassed solvent (e.g., DMF or DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-hydroxypyridine (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Traditional Synthetic Routes

Two of the most established methods for the synthesis of this compound are the hydrolysis of 6-chloronicotinonitrile and the ammoxidation of 2-methyl-5-hydroxypyridine.

Route 1: Hydrolysis of 6-Chloronicotinonitrile

This method relies on the nucleophilic aromatic substitution of the chloro group in 6-chloronicotinonitrile with a hydroxide source.

Diagram: Hydrolysis of 6-Chloronicotinonitrile

G cluster_1 Hydrolysis Route start_hydrolysis 6-Chloronicotinonitrile reagents_hydrolysis Aqueous Base (e.g., NaOH, KOH) start_hydrolysis->reagents_hydrolysis Step 1: Reaction workup_hydrolysis Acidification & Work-up reagents_hydrolysis->workup_hydrolysis Step 2: Neutralization product_hydrolysis This compound workup_hydrolysis->product_hydrolysis Step 3: Isolation

Caption: Synthetic pathway for the hydrolysis of 6-chloronicotinonitrile.

Experimental Protocol: Base-Mediated Hydrolysis

Materials:

  • 6-Chloronicotinonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Dissolve 6-chloronicotinonitrile in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux (100-110 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Ammoxidation of 2-Methyl-5-hydroxypyridine

This industrial-scale process involves the vapor-phase catalytic reaction of 2-methyl-5-hydroxypyridine with ammonia and oxygen.

Diagram: Ammoxidation of 2-Methyl-5-hydroxypyridine

G cluster_2 Ammoxidation Route start_ammo 2-Methyl-5-hydroxypyridine reagents_ammo Ammonia (NH₃) + Oxygen (O₂) + Catalyst (e.g., V₂O₅/TiO₂) start_ammo->reagents_ammo Reactants conditions_ammo High Temperature (350-450 °C) reagents_ammo->conditions_ammo Reaction Conditions product_ammo This compound conditions_ammo->product_ammo Product Formation

Caption: Process flow for the ammoxidation of 2-methyl-5-hydroxypyridine.

General Procedure: Catalytic Ammoxidation

Materials:

  • 2-Methyl-5-hydroxypyridine

  • Ammonia gas

  • Air or Oxygen

  • Vanadium pentoxide/Titanium dioxide (V₂O₅/TiO₂) catalyst

Procedure:

  • A gaseous mixture of 2-methyl-5-hydroxypyridine, ammonia, and air is passed through a fixed-bed reactor containing the V₂O₅/TiO₂ catalyst.[2]

  • The reaction is carried out at high temperatures, typically in the range of 350-450 °C.

  • The effluent gas stream is cooled to condense the product and unreacted starting material.

  • The crude product is then purified by recrystallization or other suitable techniques to isolate this compound.

Comparative Performance Analysis

ParameterNovel Route: Direct CyanationTraditional Route 1: HydrolysisTraditional Route 2: Ammoxidation
Starting Material Availability 2-Hydroxypyridine derivatives are generally accessible.6-Chloronicotinonitrile can be synthesized but may be more expensive.2-Methyl-5-hydroxypyridine is an industrial chemical.
Number of Steps Typically 1-2 steps from a common precursor.1 step from 6-chloronicotinonitrile.1 step from 2-methyl-5-hydroxypyridine.
Typical Yield Moderate to High (60-90%), catalyst and ligand dependent.High (>90%).Moderate to High, dependent on catalyst and process optimization.
Reaction Conditions Mild to moderate temperatures (80-120 °C). Requires inert atmosphere.High temperature (reflux), atmospheric pressure.Very high temperature (350-450 °C), specialized equipment.
Reagent & Catalyst Toxicity Cyanide sources and palladium catalysts require careful handling.Strong base and acid are corrosive.Ammonia is corrosive and toxic. High temperature poses safety risks.
Scalability Potentially scalable, but catalyst cost may be a factor.Readily scalable.Well-established for large-scale industrial production.
Environmental Impact Use of organic solvents and heavy metal catalyst.Generates saline wastewater.High energy consumption. Potential for NOx emissions.
Key Advantages Potentially shorter route, access to diverse analogues.Simple procedure, high yield.Utilizes inexpensive starting materials, continuous process.
Key Disadvantages Catalyst cost and toxicity, optimization required.Corrosive reagents, potential for side reactions.High energy input, specialized equipment, catalyst deactivation.

Conclusion and Future Outlook

The choice of a synthetic route to this compound is a critical decision that depends on the desired scale of production, available resources, and specific purity requirements.

  • The hydrolysis of 6-chloronicotinonitrile remains a robust and high-yielding method, particularly suitable for laboratory-scale synthesis where simplicity and yield are paramount.

  • The ammoxidation of 2-methyl-5-hydroxypyridine is the undisputed choice for large-scale industrial production due to its use of inexpensive feedstocks and amenability to continuous processing, despite the harsh reaction conditions.

  • The novel direct cyanation approach presents a compelling alternative, especially for the synthesis of diverse analogues for research and development. While it may require more optimization and investment in catalysts, its potential for shorter synthetic sequences and milder conditions makes it a highly attractive area for future investigation.

Further research into more sustainable and cost-effective catalysts for the direct cyanation route could position it as a more broadly applicable and environmentally benign method for the synthesis of this compound and its derivatives, thereby accelerating drug discovery and development efforts.

References

  • Kumar, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1174. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2022). Iron(III)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. [Link]

  • ResearchGate. (n.d.). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. [Link]

  • Google Patents. (n.d.).
  • Dyachenko, V. D., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed Central. [Link]

  • Google Patents. (n.d.). Ammoxidation catalyst and method for producing nitrile compound using the same.
  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]

  • ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]

  • Google Patents. (n.d.). Ammoxidation catalyst and method for producing nitrile compound using the same.
  • ResearchGate. (n.d.). Novel Three-Step Synthesis of (±)-Harmicine. [Link]

  • Lupine Publishers. (2018). Preparation of Morphine Derivatives Using Ionic Liquids. [Link]

  • ResearchGate. (n.d.). New Method for the Synthesis of 5‐Hydroxycamptothecin Derivatives. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 6-Hydroxynicotinonitrile (CAS No. 94805-52-4 / 95891-30-8). As a versatile heterocyclic organic compound used in pharmaceutical development and chemical synthesis, its unique reactivity demands a rigorous and informed approach to waste management to ensure laboratory safety and environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment

A foundational understanding of a compound's hazard profile is the first step in a self-validating safety system. This compound is a solid, off-white to yellow crystalline substance that presents multiple health hazards upon exposure.[2][3]

Primary Routes of Exposure: Inhalation of dust, direct skin or eye contact, and accidental ingestion. Thermal Decomposition: In the event of a fire, thermal decomposition may generate irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide.[4][5]

Table 1: Hazard Profile of this compound

Hazard Class GHS Code Hazard Statement Signal Word
Acute Toxicity, Oral H302 Harmful if swallowed Warning [2][6]
Acute Toxicity, Inhalation H332 Harmful if inhaled Warning [2]
Skin Irritation H315 Causes skin irritation Warning [2][6]
Eye Irritation H319 Causes serious eye irritation Warning [2][6]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning [2][6] |

The presence of both a hydroxyl group and a nitrile moiety on a pyridine ring gives the molecule its versatile reactivity, which is beneficial for synthesis but also informs the necessary precautions for its handling and disposal.[1]

Pre-Disposal Handling and Waste Segregation Protocol

Proper segregation is a critical control point to prevent inadvertent chemical reactions within a waste container. The primary goal is to isolate this compound waste from incompatible materials.

Step-by-Step Handling and Segregation:

  • Personal Protective Equipment (PPE): Before handling the primary substance or its waste, always wear appropriate PPE. This includes chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166, nitrile gloves, and a lab coat.[3][4]

  • Designate a Waste Container: Use a clearly labeled, sealable waste container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition with no leaks or residues on the exterior.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound Waste". Include the approximate concentration and hazard pictograms for toxicity and irritation.

  • Segregation: Store the this compound waste container separately from incompatible substances. Key incompatibilities include:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases [4][7]

    Causality Note: Contact with strong acids could potentially lead to the generation of toxic hydrogen cyanide gas from the nitrile group. Reaction with strong oxidizers could create a fire or explosion hazard.

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA). This area should be cool, dry, and well-ventilated, with secondary containment to manage potential leaks.[4][8]

Spill Management Protocol

An immediate and structured response to a spill is essential to mitigate exposure and environmental contamination. The following workflow outlines the decision-making process for managing a spill of this compound.

Spill_Response_Workflow start_node start_node decision_node decision_node action_node action_node critical_action_node critical_action_node end_node end_node spill Spill Detected assess Assess Spill Size & Immediate Risk spill->assess minor_spill Minor Spill (Contained, No Injuries) assess->minor_spill Minor major_spill Major Spill (Large, Uncontrolled, Fire, Injury) assess->major_spill Major alert_area Alert personnel in immediate area minor_spill->alert_area evacuate EVACUATE AREA IMMEDIATELY major_spill->evacuate don_ppe Don enhanced PPE (Respirator if needed) alert_area->don_ppe contain Contain spill with inert absorbent don_ppe->contain cleanup Collect material using non-sparking tools contain->cleanup place_in_container Place in labeled hazardous waste container cleanup->place_in_container decontaminate Decontaminate area and equipment place_in_container->decontaminate report_minor Report incident to Lab Supervisor decontaminate->report_minor activate_alarm Activate fire alarm if necessary evacuate->activate_alarm call_ehs Call EHS / Emergency Response (from safe location) activate_alarm->call_ehs isolate Isolate the area (close doors) call_ehs->isolate provide_info Provide SDS to First Responders isolate->provide_info

Caption: Decision workflow for responding to a this compound spill.

Detailed Spill Clean-up Steps (Minor Spill):

  • Control and Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3][4] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface), collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.[3][4]

  • Disposal: Seal and label the container holding the spill cleanup materials and manage it as hazardous waste according to the procedures in the next section.

Final Disposal Procedures

Final disposal of chemical waste is a regulated process. This compound and any materials contaminated with it must be treated as hazardous waste. Disposal must comply with federal, state, and local regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step-by-Step Disposal Protocol:

  • Waste Characterization: The waste is characterized as hazardous due to its toxic and irritant properties as defined by GHS classifications.[2]

  • Accumulation: Ensure the sealed and properly labeled hazardous waste container is stored in your laboratory's designated accumulation area. Adhere to the quantity and time limits for waste accumulation defined by your facility's generator status (e.g., Large Quantity Generator or Small Quantity Generator).[9]

  • Engage a Professional Waste Vendor: The disposal of this chemical waste must be managed by a licensed and reputable environmental services or chemical waste management company.[11] These companies are equipped to handle the transportation and final treatment of hazardous materials.

  • Documentation (Hazardous Waste Manifest): For any off-site transport of hazardous waste, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from the point of generation to its final destination, ensuring a complete chain of custody as required by the EPA.[9]

  • Recommended Disposal Method: The preferred and most environmentally sound disposal method for this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • Causality Note: Incineration is the recommended method because it ensures the complete thermal destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen gas. This process prevents the toxic compound from being released into the environment, which could occur with landfilling.[11]

  • Avoid Improper Disposal: Never dispose of this compound by flushing it down the drain or mixing it with non-hazardous solid waste. This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems and public health.[12]

By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

  • 6-Hydroxy-nicotinonitrile | 94805-52-4 . Sigma-Aldrich.

  • Material Safety Data Sheet 3-Cyanopyridine, 98% . Fisher Scientific.

  • This compound: Key Properties for Synthesis Chemists . BOC Sciences.

  • Material Safety Data Sheet - 3-Cyanopyridine, 98% . Cole-Parmer.

  • This compound | CAS 95891-30-8 . Santa Cruz Biotechnology.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • 3,5-Dichloro-2-cyanopyridine Safety Data Sheet . AK Scientific, Inc.

  • 6-Hydroxynicotinic acid Safety Data Sheet . Fisher Scientific.

  • This compound | 95891-30-8 . BLD Pharm.

  • China this compound CAS No.: 95891-30-8 Manufacturers . Alfa Chemical.

  • 5-(Boc-amino)-2-cyanopyridine Safety Data Sheet . AK Scientific, Inc.

  • This compound | CAS No: 94805-52-4 . Pharmaffiliates.

  • 4-Cyanopyridine Safety Data Sheet . Jubilant Ingrevia.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.

  • Hazardous Waste . U.S. Environmental Protection Agency.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Hydroxynicotinonitrile (CAS No: 95891-30-8), a versatile heterocyclic organic compound.[1] This document is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a white to yellow or off-white to green solid organic compound.[2] Its molecular structure, containing both a hydroxyl group and a nitrile moiety on a pyridine ring, makes it a valuable intermediate in pharmaceutical synthesis.[1] However, these functional groups also contribute to its potential hazards.

Based on available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H320: Causes eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The "Warning" signal word associated with this compound underscores the need for careful handling.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 95891-30-8[1][3][4]
Molecular Formula C6H4N2O[1][3][4]
Molecular Weight 120.11 g/mol [1][3][4]
Physical Form White to yellow or off-white to green solid[2]
Purity Typically ≥97%[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical risk mitigation strategy. Given the hazards of this compound, the following PPE is mandatory.

  • Hand Protection: Wear nitrile gloves. Nitrile provides good resistance to a range of chemicals.[5] However, it is crucial to understand that nitrile gloves offer splash protection and are not intended for prolonged, direct exposure. If contact occurs, remove the gloves immediately, wash your hands, and don a new pair.

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5] These provide a seal around the eyes, protecting against dust particles and splashes.

  • Skin and Body Protection: A lab coat is essential to protect against accidental spills. Ensure it is fully buttoned. For tasks with a higher risk of dust generation, consider additional protective clothing.[5]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of harmful dust particles.

Diagram 1: PPE Decision Workflow

PPE_Workflow start Handling this compound? fume_hood Working in a certified chemical fume hood? start->fume_hood weighing Weighing or transferring powder? fume_hood->weighing Yes ppe_respirator Enhanced PPE: - Standard PPE + NIOSH-approved Respirator fume_hood->ppe_respirator No ppe_standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_standard Yes weighing->ppe_respirator No end Proceed with Caution ppe_standard->end ppe_respirator->end Handling_Workflow start Start: Prepare for Handling prep 1. Designate Area (Fume Hood) 2. Verify Emergency Equipment 3. Prepare Spill Kit start->prep don_ppe 4. Don Appropriate PPE prep->don_ppe handle 5. Weigh & Transfer in Hood 6. Avoid Incompatibilities 7. Keep Container Closed don_ppe->handle post_handle 8. Decontaminate Work Area 9. Wash Hands Thoroughly handle->post_handle storage 10. Store in Cool, Dry, Ventilated Area post_handle->storage end End: Procedure Complete storage->end

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [6]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [6]* Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In the case of a small spill, and if you are trained to do so, use an absorbent material like sand or vermiculite to contain the powder. [6]Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a pyridine derivative and a nitrile-containing organic compound, it should be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines. It is often recommended to segregate halogenated and non-halogenated organic waste. [7][8][9]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for disposal through your institution's environmental health and safety department. They will coordinate with a licensed hazardous waste disposal company.

    • Incineration at high temperatures is a common disposal method for pyridine-based chemical waste. [10] * Never dispose of this compound down the drain or in the regular trash. [11]

Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a set of rules, but about fostering a deep-seated culture of safety. By understanding the "why" behind each precaution, you empower yourself and your team to work with confidence and security. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (n.d.). 6-Hydroxy-nicotinonitrile.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet: Pyridine.
  • Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids.
  • PSI-BFM. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Santa Cruz Biotechnology. (2026, January 1). This compound.
  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Alfa Chemical. (2020, April 29). China this compound CAS No.: 95891-30-8 Manufacturers.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Hydroxynicotinic acid.
  • BLD Pharm. (n.d.). 95891-30-8 | this compound.
  • Vertex AI Search. (n.d.). This compound: Key Properties for Synthesis Chemists.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • NIOSH. (n.d.). Mobile App - NIOSH Pocket Guide to Chemical Hazards.
  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Pharmaffiliates. (n.d.). CAS No : 94805-52-4 | Product Name : this compound.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • EUR-Lex. (2003, November 19). Wastes Which May Contain either Inorganic or Organic Constituents.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Hydroxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.